15-hydroxyicosanoyl-CoA
Descripción
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Propiedades
Fórmula molecular |
C41H74N7O18P3S |
|---|---|
Peso molecular |
1078.1 g/mol |
Nombre IUPAC |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 15-hydroxyicosanethioate |
InChI |
InChI=1S/C41H74N7O18P3S/c1-4-5-15-18-29(49)19-16-13-11-9-7-6-8-10-12-14-17-20-32(51)70-24-23-43-31(50)21-22-44-39(54)36(53)41(2,3)26-63-69(60,61)66-68(58,59)62-25-30-35(65-67(55,56)57)34(52)40(64-30)48-28-47-33-37(42)45-27-46-38(33)48/h27-30,34-36,40,49,52-53H,4-26H2,1-3H3,(H,43,50)(H,44,54)(H,58,59)(H,60,61)(H2,42,45,46)(H2,55,56,57) |
Clave InChI |
GNBGANBICLDRBH-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
De Novo Biosynthesis of 15-Hydroxyicosanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the de novo biosynthesis of 15-hydroxyicosanoyl-CoA, a hydroxylated long-chain fatty acyl-CoA. The biosynthesis is a two-step process involving the hydroxylation of icosanoic acid (a C20 saturated fatty acid) to 15-hydroxyicosanoic acid, followed by its activation to the corresponding CoA thioester. This guide details the key enzymes involved, namely cytochrome P450 monooxygenases of the CYP4F family for the hydroxylation step and long-chain acyl-CoA synthetases (ACSLs) for the CoA ligation. Detailed experimental protocols for assaying the activity of these enzymes are provided, along with a summary of available quantitative data. Furthermore, the potential signaling roles of 15-hydroxyicosanoids, particularly through the activation of peroxisome proliferator-activated receptors (PPARs), are discussed. Visual diagrams of the biosynthetic pathway, experimental workflows, and signaling cascades are included to facilitate understanding.
Introduction
Hydroxylated fatty acids and their CoA esters are an emerging class of lipid molecules with diverse biological activities, including roles in signaling and inflammation. This compound is a 20-carbon saturated fatty acyl-CoA with a hydroxyl group at the 15th carbon position. Its biosynthesis involves the modification of the long-chain fatty acid, icosanoic acid. This guide elucidates the enzymatic steps required for its de novo synthesis, providing a technical resource for researchers investigating the metabolism and function of this and related molecules.
Biosynthetic Pathway
The de novo biosynthesis of this compound from icosanoic acid is a two-step enzymatic process:
-
Hydroxylation: Icosanoic acid is hydroxylated at the 15th carbon position to form 15-hydroxyicosanoic acid. This reaction is catalyzed by a cytochrome P450 monooxygenase.
-
CoA Ligation: 15-hydroxyicosanoic acid is then activated to its CoA thioester, this compound, by a long-chain acyl-CoA synthetase.
Step 1: Hydroxylation of Icosanoic Acid
The introduction of a hydroxyl group at the 15th position of icosanoic acid is an (ω-5) hydroxylation, a reaction characteristic of cytochrome P450 (CYP) enzymes of the CYP4 family. These enzymes are known to catalyze the ω- and subterminal (ω-n) hydroxylation of long-chain and very-long-chain fatty acids.
Step 2: CoA Ligation of 15-Hydroxyicosanoic Acid
The activation of 15-hydroxyicosanoic acid to its CoA ester is catalyzed by long-chain acyl-CoA synthetases (ACSLs). This is an ATP-dependent reaction that proceeds through an acyl-adenylate intermediate.
-
Key Enzymes: There are several isoforms of ACSL (e.g., ACSL1, ACSL3, ACSL4, ACSL5, and ACSL6), each with distinct tissue expression patterns and substrate specificities.[3][4][5][6] Studies have shown that ACSL isoforms can activate hydroxylated fatty acids.[4] The specific isoform responsible for activating 15-hydroxyicosanoic acid in a particular tissue would depend on the expression and substrate preference of the ACSLs present. For instance, ACSL4 shows a preference for unsaturated fatty acids like arachidonic acid, while ACSL1 has a broader substrate specificity.[5][6]
Quantitative Data
While specific kinetic parameters for the enzymes involved in this compound biosynthesis are limited, data for related substrates provide valuable context.
| Enzyme Family | Enzyme Example | Substrate | Product | Km (µM) | Vmax or kcat | Reference |
| Cytochrome P450 | Human CYP4F2 | Arachidonic Acid | 20-HETE | 24 | - | [1] |
| Human CYP4F3B | Arachidonic Acid | 20-HETE | - | - | [2] | |
| Long-Chain Acyl-CoA Synthetase | Rat ACSL1 | Oleic Acid | Oleoyl-CoA | 4.3 | 2.5 µmol/min/mg | [4] |
| Rat ACSL4 | Arachidonic Acid | Arachidonoyl-CoA | 4.0 | 4.6 µmol/min/mg | [4] | |
| Rat ACSL5 | Oleic Acid | Oleoyl-CoA | 11.2 | 1.1 µmol/min/mg | [4] | |
| Rat ACSL6 | Docosahexaenoic Acid | Docosahexaenoyl-CoA | 4.6 | 1.2 µmol/min/mg | [4] |
Experimental Protocols
In Vitro Fatty Acid Hydroxylation Assay using Recombinant CYP450 Enzymes
This protocol is designed to measure the formation of 15-hydroxyicosanoic acid from icosanoic acid using recombinant CYP4F enzymes.
Materials:
-
Recombinant human CYP4F2 or CYP4F3B and cytochrome P450 reductase (commercially available in microsomes or as purified proteins)
-
Icosanoic acid
-
NADPH
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Internal standard (e.g., d4-15-hydroxyicosanoic acid)
-
LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Potassium phosphate buffer (to final volume of 200 µL)
-
Recombinant CYP4F enzyme (e.g., 10 pmol)
-
Cytochrome P450 reductase (in a 1:2 molar ratio with CYP)
-
Icosanoic acid (e.g., 1-100 µM, added from a stock solution in ethanol (B145695) or DMSO)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM.
-
Incubation: Incubate at 37°C for 20-30 minutes with gentle shaking.
-
Reaction Termination: Stop the reaction by adding 200 µL of ice-cold acetonitrile (B52724) containing the internal standard.
-
Sample Preparation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the protein. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Analysis: Reconstitute the sample in a suitable solvent (e.g., 100 µL of 50% methanol) and analyze by LC-MS/MS to quantify the formation of 15-hydroxyicosanoic acid.[7][8]
Long-Chain Acyl-CoA Synthetase Activity Assay
This radiometric assay measures the conversion of radiolabeled 15-hydroxyicosanoic acid to its CoA ester.
Materials:
-
[1-¹⁴C]-15-hydroxyicosanoic acid (custom synthesis may be required) or unlabeled 15-hydroxyicosanoic acid with [³H]-CoA
-
Cell lysate or purified ACSL isoform
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 2 mM DTT)
-
ATP
-
Coenzyme A (CoA)
-
Bovine serum albumin (BSA), fatty acid-free
-
Scintillation cocktail and counter
Procedure:
-
Substrate Preparation: Prepare the radiolabeled fatty acid substrate by complexing it with BSA in the reaction buffer.
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine:
-
Reaction buffer
-
ATP (to a final concentration of 5 mM)
-
CoA (to a final concentration of 0.5 mM)
-
Radiolabeled 15-hydroxyicosanoic acid-BSA complex (e.g., to a final concentration of 10-100 µM)
-
-
Reaction Initiation: Add the enzyme source (cell lysate or purified ACSL) to start the reaction.
-
Incubation: Incubate at 37°C for 10-30 minutes.
-
Reaction Termination and Extraction: Terminate the reaction by adding a mixture of isopropanol:heptane (B126788):1M H₂SO₄ (40:10:1, v/v/v). Add heptane and water to partition the phases. The unreacted fatty acid will be in the upper organic phase, while the acyl-CoA will remain in the lower aqueous phase.
-
Quantification: Take an aliquot of the lower aqueous phase, add to a scintillation vial with scintillation cocktail, and measure the radioactivity using a scintillation counter.[9][10][11]
Signaling Pathways
While specific signaling pathways for 15-hydroxyicosanoic acid are not well-defined, its structural similarity to other hydroxylated fatty acids, such as 15-hydroxyeicosatetraenoic acid (15-HETE), suggests potential roles in cellular signaling.
-
Peroxisome Proliferator-Activated Receptors (PPARs): 15-HETE is a known agonist for PPARs, particularly PPARβ/δ and to a lesser extent PPARγ.[1][3][12] PPARs are nuclear receptors that regulate gene expression involved in lipid metabolism, inflammation, and cell differentiation. It is plausible that 15-hydroxyicosanoic acid could also act as a ligand for PPARs, thereby influencing these cellular processes.
Conclusion
The de novo biosynthesis of this compound is a two-step process involving hydroxylation by CYP4F enzymes and CoA ligation by ACSL enzymes. While direct enzymatic data for this specific molecule is still emerging, this guide provides a strong framework based on the known activities of these enzyme families with related substrates. The detailed experimental protocols and discussion of potential signaling pathways offer a valuable resource for researchers aiming to further elucidate the metabolism and function of this compound and other hydroxylated fatty acids in health and disease. Further research is warranted to determine the specific enzyme isoforms and their kinetic properties in this pathway, as well as to fully characterize the biological roles of this molecule.
References
- 1. 15-hydroxyeicosatetraenoic acid is a preferential peroxisome proliferator-activated receptor beta/delta agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lipidmaps.org [lipidmaps.org]
- 3. researchgate.net [researchgate.net]
- 4. Long-chain acyl-CoA synthetases and fatty acid channeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Acyl-CoA Synthetase Isoforms In Pancreatic Beta Cells: Gene Silencing Shows Participation of ACSL3 and ACSL4 In Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CYP4F2 is a human-specific determinant of circulating N-acyl amino acid levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 9. A specific and inexpensive assay of radiolabeled long-chain acyl-coenzyme A in isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
The Putative Biological Role of 15-Hydroxyicosanoyl-CoA in Cellular Metabolism: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: While not yet directly characterized, the existence and metabolic activity of 15-hydroxyicosanoyl-CoA can be strongly inferred from established biochemical pathways. This technical guide explores the hypothesized biological significance of this molecule, positioning it as a key intermediate derived from the well-known signaling lipid, 15-hydroxyeicosatetraenoic acid (15-HETE). We propose that the conversion of 15-HETE to its saturated CoA-thioester, this compound, is a critical activation step, enabling its entry into distinct metabolic fates, including peroxisomal β-oxidation and the synthesis of novel 15-hydroxy-ceramides. This document provides a comprehensive overview of its hypothesized synthesis, potential cellular functions, quantitative context based on its precursor, and detailed experimental protocols to facilitate its future investigation.
Introduction
The eicosanoid 15-hydroxyeicosatetraenoic acid (15-HETE) is a prominent metabolite of arachidonic acid, produced through the actions of 15-lipoxygenase (15-LOX) and certain cytochrome P450 (CYP) enzymes.[1][2][3] 15-HETE is implicated in a wide array of cellular processes, including the regulation of inflammation, cell proliferation, and apoptosis.[1] For a fatty acid-like molecule such as 15-HETE to be catabolized or utilized for the synthesis of complex lipids, it must first be "activated" by conversion to its coenzyme A (CoA) thioester derivative.[4][5] This guide focuses on the saturated C20 analogue, this compound, postulating its formation and subsequent metabolic roles.
We hypothesize that this compound serves as a branch-point metabolite with three primary potential fates:
-
Catabolism via Peroxisomal β-Oxidation: As a C20 hydroxylated fatty acid, it is a likely substrate for degradation in peroxisomes.[6][7][8]
-
Incorporation into Sphingolipids: It may serve as a substrate for ceramide synthases (CerS) to produce a novel class of 15-hydroxy-ceramides, potentially with unique signaling or structural functions, analogous to the well-characterized ω-hydroxy ceramides (B1148491) essential for skin barrier function.[1][9][10][11][12]
-
Protein Acylation: It could act as a donor for post-translational modification of proteins, introducing a long-chain hydroxylated acyl group that could alter protein function, localization, or stability.
This document will provide the theoretical framework and practical methodologies to explore these hypotheses.
Hypothesized Synthesis of this compound
The formation of this compound is proposed to occur in a multi-step pathway originating from arachidonic acid.
-
Formation of 15-HETE: Arachidonic acid is oxygenated by 15-LOX or CYP enzymes to form 15(S)-HETE or other stereoisomers.[3]
-
Saturation of Alkene Bonds: The four double bonds of 15-HETE are reduced to yield 15-hydroxyeicosanoic acid. This saturation is a necessary step to form the "icosanoyl" (C20:0) backbone.
-
Thioesterification to CoA: 15-hydroxyeicosanoic acid is activated by an acyl-CoA synthetase (ACS) to form this compound.[4][5] The specificity of ACS isoforms for hydroxylated fatty acids is an area of active research.[13][14]
References
- 1. lipotype.com [lipotype.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 4. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 5. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beta oxidation - Wikipedia [en.wikipedia.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 10. mdpi.com [mdpi.com]
- 11. Role of Omega-Hydroxy Ceramides in Epidermis: Biosynthesis, Barrier Integrity and Analyzing Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. scispace.com [scispace.com]
- 14. academic.oup.com [academic.oup.com]
The Role of 15-Hydroxyicosanoyl-CoA in Sphingolipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sphingolipids are a critical class of lipids involved in a myriad of cellular processes, from maintaining membrane structure to signal transduction. The diversity of their biological functions is, in part, dictated by the structural heterogeneity of their ceramide backbone, particularly the length and hydroxylation of the N-acyl chain. While the roles of very-long-chain fatty acids (VLCFAs) in sphingolipid biology are well-established, the contribution of hydroxylated VLCFAs is an emerging area of research. This technical guide explores the hypothetical role of 15-hydroxyicosanoyl-CoA, a 20-carbon hydroxylated fatty acyl-CoA, in the sphingolipid metabolic pathway. We will delve into its putative synthesis, incorporation into ceramides (B1148491), and the potential functional implications for sphingolipid-containing structures. This document also provides detailed experimental protocols for the analysis of hydroxylated acyl-CoAs and sphingolipids, alongside quantitative data for related molecules to serve as a benchmark for future investigations.
Introduction to Sphingolipid Metabolism and Very-Long-Chain Fatty Acids
Sphingolipid synthesis is a highly regulated process that begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA.[1] The resulting sphinganine (B43673) backbone is then acylated by one of six ceramide synthases (CerS) to form dihydroceramide (B1258172).[2][3] Each CerS exhibits specificity for fatty acyl-CoAs of different chain lengths, leading to a diverse population of ceramides.[4] Dihydroceramide is subsequently desaturated to form ceramide, the central hub of sphingolipid metabolism from which more complex sphingolipids, such as sphingomyelin (B164518) and glycosphingolipids, are synthesized.[5]
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbons, are crucial components of many sphingolipids.[6] The incorporation of VLCFAs into ceramides influences the biophysical properties of membranes, including fluidity and the formation of lipid rafts.[7] These specialized membrane microdomains are enriched in sphingolipids and cholesterol and serve as platforms for signal transduction.
Hydroxylation of the fatty acyl chain adds another layer of complexity to sphingolipid structure and function. Hydroxylated fatty acids can alter the polarity and hydrogen-bonding capacity of the lipid, potentially impacting membrane packing and protein-lipid interactions. While 2-hydroxy fatty acids are the most well-studied modification in sphingolipids, the presence and roles of other hydroxylated species are less understood.
Hypothetical Pathway of this compound Synthesis and Incorporation into Sphingolipids
The direct metabolic pathway for this compound has not been fully elucidated. However, based on our understanding of fatty acid metabolism, a plausible pathway can be proposed.
Synthesis of 15-Hydroxyicosanoic Acid
Icosanoic acid (a 20-carbon saturated fatty acid) can undergo hydroxylation at the 15th carbon position. This reaction is likely catalyzed by a member of the cytochrome P450 (CYP) family of enzymes.[8][9] Specifically, CYP4 family members are known to be fatty acid ω- and (ω-1)-hydroxylases, though hydroxylation at other positions is also possible.[10][11][12][13] The enzyme would utilize molecular oxygen and NADPH to introduce a hydroxyl group onto the fatty acid chain.
Activation to this compound
The resulting 15-hydroxyicosanoic acid must be activated to its coenzyme A (CoA) thioester, this compound, to participate in ceramide synthesis. This activation is catalyzed by a long-chain acyl-CoA synthetase (ACSL).[14][15] While the substrate specificity of ACSLs for hydroxylated fatty acids is not extensively characterized, it is plausible that certain isoforms can accommodate this modification.[16]
Incorporation into Dihydroceramide
This compound can then serve as a substrate for a ceramide synthase (CerS). All six mammalian CerS isoforms have been shown to utilize 2-hydroxy acyl-CoAs to synthesize 2-hydroxydihydroceramides.[17] This suggests that other hydroxylated acyl-CoAs, such as this compound, could also be accepted as substrates by one or more CerS enzymes, leading to the formation of 15-hydroxydihydroceramide.[4]
Conversion to 15-Hydroxyceramide and Complex Sphingolipids
Finally, 15-hydroxydihydroceramide would be desaturated by dihydroceramide desaturase (DEGS1) to form 15-hydroxyceramide. This novel ceramide species could then be further metabolized to form more complex sphingolipids, such as 15-hydroxysphingomyelin or 15-hydroxyglucosylceramide, thereby introducing this modification into various cellular membranes.
Quantitative Data
Table 1: Cellular Concentrations of Very-Long-Chain Acyl-CoAs in Human Fibroblasts
| Acyl-CoA Species | Concentration (pmol/mg protein) | Reference |
| C22:0-CoA | 0.8 ± 0.2 | [18] |
| C24:0-CoA | 1.5 ± 0.4 | [18] |
| C24:1-CoA | 2.1 ± 0.5 | [18] |
| C26:0-CoA | 0.5 ± 0.1 | [18] |
| C26:1-CoA | 3.2 ± 0.8 | [18] |
Table 2: Acyl-Chain Composition of Major Sphingolipid Classes in Mammalian Cells
| Sphingolipid Class | Predominant Acyl Chains | Percentage of Total | Reference |
| Ceramide | C16:0, C18:0, C24:0, C24:1 | 1-5% | [7] |
| Sphingomyelin | C16:0, C18:0, C24:0, C24:1 | 80-90% | [7] |
| Glucosylceramide | C16:0, C18:0, C22:0, C24:0 | 5-10% | [19] |
Experimental Protocols
Lipid Extraction from Cultured Cells for Acyl-CoA and Sphingolipid Analysis
This protocol is adapted for the simultaneous extraction of both polar (acyl-CoAs) and nonpolar (sphingolipids) lipids.
Materials:
-
Cultured cells (e.g., ~1x10^7 cells)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Methanol (HPLC grade)
-
Chloroform (B151607) (HPLC grade)
-
Water (HPLC grade)
-
Internal standards for acyl-CoAs (e.g., C17:0-CoA) and sphingolipids (e.g., C17-sphingosine, C12-ceramide)
-
Conical glass tubes
-
Centrifuge capable of 3000 x g at 4°C
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Scrape the cells into 1 mL of ice-cold PBS and transfer to a conical glass tube.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Aspirate the supernatant and resuspend the cell pellet in 100 µL of water.
-
Add internal standards for both acyl-CoAs and sphingolipids to the cell suspension.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex vigorously for 2 minutes.
-
Add 500 µL of water and vortex for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the upper aqueous/methanol phase (containing acyl-CoAs) and the lower chloroform phase (containing sphingolipids) into separate clean tubes.
-
Dry both fractions under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried acyl-CoA extract in a solvent suitable for LC-MS/MS analysis (e.g., 5% sulfosalicylic acid in water).
-
Reconstitute the dried sphingolipid extract in a solvent suitable for LC-MS/MS analysis (e.g., methanol).
LC-MS/MS Analysis of Acyl-CoAs
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 10 mM ammonium acetate and 0.1% formic acid
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute acyl-CoAs of increasing chain length.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The precursor ion for each acyl-CoA is the [M+H]+ ion. A characteristic product ion resulting from the neutral loss of the phosphopantetheine moiety (507.1 m/z) is monitored for quantification.[20] For this compound, the precursor ion would be m/z 1114.6 and the product ion would be m/z 607.5.
Table 3: Example MRM Transitions for Acyl-CoA Analysis
| Acyl-CoA Species | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| C16:0-CoA | 1022.6 | 515.5 | 45 |
| C18:0-CoA | 1050.6 | 543.5 | 48 |
| C20:0-CoA | 1078.7 | 571.6 | 50 |
| 15-Hydroxy-C20:0-CoA | 1114.6 | 607.5 | ~52 (to be optimized) |
| C17:0-CoA (Internal Standard) | 1036.6 | 529.5 | 46 |
LC-MS/MS Analysis of Sphingolipids
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate
-
Mobile Phase B: Methanol with 0.1% formic acid and 1 mM ammonium formate
-
Gradient: A linear gradient from a moderate to a high percentage of mobile phase B.
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: For ceramides, the precursor ion is the [M+H]+ ion, and the product ion corresponds to the sphingoid backbone after the loss of the acyl chain and a water molecule (e.g., m/z 264.3 for a d18:1 backbone).
Table 4: Example MRM Transitions for Ceramide Analysis
| Ceramide Species | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| C16:0-Ceramide (d18:1) | 538.5 | 264.3 | 25 |
| C18:0-Ceramide (d18:1) | 566.5 | 264.3 | 27 |
| C20:0-Ceramide (d18:1) | 594.6 | 264.3 | 29 |
| 15-Hydroxy-C20:0-Ceramide (d18:1) | 610.6 | 264.3 | ~30 (to be optimized) |
| C12:0-Ceramide (d18:1) (Internal Standard) | 482.4 | 264.3 | 22 |
Conclusion and Future Directions
The study of this compound and its role in sphingolipid metabolism represents an exciting frontier in lipid biology. While its existence and metabolic pathway are currently hypothetical, the established promiscuity of fatty acid hydroxylating and activating enzymes, as well as ceramide synthases, provides a strong rationale for its investigation. The incorporation of a hydroxyl group at the 15th position of the 20-carbon acyl chain in ceramides could have profound effects on the properties of cellular membranes and the function of membrane-associated proteins.
Future research should focus on the identification and quantification of this compound and 15-hydroxyceramides in various cell types and tissues using the sensitive LC-MS/MS methods outlined in this guide. Furthermore, elucidating the specific enzymes responsible for the synthesis of 15-hydroxyicosanoic acid and its subsequent activation and incorporation into sphingolipids will be crucial. The functional consequences of the presence of 15-hydroxyceramides in cellular membranes can be explored through biophysical studies and by examining their impact on cell signaling pathways. This research will not only expand our fundamental understanding of sphingolipid metabolism but may also open new avenues for therapeutic intervention in diseases where sphingolipid dysregulation is implicated.
References
- 1. mdpi.com [mdpi.com]
- 2. Omega-1, Omega-2 and Omega-3 hydroxylation of long-chain fatty acids, amides and alcohols by a soluble enzyme system from Bacillus megaterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ceramide synthases at the centre of sphingolipid metabolism and biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mammalian Ceramide Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycosphingolipid Synthesis: A Comprehensive Guide - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 6. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Substrate recognition and molecular mechanism of fatty acid hydroxylation by cytochrome P450 from Bacillus subtilis. Crystallographic, spectroscopic, and mutational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fatty acid discrimination and omega-hydroxylation by cytochrome P450 4A1 and a cytochrome P4504A1/NADPH-P450 reductase fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular basis for the omega-regiospecificity of the CYP4A2 and CYP4A3 fatty acid hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural control of cytochrome P450-catalyzed ω-hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytochrome P450 4A fatty acid omega hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Undergraduate Honors Thesis | Determining the Fatty Acid Substrate Preferences of Long-Chain Acyl-CoA Synthetase Isoforms | ID: vm40xw47f | Carolina Digital Repository [cdr.lib.unc.edu]
- 15. Mammalian Long-Chain Acyl-CoA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Hexacosenoyl-CoA is the most abundant very long-chain acyl-CoA in ATP binding cassette transporter D1-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structural basis for acyl chain control over glycosphingolipid sorting and vesicular trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Enzymatic Synthesis of 15-Hydroxyicosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the enzymatic pathways and experimental methodologies for the synthesis of 15-hydroxyicosanoyl-CoA and its unsaturated analog, 15-hydroxyeicosatetraenoyl-CoA (15-HETE-CoA). The synthesis is a two-stage process involving the initial oxygenation of a 20-carbon fatty acid followed by its activation to a Coenzyme A (CoA) thioester.
Introduction: 15-Hydroxy Fatty Acyl-CoAs
This compound is the activated form of 15-hydroxyicosanoic acid, a 20-carbon saturated fatty acid hydroxylated at the 15th carbon. While direct enzymatic synthesis pathways for this saturated molecule are not extensively documented, the synthesis of its unsaturated counterpart, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), from arachidonic acid is well-characterized. 15(S)-HETE and its subsequent CoA ester are biologically significant molecules involved in inflammation, cell proliferation, and signaling pathways.[1] This guide will focus on the established enzymatic synthesis of 15-HETE-CoA, which serves as a foundational process. The saturated this compound could potentially be produced via subsequent enzymatic or chemical reduction of the unsaturated intermediate.
The overall synthesis proceeds in two key enzymatic steps:
-
Oxygenation : Introduction of a hydroxyl group at the C15 position of arachidonic acid to form 15-HETE.
-
CoA Ligation : Activation of the 15-HETE carboxyl group via thioesterification with Coenzyme A.
Part 1: Enzymatic Synthesis of 15-Hydroxyeicosatetraenoic Acid (15-HETE)
The primary route for synthesizing 15-HETE involves the specific oxygenation of arachidonic acid. This reaction is predominantly catalyzed by lipoxygenase (LOX) enzymes, although cyclooxygenases (COX) can also contribute.[1][2]
Key Enzymes:
-
15-Lipoxygenase-1 (ALOX15) : This enzyme is a non-heme iron-containing dioxygenase that catalyzes the insertion of molecular oxygen at the C15 position of arachidonic acid, forming 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE).[3][4] This unstable intermediate is rapidly reduced by cellular peroxidases to the more stable 15(S)-HETE.[1]
-
15-Lipoxygenase-2 (ALOX15B) : A second isoform that also exclusively produces 15(S)-HpETE from arachidonic acid.[1][5]
-
Soybean Lipoxygenase : A commercially available plant-derived enzyme often used for the biotechnological production of 15-HETE due to its high efficiency and specificity.[6]
-
Cyclooxygenase-2 (COX-2) : Particularly when acetylated by aspirin, COX-2 shifts its activity from prostaglandin (B15479496) synthesis to producing 15(R)-HETE.[1]
The biosynthesis pathway from arachidonic acid to 15-HETE is visualized below.
Quantitative Data for 15-HETE Synthesis
The efficiency of 15-HETE synthesis can be significant under optimized conditions, particularly when using commercially available enzymes like soybean lipoxygenase.
| Parameter | Value | Conditions | Enzyme Source |
| Product Concentration | 9.5 g/L | 25 min reaction | Soybean Lipoxygenase |
| Molar Conversion Yield | 99% | 9 g/L arachidonic acid, pH 8.5, 20°C | Soybean Lipoxygenase |
| Productivity | 22.8 g L⁻¹ h⁻¹ | 54.4 U/ml enzyme, 4% methanol (B129727) | Soybean Lipoxygenase |
| Maximal Production | 1111 ± 380 ng / 10⁶ cells | 100 µM arachidonic acid | Human Eosinophils |
| Table 1: Optimized conditions and yields for the enzymatic production of 15-HETE. Data sourced from[6][7]. |
Experimental Protocol: 15-HETE Synthesis Using Soybean Lipoxygenase
This protocol is adapted from the methodology described for the high-yield biotechnological production of 15-HETE.[6]
-
Reaction Mixture Preparation :
-
Prepare a reaction buffer of 0.2 M borate (B1201080) buffer (pH 8.5).
-
Dissolve arachidonic acid in methanol to create a stock solution.
-
The final reaction mixture should contain:
-
Arachidonic Acid: 9 g/L
-
Methanol: 4% (v/v)
-
Borate Buffer (0.2 M, pH 8.5)
-
-
-
Enzymatic Reaction :
-
Pre-warm the reaction mixture to 20°C in a stirred-tank reactor or a suitable reaction vessel.
-
Initiate the reaction by adding soybean lipoxygenase to a final concentration of 54.4 U/ml.
-
Incubate at 20°C with continuous stirring for 25 minutes. The reaction vessel should be open to the air to ensure sufficient oxygen supply.
-
-
Reaction Termination and Extraction :
-
Stop the reaction by acidifying the mixture to pH 3.0-3.5 with 2 M HCl. This precipitates the fatty acids.
-
Extract the product twice with an equal volume of ethyl acetate (B1210297) or diethyl ether.
-
Pool the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Analysis :
-
The dried extract can be purified using silica (B1680970) gel chromatography or reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Monitor purification and confirm product identity using UV spectroscopy (checking for the characteristic absorbance of the conjugated diene system) and mass spectrometry (MS).
-
Part 2: Enzymatic Ligation of 15-HETE to Coenzyme A
The activation of 15-HETE to its CoA thioester is catalyzed by long-chain acyl-CoA synthetases (ACSLs). These enzymes are essential for fatty acid metabolism, trapping fatty acids within the cell and channeling them into various metabolic pathways.[8][9][10]
Key Enzymes:
-
Long-Chain Acyl-CoA Synthetases (ACSLs) : A family of enzymes (including isoforms like ACSL1, ACSL3, ACSL4, ACSL5, and ACSL6) that activate fatty acids with chain lengths from 12 to 20 carbons.[9][10] They catalyze a two-step reaction involving the formation of an acyl-AMP intermediate.[10] While substrate specificity varies between isoforms, ACSLs are known to activate arachidonic acid and its derivatives.[11][12]
Quantitative Data for ACSL Activity
Kinetic parameters for ACSL isoforms have been determined for various long-chain fatty acids. While specific data for 15-HETE is limited, the data for arachidonic acid (AA), its precursor, provides a strong indication of the enzymes' capability.
| Enzyme Isoform | Substrate | K_m (µM) | V_max (nmol/min/mg) |
| Human ACSL6v1 | Arachidonic Acid (20:4) | 12.0 | 700 |
| Human ACSL6v2 | Arachidonic Acid (20:4) | 13.0 | 800 |
| Human ACSL6v1 | Oleic Acid (18:1) | 13.0 | 1200 |
| Human ACSL6v2 | Oleic Acid (18:1) | 11.0 | 1100 |
| Table 2: Michaelis-Menten kinetic parameters for human ACSL6 variants with arachidonic acid and other long-chain fatty acids. Data sourced from[12]. |
Experimental Protocol: 15-HETE-CoA Synthesis
This protocol outlines a general method for the enzymatic synthesis of long-chain acyl-CoAs, which can be adapted for 15-HETE. The activity can be measured using radiometric or fluorometric assays.[13][14]
-
Reaction Mixture Preparation :
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5).
-
The final reaction mixture (e.g., 100 µL total volume) should contain:
-
Tris-HCl (100 mM, pH 7.5)
-
ATP: 5-10 mM
-
Coenzyme A (CoA-SH): 0.5-1.0 mM
-
Magnesium Chloride (MgCl₂): 10 mM
-
15-HETE (substrate): 50-100 µM (solubilized with a carrier like BSA or in a small volume of ethanol)
-
Purified ACSL enzyme or cell lysate containing ACSL activity.
-
-
-
Enzymatic Reaction :
-
Combine all components except the enzyme in a microcentrifuge tube and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the ACSL enzyme.
-
Incubate at 37°C for 30-60 minutes.
-
-
Reaction Termination :
-
Stop the reaction by adding an acidic solution (e.g., 10% acetic acid or Dole's reagent - isopropanol:heptane:1 M H₂SO₄, 40:10:1 v/v/v) to denature the enzyme.
-
-
Purification and Analysis :
-
The product, 15-HETE-CoA, can be separated from the unreacted 15-HETE and other reaction components using solid-phase extraction or RP-HPLC.
-
Analysis and quantification are typically performed using liquid chromatography-mass spectrometry (LC-MS), which provides both retention time and mass-to-charge ratio for definitive identification.
-
Part 3: Overall Experimental Workflow
The complete synthesis and purification of 15-HETE-CoA requires a multi-step workflow, from the initial enzymatic reaction to the final analysis of the purified product.
Purification by RP-HPLC
Reverse-phase HPLC is a powerful technique for purifying both the 15-HETE intermediate and the final 15-HETE-CoA product.
-
For 15-HETE : A C18 column is typically used with a mobile phase gradient of methanol and water, often with a small amount of acetic acid (e.g., 0.1%) to ensure the carboxyl group is protonated.[15] Detection is commonly performed using a UV detector set to 235 nm, the absorbance maximum for the conjugated diene in 15-HETE.[15]
-
For 15-HETE-CoA : Similar C18 columns can be used, but the gradient will typically involve an ion-pairing agent or a buffer like ammonium (B1175870) acetate in the mobile phase to improve the retention and peak shape of the more polar CoA ester. Detection by UV (at ~260 nm for the adenine (B156593) moiety of CoA) and, more definitively, by mass spectrometry is required.
References
- 1. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. Formation of 11-hydroxyeicosatetraenoic acid and 15-hydroxyeicosatetraenoic acid in human umbilical arteries is catalyzed by cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural and functional biology of arachidonic acid 15-lipoxygenase-1 (ALOX15) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and functional biology of arachidonic acid 15-lipoxygenase-1 (ALOX15) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arachidonate 15-lipoxygenase type B: Regulation, function, and its role in pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic production of 15-hydroxyeicosatetraenoic acid from arachidonic acid by using soybean lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production of 15-hydroxyeicosatetraenoic acid by purified human eosinophils and neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Undergraduate Honors Thesis | Determining the Fatty Acid Substrate Preferences of Long-Chain Acyl-CoA Synthetase Isoforms | ID: vm40xw47f | Carolina Digital Repository [cdr.lib.unc.edu]
- 9. Mammalian Long-Chain Acyl-CoA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mammalian long-chain acyl-CoA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. showa.repo.nii.ac.jp [showa.repo.nii.ac.jp]
- 13. abcam.cn [abcam.cn]
- 14. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Discovery and Characterization of 15-Hydroxyicosanoyl-CoA: A Technical Guide for Novel Lipid Mediators
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, 15-hydroxyicosanoyl-CoA is not a widely characterized molecule. This guide, therefore, presents a prospective framework for its discovery, characterization, and potential biological significance based on established principles of lipid biochemistry and the analysis of analogous molecules.
Executive Summary
Long-chain fatty acyl-CoAs are central players in cellular metabolism and signaling. The hydroxylation of fatty acids adds a layer of complexity and functionality, often creating potent signaling molecules. This technical guide provides a comprehensive overview of the hypothetical discovery and characterization of this compound, a 20-carbon hydroxylated fatty acyl-coenzyme A thioester. By drawing parallels with well-documented hydroxylated eicosanoids, such as 15-hydroxyeicosatetraenoic acid (15-HETE), this document offers a roadmap for researchers venturing into the study of novel lipid mediators. We present detailed experimental protocols, data presentation strategies, and visual workflows to facilitate the investigation of this and similar molecules, from initial detection to the elucidation of its signaling pathways.
Putative Discovery and Initial Identification
The discovery of novel fatty acids and their derivatives has often been serendipitous, stemming from unexpected findings in analytical chemistry. The identification of this compound would likely follow a similar path, beginning with the detection of an unknown peak during the lipidomic analysis of biological samples.
Proposed Discovery Workflow
The initial discovery would likely involve a multi-step analytical approach to isolate and identify the unknown compound.
Caption: Hypothetical workflow for the discovery and identification of this compound.
Physicochemical and Biochemical Characterization
Once identified, a thorough characterization of this compound would be necessary to understand its properties and potential biological function.
Predicted Physicochemical Properties
Based on its structure as a long-chain hydroxylated acyl-CoA, we can predict certain physicochemical properties.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C41H74N7O18P3S |
| Monoisotopic Mass | 1057.39 g/mol |
| Solubility | Amphipathic, with solubility in aqueous buffers and organic solvents |
| Critical Micelle Conc. | Expected to be in the low micromolar range |
| UV Absorbance (CoA) | ~260 nm |
Enzymatic Interactions and Metabolism
The metabolism of this compound would likely involve enzymes that act on other long-chain acyl-CoAs and hydroxylated fatty acids.
| Enzyme Class | Predicted Interaction with this compound |
| Acyl-CoA Synthetases (ACS) | Long-chain ACS enzymes would be responsible for the conversion of 15-hydroxyicosanoic acid to this compound.[1][2] |
| Acyl-CoA Dehydrogenases (ACADs) | The presence of the hydroxyl group at C-15 may influence its metabolism by mitochondrial or peroxisomal beta-oxidation pathways. The initial dehydrogenation by ACADs could be a key regulatory step.[3] |
| Enoyl-CoA Hydratases | As an intermediate in beta-oxidation, it would be a substrate for enoyl-CoA hydratases. |
| 3-Hydroxyacyl-CoA Dehydrogenases | These enzymes would catalyze the subsequent oxidation step in the beta-oxidation spiral. The existing hydroxyl group at C-15 may affect enzyme kinetics. |
| Acyl-CoA Thioesterases (ACOTs) | ACOTs could regulate the intracellular concentration of this compound by hydrolyzing it back to the free fatty acid and Coenzyme A.[1][4] |
| Cytochrome P450 Enzymes | Cytochrome P450 enzymes are known to be involved in the hydroxylation of fatty acids. It is plausible that a P450 enzyme is responsible for the initial formation of 15-hydroxyicosanoic acid from icosanoic acid.[5][6] |
| 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | By analogy with 15-HETE, 15-PGDH could potentially oxidize the 15-hydroxyl group of this compound to a ketone, forming 15-oxoicosanoyl-CoA. This could be a key step in its signaling or degradation.[7] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.
Chemical Synthesis of this compound
A common method for the synthesis of acyl-CoAs involves the activation of the corresponding carboxylic acid.
Materials:
-
15-hydroxyicosanoic acid
-
Coenzyme A, trilithium salt
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous dimethylformamide (DMF)
-
Diethyl ether
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Activation of 15-hydroxyicosanoic acid: Dissolve 15-hydroxyicosanoic acid in anhydrous DMF. Add equimolar amounts of DCC and NHS. Stir the reaction at room temperature for 4-6 hours to form the NHS-ester.
-
Reaction with Coenzyme A: In a separate vial, dissolve Coenzyme A in an aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0).
-
Thioester Formation: Add the activated NHS-ester of 15-hydroxyicosanoic acid dropwise to the Coenzyme A solution while stirring. Allow the reaction to proceed overnight at 4°C.
-
Purification:
-
Acidify the reaction mixture to pH 3.0 with dilute HCl.
-
Perform solid-phase extraction using a C18 cartridge to remove unreacted fatty acid and other nonpolar impurities.
-
Elute the acyl-CoA with a methanol/water mixture.
-
Further purify the this compound using preparative reverse-phase HPLC.
-
-
Characterization: Confirm the identity and purity of the synthesized product using LC-MS/MS and NMR spectroscopy.
Quantification by LC-MS/MS
Instrumentation:
-
Liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
Mobile Phases:
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
Gradient Elution:
-
A linear gradient from 5% to 95% mobile phase B over 15 minutes.
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Multiple Reaction Monitoring (MRM):
-
Precursor Ion (Q1): The m/z of this compound.
-
Product Ions (Q3): Characteristic fragment ions of the CoA moiety and the acyl chain.
-
Sample Preparation:
-
Extraction: Extract lipids from biological samples using a suitable solvent system (e.g., methanol/chloroform).
-
Internal Standard: Spike the sample with a known amount of a suitable internal standard (e.g., a deuterated acyl-CoA).
-
Reconstitution: Dry the extract under nitrogen and reconstitute in the initial mobile phase.
Putative Signaling Pathways
Based on the known roles of other hydroxylated fatty acids and acyl-CoAs, this compound could be involved in several signaling pathways.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
Many fatty acids and their derivatives are ligands for PPARs, a family of nuclear receptors that regulate lipid metabolism and inflammation.
Caption: Proposed PPAR signaling pathway for this compound.
Modulation of Inflammatory Pathways
Hydroxylated eicosanoids are key regulators of inflammation. 15-HETE, for example, has both pro- and anti-inflammatory effects depending on the context.[8] It is plausible that this compound or its free acid form could modulate inflammatory pathways such as NF-κB.
Caption: Potential modulation of the NF-κB inflammatory pathway by this compound.
Conclusion and Future Directions
The exploration of novel lipid mediators like this compound holds significant promise for advancing our understanding of cellular physiology and disease. While its existence and functions are currently hypothetical, the analytical and experimental frameworks outlined in this guide provide a clear path for its discovery and characterization. Future research should focus on targeted lipidomic screens in various biological systems to identify this and other novel hydroxylated acyl-CoAs. Elucidation of their metabolic pathways and signaling roles will be crucial for determining their potential as therapeutic targets in metabolic and inflammatory diseases. The integration of advanced analytical techniques with functional genomics and proteomics will undoubtedly accelerate the discovery and characterization of this exciting class of molecules.
References
- 1. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Functional Role of Long-Chain Acyl-CoA Synthetases in Plant Development and Stress Responses [frontiersin.org]
- 3. Beta oxidation - Wikipedia [en.wikipedia.org]
- 4. The Pathophysiological Role of CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Omega- and (omega-1)-hydroxylation of eicosanoids and fatty acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
An In-depth Technical Guide to the Cellular Localization of 15-Hydroxyicosanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Core Summary
15-Hydroxyicosanoyl-CoA is a critical intermediate in the metabolism of 15-hydroxyeicosatetraenoic acid (15-HETE), a bioactive lipid mediator derived from arachidonic acid. Understanding the precise subcellular location of this compound is paramount for elucidating its role in cellular signaling, energy metabolism, and the pathogenesis of inflammatory diseases and cancer. This guide synthesizes current knowledge to map the cellular journey of this compound, from its synthesis to its subsequent metabolic fate. The localization is not defined by a single compartment but is rather a dynamic distribution across several organelles, dictated by the location of key metabolic enzymes. This distribution implicates this compound in a network of inter-organellar communication and metabolic flux.
Enzymatic Landscape and Inferred Cellular Localization
Direct quantitative measurement of this compound in distinct subcellular compartments is not extensively documented in the literature. Therefore, its localization must be inferred from the well-established locations of the enzymes responsible for its synthesis and degradation.
The synthesis of this compound is a two-step process:
-
Oxygenation of Arachidonic Acid: 15-Lipoxygenase (15-LOX) enzymes convert arachidonic acid into 15-HETE.
-
Acyl-CoA Thioesterification: A long-chain acyl-CoA synthetase (ACSL) or very-long-chain acyl-CoA synthetase (ACSVL) activates 15-HETE by attaching Coenzyme A (CoA), forming this compound.
The subsequent metabolism of this compound is primarily thought to involve β-oxidation within mitochondria and peroxisomes.
Data Presentation
The following table summarizes the key cellular compartments, enzymes, and metabolic processes that define the subcellular presence of this compound.
| Cellular Compartment | Key Enzymes | Metabolic Process | Implication for this compound Localization | Citations |
| Cytosol | 15-Lipoxygenase-1 (15-LOX-1), 15-Lipoxygenase-2 (15-LOX-2), Long-Chain Acyl-CoA Synthetases (ACSLs), 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | Synthesis of Precursor (15-HETE): 15-LOX-1 and -2 are primarily cytosolic. Synthesis of this compound: ACSLs are present. Degradation of Precursor: 15-PGDH can oxidize 15-HETE. | A primary site for the synthesis of both 15-HETE and its subsequent activation to this compound. | [1][2] |
| Nucleus | 15-Lipoxygenase-2 (15-LOX-2), Long-Chain Acyl-CoA Synthetase (in rat liver) | Synthesis of Precursor (15-HETE): 15-LOX-2 has been shown to localize to the nucleus. Synthesis of this compound: Nuclear ACSL activity has been reported. | A potential site of synthesis, suggesting a role in nuclear signaling or regulation of gene expression. | [2][3] |
| Mitochondria | Long-Chain Acyl-CoA Synthetases (ACSLs), Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD), Carnitine Palmitoyltransferase (CPT) System | Synthesis: ACSLs on the outer membrane could generate this compound locally. Degradation: Carnitine-dependent β-oxidation of HETEs occurs. VLCAD is on the inner membrane. | A key site for the β-oxidation and energy extraction from this compound. | [3][4] |
| Peroxisomes | Long-Chain Acyl-CoA Synthetases (ACSLs), Peroxisomal β-oxidation enzymes (e.g., ACOX1, EHHADH) | Synthesis: ACSLs are present. Degradation: Primary site for the β-oxidation of very-long-chain and branched-chain fatty acids, including HETEs. | A major hub for the chain-shortening of this compound. | [3][4][5] |
| Endoplasmic Reticulum (ER) | Long-Chain Acyl-CoA Synthetases (ACSLs) | Synthesis: ACSLs are highly active in the ER membrane. | A significant site of synthesis, where it can be channeled into lipid synthesis pathways or transported to other organelles. | [3] |
| Cell Membrane | 15-Lipoxygenase (ALOX15) | Synthesis of Precursor (15-HETE): ALOX15 localizes to the cell membrane during ferroptosis. | Localized precursor synthesis could lead to the formation of this compound near the membrane for signaling purposes. | [6] |
Signaling Pathways and Metabolic Flow
The multi-compartmental nature of this compound metabolism suggests its involvement in complex signaling and metabolic networks. Its synthesis in the cytosol, ER, or nucleus allows it to potentially act as a signaling molecule or substrate for lipid modification of proteins, while its catabolism in mitochondria and peroxisomes links it directly to the cell's energy status.
Mandatory Visualization 1: Metabolic Pathway
Caption: Inferred metabolic flow and localization of this compound.
Experimental Protocols
Determining the subcellular localization of this compound requires a multi-stage process involving the isolation of highly enriched organelle fractions followed by sensitive quantification of the acyl-CoA molecule.
Protocol: Subcellular Fractionation and Quantification of this compound
This protocol is a composite of established methods for subcellular fractionation by differential centrifugation and acyl-CoA analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][6][7][8]
Part 1: Cell Culture and Harvesting
-
Cell Culture: Grow cells of interest (e.g., human monocytes, macrophages, or relevant cell line) to ~80-90% confluency in appropriate culture media. For stimulation, treat cells with agents known to induce 15-LOX expression (e.g., IL-4) or provide exogenous arachidonic acid.
-
Harvesting:
-
Aspirate culture medium and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Scrape cells into ice-cold PBS and pellet by centrifugation at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and proceed immediately to fractionation.
-
Part 2: Subcellular Fractionation via Differential Centrifugation [8]
Perform all steps at 4°C to minimize enzymatic activity and organelle damage.
-
Homogenization:
-
Resuspend the cell pellet in 5 volumes of ice-cold hypotonic homogenization buffer (e.g., 10 mM HEPES-KOH pH 7.4, 10 mM KCl, 1.5 mM MgCl₂, 1 mM DTT, with protease and phosphatase inhibitors).
-
Allow cells to swell on ice for 15-20 minutes.
-
Homogenize the cell suspension using a Dounce homogenizer with a tight-fitting pestle (approx. 20-30 strokes) until >90% of cells are lysed, as confirmed by trypan blue staining under a microscope.
-
-
Nuclear Fraction Isolation:
-
Transfer homogenate to a centrifuge tube and spin at 1,000 x g for 10 minutes to pellet nuclei and unbroken cells.
-
Carefully collect the supernatant (Post-Nuclear Supernatant, PNS).
-
Wash the nuclear pellet by resuspending in homogenization buffer and re-centrifuging at 1,000 x g for 10 minutes. The final pellet is the Nuclear Fraction .
-
-
Mitochondrial Fraction Isolation:
-
Centrifuge the PNS at 10,000 x g for 20 minutes. The resulting pellet is the crude mitochondrial fraction.
-
Collect the supernatant, which is the Cytosolic and Microsomal Fraction .
-
Wash the mitochondrial pellet by resuspending in homogenization buffer and re-centrifuging at 10,000 x g for 20 minutes. The final pellet is the Mitochondrial Fraction .
-
-
Microsomal (ER) and Cytosolic Fraction Separation:
-
Centrifuge the supernatant from the previous step at 100,000 x g for 1 hour.
-
The resulting supernatant is the Cytosolic Fraction .
-
The pellet is the Microsomal Fraction (enriched in ER).
-
Part 3: Validation of Fraction Purity (Western Blot) [1][9][10][11]
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20 µg) from each fraction with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins on a 4-12% SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against specific organelle markers, followed by HRP-conjugated secondary antibodies.
-
Cytosol: GAPDH, Tubulin
-
Nucleus: Lamin B1, Histone H3
-
Mitochondria: COX IV, VDAC1
-
ER (Microsomes): Calnexin, PDI
-
Peroxisomes: Catalase, PMP70
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate. Enrichment of the marker protein in the corresponding fraction and its absence in others confirms purity.
Part 4: Acyl-CoA Extraction and Quantification (LC-MS/MS) [7][12][13]
-
Extraction:
-
To a defined volume/protein amount of each subcellular fraction, add 3 volumes of ice-cold 10% (w/v) trichloroacetic acid (TCA) or 5% sulfosalicylic acid (SSA) containing a known amount of an appropriate internal standard (e.g., C17:0-CoA or a stable isotope-labeled standard).
-
Vortex vigorously and incubate on ice for 10 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated protein.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition an Oasis HLB SPE cartridge with methanol, then equilibrate with water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with water to remove salts.
-
Elute acyl-CoAs with a solution of 25 mM ammonium (B1175870) acetate (B1210297) in methanol.
-
-
LC-MS/MS Analysis:
-
Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent (e.g., 5% SSA or 50% methanol).
-
Inject the sample into an LC-MS/MS system equipped with a C18 reverse-phase column.
-
Separate acyl-CoAs using a gradient of mobile phase A (e.g., 5 mM ammonium acetate in water) and mobile phase B (e.g., 5 mM ammonium acetate in 95:5 acetonitrile:water).
-
Detect and quantify this compound using Multiple Reaction Monitoring (MRM) in positive ion mode, monitoring for the specific precursor-to-product ion transition.
-
-
Data Analysis: Quantify the amount of this compound in each fraction by comparing its peak area to that of the internal standard and normalizing to the initial protein amount of the fraction.
Mandatory Visualization 2: Experimental Workflow
Caption: Workflow for determining the subcellular localization of acyl-CoAs.
References
- 1. origene.com [origene.com]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Components Subcellular Localization: Identification of Lipoproteins Using Alkyne Fatty Acids and Click Chemistry | Springer Nature Experiments [experiments.springernature.com]
- 6. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. researchgate.net [researchgate.net]
- 10. Organelle Markers | Cell Signaling Technology [cellsignal.com]
- 11. Organelle markers [abcam.com]
- 12. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Function of Hydroxylated Very-Long-Chain Acyl-CoAs in Membrane Structure
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct information on the specific functions of 15-hydroxyicosanoyl-CoA in membrane structure is limited in current scientific literature. This guide, therefore, provides a comprehensive overview of the role of a closely related and well-studied class of molecules: hydroxylated very-long-chain acyl-CoAs (hVLCFA-CoAs), in membrane architecture. The principles and functions described herein for hVLCFA-CoAs are expected to provide a strong framework for understanding the potential roles of this compound.
Introduction to Hydroxylated Very-Long-Chain Fatty Acids (hVLCFAs)
Very-long-chain fatty acids (VLCFAs) are fatty acids with chain lengths of 22 carbons or more. They are integral components of cellular membranes, primarily as constituents of sphingolipids and glycerophospholipids. The introduction of a hydroxyl group onto the acyl chain of a VLCFA significantly alters its physicochemical properties, influencing intermolecular interactions and, consequently, the structure and function of the membranes in which they reside. These hydroxylated VLCFAs (hVLCFAs) are particularly enriched in specialized membranes such as the myelin sheath of the nervous system and the epidermal barrier of the skin, where they play critical roles in maintaining membrane integrity and function.
The position of the hydroxyl group is a key determinant of the hVLCFA's function. The two most studied forms are α-hydroxylated (hydroxylation at the C2 position) and ω-hydroxylated (hydroxylation at the terminal carbon) VLCFAs. This guide will delve into the biosynthesis, incorporation, and functional significance of these hVLCFAs in membrane biology.
Biosynthesis of Hydroxylated Very-Long-Chain Acyl-CoAs
The biosynthesis of hVLCFA-CoAs is a multi-step process involving fatty acid elongation and subsequent hydroxylation.
Elongation of Very-Long-Chain Fatty Acids
VLCFAs are synthesized in the endoplasmic reticulum through a four-step elongation cycle from pre-existing long-chain fatty acyl-CoAs. This process is catalyzed by a complex of enzymes, with the initial and rate-limiting step being the condensation reaction catalyzed by fatty acid elongases (ELOVLs). Mammals have seven ELOVL enzymes (ELOVL1-7), each with distinct substrate specificities.[1]
The four steps of the VLCFA elongation cycle are:
-
Condensation: Catalyzed by an ELOVL elongase.
-
Reduction: 3-ketoacyl-CoA is reduced to 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KAR).[1]
-
Dehydration: 3-hydroxyacyl-CoA is dehydrated to a trans-2,3-enoyl-CoA by a 3-hydroxyacyl-CoA dehydratase (HACD).[1]
-
Reduction: The trans-2,3-enoyl-CoA is reduced to a saturated acyl-CoA by a trans-2-enoyl-CoA reductase (TER).[1]
VLCFA Elongation Cycle in the Endoplasmic Reticulum.
Hydroxylation of Very-Long-Chain Fatty Acids
α-hydroxylation, the addition of a hydroxyl group at the C2 position of the fatty acyl chain, is a critical modification for VLCFAs destined for incorporation into certain sphingolipids, particularly in the myelin sheath. This reaction is catalyzed by the enzyme fatty acid 2-hydroxylase (FA2H) .[2][3] FA2H is an endoplasmic reticulum-resident enzyme.[2] The α-hydroxylation of VLCFAs is considered a rate-determining step in the synthesis of hydroxycerebrosides, which are abundant in myelin.[4]
ω-hydroxylation introduces a hydroxyl group at the terminal (ω) carbon of the fatty acyl chain. This process is the initial step in ω-oxidation, a metabolic pathway that can serve as an alternative to β-oxidation for fatty acid degradation, particularly for VLCFAs.[5][6] The ω-hydroxylation of VLCFAs is primarily catalyzed by cytochrome P450 enzymes of the CYP4F subfamily, namely CYP4F2 and CYP4F3B , located in the endoplasmic reticulum.[5][6] The resulting ω-hydroxy-VLCFAs can be further oxidized to dicarboxylic acids.[5][7]
Major pathways for the hydroxylation of VLCFA-CoAs.
Incorporation of hVLCFAs into Membrane Lipids
Hydroxylated VLCFA-CoAs serve as substrates for the synthesis of complex lipids that are subsequently incorporated into cellular membranes.
Sphingolipids
α-hydroxy VLCFAs are predominantly found in the N-acyl chains of ceramides (B1148491), the backbone of sphingolipids. These α-hydroxy ceramides are precursors for more complex sphingolipids, such as galactosylceramides (cerebrosides) and sulfatides, which are highly enriched in the myelin sheath.[2][3] The presence of the α-hydroxyl group is thought to be crucial for the proper structure and function of myelin.
Glycerophospholipids
While less common than in sphingolipids, hydroxylated fatty acids can also be incorporated into glycerophospholipids. For instance, 15-hydroxyeicosatetraenoic acid (15-HETE), a 20-carbon hydroxylated fatty acid, has been shown to be selectively incorporated into phosphatidylinositol in human neutrophils.[8] Although 15-HETE is not a VLCFA, this demonstrates the principle that hydroxylated fatty acids can be esterified into phospholipids, which may alter membrane properties and signaling events.
Functional Role of hVLCFAs in Membrane Structure
The presence of a hydroxyl group in the acyl chain of a membrane lipid has profound effects on the biophysical properties of the lipid bilayer.
Membrane Stability and Organization
The hydroxyl group can participate in hydrogen bonding with adjacent lipid headgroups or with water molecules at the membrane-water interface. This can lead to a more tightly packed and ordered membrane structure. In the context of myelin, the α-hydroxyl group of galactosylceramides is believed to contribute to the stability of the highly compacted multilamellar structure of the myelin sheath through these additional hydrogen bonds.[3]
Modulation of Membrane Fluidity
The impact of hydroxylated fatty acids on membrane fluidity is complex and depends on the position of the hydroxyl group and the overall lipid composition of the membrane. Hydroxylated fatty acids can increase the packing of ordered lipid domains while decreasing the overall order of the membrane.[9] This modulation of membrane fluidity is critical for the function of membrane-associated proteins and for cellular processes such as signal transduction.
Role in the Skin Barrier
In the stratum corneum of the epidermis, ω-hydroxyceramides are essential for the formation of the cornified lipid envelope, a key component of the skin's permeability barrier.[7] The ω-hydroxyl group is esterified to linoleic acid, and this entire lipid is covalently attached to proteins of the cornified envelope, creating a scaffold for the organization of the extracellular lipid lamellae that prevent water loss and protect against environmental insults.[7]
Quantitative Data
The following tables summarize the fatty acid composition of human myelin and stratum corneum, highlighting the prevalence of very-long-chain and hydroxylated fatty acids.
Table 1: Major Fatty Acid Composition of Human Myelin Lipids
| Fatty Acid | Carbon Number:Double Bonds | Percentage of Total Fatty Acids in Galactolipids |
| Palmitic acid | 16:0 | 5-10% |
| Stearic acid | 18:0 | 15-20% |
| Oleic acid | 18:1 | 30-40% |
| Lignoceric acid | 24:0 | 10-15% |
| Nervonic acid | 24:1 | 15-20% |
| α-Hydroxylignoceric acid | 24:0h | ~5% |
| α-Hydroxynervonic acid | 24:1h | ~5% |
Data are approximate and can vary between studies.
Table 2: Ceramide-Bound Fatty Acid Composition of Human Stratum Corneum
| Fatty Acid Class | Predominant Chain Lengths | Key Features |
| Non-hydroxylated fatty acids | C16-C26 | Saturated and monounsaturated |
| α-Hydroxy fatty acids | C24-C26 | Hydroxylated at the C2 position |
| ω-Hydroxy fatty acids | C28-C34 | Hydroxylated at the terminal carbon, often ester-linked to linoleic acid |
Experimental Protocols
The analysis of hydroxylated acyl-CoAs in biological samples is challenging due to their low abundance and lability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for their sensitive and specific quantification.
Extraction of Long-Chain Acyl-CoAs from Tissues
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs.[10]
Materials:
-
Frozen tissue sample
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA) in acetone (B3395972)
-
Ice-cold 2 M phosphoric acid
-
Internal standards (e.g., C17:0-CoA, or isotopically labeled standards)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol (B129727), water, acetonitrile (B52724) (LC-MS grade)
-
Ammonium (B1175870) hydroxide
Procedure:
-
Weigh the frozen tissue (~50-100 mg) and homogenize in 1 mL of ice-cold 10% TCA in acetone containing internal standards.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Wash the pellet twice with ice-cold 10% TCA in acetone.
-
Resuspend the pellet in 500 µL of 2 M phosphoric acid.
-
Incubate at 60°C for 30 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Load the supernatant onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with water.
-
Elute the acyl-CoAs with a solution of methanol containing ammonium hydroxide.
-
Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis of Hydroxylated Long-Chain Acyl-CoAs
Instrumentation:
-
UPLC or HPLC system
-
Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 10 mM ammonium acetate
-
Mobile Phase B: Methanol with 10 mM ammonium acetate
-
Gradient: A linear gradient from a low to high percentage of mobile phase B over 15-20 minutes.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40-50°C
MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): The [M+H]+ ion of the target hydroxylated acyl-CoA.
-
Product Ion (Q3): A characteristic fragment ion, often corresponding to the neutral loss of the phosphopantetheine moiety or a fragment of the acyl chain.
General workflow for the quantification of hydroxylated acyl-CoAs.
Conclusion and Future Directions
Hydroxylated very-long-chain acyl-CoAs are critical precursors for the synthesis of specialized lipids that play essential roles in the structure and function of biological membranes. While the functions of α-hydroxylated VLCFAs in myelin and ω-hydroxylated VLCFAs in the skin barrier are becoming increasingly clear, the roles of other hydroxylated VLCFAs, such as the putative this compound, remain to be elucidated.
Future research in this area will likely focus on:
-
The identification and characterization of the enzymes responsible for the synthesis of a wider range of hydroxylated VLCFAs.
-
The comprehensive profiling of hydroxylated lipid species in different tissues and disease states using advanced lipidomic techniques.
-
The use of model membrane systems and computational modeling to understand the precise biophysical effects of different hydroxylated VLCFAs on membrane properties.
-
The development of genetic models to investigate the in vivo functions of specific hydroxylated VLCFAs.
A deeper understanding of the roles of these modified lipids in membrane biology will provide new insights into the pathogenesis of diseases associated with membrane dysfunction, such as neurological disorders and skin diseases, and may reveal new therapeutic targets for drug development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A mammalian fatty acid hydroxylase responsible for the formation of alpha-hydroxylated galactosylceramide in myelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A mammalian fatty acid hydroxylase responsible for the formation of α-hydroxylated galactosylceramide in myelin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid alpha-hydroxylation and its relation to myelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the human omega-oxidation pathway for omega-hydroxy-very-long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nvkc.nl [nvkc.nl]
- 7. The biological significance of ω-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective incorporation of (15S)-hydroxyeicosatetraenoic acid in phosphatidylinositol of human neutrophils: agonist-induced deacylation and transformation of stored hydroxyeicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of membrane fatty acid remodeling in the antitumor mechanism of action of 2-hydroxyoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Technical Guide to 15-Hydroxyicosanoyl-CoA as a Putative Precursor for Novel Complex Lipids
Executive Summary
Hydroxylated fatty acids are integral components of complex lipids, playing critical roles in membrane structure, cell signaling, and the formation of protective barriers, such as the skin's stratum corneum. While α-hydroxy (2-hydroxy) and ω-hydroxy fatty acids are well-characterized, the roles of subterminally hydroxylated species, particularly those derived from 20-carbon (icosanoid) chains, remain largely unexplored. This technical guide delves into the hypothetical yet biochemically plausible role of 15-hydroxyicosanoyl-CoA as a precursor for a novel class of complex lipids. By extrapolating from established enzymatic pathways, we outline its putative biosynthesis, its incorporation into ceramides (B1148491), and the potential functions of these resulting lipids. This document provides researchers and drug developers with a theoretical framework, quantitative enzymatic context, and detailed experimental protocols to investigate this promising area of lipid biochemistry.
Putative Biosynthesis of this compound
The generation of this compound requires two key steps: the synthesis of its precursor fatty acid, 15-hydroxyeicosanoic acid, followed by its activation to a CoA thioester. While this specific molecule is not extensively documented, two primary biosynthetic routes can be proposed based on known enzymatic activities.
Formation of 15-Hydroxyeicosanoic Acid
Pathway A: Subterminal Hydroxylation of Eicosanoic Acid The most direct route involves the hydroxylation of a saturated 20-carbon fatty acid, eicosanoic acid. This reaction is characteristic of Cytochrome P450 (CYP) monooxygenases. Specifically, enzymes like P450 BM-3 from Bacillus megaterium are known to catalyze the subterminal hydroxylation of long-chain fatty acids at the ω-1, ω-2, and ω-3 positions.[1] For eicosanoic acid (C20), the 15th carbon represents the ω-5 position, suggesting that a mammalian CYP450 enzyme with similar subterminal specificity could catalyze this transformation.
Pathway B: Saturation of 15-HETE An alternative pathway begins with the unsaturated precursor, 15-hydroxyeicosatetraenoic acid (15-HETE), which is generated from arachidonic acid by 15-lipoxygenase (15-LOX) or cyclooxygenase (COX) enzymes. The subsequent saturation of the four double bonds could be accomplished by reductase enzymes. For instance, 2,4-dienoyl-CoA reductase is an enzyme involved in the β-oxidation of unsaturated fatty acids that reduces double bonds.[2] A similar, dedicated fatty acid reductase system could theoretically convert 15-HETE to 15-hydroxyeicosanoic acid.
Activation to this compound
Once formed, 15-hydroxyeicosanoic acid must be "activated" by conversion to its coenzyme A (CoA) thioester. This reaction is catalyzed by long-chain acyl-CoA synthetases (ACSLs), a family of enzymes that activate fatty acids with chain lengths of 12 to 20 carbons.[3] ACSL enzymes exhibit broad and overlapping substrate specificities, and it is plausible that an isoform such as ACSL1 or another with affinity for C20 fatty acids could catalyze the ATP-dependent formation of this compound.[4]
Incorporation into Complex Lipids: The Case of Ceramides
Ceramides are fundamental building blocks for nearly all complex sphingolipids. The de novo synthesis of ceramides occurs in the endoplasmic reticulum and involves the N-acylation of a sphingoid base, a reaction catalyzed by a family of six ceramide synthases (CerS1-6).[5]
Each CerS isoform exhibits a distinct specificity for the chain length of the fatty acyl-CoA substrate.[6] For a C20 acyl-CoA like this compound, potential candidates for its utilization include:
The ability of CerS3 to utilize 2-hydroxy fatty acids suggests that the presence of a hydroxyl group on the acyl chain is permissible for catalysis by at least some members of the CerS family.[6] Therefore, it is highly probable that this compound can be incorporated by a specific CerS to acylate a sphinganine (B43673) backbone, which is then desaturated to form a novel 15-hydroxy-ceramide . This molecule could then be further metabolized into more complex sphingolipids like 15-hydroxy-sphingomyelin or 15-hydroxy-glucosylceramide.
Quantitative Data: Enzyme Substrate Specificities
Direct kinetic data for this compound is not available. However, examining the kinetic parameters of the key enzyme families—Acyl-CoA Synthetases (ACSL) and Ceramide Synthases (CerS)—for various long-chain fatty acids provides a valuable quantitative context for predicting their potential interaction with a hydroxylated C20 substrate.
Table 1: Kinetic Parameters of Relevant Acyl-CoA Synthetases and Ceramide Synthases
| Enzyme Family | Enzyme Isoform | Substrate | Km (µM) | Vmax or Relative Activity | Source |
|---|---|---|---|---|---|
| Acyl-CoA Synthetase | Yeast Faa1p | Oleate (C18:1) | 71.1 | 158.2 nmol/min/mg | [8] |
| Yeast Faa1p | ATP | 51.6 | - | [8] | |
| Yeast Faa1p | CoA | 18.3 | - | [8] | |
| Murine FATP1 | Palmitate (C16:0) | 5.0 | 2.5 µmol/min/mg | [9] | |
| Murine FATP1 | Lignocerate (C24:0) | 4.0 | 1.9 µmol/min/mg | [9] | |
| Ceramide Synthase | Human CerS2 | Sphinganine | 2.1 | - | [5][10] |
| Human CerS4 | Sphinganine | 2.5 | - | [5][10] | |
| Human CerS5 | Sphinganine | 14.1 | - | [5][10] | |
| Human CerS6 | Sphinganine | 2.3 | - | [5][10] | |
| Rat Liver Microsomes | Dihydroceramide | 340 | - | [11] |
| | Rat Liver Microsomes | NADH (for desaturase) | 120 | - |[11] |
Note: Vmax and activity values are highly dependent on assay conditions and are presented for comparative purposes.
Experimental Protocols & Workflow
Validating the proposed pathways and characterizing the resulting lipids requires robust analytical methods. The following sections provide detailed protocols for the key experimental procedures.
Protocol 1: Quantification of Acyl-CoAs by LC-MS/MS
This protocol describes the extraction and analysis of acyl-CoA species from tissue samples, adapted from established methods.[12][13]
-
Sample Preparation & Homogenization:
-
Flash-freeze approximately 50-100 mg of tissue in liquid nitrogen immediately upon collection.
-
Add the frozen tissue to a tube containing 1 mL of ice-cold extraction solvent (e.g., Acetonitrile:Isopropanol:Methanol (B129727) 3:1:1 v/v/v) and an appropriate internal standard (e.g., C17:0-CoA).
-
Homogenize the sample on ice using a tissue homogenizer until fully dissociated.
-
-
Extraction:
-
Vortex the homogenate for 2 minutes, then sonicate for 3 minutes in an ice bath.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet proteins and debris.
-
Carefully collect the supernatant. For exhaustive extraction, re-extract the pellet with another 1 mL of extraction solvent, centrifuge, and combine the supernatants.
-
-
Drying and Reconstitution:
-
Dry the combined supernatant under a stream of nitrogen gas at room temperature.
-
Reconstitute the dried extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., 50% methanol in water with 5 mM ammonium (B1175870) acetate).
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to remove any insoluble material. Transfer the clear supernatant to an LC vial.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 5 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient starts at a low percentage of B, ramping up to elute the more hydrophobic long-chain acyl-CoAs.
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for targeted quantification. Monitor for the specific precursor-to-product ion transitions for each acyl-CoA of interest. A common neutral loss scan for acyl-CoAs is 507 Da, corresponding to the loss of the phosphoadenosine diphosphate (B83284) moiety.
-
Protocol 2: In Vitro Ceramide Synthase Activity Assay
This protocol allows for the measurement of ceramide synthase activity in microsomal preparations, adapted from established methods.[14]
-
Microsome Preparation:
-
Homogenize cells or tissue in a buffer (e.g., 20 mM HEPES, 2 mM MgCl₂, 250 mM sucrose, pH 7.2) containing protease inhibitors.
-
Perform a differential centrifugation: first, centrifuge at 10,000 x g for 15 minutes at 4°C to pellet mitochondria and nuclei.
-
Centrifuge the resulting supernatant at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a suitable assay buffer and determine the protein concentration (e.g., via BCA assay).
-
-
Enzyme Reaction:
-
In a microfuge tube, prepare the reaction mixture containing:
-
50-100 µg of microsomal protein.
-
25 µM fatty acid-free BSA.
-
20 µM of the sphingoid base substrate (e.g., sphinganine-d7 for isotopic labeling).
-
25 µM of the acyl-CoA substrate (e.g., this compound).
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4) to a final volume of 100 µL.
-
-
Initiate the reaction by adding the acyl-CoA substrate.
-
Incubate at 37°C for 30-60 minutes.
-
-
Lipid Extraction (Bligh-Dyer Method):
-
Stop the reaction by adding 375 µL of chloroform (B151607):methanol (1:2, v/v).
-
Add an internal standard (e.g., C17-ceramide).
-
Add 125 µL of chloroform and vortex.
-
Add 125 µL of water and vortex.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Analysis:
-
Dry the organic phase under nitrogen.
-
Reconstitute in a solvent suitable for LC-MS/MS.
-
Analyze the formation of the specific ceramide product (e.g., 15-hydroxy-d7-ceramide) using LC-MS/MS in MRM mode.
-
Conclusion and Future Directions
While the existence and metabolic pathways of this compound remain to be definitively proven, its potential as a precursor for a novel class of complex lipids is biochemically sound. Based on the known functions of related hydroxylated lipids, these putative 15-hydroxy-ceramides and their derivatives could have significant and previously unrecognized roles in:
-
Membrane Biophysics: Altering membrane fluidity, thickness, and the formation of lipid rafts.
-
Skin Barrier Function: Contributing to the unique lipid architecture of the epidermis.
-
Cell Signaling: Acting as second messengers or modulating the activity of membrane-bound proteins.
This guide provides a foundational roadmap for the scientific community to pursue this unexplored area. The immediate next steps should involve targeted lipidomics screens of various tissues to search for the presence of 15-hydroxyeicosanoic acid and its corresponding ceramides. Successful identification would open the door to characterizing the specific enzymes involved and elucidating the functional significance of this novel lipid class, potentially revealing new targets for therapeutic intervention in diseases characterized by dysregulated lipid metabolism.
References
- 1. Engineering Cytochrome P450 BM-3 for Oxidation of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Significance of the reductase-dependent pathway for the beta-oxidation of unsaturated fatty acids with odd-numbered double bonds. Mitochondrial metabolism of 2-trans-5-cis-octadienoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mammalian Long-Chain Acyl-CoA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-chain acyl-CoA synthetases and fatty acid channeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceramide synthases at the centre of sphingolipid metabolism and biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mammalian Ceramide Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fada.birzeit.edu [fada.birzeit.edu]
- 8. Mechanistic Studies of the Long Chain Acyl-CoA Synthetase Faa1p from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic characterization of mammalian ceramide synthases: determination of K(m) values towards sphinganine. [vivo.weill.cornell.edu]
- 10. researchgate.net [researchgate.net]
- 11. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzyme Activities of the Ceramide Synthases CERS2–6 Are Regulated by Phosphorylation in the C-terminal Region - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assaying Ceramide Synthase Activity In Vitro and in Living Cells Using Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Genetic Pathways Regulating 15-Hydroxyicosanoyl-CoA Levels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core genetic and metabolic pathways governing the cellular levels of 15-hydroxyicosanoyl-CoA. This document details the enzymatic processes, from the biosynthesis of its precursor, 15-hydroxyeicosatetraenoic acid (15-HETE), to its activation and subsequent catabolism. Particular emphasis is placed on the key enzymes, their kinetic properties, and detailed experimental protocols for their assessment.
Introduction
This compound is the activated thioester of a hydroxylated 20-carbon fatty acid, derived from the biologically active lipid mediator, 15-hydroxyeicosatetraenoic acid (15-HETE). The cellular concentration of this compound is a critical determinant for its entry into metabolic pathways, primarily peroxisomal β-oxidation. Understanding the genetic and enzymatic regulation of its synthesis and degradation is crucial for elucidating its role in various physiological and pathological processes, including inflammation, cell proliferation, and metabolic disorders. This guide will systematically explore the key enzymatic steps and regulatory mechanisms that control the cellular fate of this important molecule.
Biosynthesis of the Precursor: 15-Hydroxyeicosatetraenoic Acid (15-HETE)
The journey to this compound begins with the formation of its precursor, 15-HETE, from arachidonic acid. This conversion is primarily catalyzed by the enzyme 15-lipoxygenase.
The Role of 15-Lipoxygenase (15-LOX)
15-Lipoxygenase (ALOX15) is a non-heme iron-containing dioxygenase that catalyzes the insertion of molecular oxygen into polyunsaturated fatty acids.[1][2] In the context of 15-HETE synthesis, ALOX15 acts on arachidonic acid to produce 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is then rapidly reduced to 15-HETE by cellular peroxidases.[2]
Key Genetic Loci:
-
ALOX15: Encodes the 15-lipoxygenase-1 enzyme.
-
ALOX15B: Encodes the 15-lipoxygenase-2 enzyme, which also contributes to 15-HETE production.[1]
Quantitative Data for 15-Lipoxygenase
The kinetic parameters of 15-lipoxygenase are crucial for understanding the rate of 15-HETE production. While extensive data for the human enzyme is still being characterized, studies on soybean lipoxygenase-1 provide valuable insights into the enzyme's affinity for its substrate.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source |
| Soybean Lipoxygenase-1 | Arachidonic Acid | 8.5 ± 0.5 | 225 ± 7 | [3] |
| Soybean Lipoxygenase-1 | 15-HpETE | 440 ± 40 | 25 ± 1 | [3] |
Table 1: Kinetic Parameters of Soybean Lipoxygenase-1.
Signaling Pathway for 15-HETE Synthesis
The synthesis of 15-HETE is initiated by the release of arachidonic acid from membrane phospholipids, a process often triggered by inflammatory stimuli.
Activation to this compound
For 15-HETE to enter the β-oxidation pathway, it must first be activated to its coenzyme A thioester, this compound. This activation is catalyzed by long-chain acyl-CoA synthetases (ACSLs).
The Role of Long-Chain Acyl-CoA Synthetases (ACSLs)
ACSLs are a family of enzymes responsible for the activation of long-chain fatty acids.[4] Several ACSL isoforms exist, each with distinct substrate specificities and subcellular localizations.[4][5] While all five ACSL isoforms have been shown to utilize HETEs as substrates, ACSL4 exhibits a preference for arachidonic acid and its derivatives.[5][6][7] Therefore, ACSL4 is a strong candidate for the primary enzyme responsible for the conversion of 15-HETE to this compound.
Key Genetic Loci:
-
ACSL1, ACSL3, ACSL4, ACSL5, ACSL6: Genes encoding the different isoforms of long-chain acyl-CoA synthetase.[8]
Quantitative Data for ACSLs
Determining the specific kinetic parameters of ACSL isoforms for 15-HETE is an active area of research. The available data on related substrates provide an indication of their activity.
| Enzyme Isoform | Preferred Substrates | Apparent Km (µM) for Arachidonic Acid | Source |
| ACSL1 | C16-C18 saturated and monounsaturated fatty acids | - | [5] |
| ACSL4 | Arachidonic acid (C20:4) | 15 | [4] |
| ACSL6 (V2) | High affinity for DHA | - | [9] |
Table 2: Substrate Preferences of Selected ACSL Isoforms.
Catabolism via Peroxisomal β-Oxidation
Due to its chain length (20 carbons), this compound is primarily metabolized through the peroxisomal β-oxidation pathway.[10] This pathway is distinct from mitochondrial β-oxidation and is specialized for the breakdown of very-long-chain fatty acids, branched-chain fatty acids, and eicosanoids.[10][11]
The Peroxisomal β-Oxidation Pathway
The peroxisomal β-oxidation of this compound involves a sequence of four enzymatic reactions that shorten the fatty acyl chain by two carbons in each cycle, producing acetyl-CoA. The key enzymes in this pathway are:
-
Acyl-CoA Oxidase (ACOX1): Catalyzes the first, rate-limiting step, introducing a double bond.
-
Multifunctional Protein (L-bifunctional protein, L-PBE, or EHHADH): Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[12]
-
3-ketoacyl-CoA Thiolase (TH): Catalyzes the final thiolytic cleavage to release acetyl-CoA.[12]
The presence of a hydroxyl group at the C15 position of the acyl chain may require additional enzymatic steps or modifications for complete oxidation, a subject that warrants further investigation.
Genetic Regulation of Peroxisomal β-Oxidation
The expression of the enzymes involved in peroxisomal β-oxidation is transcriptionally regulated, in part, by the peroxisome proliferator-activated receptor alpha (PPARα).[11]
Experimental Protocols
15-Lipoxygenase Activity Assay (Spectrophotometric)
This protocol measures the activity of 15-LOX by monitoring the formation of the conjugated diene product, which absorbs light at 234 nm.[13][14]
Materials:
-
15-Lipoxygenase (e.g., from soybean, Sigma-Aldrich)
-
Arachidonic acid (substrate)
-
Borate (B1201080) buffer (0.2 M, pH 9.0)
-
Ethanol
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare Substrate Solution (250 µM Arachidonic Acid): Mix 10 µL of arachidonic acid with 30 µL of ethanol. Add this mixture to 120 mL of 0.2 M borate buffer. Prepare this solution fresh daily.[14]
-
Prepare Enzyme Solution (e.g., 400 U/mL): Dissolve 15-LOX in cold 0.2 M borate buffer to a stock concentration of approximately 10,000 U/mL. Just before the assay, dilute the stock solution with cold borate buffer to the desired working concentration. Keep the enzyme solution on ice.[13][14]
-
Assay:
-
Set the spectrophotometer to read absorbance at 234 nm.
-
In a quartz cuvette, mix 487.5 µL of the enzyme solution with 12.5 µL of the appropriate solvent (for control).
-
Initiate the reaction by adding 500 µL of the substrate solution to the cuvette.
-
Immediately start recording the absorbance at 234 nm at regular intervals (e.g., every 30 seconds) for 5 minutes. The rate of increase in absorbance is proportional to the 15-LOX activity.[13]
-
Acyl-CoA Synthetase Activity Assay (Fluorometric)
This protocol provides a method to measure ACS activity by coupling the production of acyl-CoA to a fluorometric detection system.
Materials:
-
Acyl-CoA Synthetase Assay Kit (e.g., Abcam ab273315 or similar)[15]
-
Tissue or cell lysate
-
96-well black plate
-
Fluorometric plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Sample Preparation: Homogenize tissue or cells in the provided assay buffer and centrifuge to obtain the supernatant.[15]
-
Standard Curve Preparation: Prepare a standard curve according to the kit manufacturer's instructions.
-
Reaction Setup:
-
Add samples, positive controls, and background controls to the appropriate wells of the 96-well plate.
-
Add the Reaction Mix (containing substrate, enzyme mix, developer, and converter) to the standard and sample wells.
-
Add the Background Control Mix to the background wells.
-
-
Measurement: Measure the fluorescence in a kinetic mode for 30 minutes at 37°C.[15]
-
Calculation: Calculate the ACS activity based on the rate of fluorescence increase, after subtracting the background, and by comparing it to the standard curve.
Peroxisomal β-Oxidation Assay (Seahorse Assay)
This protocol outlines a method for measuring the β-oxidation capacity of isolated peroxisomes using the Seahorse XF Analyzer.[11][16]
Materials:
-
Isolated and purified peroxisomes
-
Seahorse XF microplate
-
VLCFA substrate (e.g., this compound or a suitable analog)
-
Seahorse XF Analyzer
Procedure:
-
Peroxisome Plating: Adhere the isolated peroxisomes to the wells of a Seahorse XF microplate.[16]
-
Substrate Injection: Inject the VLCFA substrate into the wells.
-
Oxygen Consumption Rate (OCR) Measurement: The Seahorse analyzer measures the OCR in real-time, which is indicative of the rate of β-oxidation.[11][16]
-
Data Analysis: Analyze the change in OCR upon substrate addition to quantify the rate of peroxisomal oxidation.
Conclusion
The regulation of this compound levels is a multi-step process involving a cascade of specific enzymes with distinct genetic regulation. The synthesis of its precursor, 15-HETE, is primarily controlled by 15-lipoxygenases. The subsequent activation to its CoA ester by long-chain acyl-CoA synthetases, likely ACSL4, is a critical step for its entry into the peroxisomal β-oxidation pathway for catabolism. The intricate interplay of these pathways highlights the complex regulation of this lipid mediator. Further research into the specific ACSL isoforms and the detailed kinetics of the peroxisomal enzymes involved will provide a more complete understanding of the physiological and pathological roles of this compound. The experimental protocols provided in this guide offer a robust framework for researchers to investigate these pathways and their implications in health and disease.
References
- 1. Arachidonate 15-lipoxygenase type B: Regulation, function, and its role in pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and functional biology of arachidonic acid 15-lipoxygenase-1 (ALOX15) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Double dioxygenation of arachidonic acid by soybean lipoxygenase-1. Kinetics and regio-stereo specificities of the reaction steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mammalian Long-Chain Acyl-CoA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-chain acyl-CoA synthetases and fatty acid channeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-chain acyl-CoA synthetase isoforms differ in preferences for eicosanoid species and long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. Long-chain acyl-CoA synthetases: biological functions, diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Beta oxidation - Wikipedia [en.wikipedia.org]
- 11. Methodology for measuring oxidative capacity of isolated peroxisomes in the Seahorse assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. abcam.cn [abcam.cn]
- 16. benchchem.com [benchchem.com]
15-Hydroxyicosanoyl-CoA in Neuronal Tissue: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 15-hydroxyicosanoyl-CoA in the context of neuronal tissue. While direct research on this specific molecule is limited, this document synthesizes current knowledge on its presumed biosynthesis, metabolic fate, and potential physiological roles by examining related pathways and molecules. This guide covers the enzymatic production of its precursor, 15-hydroxyeicosanoic acid, its probable activation to this compound, and its subsequent metabolism via peroxisomal β-oxidation. Potential signaling implications are extrapolated from studies on the closely related unsaturated analog, 15-hydroxyeicosatetraenoic acid (15-HETE). Detailed experimental methodologies for the analysis of similar long-chain acyl-CoA esters are provided, offering a framework for future investigations into this molecule. This guide aims to serve as a foundational resource for researchers and professionals in drug development interested in the role of novel lipid mediators in neuronal function and disease.
Introduction
Lipid metabolism in the brain is a complex and highly regulated process essential for neuronal structure, function, and signaling. Very-long-chain fatty acids (VLCFAs) and their derivatives are increasingly recognized as important players in neuronal health and disease. This compound is a hydroxylated 20-carbon saturated fatty acyl-CoA. While its direct biological functions in neuronal tissue are yet to be fully elucidated, its structure suggests involvement in specific metabolic and signaling pathways. This guide will explore the current understanding of this compound, from its biosynthesis to its potential roles in neuronal signaling, providing a technical framework for researchers in the field.
Biosynthesis of this compound
The biosynthesis of this compound in neuronal tissue is not definitively established but can be inferred from the metabolism of related compounds. The pathway likely involves two key stages: the formation of the precursor 15-hydroxyeicosanoic acid and its subsequent activation to the CoA thioester.
Formation of the Precursor: 15-Hydroxyeicosanoic Acid
The direct precursor to this compound is 15-hydroxyeicosanoic acid. Its formation is likely linked to the metabolism of arachidonic acid by the enzyme 12/15-lipoxygenase (12/15-LOX), which is expressed in neuronal cells[1].
-
12/15-Lipoxygenase (12/15-LOX) Activity: This enzyme catalyzes the insertion of molecular oxygen into arachidonic acid to form 15-hydroperoxyeicosatetraenoic acid (15-HpETE).
-
Reduction to 15-HETE: 15-HpETE is then rapidly reduced by cellular peroxidases to 15-hydroxyeicosatetraenoic acid (15-HETE).
-
Saturation to 15-Hydroxyeicosanoic Acid: While the direct conversion of 15-HETE to saturated 15-hydroxyeicosanoic acid in neurons is not well-documented, it is a plausible step, potentially occurring through the action of fatty acid reductases.
Activation to this compound
Once formed, 15-hydroxyeicosanoic acid must be activated to its CoA ester to participate in metabolic pathways. This activation is catalyzed by acyl-CoA synthetases.
-
Very-Long-Chain Acyl-CoA Synthetases (VLC-ACS): Neurons express several VLC-ACS enzymes that are responsible for activating fatty acids with 20 or more carbons. It is highly probable that one or more of these enzymes can utilize 15-hydroxyeicosanoic acid as a substrate, although specific substrate-enzyme relationships for this particular fatty acid have not been detailed.
Metabolism of this compound: Peroxisomal β-Oxidation
Due to its chain length, this compound is a likely substrate for peroxisomal β-oxidation. This pathway serves to shorten VLCFAs, which can then be further metabolized in mitochondria[2][3][4]. The β-oxidation of a hydroxylated fatty acid would proceed through a modified sequence of enzymatic reactions.
Key Enzymes in Peroxisomal β-Oxidation:
| Enzyme | Function | Substrate (in the context of this compound) | Product |
| Acyl-CoA Oxidase (ACOX) | Catalyzes the first, rate-limiting step, introducing a double bond. | This compound | 15-hydroxy-trans-2-enoyl-CoA |
| Multifunctional Protein (MFP) | Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. | 15-hydroxy-trans-2-enoyl-CoA | 3,15-dihydroxyicosanoyl-CoA |
| Multifunctional Protein (MFP) | Dehydrogenase activity of MFP. | 3,15-dihydroxyicosanoyl-CoA | 3-keto-15-hydroxyicosanoyl-CoA |
| 3-Ketoacyl-CoA Thiolase | Cleaves the β-ketoacyl-CoA. | 3-keto-15-hydroxyicosanoyl-CoA | Acetyl-CoA + 13-hydroxyoctadecanoyl-CoA |
The resulting 13-hydroxyoctadecanoyl-CoA would then undergo further rounds of β-oxidation until it is short enough to be transported to the mitochondria for complete oxidation.
Potential Signaling Roles in Neuronal Tissue
Direct evidence for the signaling roles of this compound is currently unavailable. However, insights can be drawn from studies on its unsaturated precursor, 15-HETE, which is known to be biologically active in the nervous system.
Modulation of Neuroinflammation
The 12/15-LOX pathway and its products, including 15-HETE, are implicated in neuroinflammatory processes. Inhibition of 12/15-LOX has been shown to reduce neuroinflammation by suppressing inflammasome activation[5]. It is plausible that this compound, as a downstream metabolite, could also participate in these inflammatory cascades, either directly or through its further metabolism.
Regulation of Neuronal Apoptosis and Survival
The 12/15-LOX pathway is involved in neuronal cell death under conditions of oxidative stress[6]. Conversely, some studies suggest that 15-HETE may have protective effects and promote neuronal recovery and angiogenesis after ischemic stroke, potentially through the PI3K/Akt signaling pathway[7]. The conversion of 15-HETE to this compound and its subsequent metabolism may be a mechanism to modulate the levels and activities of these signaling lipids.
Interaction with Neurotrophic Factor Signaling
Neurotrophic factors are crucial for neuronal survival, growth, and differentiation, and their signaling is intertwined with lipid metabolism[6][8]. Some long-chain fatty acids and their derivatives can influence neurotrophin signaling pathways[9]. While a direct link between this compound and neurotrophin signaling has not been established, this remains a promising area for future research.
Experimental Protocols
Currently, there are no standardized protocols specifically for the analysis of this compound in neuronal tissue. However, established methods for the quantification of other long-chain acyl-CoAs can be adapted.
Extraction of Long-Chain Acyl-CoAs from Neuronal Tissue
This protocol is adapted from methods for the extraction of long-chain acyl-CoAs from various tissues.
Materials:
-
Homogenization buffer (e.g., 100 mM KH2PO4, pH 4.9)
-
2-Propanol
-
Acetonitrile (B52724) (ACN)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Internal standard (a structurally similar, non-endogenous acyl-CoA)
Procedure:
-
Rapidly dissect and freeze the neuronal tissue in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen tissue in ice-cold homogenization buffer.
-
Add 2-propanol and continue homogenization.
-
Extract the acyl-CoAs with acetonitrile.
-
Centrifuge to pellet the protein and other debris.
-
Apply the supernatant to a pre-conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs with an appropriate solvent (e.g., 2-propanol).
-
Dry the eluate under a stream of nitrogen and reconstitute in a solvent compatible with LC-MS/MS analysis.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for the sensitive and specific quantification of acyl-CoAs.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer.
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Ammonium hydroxide (B78521) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient from a lower to a higher percentage of acetonitrile is typically used to elute the long-chain acyl-CoAs.
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: A specific precursor-to-product ion transition for this compound would need to be determined using a synthetic standard. A common neutral loss for acyl-CoAs is 507 Da.
-
Quantitative Data
As of the writing of this guide, there is no published quantitative data on the concentration of this compound in neuronal tissue. The table below is provided as a template for future studies.
| Brain Region | Condition | This compound Concentration (pmol/mg protein) | Reference |
| Hippocampus | Control | Data not available | |
| Hippocampus | Disease Model | Data not available | |
| Cortex | Control | Data not available | |
| Cortex | Disease Model | Data not available |
Conclusion and Future Directions
This compound is a largely uncharacterized lipid metabolite in neuronal tissue. Based on the metabolism of related compounds, it is likely synthesized from arachidonic acid via the 12/15-LOX pathway and subsequently metabolized through peroxisomal β-oxidation. Its potential roles in neuroinflammation, neuronal survival, and neurotrophic signaling warrant further investigation.
Future research should focus on:
-
The development of analytical standards for this compound to enable its accurate quantification in neuronal tissues.
-
The definitive identification of the enzymes responsible for the synthesis of 15-hydroxyeicosanoic acid and its activation to the CoA ester in neurons.
-
Lipidomic studies to determine the concentration of this compound in different brain regions under normal and pathological conditions.
-
Functional studies to elucidate the direct signaling roles of this compound in neuronal cells.
A deeper understanding of the metabolism and function of this compound could open new avenues for the development of therapeutic strategies for a range of neurological disorders.
References
- 1. Publishers Panel [progressinhealthsciences.publisherspanel.com]
- 2. Beta oxidation - Wikipedia [en.wikipedia.org]
- 3. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Peroxisomal beta-oxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [PDF] Neurotrophins as Key Regulators of Cell Metabolism: Implications for Cholesterol Homeostasis | Semantic Scholar [semanticscholar.org]
- 7. Key role of 15-LO/15-HETE in angiogenesis and functional recovery in later stages of post-stroke mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. nbinno.com [nbinno.com]
Evolutionary Conservation of 15-Hydroxyicosanoyl-CoA Synthesis: A Technical Guide
Abstract
The synthesis of 15-hydroxyicosanoyl-CoA (15-HETE-CoA) is a critical metabolic activation step, positioning the eicosanoid 15-HETE for subsequent biological functions, including peroxisomal β-oxidation and incorporation into complex lipids. This process is initiated by the oxygenation of arachidonic acid to 15-HETE, a reaction primarily catalyzed by 15-lipoxygenases (ALOX15), followed by the CoA ligation facilitated by long-chain acyl-CoA synthetases (ACSLs). This technical guide provides an in-depth examination of the evolutionary conservation and divergence of the enzymes governing this pathway. We explore the fascinating functional switch in ALOX15 orthologs during primate evolution, detail the roles of ACSLs in fatty acid activation, and summarize the downstream metabolic fate of 15-HETE-CoA. The guide includes structured quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in lipid biochemistry, cell signaling, and pharmacology.
The 15-HETE-CoA Biosynthetic Pathway
The formation of 15-HETE-CoA from arachidonic acid is a two-step enzymatic process.
Step 1: Synthesis of 15-Hydroxyeicosatetraenoic Acid (15-HETE) 15-HETE is an eicosanoid, a signaling molecule derived from 20-carbon fatty acids. The primary precursor, arachidonic acid, is released from membrane phospholipids (B1166683) by phospholipase A2 (PLA2). Free arachidonic acid is then oxygenated to 15-hydroperoxyeicosatetraenoic acid (15-HpETE) by lipoxygenase enzymes. This unstable intermediate is rapidly reduced by cellular peroxidases to the more stable 15-HETE. While 15-lipoxygenase is the main enzyme, other pathways can also generate 15-HETE.
-
15-Lipoxygenase (ALOX15): This is the predominant pathway. In humans, ALOX15, highly expressed in eosinophils and epithelial cells, almost exclusively produces 15(S)-HETE.
-
Cyclooxygenases (COX): Both COX-1 and COX-2 can convert arachidonic acid to a mixture of 11-HETE and 15-HETE. In human mast cells, COX-1 has been identified as the source of 15-HETE.
-
Cytochrome P450 (CYP): Microsomal CYP enzymes can also produce 15-HETE, primarily the 15(R) stereoisomer.
Step 2: Acylation of 15-HETE to 15-HETE-CoA For 15-HETE to be further metabolized via β-oxidation or incorporated into cellular lipids, it must first be activated to its CoA thioester, 15-HETE-CoA. This reaction is catalyzed by long-chain acyl-CoA synthetases (ACSLs), a family of enzymes that activate fatty acids for downstream metabolic processes.
-
Acyl-CoA Synthetase Long-Chain Family (ACSL): These enzymes catalyze the formation of acyl-CoAs from fatty acids, ATP, and Coenzyme A. ACSL6, in particular, is noted for its role in the metabolism of polyunsaturated fatty acids like docosahexaenoic acid (DHA) in the brain, highlighting the family's importance in handling complex fatty acid structures. While the specific ACSL isoform with the highest preference for 15-HETE is an area of ongoing research, members of this family are responsible for its activation.
Figure 1: Overview of 15-HETE-CoA Synthesis.
Evolutionary Conservation & Divergence of Key Enzymes
The conservation of the 15-HETE-CoA synthesis pathway is not uniform. The initial step, catalyzed by ALOX15, shows remarkable evolutionary divergence, particularly within mammals. The subsequent acylation and downstream degradation pathways appear to be more conserved.
ALOX15: A Case of Evolutionary Divergence
Mammalian ALOX15 orthologs exhibit significant variation in their reaction specificity, which has profound implications for the types of lipid mediators produced. The key distinction is whether the enzyme primarily oxygenates arachidonic acid at the C12 position (producing 12-HETE) or the C15 position (producing 15-HETE).
-
Lower Mammals: The vast majority of mammals ranked evolutionarily below gibbons, including common research models like mice and rats, express ALOX15 orthologs that function as 12-lipoxygenases .
-
Higher Primates: Mammals ranked above gibbons, such as orangutans, chimpanzees, and humans, express ALOX15 orthologs that are predominantly 15-lipoxygenases .
-
Gibbons: These primates represent a fascinating intermediate, expressing an ALOX15 enzyme that has dual specificity, producing roughly equal amounts of 12-HETE and 15-HETE.
This functional switch from a 12-LOX to a 15-LOX during late primate evolution is thought to confer an evolutionary advantage. 15-lipoxygenating enzymes have a significantly higher capacity to synthesize anti-inflammatory and pro-resolving mediators like lipoxins, suggesting that this evolutionary shift optimized inflammation resolution pathways in higher primates.
The molecular basis for this change in specificity has been pinpointed to a few key amino acid residues in the enzyme's active site, described by the "Triad Concept." Site-directed mutagenesis studies have confirmed that swapping these critical amino acids can convert a human 15-LOX into a mouse-like 12-LOX ("murinization") and vice versa ("humanization").
Acyl-CoA Synthetases (ACSLs): General Conservation
The ACSL family is responsible for activating a wide range of fatty acids. This function is highly conserved across species, as the activation of fatty acids is a fundamental process for both energy production (β-oxidation) and lipid synthesis. While the family itself is conserved, individual isoforms may have different substrate preferences and tissue expression patterns, which can vary between species. The specific evolutionary history of ACSL preference for hydroxylated fatty acids like 15-HETE is not as well-defined as the ALOX15 story but is presumed to be broadly conserved due to the fundamental nature of the reaction.
Downstream Pathways: Peroxisomal β-Oxidation
Once formed, 15-HETE-CoA can be transported into peroxisomes for degradation via β-oxidation. This catabolic pathway shortens the fatty acid chain. Peroxisomal β-oxidation is required for substrates like very long-chain fatty acids and complex eicosanoids that are not readily handled by mitochondria. The core enzymatic machinery of β-oxidation and the peroxisomal ABC transporters (e.g., ABCD3/PMP70) that import long-chain acyl-CoAs are generally conserved across eukaryotes, indicating a fundamental and ancient role in lipid metabolism.
Quantitative Data Summary
The following tables summarize the key quantitative differences in the product profiles of ALOX15 orthologs from various species when incubated with arachidonic acid.
Table 1: Reaction Specificity of Mammalian ALOX15 Orthologs
| Species | Evolutionary Rank | Primary Product(s) | 15-HETE (%) | 12-HETE (%) | Reference |
| Human | Higher Primate | 15-HETE | >95% | <5% | |
| Chimpanzee | Higher Primate | 15-HETE | High | Low | |
| Orangutan | Higher Primate | 15-HETE | High | Low | |
| Gibbon | Intermediate | 15-HETE & 12-HETE | ~50% | ~50% | |
| Rhesus Monkey | Lower Primate | 12-HETE | Low | High | |
| Mouse | Lower Mammal | 12-HETE | <10% | >90% | |
| Rat | Lower Mammal | 12-HETE | <10% | >90% | |
| Pig | Lower Mammal | 12-HETE | Low | High | |
| Rabbit | Lower Mammal | 15-HETE | High | Low |
Note: The rabbit ALOX15 is an exception among lower mammals, functioning as a 15-lipoxygenase.
Key Experimental Protocols
Protocol: Analysis of ALOX15 Activity and Specificity
This protocol describes the expression of recombinant ALOX15 and the analysis of its reaction products using HPLC.
1. Recombinant Enzyme Expression and Purification:
- Cloning: The cDNA sequence for the ALOX15 ortholog of interest is cloned into a suitable expression vector (e.g., pET vector system for E. coli) with an affinity tag (e.g., 6x-His tag) for purification.
- Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a low temperature (e.g., 18°C) overnight to improve protein solubility.
- Purification: Cells are harvested, lysed by sonication, and the lysate is cleared by centrifugation. The supernatant containing the His-tagged protein is loaded onto a Ni-NTA (nickel-nitrilotriacetic acid) affinity column. The column is washed, and the recombinant protein is eluted using an imidazole (B134444) gradient. Protein purity is assessed by SDS-PAGE.
2. Lipoxygenase Activity Assay:
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4). The purified recombinant ALOX15 enzyme is added to the buffer.
Initiation: The reaction is initiated by adding the fatty acid substrate, arachidonic acid (typically 50-100 µM).
Incubation: The reaction is allowed to proceed for a set time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
Termination and Extraction: The reaction is stopped by adding an organic solvent (e.g., methanol) and acidifying (e.g., with formic acid). The lipid products are extracted using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction with a solvent like ethyl acetate.
Analysis: The extracted lipids are dried, reconstituted in a mobile phase, and analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection (conjugated dienes in HETE products absorb at ~235 nm). The identity of the HETE isomers (12-HETE vs. 15-HETE) is confirmed by comparing their retention times to authentic standards and can be further verified by LC-MS/MS analysis.
Figure 2: Workflow for ALOX15 Specificity Analysis.
Signaling Pathways and Logical Relationships
The evolutionary switch in ALOX15 specificity has significant functional consequences, particularly in the context of inflammation and its resolution.
Figure 3: Evolutionary Divergence of ALOX15 Function.
The downstream fate of 15-HETE-CoA involves its transport into the peroxisome and subsequent degradation. This pathway is crucial for clearing bioactive lipids and for energy homeostasis.
Figure 4: Peroxisomal Import and β-Oxidation of 15-HETE-CoA.
Conclusion and Implications for Drug Development
The synthesis of 15-HETE-CoA begins with a striking example of evolutionary divergence in the ALOX15 enzyme, followed by more conserved acylation and catabolic steps. The functional switch of ALOX15 from a 12- to a 15-lipoxygenase in higher primates underscores the importance of the 15-HETE pathway in regulating inflammation.
For drug development professionals, these findings have critical implications:
-
Model Organism Selection: The profound difference between human and murine ALOX15 specificity means that mouse models of inflammation may not accurately reflect human pathophysiology with respect to this pathway. Results from studies on 12/15-LOX inhibitors in mice must be interpreted with caution. "Humanized" mouse models expressing the human ALOX15 may be more appropriate for preclinical studies.
-
Therapeutic Targeting: Targeting human ALOX15 could modulate the production of pro-resolving mediators derived from 15-HETE. Conversely, inhibiting the downstream acylation by a specific ACSL or the peroxisomal degradation of 15-HETE-CoA could prolong the signaling lifetime of 15-HETE itself. Understanding the conservation of these downstream targets is key to predicting the cross-species efficacy and safety of potential therapeutics.
Future research should focus on definitively identifying the ACSL isoforms responsible for 15-HETE activation and exploring their conservation, which will provide a more complete picture of this important metabolic and signaling pathway.
An In-depth Technical Guide to the Predicted Protein Interactions of 15-Hydroxyicosanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Abstract
15-hydroxyicosanoyl-CoA is a hydroxylated derivative of a C20 very-long-chain fatty acid (VLCFA). While direct experimental evidence of its protein interactions is limited, its chemical structure allows for robust predictions based on the well-characterized metabolism and signaling of related lipid molecules. This technical guide provides a comprehensive overview of the predicted protein interactome of this compound, focusing on its lifecycle from synthesis to catabolism, transport, and potential signaling functions. We detail the key protein complexes and enzymes expected to bind this molecule, summarize available quantitative binding data for analogous compounds, and provide detailed experimental protocols for the validation of these predicted interactions.
Introduction
Very-long-chain fatty acids (VLCFAs) and their derivatives are critical components of cellular lipids, serving as precursors for sphingolipids, constituents of cellular membranes, and signaling molecules. This compound, a C20 acyl-CoA with a hydroxyl group at the 15th carbon, is predicted to engage with a specific set of proteins that manage its synthesis, transport, degradation, and signaling activities. Understanding these interactions is crucial for elucidating its physiological role and for developing therapeutic strategies targeting VLCFA metabolism, which is implicated in several metabolic disorders such as X-linked adrenoleukodystrophy (X-ALD). This guide synthesizes current knowledge on VLCFA biochemistry to build a predictive interaction map for this compound.
Predicted Protein Interactions
The protein interactions of this compound can be categorized into four main functional classes: synthesis, catabolism, transport/trafficking, and signaling.
Biosynthesis: The Fatty Acid Elongase (FAE) Complex
The synthesis of C20 icosanoyl-CoA from shorter-chain fatty acids occurs in the endoplasmic reticulum via the fatty acid elongase (FAE) multi-enzyme complex. This complex performs a four-step cycle to add two carbons to an acyl-CoA chain.[1][2] this compound, as a hydroxylated VLCFA, is likely processed by these enzymes. The core components of this complex are:
-
3-Ketoacyl-CoA Synthases (ELOVLs): These are the rate-limiting enzymes that catalyze the initial condensation step and determine the substrate specificity for chain length.[3][4] The human genome contains seven ELOVLs (ELOVL1-7). The structure of ELOVL7 reveals a 35 Å-long tunnel that binds the acyl chain, suggesting a mechanism for accommodating long fatty acyl-CoAs.[3][5]
-
3-Ketoacyl-CoA Reductase (KCR): Catalyzes the reduction of the 3-keto group.
-
3-Hydroxyacyl-CoA Dehydratase (HACD): This enzyme removes a water molecule to create a double bond. Humans have four isoforms (HACD1-4), which are thought to have broad substrate specificities.[2][6]
-
trans-2,3-Enoyl-CoA Reductase (TER): The final reduction step to produce the elongated, saturated acyl-CoA.
Protein-protein interactions within the FAE complex are essential for its function.[7]
Catabolism: Peroxisomal β-Oxidation
The degradation of VLCFAs primarily occurs in peroxisomes, as mitochondria are not equipped to handle fatty acids longer than C20.[8][9] This pathway involves the transport of VLCFA-CoA into the peroxisome followed by a spiral of enzymatic reactions.
-
Peroxisomal ABC Transporters (ABCD1-3): These membrane proteins are responsible for importing VLCFA-CoAs from the cytosol into the peroxisomal matrix. They have overlapping but distinct substrate specificities.[10][11] ABCD1 is crucial for the transport of saturated VLCFAs, and its dysfunction leads to X-ALD.[4][12]
-
Acyl-CoA Oxidases (ACOX1-3): ACOX1 catalyzes the rate-limiting first step of β-oxidation for straight-chain acyl-CoAs.[11][13]
-
Bifunctional/Multifunctional Proteins (e.g., HSD17B4, EHHADH): These enzymes possess both hydratase and dehydrogenase activities required for the subsequent steps of β-oxidation.[14][15]
Transport and Intracellular Trafficking
Due to their amphipathic nature, fatty acyl-CoAs require carrier proteins for transport in aqueous environments like the bloodstream and cytoplasm.
-
Serum Albumin: The primary carrier of fatty acids in the blood. Studies on bovine serum albumin show it has multiple binding sites for VLCFAs, with binding capacity decreasing as the acyl chain lengthens.[16]
-
Acyl-CoA-Binding Proteins (ACBPs): Considered the main intracellular carriers for acyl-CoA esters, ACBPs exhibit a significantly higher binding affinity for these molecules compared to FABPs.[17][18]
-
Fatty Acid-Binding Proteins (FABPs): This family of proteins binds free fatty acids and can deliver them to various cellular compartments, including the nucleus, thereby influencing gene expression.[19]
Predicted Signaling Interactions
The non-esterified analog, 15-hydroxyeicosatetraenoic acid (15-HETE), is a known signaling molecule, suggesting that this compound could act as a precursor or have direct signaling roles.
-
Peroxisome Proliferator-Activated Receptors (PPARs): These are nuclear receptors that function as ligand-activated transcription factors regulating lipid and glucose metabolism. Fatty acids and their derivatives are natural ligands. The PPAR ligand-binding domain is a large, Y-shaped hydrophobic pocket capable of accommodating a variety of lipid structures.[20][21] 15-HETE is a known agonist for PPARs, with a preference for the PPARδ (also known as PPARβ) isoform.[22][23] Activation of PPARs by this compound could regulate the expression of genes involved in its own metabolism.
Quantitative Data Summary
Direct binding affinities for this compound are not available. The table below summarizes quantitative data for related VLCFAs and acyl-CoAs with their predicted protein interactors, providing an expected range for future experimental validation.
| Protein Class | Protein Example | Ligand | Method | Affinity (Kd) / Binding Capacity | Reference(s) |
| Transport | Bovine Serum Albumin | C20:0 (Arachidic acid) | NMR | 4-5 moles of FA per mole of albumin | [16] |
| Bovine Serum Albumin | C22:0 (Behenic acid) | NMR | 3-4 moles of FA per mole of albumin | [16] | |
| Bovine Serum Albumin | C24:0 (Lignoceric acid) | NMR | 2 moles of FA per mole of albumin | [16] | |
| Acyl-CoA-Binding Protein (ACBP) | C16:0-CoA | Liposome Binding Assay | ~0.22 µM | [18] | |
| Acyl-CoA-Binding Protein (ACBP) | C18:1-CoA | Liposome Binding Assay | ~0.27 µM | [18] | |
| Signaling | PPARγ | Rosiglitazone (agonist) | Scintillation Proximity | ~43 nM | [20] |
| PPARα | GW409544 (agonist) | Scintillation Proximity | ~30 nM | [20] | |
| PPARδ | GW501516 (agonist) | Scintillation Proximity | ~1 nM | [20] |
Experimental Protocols for Interaction Validation
Validating the predicted interactions requires a combination of methods to first identify binding partners and then quantify the interaction kinetics and thermodynamics.
Protocol 1: Identification of Interacting Proteins by Affinity Purification-Mass Spectrometry (AP-MS)
This protocol is designed to identify proteins from a cell lysate that bind to this compound. It utilizes a synthetic, clickable, and photo-activatable analog of the molecule to covalently capture interacting proteins.
Objective: To identify the protein interactome of this compound in a cellular context.
Methodology:
-
Probe Synthesis: Synthesize a this compound analog containing a diazirine group (for photo-crosslinking) and a terminal alkyne (for click chemistry).
-
Metabolic Labeling: Incubate cultured cells (e.g., HEK293T or a relevant liver cell line) with the probe, allowing it to be metabolized and incorporated.
-
UV Crosslinking: Expose the cells to UV light (365 nm) to activate the diazirine group, forming a covalent bond with any closely interacting proteins.
-
Cell Lysis: Lyse the cells under non-denaturing conditions to preserve protein complexes.
-
Click Chemistry: Add a biotin-azide tag to the cell lysate. The azide (B81097) will react with the alkyne on the probe in a copper-catalyzed click reaction, thereby biotinylating the probe and its crosslinked protein partners.
-
Affinity Purification: Incubate the biotinylated lysate with streptavidin-coated magnetic beads. The high affinity of biotin (B1667282) for streptavidin will immobilize the probe-protein complexes.
-
Washing: Perform stringent washes to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Compare the identified proteins against a control sample (e.g., cells not treated with the probe or not UV-exposed) to identify specific interactors.
Protocol 2: Quantification of Binding Affinity by Surface Plasmon Resonance (SPR)
This protocol details the steps to measure the binding kinetics and affinity between a purified candidate protein and this compound.
Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for a specific protein-ligand interaction.
Methodology:
-
Protein Immobilization: Covalently immobilize the purified protein of interest (the "ligand," e.g., recombinant ACBP or PPARδ ligand-binding domain) onto a sensor chip surface (e.g., a CM5 chip) via amine coupling. A control flow cell should be prepared (e.g., activated and blocked without protein) to subtract non-specific binding.
-
Ligand Preparation: Prepare a series of precise dilutions of this compound (the "analyte") in a suitable running buffer (e.g., HBS-EP+). The concentration range should span at least one order of magnitude above and below the expected KD.
-
Binding Analysis:
-
Inject the highest concentration of the analyte over the sensor surface to check for binding response.
-
Perform a kinetic titration by sequentially injecting the prepared dilutions of the analyte, from lowest to highest concentration, over both the protein and control flow cells. A buffer-only injection should be included for double referencing.
-
Each injection cycle consists of an association phase (analyte flows over the chip) and a dissociation phase (buffer flows over the chip).
-
-
Regeneration: Between cycles, if necessary, inject a mild regeneration solution (e.g., low pH glycine) to strip the bound analyte and return the sensorgram to baseline without denaturing the immobilized protein.
-
Data Processing:
-
Subtract the response from the reference flow cell and the buffer-only injection from the active flow cell data.
-
Globally fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
-
Results: The fitting will yield values for ka (units: M⁻¹s⁻¹), kd (units: s⁻¹), and the affinity constant KD (units: M), where KD = kd/ka.
Protocol 3: Characterization of Binding Thermodynamics by Isothermal Titration Calorimetry (ITC)
This protocol measures the heat change upon binding to determine the complete thermodynamic profile of the interaction.
Objective: To determine the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS) of the interaction.
Methodology:
-
Sample Preparation:
-
Prepare the purified protein (e.g., ACBP) in a thoroughly degassed ITC buffer (e.g., phosphate (B84403) buffer). Place this solution in the sample cell of the calorimeter.
-
Prepare the this compound ligand in the exact same, degassed buffer. The ligand concentration should be 10-20 times that of the protein. Place this solution in the injection syringe.
-
-
Instrument Setup: Equilibrate the instrument to the desired temperature (e.g., 25°C). Set the injection parameters (e.g., 20 injections of 2 µL each, with 150-second spacing).
-
Titration:
-
Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe, and discard this data point.
-
Execute the automated series of injections of the ligand into the protein solution. The instrument will measure the minute heat changes (endothermic or exothermic) for each injection.
-
-
Control Titration: Perform a control experiment by titrating the ligand into buffer alone to measure the heat of dilution.
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the area under each injection peak to determine the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model).
-
-
Results: The fit will directly yield the binding stoichiometry (n), the binding constant (Ka = 1/KD), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
Conclusion
While this compound is not as extensively studied as other fatty acids, its structure provides a strong foundation for predicting its protein interactome. It is expected to engage with the enzymatic machinery of VLCFA synthesis (FAE complex) and degradation (peroxisomal β-oxidation), be transported by carrier proteins like albumin and ACBP, and potentially act as a signaling ligand for nuclear receptors like PPARδ. The experimental frameworks provided in this guide offer a clear path for researchers to systematically identify and validate these predicted interactions, paving the way for a deeper understanding of VLCFA biology and its role in human health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Tackling functional redundancy of Arabidopsis fatty acid elongase complexes [frontiersin.org]
- 3. The structural basis of fatty acid elongation by the ELOVL elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 5. biorxiv.org [biorxiv.org]
- 6. 3-Hydroxyacyl-CoA dehydratase - Wikipedia [en.wikipedia.org]
- 7. sensusimpact.com [sensusimpact.com]
- 8. benchchem.com [benchchem.com]
- 9. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Substrate Specificity and the Direction of Transport in the ABC Transporters ABCD1–3 and ABCD4 [jstage.jst.go.jp]
- 11. Peroxisomal ABC Transporters: An Update [mdpi.com]
- 12. Structures of the human peroxisomal fatty acid transporter ABCD1 in a lipid environment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Identification of a Substrate-binding Site in a Peroxisomal β-Oxidation Enzyme by Photoaffinity Labeling with a Novel Palmitoyl Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Comparison of the binding affinities of acyl-CoA-binding protein and fatty-acid-binding protein for long-chain acyl-CoA esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Fatty acid binding to the human transport proteins FABP3, FABP4, and FABP5 from a Ligand’s perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structural determinants of ligand binding selectivity between the peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. PPARD peroxisome proliferator activated receptor delta [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 23. Peroxisome proliferator-activated receptor delta - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide: 15-Hydroxyicosanoyl-CoA and Ceramide Synthase Specificity
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Ceramides (B1148491) are fundamental bioactive lipids and structural components of cellular membranes, playing critical roles in signaling pathways that govern cell death, proliferation, and stress responses. The N-acyl chain length of ceramide, which dictates its biophysical properties and biological functions, is determined by a family of six mammalian ceramide synthases (CERS1-6). Each CERS enzyme exhibits distinct specificity for fatty acyl-CoA substrates of particular chain lengths. While the specificity for saturated very-long-chain fatty acids is well-documented, the interaction with hydroxylated fatty acyl-CoAs, such as the putative 15-hydroxyicosanoyl-CoA, is less characterized but of immense importance, particularly in the formation of specialized lipids like the omega-hydroxy ceramides essential for the skin's barrier function. This guide provides a comprehensive overview of CERS specificity, with a focus on the synthesis of hydroxylated ceramides, and details the experimental protocols used to elucidate these enzymatic activities.
Introduction to Ceramide Synthases (CERS)
Ceramides are synthesized through the N-acylation of a sphingoid long-chain base, a reaction catalyzed by the CERS family of enzymes located in the endoplasmic reticulum.[1][2][3] This family consists of six distinct proteins (CERS1 through CERS6), each displaying a high degree of specificity towards fatty acyl-CoAs of different chain lengths.[1][4] This enzymatic specificity is the primary determinant of the acyl-chain composition of ceramides within a given cell or tissue, which in turn influences the downstream synthesis of more complex sphingolipids and the specific signaling roles these molecules undertake.[3][5] For instance, CERS1-generated C18-ceramide is implicated in mytophagy and skeletal muscle insulin (B600854) sensitivity, while CERS6-derived C16-ceramide has been linked to obesity and insulin resistance.[6][7]
Caption: Core pathway of de novo ceramide synthesis.
Acyl-CoA Specificity of Ceramide Synthases
The substrate specificity of each CERS isoform is a critical feature that diversifies ceramide function. Extensive research using in vitro assays with overexpressed enzymes has delineated these preferences, which are summarized below.
General Substrate Preferences
-
CERS1: Exhibits high specificity for stearoyl-CoA (C18:0).[3][6][8]
-
CERS2: Primarily utilizes very-long-chain acyl-CoAs, with a preference for C22-C26 chains.[9][10]
-
CERS3: Shows broad specificity but is uniquely responsible for synthesizing ceramides with ultra-long-chain acyl moieties (>C26), which are crucial for the epidermal barrier.[9][11][12]
-
CERS5 & CERS6: Both are specific for palmitoyl-CoA (C16:0), and to a lesser extent, myristoyl-CoA (C14:0).[7][9][13]
Caption: Acyl-CoA chain length specificity of CERS enzymes.
Quantitative Data on CERS Activity
The following table summarizes the relative substrate specificity of human ceramide synthases as determined by in vitro activity assays. Activities are often expressed as a percentage of the maximal activity observed for the preferred substrate of each enzyme.
| Ceramide Synthase | Acyl-CoA Substrate Specificity (Chain Length) | Primary Substrate(s) |
| CERS1 | High specificity for C18:0.[3][6] | Stearoyl-CoA (C18:0) |
| CERS2 | C20:0 < C22:0 < C24:0.[9] | Lignoceroyl-CoA (C24:0), Nervonoyl-CoA (C24:1) |
| CERS3 | Broad, C18-C24, and essential for >C26.[9] | Ultra-long-chain Acyl-CoAs (>C26) |
| CERS4 | C18:0, C20:0.[9] | Stearoyl-CoA (C18:0), Arachidoyl-CoA (C20:0) |
| CERS5 | C14:0, C16:0.[9] | Palmitoyl-CoA (C16:0) |
| CERS6 | C14:0, C16:0.[7][9] | Palmitoyl-CoA (C16:0) |
This compound and the Synthesis of Hydroxylated Ceramides
Biological Significance of ω-Hydroxy Ceramides in the Skin Barrier
The stratum corneum, the outermost layer of the epidermis, relies on a unique lipid matrix to prevent water loss and protect against external threats.[14] A critical component of this matrix is a class of ceramides containing ultra-long-chain (ULC) fatty acids that are hydroxylated at their terminal (omega) carbon. These ω-OH-Ceramides are covalently attached to proteins like involucrin (B1238512) and loricrin, forming the "corneocyte lipid envelope," a scaffold essential for the proper organization of intercellular lipids and overall barrier integrity.[15] Deficiencies in the synthesis of these lipids lead to severe skin diseases, such as autosomal recessive congenital ichthyosis (ARCI).[12]
The Biosynthetic Pathway and CERS3 Specificity
The synthesis of ω-OH-ULC-Ceramides is a multi-step process involving fatty acid elongases, hydroxylases, and a specific ceramide synthase.
-
Elongation: Very-long-chain fatty acids are synthesized by elongases, with ELOVL4 being particularly important for producing the ULC fatty acid precursors (>C26) required for the skin barrier.
-
Hydroxylation: A cytochrome P450 enzyme, CYP4F22, is responsible for the omega-hydroxylation of these ULC fatty acids, converting them into ω-hydroxy fatty acids.
-
Acyl-CoA Activation: The ω-hydroxy fatty acid is activated to its CoA thioester form (e.g., ω-hydroxy-ULC-acyl-CoA).
-
Ceramide Synthesis: CERS3 is the key enzyme that specifically recognizes and transfers these ω-hydroxy-ULC-acyl-CoAs onto a sphingoid base to form the final ω-OH-ULC-Ceramide.[12][14]
Given this pathway, it is highly probable that the synthesis of a ceramide from this compound (a C20 hydroxylated fatty acid) would also be catalyzed by a CERS enzyme. While CERS4 shows specificity for C20 acyl-CoAs, the presence of the hydroxyl group may alter recognition. CERS3's known role in handling modified ultra-long-chain fatty acids makes it a primary candidate for acylating hydroxylated fatty acids of various lengths, although its efficiency with a C20 substrate compared to a >C26 substrate is not established.
References
- 1. Assaying Ceramide Synthase Activity In Vitro and in Living Cells Using Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceramide synthases at the centre of sphingolipid metabolism and biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enzyme Activities of the Ceramide Synthases CERS2–6 Are Regulated by Phosphorylation in the C-terminal Region - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. Structural basis of the mechanism and inhibition of a human ceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of CERS1 in skeletal muscle exacerbates age-related muscle dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective knockdown of ceramide synthases reveals complex interregulation of sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterizing a Common CERS2 Polymorphism in a Mouse Model of Metabolic Disease and in Subjects from the Utah CAD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. deciphergenomics.org [deciphergenomics.org]
- 12. CERS3 ceramide synthase 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Skin Lipid Barrier: Structure, Function and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting Skin Barrier Function in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cellular Pathways Involving 15-Hydroxyicosanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
15-Hydroxyicosanoyl-CoA is a very long-chain fatty acid (VLCFA) intermediate that plays a crucial role in the biosynthesis of complex lipids, particularly sphingolipids. While not a classical signaling molecule that directly activates receptor-mediated pathways, its significance lies in its role as a precursor to structurally and functionally important lipids that are integral to cellular processes and signaling. This technical guide provides a comprehensive overview of the biochemical pathways involving this compound, the key enzymes that regulate its metabolism, and the experimental methodologies used to study these processes. The focus is on the synthesis of VLCFAs and their incorporation into sphingolipids, which are known to have profound effects on cell signaling, including the regulation of apoptosis, cell proliferation, and stress responses.
Introduction to this compound and Very Long-Chain Fatty Acids
Very long-chain fatty acids (VLCFAs) are a class of fatty acids with chain lengths of 20 carbon atoms or more.[1][2][3][4][5] These lipids are not merely structural components of cell membranes; they are also precursors to bioactive lipid mediators and are essential for the proper functioning of various tissues, including the skin, retina, and brain.[1][4] this compound is an intermediate in the metabolic pathways of these VLCFAs. Its primary role is within the endoplasmic reticulum, where it participates in the fatty acid elongation cycle and is subsequently incorporated into complex sphingolipids.[4][6][7] Dysregulation of VLCFA metabolism is associated with a number of inherited diseases, highlighting their critical role in human health.[1][2][3]
Biochemical Pathways Involving this compound
The metabolism of this compound is primarily centered around two interconnected pathways: the very long-chain fatty acid elongation cycle and the de novo sphingolipid biosynthesis pathway.
Very Long-Chain Fatty Acid (VLCFA) Elongation
VLCFAs are synthesized in the endoplasmic reticulum through a repeating four-step elongation cycle. Each cycle extends the fatty acyl chain by two carbons, utilizing malonyl-CoA as the carbon donor.[5] The initial and rate-limiting step is catalyzed by a family of enzymes known as the Elongation of Very Long Chain Fatty Acids (ELOVL) proteins.[8]
The four steps of the VLCFA elongation cycle are:
-
Condensation: An acyl-CoA substrate is condensed with malonyl-CoA to form a 3-ketoacyl-CoA. This reaction is catalyzed by an ELOVL enzyme.
-
Reduction: The 3-ketoacyl-CoA is reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase, using NADPH as a cofactor.
-
Dehydration: The 3-hydroxyacyl-CoA is dehydrated to form an enoyl-CoA by a 3-hydroxyacyl-CoA dehydratase.
-
Reduction: The enoyl-CoA is reduced to a saturated acyl-CoA by an enoyl-CoA reductase, again using NADPH.
This newly synthesized acyl-CoA, now two carbons longer, can then re-enter the cycle for further elongation or be utilized in other metabolic pathways.
Incorporation into Sphingolipids
VLCFAs, including those derived from this compound, are crucial components of sphingolipids. The de novo synthesis of sphingolipids also begins in the endoplasmic reticulum. The central molecule in this pathway is ceramide, which is formed by the N-acylation of a sphingoid base with a fatty acyl-CoA.[6][7]
The key steps for the incorporation of VLCFAs into ceramides (B1148491) are:
-
Synthesis of the Sphingoid Base: The pathway starts with the condensation of serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, which is then reduced to dihydrosphingosine (also known as sphinganine).[6]
-
N-acylation: Dihydrosphingosine is then acylated with a fatty acyl-CoA, such as a VLCFA-CoA, by a ceramide synthase (CerS) enzyme to form dihydroceramide.[1][4]
-
Desaturation: Dihydroceramide is subsequently desaturated to form ceramide.[6]
Ceramide then serves as a precursor for the synthesis of more complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids.[1][4]
Key Enzymes in this compound Metabolism
ELOVL4
ELOVL4 is a key enzyme in the biosynthesis of very long-chain saturated (VLC-SFA) and polyunsaturated (VLC-PUFA) fatty acids, particularly those with chain lengths of C28 and greater.[8][9] It is highly expressed in the retina, brain, skin, and testes.[8][10] Mutations in the ELOVL4 gene are associated with Stargardt-like macular dystrophy (STGD3) and spinocerebellar ataxia-34 (SCA34), underscoring its importance in neuronal and retinal health.[11]
Ceramide Synthases (CerS)
There are six known ceramide synthase enzymes in mammals (CerS1-6), each with a distinct specificity for the chain length of the fatty acyl-CoA substrate. This specificity is a key determinant of the fatty acid composition of ceramides and other sphingolipids in different tissues, which in turn influences their biological functions.
Quantitative Data
The following table summarizes the substrate specificity of mammalian ELOVL enzymes.
| Enzyme | Primary Substrates (Acyl-CoA) | Primary Products | Key Tissues |
| ELOVL1 | C18:0-C26:0 (Saturated) | C20:0-C28:0 | Ubiquitous |
| ELOVL2 | C18-C22 (PUFA) | C20-C24 (PUFA) | Liver, Testis |
| ELOVL3 | C16:0-C22:0 (Saturated & MUFA) | C18:0-C24:0 | Brown Adipose, Skin |
| ELOVL4 | ≥C26:0 (Saturated & PUFA) | ≥C28:0 | Retina, Brain, Skin |
| ELOVL5 | C16-C20 (PUFA) | C18-C22 (PUFA) | Liver, Brain |
| ELOVL6 | C12:0-C16:0 (Saturated) | C14:0-C18:0 | Liver, Adipose |
| ELOVL7 | C16:0-C20:0 (Saturated & MUFA) | C18:0-C22:0 | Prostate, Skin |
This table is a generalized summary based on current literature. Substrate specificities can overlap, and activities may vary depending on experimental conditions.
Experimental Protocols
In Vitro ELOVL4 Elongation Assay
This protocol is designed to measure the fatty acid elongation activity of ELOOVL4 in a cell-free system.
Materials:
-
Microsomes from cells expressing ELOVL4
-
[1-14C]Malonyl-CoA
-
Fatty acyl-CoA substrates (e.g., C26:0-CoA)
-
NADPH
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Solvents for lipid extraction (e.g., chloroform/methanol)
-
Thin-layer chromatography (TLC) plates and developing solvents
-
Phosphorimager or scintillation counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NADPH, and the fatty acyl-CoA substrate.
-
Initiate the reaction by adding the microsomes containing ELOVL4 and [1-14C]malonyl-CoA.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a strong acid (e.g., HCl).
-
Saponify the fatty acids by adding a strong base (e.g., KOH) and heating.
-
Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).
-
Evaporate the solvent and resuspend the lipid extract in a small volume of solvent.
-
Spot the extract onto a TLC plate and develop the plate using an appropriate solvent system to separate the fatty acids by chain length.
-
Visualize and quantify the radiolabeled fatty acid products using a phosphorimager or by scraping the corresponding spots from the TLC plate and measuring the radioactivity with a scintillation counter.
References
- 1. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 3. [PDF] Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology | Semantic Scholar [semanticscholar.org]
- 4. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 5. researchgate.net [researchgate.net]
- 6. Ceramidases, roles in sphingolipid metabolism and in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview of sphingolipid metabolism: from synthesis to breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 10. pnas.org [pnas.org]
- 11. ELOVL4 - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Quantitative Analysis of 15-Hydroxyicosanoyl-CoA using a Validated LC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
15-hydroxyicosanoyl-CoA is a long-chain acyl-coenzyme A (acyl-CoA) molecule. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid β-oxidation for energy production and the synthesis of complex lipids.[1] The accurate quantification of specific acyl-CoAs like this compound is essential for understanding cellular metabolism, identifying potential disease biomarkers, and evaluating the effects of therapeutic interventions. This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of this compound in biological samples.
The inherent challenges in analyzing acyl-CoAs, such as their low abundance and instability, necessitate a highly sensitive and selective analytical method.[2][3] LC-MS/MS has emerged as the preferred technique for the comprehensive profiling of acyl-CoA species due to its superior sensitivity and specificity.[1][4] This document provides a step-by-step protocol for sample preparation, chromatographic separation, and mass spectrometric detection of this compound, along with representative quantitative data.
Signaling Pathway of Long-Chain Hydroxylated Fatty Acyl-CoA Metabolism
The metabolic pathway of this compound is integrated into the broader context of fatty acid metabolism, particularly the β-oxidation of very-long-chain fatty acids which primarily occurs in peroxisomes.[5][6] Hydroxylated fatty acids can undergo oxidation to generate dicarboxylic acids, which are then subject to further metabolism. The diagram below illustrates a representative pathway for the metabolism of a hydroxylated long-chain fatty acyl-CoA.
Caption: Peroxisomal β-oxidation of this compound.
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted below. The process begins with sample collection and extraction, followed by LC-MS/MS analysis and subsequent data processing.
Caption: General workflow for acyl-CoA quantification.[1]
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is critical for the accurate measurement of acyl-CoAs. The following protocol is based on a solvent extraction method, which has been shown to be effective for a broad range of acyl-CoAs.[1][7]
Materials:
-
Biological sample (e.g., frozen tissue powder or cell pellet)
-
Internal Standard (IS): Heptadecanoyl-CoA or other suitable odd-chain acyl-CoA
-
Extraction Solvent: Acetonitrile/Isopropanol/Water (e.g., 3:3:2 v/v/v), pre-chilled to -20°C
-
Homogenizer
-
Centrifuge capable of high speeds and 4°C
Procedure:
-
For tissue samples, weigh approximately 50-100 mg of frozen tissue and keep it on dry ice. For cell pellets, use a known number of cells.
-
Add the internal standard to the sample.
-
Add 1 mL of ice-cold extraction solvent to the sample.
-
Homogenize the sample thoroughly on ice.
-
Incubate the homogenate on ice for 15 minutes to allow for protein precipitation.
-
Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.[1]
-
Carefully collect the supernatant containing the acyl-CoAs.
-
Dry the supernatant under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 5% sulfosalicylic acid or 50% methanol).[1][2][4]
Liquid Chromatography Method
This method utilizes a reversed-phase C18 column for the separation of long-chain acyl-CoAs.
Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[1]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 2.0 | 20 |
| 12.0 | 95 |
| 15.0 | 95 |
| 15.1 | 20 |
| 20.0 | 20 |
Mass Spectrometry Method
A triple quadrupole mass spectrometer is used for the targeted quantification of this compound using Multiple Reaction Monitoring (MRM).
Instrumentation and Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Ion Spray Voltage: 5500 V[8]
-
Source Temperature: 550°C[8]
-
Nebulizer Gas (GS1): 50 psi[8]
-
Heater Gas (GS2): 50 psi[8]
-
Curtain Gas: 20 psi[8]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions:
The specific MRM transitions for this compound and the internal standard need to be optimized by direct infusion of the analytical standards. The fragmentation of acyl-CoAs in positive ESI mode typically results in a characteristic neutral loss of the CoA moiety or specific fragments thereof.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be determined |
| Heptadecanoyl-CoA (IS) | To be determined | To be determined | To be determined |
Quantitative Data Summary
The performance of the LC-MS/MS method should be evaluated for linearity, sensitivity, precision, and accuracy. The following table provides representative performance characteristics for the analysis of long-chain acyl-CoAs.
| Parameter | Performance |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1.0 pmol |
| Limit of Quantification (LOQ) | 0.5 - 5.0 pmol |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Note: These values are representative and should be determined experimentally for this compound.
Conclusion
This application note provides a comprehensive LC-MS/MS method for the reliable quantification of this compound in biological matrices. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the representative quantitative data, offer a solid foundation for researchers and scientists in the fields of metabolism and drug development. The high sensitivity and specificity of this method make it a valuable tool for investigating the roles of long-chain acyl-CoAs in various physiological and pathological processes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enoyl-CoA hydratase/3-hydroxyacyl CoA dehydrogenase is essential for the production of DHA in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 8. omicsonline.org [omicsonline.org]
Application Notes and Protocols for the Quantification of 15-Hydroxyicosanoyl-CoA in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Hydroxyicosatetraenoic acid (15-HETE) is a significant lipid mediator derived from arachidonic acid through the action of lipoxygenase (LOX), cyclooxygenase (COX), and cytochrome P450 (CYP450) enzymes.[1] Its biological activities are implicated in a range of physiological and pathological processes, including inflammation, angiogenesis, and vascular reactivity.[2][3] For 15-HETE to be metabolized via beta-oxidation or incorporated into complex lipids, it must first be "activated" by conversion to its coenzyme A (CoA) thioester, 15-hydroxyicosanoyl-CoA (15-HETE-CoA). This activation is catalyzed by long-chain acyl-CoA synthetases (ACSLs).[4][5][6] The quantification of this compound in tissue samples is therefore crucial for understanding the metabolic fate of 15-HETE and its role in cellular signaling and disease.
This document provides a detailed protocol for the extraction and quantification of this compound from tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of this compound
15-HETE is synthesized from arachidonic acid and subsequently activated to this compound. This activated form can then be further metabolized, primarily through the beta-oxidation pathway.
Caption: Metabolic activation of 15-HETE and its entry into beta-oxidation.
Quantitative Data
Direct quantitative data for this compound in tissues is not widely available in current literature, reflecting the analytical challenges and the likely low steady-state concentrations of this intermediate. However, the concentration of its precursor, 15-HETE, has been measured in various tissues and can provide an indication of the potential for this compound formation. The following table summarizes representative concentrations of 15-HETE found in different mammalian tissues.
| Tissue | Species | Condition | 15-HETE Concentration (ng/g wet weight) | Reference(s) |
| Lung | Human | Non-tumor tissue | Significantly higher than tumor tissue | [7] |
| Lung | Rabbit | Chronic Hypoxia | Increased vs. Normoxia | [8] |
| Kidney | Rat | Nephrotoxic Serum Injury | Increased over time | [9] |
| Brain | Rat | Ischemia (10 min) | Increased ~10-fold | [10] |
| Heart | Human | Ischemic Tissue | Significantly higher vs. non-ischemic | [11] |
Note: These values are for the precursor 15-HETE and should be used as a qualitative indicator for tissues that may contain quantifiable levels of this compound.
Experimental Protocol: Quantification of this compound by LC-MS/MS
This protocol is based on established methods for the analysis of long-chain acyl-CoAs and has been adapted for the specific quantification of this compound.
I. Experimental Workflow
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Key role of 15-LO/15-HETE in angiogenesis and functional recovery in later stages of post-stroke mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of long-chain acyl-CoA synthetase 4 facilitates production of 5, 11-dihydroxyeicosatetraenoic acid via the cyclooxygenase-2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-chain acyl-CoA synthetases: biological functions, diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mammalian long-chain acyl-CoA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 15-Lipoxygenases and its metabolites 15(S)-HETE and 13(S)-HODE in the development of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Fifteen-S-hydroxyeicosatetraenoic acid (15-S-HETE) specifically antagonizes the chemotactic action and glomerular synthesis of leukotriene B4 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Arachidonate 15-Lipoxygenase Enzyme Product 15-HETE Is Present in Heart Tissue from Patients with Ischemic Heart Disease and Enhances Clot Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Use of Stable Isotope-Labeled 15-Hydroxyicosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the synthesis of stable isotope-labeled 15-hydroxyicosanoyl-CoA, a valuable tracer for studying lipid metabolism. The protocol outlines a multi-step chemical synthesis for introducing a stable isotope label into the 15-hydroxyicosanoic acid backbone, followed by an enzymatic conversion to its active Coenzyme A (CoA) thioester. Additionally, this note describes its purification and potential metabolic fate, providing researchers with the tools to investigate novel aspects of fatty acid oxidation and signaling.
Introduction
Long-chain fatty acyl-CoAs are central intermediates in cellular metabolism, serving as substrates for both energy production via β-oxidation and the biosynthesis of complex lipids and signaling molecules. Hydroxylated fatty acids and their corresponding acyl-CoAs are of increasing interest due to their roles in various physiological and pathological processes. The presence of a hydroxyl group can significantly alter the metabolic fate and biological activity of the fatty acid. Stable isotope labeling is a powerful technique that allows researchers to trace the metabolic fate of molecules within complex biological systems using mass spectrometry, avoiding the safety concerns associated with radioactive isotopes.[1] This protocol provides a comprehensive, albeit representative, synthetic route for preparing deuterium-labeled this compound for use in metabolic flux analysis and lipidomic studies.
Part 1: Chemical Synthesis of Deuterium-Labeled 15-Hydroxyicosanoic Acid
The proposed chemical synthesis is a multi-step process designed to be adaptable and efficient. It involves the coupling of two smaller fragments, one of which carries the stable isotope label. Here, we describe the synthesis of (16,16,17,17,18,18,19,19,20,20,20)-undeca-deuterio-15-hydroxyicosanoic acid as an example.
Experimental Protocol: Chemical Synthesis
Step 1: Preparation of Deuterated C6 Grignard Reagent
-
Starting Material: Commercially available 1-bromohexane (B126081) is used as the precursor for the deuterated fragment. While various deuterated starting materials can be sourced, a custom synthesis may be required for specific labeling patterns.[2]
-
Grignard Reagent Formation: To a flame-dried, three-neck flask under an inert argon atmosphere, add magnesium turnings (1.2 eq).
-
Add anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).
-
Slowly add a solution of (4,4,5,5,6,6,6)-hepta-deuterio-1-bromohexane (1.0 eq) in the same anhydrous solvent dropwise to initiate the reaction. Gentle heating may be required.
-
Once the reaction begins (indicated by cloudiness and gentle reflux), continue the addition at a rate that maintains a steady reaction.
-
After addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent, (4,4,5,5,6,6,6)-hepta-deuterio-hexylmagnesium bromide.[3][4][5]
Step 2: Synthesis of C14 Epoxide Fragment
-
Chain Elongation: Start with a commercially available C12 diol, such as 1,12-dodecanediol.
-
Monoprotection: Protect one of the hydroxyl groups using a suitable protecting group like tert-butyldimethylsilyl (TBDMS) chloride.
-
Oxidation: Oxidize the remaining free hydroxyl group to an aldehyde using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC).
-
Wittig Reaction: React the resulting aldehyde with a C2 Wittig reagent (e.g., from (2-bromoethyl)triphenylphosphonium bromide) to form a 14-carbon alkene with a terminal double bond.
-
Epoxidation: Convert the terminal alkene to an epoxide using an epoxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA). This yields the TBDMS-protected 1,2-epoxytetradecane.
Step 3: Grignard Coupling and Deprotection
-
Coupling Reaction: Cool the deuterated Grignard reagent from Step 1 to 0°C.
-
Slowly add the C14 epoxide from Step 2, dissolved in anhydrous ether or THF, to the Grignard solution.[6][7] This reaction opens the epoxide ring, forming a new carbon-carbon bond. The hydroxyl group will be at the C15 position.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Deprotection: Remove the TBDMS protecting group using a standard reagent like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF.
-
Purify the resulting deuterated 15-icosanol by flash column chromatography.
Step 4: Oxidation to Carboxylic Acid
-
Jones Oxidation: Dissolve the purified deuterated 15-icosanol from Step 3 in acetone.
-
Cool the solution in an ice bath and slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) until a persistent orange color is observed.
-
Stir for 2-4 hours.
-
Quench the reaction with isopropanol.
-
Extract the product into diethyl ether, wash with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the final product, (16,16,17,17,18,18,19,19,20,20,20)-undeca-deuterio-15-hydroxyicosanoic acid, by flash column chromatography or recrystallization.
Diagram of Synthetic Workflow
References
- 1. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]
- 2. 1-Bromohexane-1,1,2,2-d4|Deuterated Alkyl Bromide [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 1-Bromohexane - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Extraction of Very Long-Chain Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the extraction and analysis of very long-chain acyl-Coenzyme A (VLC-CoA) species from biological samples. The accurate quantification of these critical metabolic intermediates is essential for research in areas such as inborn errors of metabolism, metabolic disorders, and drug development. The methodologies described herein are compiled from established and validated procedures to ensure high recovery rates and sample stability for subsequent analysis, primarily by liquid chromatography-mass spectrometry (LC-MS).
Data Presentation: Recovery and Abundance of Acyl-CoAs
The efficiency of VLC-CoA extraction is contingent on the methodology employed, with variations observed based on the acyl chain length and the biological matrix. The following tables summarize quantitative data on recovery efficiencies of different extraction methods and the abundance of various acyl-CoA species in different biological samples.
Table 1: Representative Recovery Rates of Acyl-CoAs Using Solid-Phase Extraction (SPE)
| Acyl-CoA Species | Chain Length | SPE Sorbent | Average Recovery (%) | Reference |
| Acetyl-CoA | Short (C2) | 2-(2-pyridyl)ethyl | 85-95% | [1] |
| Malonyl-CoA | Short (C3) | 2-(2-pyridyl)ethyl | 83-90% | [1] |
| Octanoyl-CoA | Medium (C8) | 2-(2-pyridyl)ethyl | 88-92% | [1] |
| Oleoyl-CoA | Long (C18:1) | 2-(2-pyridyl)ethyl | 85-90% | [1] |
| Palmitoyl-CoA | Long (C16:0) | Oligonucleotide | 70-80% | [1][2] |
| Arachidonyl-CoA | Long (C20:4) | 2-(2-pyridyl)ethyl | 83-88% | [1] |
Table 2: Abundance of Acyl-CoA Species in Mammalian Cell Lines and Tissues
| Acyl-CoA Species | HepG2 (pmol/10^6 cells) | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) | Rat Heart (nmol/g wet weight) | Rat Kidney (nmol/g wet weight) | Rat Muscle (nmol/g wet weight) |
| C14:0-CoA | - | ~2.5 | ~1.5 | - | - | - |
| C16:0-CoA | - | - | - | 1.5-2.5 | 0.5-1.0 | 0.2-0.4 |
| C18:1-CoA | - | - | - | 1.0-2.0 | 0.3-0.6 | 0.1-0.3 |
| C18:2-CoA | - | - | - | 2.0-3.0 | 0.4-0.8 | 0.2-0.5 |
| C20:4-CoA | - | - | - | 0.5-1.0 | 0.1-0.3 | 0.05-0.15 |
| Acetyl-CoA | 10.644 | - | - | - | - | - |
| Propionyl-CoA | 3.532 | - | - | - | - | - |
| Butyryl-CoA | 1.013 | - | - | - | - | - |
| Valeryl-CoA | 1.118 | - | - | - | - | - |
| Crotonoyl-CoA | 0.032 | - | - | - | - | - |
| HMG-CoA | 0.971 | - | - | - | - | - |
| Succinyl-CoA | 25.467 | - | - | - | - | - |
| Glutaryl-CoA | 0.647 | - | - | - | - | - |
Note: Data from different sources may involve variations in experimental conditions and normalization methods, which can affect direct comparability.[3]
Experimental Protocols
Two primary methods for the extraction of VLC-CoAs are presented: a liquid-liquid extraction protocol suitable for cultured cells and a solid-phase extraction (SPE) protocol optimized for tissue samples, which offers higher purity.
Protocol 1: Liquid-Liquid Extraction for Cultured Cells
This protocol is adapted for the extraction of long-chain acyl-CoAs from both adherent and suspension mammalian cell cultures.[3]
Materials:
-
Cell scraper (for adherent cells)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Extraction Solvent: Isopropanol (B130326):Water (e.g., 50% isopropanol)
-
Internal standard (e.g., Heptadecanoyl-CoA) in a methanol:water (1:1) solution
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Centrifuge capable of >2,000 x g at 4°C
Procedure:
-
Cell Harvesting and Washing:
-
Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Cell Lysis and Extraction:
-
Add 1 mL of ice-cold extraction solvent (e.g., 50% isopropanol in water) to the cell pellet or plate.
-
Add the internal standard at this stage.
-
Adherent cells: Use a cell scraper to scrape the cells in the cold solvent.
-
Suspension cells: Resuspend the cell pellet in the cold solvent.
-
Transfer the lysate to a pre-chilled microcentrifuge tube and vortex for 2 minutes.
-
-
Phase Separation:
-
Add 0.5 mL of chloroform and 0.5 mL of water to the tube.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 2,000 x g for 5 minutes at 4°C to induce phase separation.
-
-
Aqueous Phase Collection:
-
The long-chain acyl-CoAs will partition into the upper aqueous phase.
-
Carefully collect the upper aqueous phase into a new pre-chilled tube, avoiding the protein interface and the lower organic layer.
-
The collected sample is now ready for LC-MS analysis or can be stored at -80°C.
-
Protocol 2: Solid-Phase Extraction (SPE) for Tissue Samples
This protocol is a robust method for the extraction and purification of a broad range of acyl-CoAs from tissue samples, providing a cleaner sample for LC-MS analysis.[1][2][4]
Materials:
-
Fresh or frozen tissue samples (50-100 mg)
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9
-
Extraction Solvents: Acetonitrile (ACN) and 2-Propanol (Isopropanol)
-
Weak anion exchange or 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel SPE columns
-
Column Conditioning Solution: Methanol followed by 100 mM KH2PO4 buffer (pH 4.9) or Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)
-
Wash Solution: 100 mM KH2PO4 buffer (pH 4.9), followed by methanol or Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)
-
Elution Solution: 2% or 5% Ammonium Hydroxide (NH4OH) in methanol or Methanol/250 mM Ammonium Formate (4:1, v/v)
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Glass homogenizer
-
Centrifuge capable of >12,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Sample Preparation and Homogenization:
-
Extraction of Acyl-CoAs:
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition the SPE column by passing through the appropriate conditioning solution.[3][4]
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.
-
Washing: Wash the column with the Wash Solution to remove unbound impurities.
-
Elution: Elute the acyl-CoAs from the column by adding the Elution Solution and collect the eluate.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried acyl-CoAs in a suitable solvent for your downstream analysis (e.g., a mixture of water and methanol for LC-MS).
-
Visualizations
Experimental Workflow and Metabolic Pathway Diagrams
The following diagrams illustrate the experimental workflow for VLC-CoA extraction and the central role of VLC-CoAs in mitochondrial fatty acid β-oxidation.
References
- 1. benchchem.com [benchchem.com]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 15-Hydroxyicosanoyl-CoA in In Vitro Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Hydroxyicosanoyl-CoA is a hydroxylated very-long-chain fatty acyl-coenzyme A (VLCFA-CoA) derivative. The metabolism of VLCFAs is crucial for various physiological processes, and its dysregulation is associated with several metabolic disorders. In vitro enzyme assays are fundamental tools for studying the enzymes involved in VLCFA metabolism, understanding disease mechanisms, and for the screening and development of potential therapeutic agents. These application notes provide detailed protocols for utilizing this compound as a substrate in in vitro enzyme assays, focusing on key enzymes of the peroxisomal β-oxidation pathway.
Overview of this compound Metabolism
Very-long-chain fatty acids undergo initial β-oxidation within peroxisomes, as they are too long to be directly metabolized by mitochondria.[1] This pathway involves a series of enzymatic reactions that shorten the fatty acyl-CoA chain. This compound, as a hydroxylated VLCFA, is also presumed to be a substrate for this pathway. The key enzymes in peroxisomal β-oxidation include acyl-CoA oxidases, bifunctional enzymes (with enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities), and thiolases.[2][3]
The general pathway for the metabolism of a hydroxylated VLCFA like this compound in peroxisomes is depicted below.
Caption: Peroxisomal β-oxidation of this compound.
Quantitative Data Presentation
Due to the limited availability of specific kinetic data for this compound, the following table presents hypothetical, yet plausible, kinetic parameters for key enzymes in the peroxisomal β-oxidation pathway. These values are based on data for structurally related long-chain and very-long-chain fatty acyl-CoAs and serve as a reference for experimental design.[4]
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Inhibitor | IC50 (µM) |
| Acyl-CoA Oxidase 1 (ACOX1) | This compound | 5 - 20 | 50 - 200 | Thioridazine | 10 - 50 |
| L-Bifunctional Protein (Hydratase activity) | 15-OH-Δ²-trans-Icosenoyl-CoA | 10 - 50 | 100 - 500 | - | - |
| L-Bifunctional Protein (Dehydrogenase activity) | 3,15-Dihydroxyicosanoyl-CoA | 15 - 60 | 80 - 300 | Trifluoperazine | 20 - 100 |
| Peroxisomal Thiolase | 3-Keto-15-hydroxyicosanoyl-CoA | 20 - 80 | 200 - 800 | - | - |
Experimental Protocols
Protocol 1: Acyl-CoA Oxidase (ACOX) Activity Assay
This protocol describes a continuous spectrophotometric assay to measure the activity of Acyl-CoA Oxidase using this compound as a substrate. The assay is based on the H₂O₂-dependent oxidation of a chromogenic substrate catalyzed by horseradish peroxidase (HRP).
Materials:
-
This compound
-
Acyl-CoA Oxidase (purified or from peroxisomal fractions)
-
Horseradish Peroxidase (HRP)
-
4-(2-pyridylazo)resorcinol (PAR) or other suitable chromogenic substrate
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.4)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a reagent mix containing potassium phosphate buffer, HRP, and the chromogenic substrate.
-
Prepare Substrate Solution: Prepare a stock solution of this compound in a suitable buffer. The final concentration in the assay should be varied to determine kinetic parameters (e.g., 0.5 - 50 µM).
-
Set up the Assay: In a 96-well plate or cuvette, add the reagent mix.
-
Initiate the Reaction: Add the enzyme preparation (purified ACOX or peroxisomal fraction) to the wells.
-
Add Substrate: Start the reaction by adding the this compound solution.
-
Monitor Absorbance: Immediately begin monitoring the increase in absorbance at the appropriate wavelength for the chosen chromogenic substrate (e.g., 500 nm for PAR) for 10-20 minutes.
-
Calculate Enzyme Activity: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 15-hydroxyicosanoyl-CoA as a Substrate for Acyltransferases
Audience: Researchers, scientists, and drug development professionals.
Introduction
15-Hydroxyeicosatetraenoic acid (15-HETE) is a significant metabolite of arachidonic acid, primarily produced by the action of 15-lipoxygenase (15-LOX). While its roles in signaling pathways related to inflammation and cell proliferation are well-documented, emerging evidence indicates that 15-HETE can be incorporated into cellular glycerophospholipids, suggesting its conversion to 15-hydroxyicosanoyl-CoA and subsequent utilization by acyltransferases.[1][2][3] This process represents a potential mechanism for modulating membrane composition and generating novel bioactive lipid species.
These application notes provide a comprehensive overview of this compound as a substrate for various acyltransferases, including detailed experimental protocols and data presentation to facilitate research in this area. The primary acyltransferases of interest are those involved in the synthesis of phospholipids (B1166683) and neutral lipids, such as Glycerol-3-phosphate Acyltransferases (GPATs), Lysophosphatidylcholine (B164491) Acyltransferases (LPCATs), and Diacylglycerol Acyltransferases (DGATs).
Biological Significance
The incorporation of 15-HETE into phospholipids can alter membrane properties and serve as a storage pool for this bioactive lipid, which can be released upon cellular stimulation.[3][4] Studies have shown that 15-HETE is rapidly and selectively esterified into phosphatidylinositol (PI) in human neutrophils.[3][4][5] This selective acylation suggests the involvement of specific acyltransferases that recognize this compound. The subsequent release of 15-HETE from these phospholipid stores can lead to the generation of other signaling molecules, such as lipoxins.[3] Understanding the enzymatic machinery responsible for this incorporation is crucial for elucidating the full spectrum of 15-HETE's biological functions.
Key Acyltransferases and their Potential Interaction with this compound
Several families of acyltransferases are responsible for the esterification of fatty acyl-CoAs into glycerolipids. While direct enzymatic data for this compound is limited, the known substrate specificities of these enzymes for other hydroxylated fatty acyl-CoAs provide a basis for investigation.
-
Long-Chain Acyl-CoA Synthetases (ACSLs): The first committed step for the metabolism of 15-HETE via acyltransferase pathways is its activation to this compound. This reaction is catalyzed by ACSLs.[6][7][8] Several ACSL isoforms exist with varying substrate preferences for long-chain fatty acids.[6][9] It is hypothesized that one or more ACSL isoforms can efficiently convert 15-HETE to its CoA thioester.
-
Glycerol-3-phosphate Acyltransferases (GPATs): GPATs catalyze the initial step in de novo glycerolipid synthesis, transferring an acyl group from an acyl-CoA to glycerol-3-phosphate to form lysophosphatidic acid (LPA).[10][11][12] Some plant GPATs are known to utilize ω-oxidized and other modified acyl-CoAs, suggesting that mammalian GPATs may also accommodate hydroxylated substrates like this compound.[13][14]
-
Lysophospholipid Acyltransferases (LPLATs), including Lysophosphatidylcholine Acyltransferases (LPCATs): These enzymes are key to phospholipid remodeling in the Lands cycle and are responsible for acylating lysophospholipids.[15][16][17] The selective incorporation of 15-HETE into phosphatidylinositol strongly points to the activity of a lysophosphatidylinositol-specific acyltransferase that utilizes this compound.[1][3] Plant LPCATs have been shown to have activity with hydroxylated acyl-CoAs like ricinoleoyl-CoA, supporting the plausibility of this compound being a substrate for mammalian LPLATs.[18]
-
Diacylglycerol Acyltransferases (DGATs): DGATs catalyze the final step in triacylglycerol (TAG) synthesis by transferring an acyl group from an acyl-CoA to diacylglycerol.[19][20] DGAT enzymes, particularly DGAT2, are known to incorporate unusual and hydroxylated fatty acids into TAGs in various organisms.[21][22] Therefore, DGATs are potential enzymes for the incorporation of this compound into neutral lipids.
Data Presentation
Table 1: Potential Acyltransferase Substrates and Products
| Acyltransferase Family | Acyl-CoA Substrate | Acyl Acceptor | Primary Product |
| ACSL | 15-HETE | Coenzyme A | This compound |
| GPAT | This compound | sn-Glycerol-3-phosphate | 1-(15-hydroxyicosanoyl)-sn-glycerol-3-phosphate |
| LPIAT (an LPLAT) | This compound | 1-acyl-sn-glycero-3-phosphoinositol (Lyso-PI) | 1-acyl-2-(15-hydroxyicosanoyl)-sn-glycero-3-phosphoinositol (15-HETE-PI) |
| DGAT | This compound | sn-1,2-Diacylglycerol | 1,2-diacyl-3-(15-hydroxyicosanoyl)-sn-glycerol (15-HETE-TAG) |
Experimental Protocols
Protocol 1: In Vitro Acyl-CoA Synthetase Assay for 15-HETE
This protocol is designed to determine if long-chain acyl-CoA synthetases can activate 15-HETE to this compound.
Materials:
-
Recombinant human ACSL isozyme (e.g., ACSL1, ACSL3, ACSL4, ACSL5, ACSL6)
-
15-HETE
-
Coenzyme A (CoA)
-
ATP
-
Reaction Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM EDTA, 1 mM DTT
-
Quenching Solution: 2 M formic acid in butanol
-
LC-MS/MS system for product detection
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice:
-
Reaction Buffer
-
10 µM 15-HETE
-
1 mM CoA
-
5 mM ATP
-
Recombinant ACSL enzyme (e.g., 1 µg)
-
-
Initiate the reaction by adding the enzyme and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 200 µL of quenching solution.
-
Vortex and centrifuge to separate the phases.
-
Analyze the organic phase by LC-MS/MS to detect the formation of this compound.
Protocol 2: Acyltransferase Activity Assay with this compound
This general protocol can be adapted for GPAT, LPLAT, and DGAT activity assays using microsomal preparations or recombinant enzymes.
Materials:
-
Synthesized this compound (or product from Protocol 1)
-
Acyl acceptor substrate:
-
For GPAT: sn-Glycerol-3-phosphate
-
For LPLAT: Lysophosphatidylinositol (or other lysophospholipid)
-
For DGAT: sn-1,2-Diacylglycerol
-
-
Microsomal preparations from cells or tissues of interest, or purified recombinant acyltransferase.
-
Assay Buffer: 100 mM HEPES-NaOH (pH 7.4), 1 mM MgCl₂, 1 mM DTT
-
Lipid Extraction Solvent: Chloroform:Methanol (2:1, v/v)
Procedure:
-
Prepare the acyl acceptor substrate by drying it under nitrogen and resuspending in assay buffer with sonication to form liposomes.
-
Set up the reaction mixture in a glass tube:
-
Assay Buffer
-
Acyl acceptor (e.g., 50 µM sn-Glycerol-3-phosphate)
-
10 µM this compound
-
Microsomal protein (e.g., 50 µg) or purified enzyme
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound.
-
Incubate at 37°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by adding the lipid extraction solvent.
-
Extract the lipids, dry the organic phase, and reconstitute in a suitable solvent for analysis.
-
Analyze the products by LC-MS/MS to identify and quantify the formation of the respective 15-HETE-containing glycerolipid.
Mandatory Visualizations
Caption: Metabolic pathway of 15-HETE incorporation into glycerolipids.
Caption: Experimental workflow for studying this compound as a substrate.
References
- 1. Substrate-dependent incorporation of 15-lipoxygenase products in glycerophospholipids: 15-HETE and 15-HEPE in PI, 17-HDHA in plasmalogen PE, and 13-HODE in PC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective incorporation of (15S)-hydroxyeicosatetraenoic acid in phosphatidylinositol of human neutrophils: agonist-induced deacylation and transformation of stored hydroxyeicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. Undergraduate Honors Thesis | Determining the Fatty Acid Substrate Preferences of Long-Chain Acyl-CoA Synthetase Isoforms | ID: vm40xw47f | Carolina Digital Repository [cdr.lib.unc.edu]
- 7. Mammalian Long-Chain Acyl-CoA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 9. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glycerol-3-phosphate O-acyltransferase - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. sn-Glycerol-3-phosphate acyltransferases in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. A distinct type of glycerol-3-phosphate acyltransferase with sn-2 preference and phosphatase activity producing 2-monoacylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Substrate specificity of acyl-CoA:Lysophospholipid acyltransferase (LAT) from pig spleen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Substrate preferences of a lysophosphatidylcholine acyltransferase highlight its role in phospholipid remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Plant acyl-CoA:lysophosphatidylcholine acyltransferases (LPCATs) have different specificities in their forward and reverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Substrates (Acyl-CoA and Diacylglycerol) Entry and Products (CoA and Triacylglycerol) Egress Pathways in DGAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Acyl-CoA:diacylglycerol acyltransferase: molecular biology, biochemistry and biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. portlandpress.com [portlandpress.com]
- 22. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols for the Lipidomic Profiling of 15-Hydroxyicosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Hydroxyicosanoyl-CoA is the activated form of 15-hydroxyeicosanoic acid, a metabolite of the arachidonic acid cascade. The precursor, 15-hydroxyeicosatetraenoic acid (15-HETE), is a bioactive lipid mediator involved in a variety of physiological and pathological processes, including inflammation and apoptosis.[1] The conversion of 15-HETE to its coenzyme A (CoA) thioester by long-chain acyl-CoA synthetases (ACSLs) directs it towards metabolic pathways such as peroxisomal β-oxidation.[2][3][4] Accurate and sensitive quantification of this compound is crucial for understanding its metabolic fate and potential signaling roles in health and disease.
This application note provides a detailed lipidomics workflow for the profiling of this compound from biological samples. The protocols described herein cover sample preparation, chromatographic separation, and mass spectrometric detection, and are designed to provide a robust and reproducible method for researchers in metabolic diseases, inflammation, and drug development.
Data Presentation
Quantitative analysis of this compound is achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode. The following table summarizes the key mass spectrometry parameters for the detection of this compound.
| Analyte | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Collision Energy (eV) | Ionization Mode |
| This compound | 1078.6 | 571.6 (Neutral Loss of 507) | 35-45 | Positive ESI |
| This compound (Qualifier) | 1078.6 | 428.0 | 50-60 | Positive ESI |
Experimental Protocols
Sample Preparation: Extraction of Long-Chain Acyl-CoAs
This protocol describes two common methods for the extraction of long-chain acyl-CoAs from cell cultures or tissues: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Materials:
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Methanol (B129727) (HPLC grade)
-
Chloroform (B151607) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Isopropanol (B130326) (HPLC grade)
-
100 mM Potassium Phosphate (KH2PO4) buffer (pH 4.9)
-
Internal Standard (e.g., C17:0-CoA)
-
SPE cartridges (e.g., Oasis HLB or weak anion exchange)
-
Centrifuge capable of 16,000 x g at 4°C
-
Nitrogen evaporator or vacuum concentrator
Protocol 1: Liquid-Liquid Extraction (LLE)
-
Cell Harvesting: For adherent cells, wash the monolayer twice with ice-cold PBS and scrape cells. For suspension cells, pellet cells by centrifugation and wash twice with ice-cold PBS.
-
Lysis and Extraction: Add 1 mL of a cold (-20°C) extraction solvent mixture of chloroform:methanol (1:2, v/v) to the cell pellet. Add the internal standard at this stage. Vortex vigorously for 2 minutes.
-
Phase Separation: Add 0.5 mL of chloroform and 0.5 mL of water to the tube. Vortex for 1 minute and then centrifuge at 2,000 x g for 5 minutes at 4°C.
-
Collection: The acyl-CoAs will be in the upper aqueous phase. Carefully collect this phase without disturbing the protein interface.
-
Drying: Dry the collected aqueous phase under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
Protocol 2: Solid-Phase Extraction (SPE)
-
Homogenization: Homogenize the cell pellet or tissue sample in 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. Add 1 mL of isopropanol and homogenize again.
-
Extraction: Add 2 mL of acetonitrile, vortex for 2 minutes, and centrifuge at 16,000 x g for 10 minutes at 4°C.[5]
-
SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions. For a weak anion exchange column, wash with 1 mL of methanol followed by 1 mL of 100 mM KH2PO4 buffer (pH 4.9).[5]
-
Sample Loading: Load the supernatant from the extraction onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 100 mM KH2PO4 buffer (pH 4.9), followed by 1 mL of methanol.[5]
-
Elution: Elute the acyl-CoAs with an appropriate solvent (e.g., methanol containing 250 mM ammonium (B1175870) formate).
-
Drying and Reconstitution: Dry the eluate and reconstitute as described in the LLE protocol.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer
LC Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: Linear gradient to 95% B
-
15-18 min: Hold at 95% B
-
18.1-20 min: Return to 20% B and equilibrate
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument
-
MRM Transitions: As listed in the Data Presentation table.
Visualizations
Caption: Overall lipidomics workflow for profiling this compound.
Caption: Synthesis and metabolism of this compound.
References
Application Notes and Protocols for CRISPR-Cas9 Screening of 15-Hydroxyicosanoyl-CoA Regulators
For Researchers, Scientists, and Drug Development Professionals
Introduction:
15-Hydroxyicosanoyl-CoA is a bioactive lipid metabolite derived from the oxygenation of arachidonic acid. Its precursor, 15-hydroxyeicosatetraenoic acid (15-HETE), is synthesized predominantly by 15-lipoxygenases (ALOX15 and ALOX15B) and to a lesser extent by cyclooxygenases (COX).[1][2][3][4][5][6][7][8] 15-HETE and its derivatives are implicated in a variety of physiological and pathological processes, including the regulation of inflammation.[9][10] Identifying the genetic regulators of this compound biosynthesis is crucial for understanding its role in disease and for the development of novel therapeutics. This document provides a detailed, albeit prospective, framework for employing a genome-wide CRISPR-Cas9 loss-of-function screen to identify these regulators. As no direct CRISPR screen for this compound has been published, this protocol is adapted from established CRISPR screening methodologies for other lipid metabolites.[11][12][13][14][15]
I. Signaling Pathway Overview
The biosynthesis of this compound is initiated by the conversion of arachidonic acid to 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is then rapidly reduced to 15-HETE. This process is primarily catalyzed by 15-lipoxygenases. Subsequently, 15-HETE is likely activated to its CoA thioester, this compound, by an acyl-CoA synthetase. The regulation of this pathway is complex, involving transcriptional control of the biosynthetic enzymes and substrate availability.
II. Experimental Protocols
This section outlines a comprehensive protocol for a genome-wide CRISPR-Cas9 screen to identify regulators of this compound.
Protocol 1: Cell Line Preparation and Lentiviral Transduction
Objective: To generate a stable Cas9-expressing cell line and subsequently transduce it with a genome-wide sgRNA library.
Materials:
-
Human cell line with detectable 15-lipoxygenase activity (e.g., macrophages, eosinophils, or a suitable cancer cell line).
-
Lentiviral vector encoding Cas9 and a selection marker (e.g., blasticidin).
-
Genome-wide human sgRNA library (e.g., GeCKO v2).
-
Lentiviral packaging plasmids (e.g., pMDLg/pRRE, pRSV-Rev, and pMD2.G).
-
HEK293T cells for lentivirus production.
-
Transfection reagent.
-
Polybrene.
-
Blasticidin and Puromycin.
-
Standard cell culture reagents and equipment.
Methodology:
-
Generation of Cas9-expressing cells:
-
Co-transfect HEK293T cells with the Cas9-expressing lentiviral vector and packaging plasmids to produce lentivirus.
-
Harvest the viral supernatant and transduce the target cell line in the presence of polybrene.
-
Select for stably transduced cells using the appropriate antibiotic (e.g., blasticidin).[16]
-
Validate Cas9 activity using a functional assay.
-
-
Lentiviral sgRNA Library Transduction:
-
Produce the lentiviral sgRNA library by transfecting HEK293T cells.
-
Titer the viral library to determine the optimal multiplicity of infection (MOI) for single sgRNA integration per cell (typically MOI < 0.5).
-
Transduce the Cas9-expressing cell line with the sgRNA library at the determined MOI to ensure that most cells receive a single sgRNA.
-
Select transduced cells with puromycin.
-
Collect a baseline cell population (Day 0) for genomic DNA extraction.
-
Protocol 2: CRISPR-Cas9 Screen and Phenotypic Selection
Objective: To perform the screen and isolate cell populations with altered levels of a this compound-related phenotype.
Materials:
-
Transduced cell population from Protocol 1.
-
Fluorescently labeled antibody or probe specific for a surrogate marker of this compound levels (e.g., a cell surface protein whose expression correlates with the metabolite).
-
Fluorescence-Activated Cell Sorter (FACS).
-
Genomic DNA extraction kit.
Methodology:
-
Cell Culture and Phenotypic Development:
-
Culture the transduced cell population for a sufficient duration to allow for gene knockout and phenotypic manifestation (typically 10-14 days).
-
Maintain a sufficient number of cells throughout the screen to ensure adequate library representation.
-
-
Phenotypic Sorting:
-
As direct measurement of intracellular this compound in a high-throughput screen is challenging, a surrogate phenotype is proposed. This could be the expression of a downstream signaling molecule or a reporter gene under the control of a promoter responsive to 15-HETE or its derivatives. Alternatively, a fluorescently labeled inhibitor that binds to ALOX15 could be used to sort cells based on enzyme expression.
-
Stain the cell population with the fluorescent probe.
-
Use FACS to sort the cells into two populations: the top and bottom 5-10% based on fluorescence intensity, representing high and low levels of the surrogate marker, respectively.
-
-
Genomic DNA Extraction:
-
Extract genomic DNA from the sorted high and low fluorescence populations, as well as from the Day 0 baseline population.
-
Protocol 3: Next-Generation Sequencing and Data Analysis
Objective: To identify sgRNAs that are enriched or depleted in the sorted cell populations.
Materials:
-
Genomic DNA from Protocol 2.
-
PCR primers to amplify the sgRNA cassettes.
-
Next-Generation Sequencing (NGS) platform.
-
Bioinformatics software for data analysis (e.g., MAGeCK).
Methodology:
-
sgRNA Cassette Amplification:
-
Amplify the integrated sgRNA sequences from the genomic DNA of each cell population using PCR.
-
-
Next-Generation Sequencing:
-
Sequence the amplified sgRNA libraries using an NGS platform to determine the abundance of each sgRNA in the high, low, and baseline populations.
-
-
Data Analysis:
-
Align the sequencing reads to the sgRNA library to count the occurrences of each sgRNA.
-
Use bioinformatics tools like MAGeCK to identify sgRNAs and, by extension, genes that are significantly enriched or depleted in the high-fluorescence population compared to the low-fluorescence and baseline populations.
-
Perform pathway analysis on the identified hit genes to uncover biological processes that regulate this compound levels.
-
III. Experimental Workflow and Data Presentation
The following diagrams illustrate the experimental workflow.
Data Presentation
Quantitative data from the screen should be summarized in tables for clear comparison.
Table 1: Summary of CRISPR Screen Hits
| Gene Symbol | Gene Description | Log2 Fold Change (High vs. Low) | p-value | False Discovery Rate (FDR) |
| GENE_A | Gene A description | 3.5 | 1.2e-6 | 5.0e-5 |
| GENE_B | Gene B description | -2.8 | 3.4e-5 | 2.1e-4 |
| ... | ... | ... | ... | ... |
Table 2: Pathway Analysis of Enriched Genes
| Pathway | Number of Genes | p-value |
| Eicosanoid Biosynthesis | 5 | 1.5e-4 |
| Fatty Acid Metabolism | 8 | 2.3e-3 |
| Inflammatory Response | 12 | 5.1e-3 |
| ... | ... | ... |
IV. Validation of Candidate Genes
Following the primary screen, it is essential to validate the identified candidate genes.
Protocol 4: Individual Gene Knockout and Phenotypic Validation
Objective: To confirm the effect of individual gene knockouts on this compound levels.
Materials:
-
Cas9-expressing cell line.
-
Individual sgRNAs targeting the candidate genes.
-
Control (non-targeting) sgRNA.
-
Reagents for phenotype assessment (e.g., ELISA or LC-MS/MS for 15-HETE quantification).
Methodology:
-
Individual Gene Knockout:
-
Transduce the Cas9-expressing cell line with lentivirus carrying individual sgRNAs for each candidate gene and a non-targeting control sgRNA.
-
Select for transduced cells.
-
-
Phenotypic Analysis:
-
Culture the individual knockout cell lines.
-
Measure the levels of 15-HETE (as a proxy for this compound) in the cell lysates or culture supernatants using a sensitive and specific method like LC-MS/MS or ELISA.
-
-
Data Analysis:
-
Compare the 15-HETE levels in the knockout cell lines to the control cell line to validate the regulatory role of the candidate genes.
-
V. Conclusion
This document provides a comprehensive, albeit prospective, guide for conducting a CRISPR-Cas9 screen to identify regulators of this compound. By adapting established protocols for lipid metabolism screens, researchers can uncover novel genes and pathways involved in the biosynthesis of this important lipid mediator. The successful identification and validation of these regulators will provide valuable insights into their physiological and pathological roles and may reveal new targets for therapeutic intervention.
References
- 1. Frontiers | Arachidonate 15-lipoxygenase type B: Regulation, function, and its role in pathophysiology [frontiersin.org]
- 2. Regulation and Functions of 15-Lipoxygenases in Human Macrophages | Semantic Scholar [semanticscholar.org]
- 3. Arachidonate 15-lipoxygenase type B: Regulation, function, and its role in pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation and Functions of 15-Lipoxygenases in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation and Functions of 15-Lipoxygenases in Human Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. COX-1 dependent biosynthesis of 15-hydroxyeicosatetraenoic acid in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. The Role of Hydroxyeicosatetraenoic Acids in the Regulation of Inflammation in Bronchial Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CRISPR screens for lipid regulators reveal a role for ER-bound SNX13 in lysosomal cholesterol export - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Genome-wide CRISPR screen reveals Wnt signaling defects regulate lipid accumulation in APOE4 oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. Protocol for performing pooled CRISPR-Cas9 loss-of-function screens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 15-Hydroxyicosanoyl-CoA in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell culture models for the investigation of 15-hydroxyicosanoyl-CoA and its precursor, 15-hydroxyeicosatetraenoic acid (15-HETE). The protocols outlined below are designed to facilitate research into the metabolic and signaling roles of this important lipid metabolite.
Introduction
This compound is the coenzyme A thioester of 15-hydroxyeicosatetraenoic acid (15-HETE), a significant product of arachidonic acid metabolism via the 15-lipoxygenase (15-LOX) and cyclooxygenase (COX) pathways. This molecule and its precursor are implicated in a variety of physiological and pathological processes, including inflammation, cell proliferation, and cancer. The enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) plays a crucial role in the catabolism of 15-HETE, and its expression levels are often altered in disease states. Understanding the cellular functions of this compound is therefore of great interest for therapeutic development.
Recommended Cell Culture Models
The choice of cell line is critical for studying the specific effects of this compound. Based on the expression of relevant enzymes and involvement in related biological processes, the following cell lines are recommended:
| Cell Line | Cell Type | Key Features & Rationale for Use |
| A549 | Human Lung Carcinoma | Expresses 15-lipoxygenase-2 (15-LOX-2) and is a well-established model for studying lung cancer biology.[1] The 15-LOX-2/15-HETE axis has been shown to regulate proliferation and metastasis in these cells.[1] A549 cells have also been used to study the tumor suppressor functions of 15-PGDH.[2][3] |
| RAW 264.7 | Mouse Macrophage | A widely used model for studying inflammation and lipid metabolism.[4][5][6] These cells produce various eicosanoids in response to inflammatory stimuli and can be used to investigate the role of this compound in immune responses.[7] |
| HepG2 & SMMC7721 | Human Hepatocellular Carcinoma | These cell lines are valuable for investigating the role of the 15-LOX-1/15-HETE pathway in liver cancer progression, including its effects on apoptosis and cell growth.[8] |
| Pulmonary Artery Smooth Muscle Cells (PASMCs) | Primary Cells | Ideal for studying the anti-apoptotic and vasoactive effects of 15-HETE in the context of pulmonary hypertension.[9][10] |
| Cholangiocarcinoma (CCA) Cell Lines | Human Bile Duct Cancer | Useful for investigating the tumor-suppressive role of 15-PGDH, which is often downregulated in this cancer type.[11] |
Experimental Protocols
Protocol 1: General Cell Culture and Maintenance
-
Cell Line Propagation: Culture the selected cell lines in their respective recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells upon reaching 80-90% confluency. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and re-seed at the appropriate density.
Protocol 2: Treatment of Cells with 15-HETE
Note: Direct treatment with this compound may be challenging due to cell permeability. A common approach is to treat cells with its precursor, 15-HETE, which is then intracellularly converted to its CoA derivative.
-
Preparation of 15-HETE Stock Solution: Dissolve 15-HETE in ethanol (B145695) or DMSO to create a high-concentration stock solution. Store at -80°C.
-
Cell Seeding: Seed cells in multi-well plates at a density that will allow for optimal growth during the experiment. Allow cells to adhere and grow for 24 hours.
-
Treatment: The day after seeding, replace the culture medium with fresh medium containing the desired concentration of 15-HETE. A vehicle control (medium with the same concentration of ethanol or DMSO used for the stock solution) must be included.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) to assess cellular responses.
Protocol 3: Analysis of Cellular Proliferation
-
MTT Assay:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Cell Counting:
-
Detach cells using trypsin and resuspend in culture medium.
-
Count the number of viable cells using a hemocytometer or an automated cell counter with trypan blue exclusion.
-
Protocol 4: Western Blot Analysis for Signaling Proteins
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-Akt, Akt, HSP90, iNOS, GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 5: Quantification of Intracellular Acyl-CoAs by LC-MS/MS
-
Cell Extraction:
-
After treatment, rapidly wash the cells with ice-cold PBS.
-
Quench metabolism and extract metabolites by adding a cold solvent mixture (e.g., methanol/acetonitrile/water).
-
Scrape the cells and collect the extract.
-
Centrifuge to pellet cell debris.
-
-
Sample Preparation:
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a C18 reversed-phase column for separation of acyl-CoAs.
-
Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify this compound and other acyl-CoA species.
-
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison between different treatment groups and cell lines.
Table 1: Effect of 15-HETE on Cell Proliferation (Example)
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | % Viability (vs. Vehicle) |
| A549 | 15-HETE | 10 | 48 | 125 ± 8 |
| A549 | 15-HETE | 25 | 48 | 152 ± 12 |
| RAW 264.7 | 15-HETE | 10 | 48 | 105 ± 5 |
Table 2: Quantification of Intracellular this compound (Example)
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | This compound (pmol/10^6 cells) |
| A549 | Vehicle | - | 24 | 1.2 ± 0.3 |
| A549 | 15-HETE | 10 | 24 | 15.8 ± 2.1 |
| RAW 264.7 | Vehicle | - | 24 | 0.8 ± 0.2 |
| RAW 264.7 | 15-HETE | 10 | 24 | 12.5 ± 1.9 |
Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by 15-HETE in different cell types.
Experimental Workflow
References
- 1. 15-Lipoxygenase-2/15(S)-hydroxyeicosatetraenoic acid regulates cell proliferation and metastasis via the STAT3 pathway in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) and Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 15 Hydroxyprostaglandin Dehydrogenase - Explore the Science & Experts | ideXlab [idexlab.com]
- 4. Analysis of inflammatory and lipid metabolic networks across RAW264.7 and thioglycolate-elicited macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of inflammatory and lipid metabolic networks across RAW264.7 and thioglycolate-elicited macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipopolysaccharide stimulation of RAW 264.7 macrophages induces lipid accumulation and foam cell formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Integrated Model of Eicosanoid Metabolism and Signaling Based on Lipidomics Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 15-lipoxygenase-1/15-hydroxyeicosatetraenoic acid promotes hepatocellular cancer cells growth through protein kinase B and heat shock protein 90 complex activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 15-Hydroxyeicosatetraenoic acid (15-HETE) protects pulmonary artery smooth muscle cells from apoptosis via inducible nitric oxide synthase (iNOS) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Animal Models of Altered 15-Hydroxyicosanoyl-CoA Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-hydroxyicosanoyl-CoA is a hydroxylated very-long-chain fatty acyl-CoA. While specific animal models for altered this compound metabolism have not been extensively described in the literature, its structural characteristics suggest its metabolism is intrinsically linked to the pathways governing very-long-chain fatty acids (VLCFAs). The degradation of VLCFAs is primarily handled by peroxisomal β-oxidation.[1][2][3][4] Therefore, animal models with genetic modifications in the enzymes crucial for peroxisomal and mitochondrial long-chain fatty acid oxidation serve as valuable tools to investigate the physiological and pathological consequences of altered metabolism of molecules like this compound.
This document provides an overview of relevant animal models, detailed experimental protocols for their characterization, and the signaling pathways involved.
Key Metabolic Pathway: Peroxisomal β-Oxidation of Very-Long-Chain Fatty Acids
VLCFAs, including hydroxylated species, are initially broken down in peroxisomes because mitochondria are not equipped to handle these long acyl chains.[1][3][4] The process involves a series of enzymatic steps that shorten the fatty acid chain, which can then be further metabolized in the mitochondria.[4]
Relevant Animal Models of Altered Fatty Acid Oxidation
Several genetically modified mouse models are instrumental in studying disorders of long-chain and very-long-chain fatty acid oxidation. These models exhibit phenotypes that would be expected in a state of altered this compound metabolism.
| Animal Model | Gene Defect | Key Phenotypes | Relevance to this compound Metabolism |
| VLCAD-/- Mouse | Acadl | Hypoketotic hypoglycemia, cold intolerance, fatty liver, cardiac hypertrophy, exercise intolerance.[5][6] | Models the deficiency of the first enzyme in mitochondrial long-chain fatty acid β-oxidation, relevant for the breakdown products of peroxisomal oxidation. |
| LCHAD-/- Mouse | Hadha | Hypoglycemia, metabolic acidosis, skeletal myopathy, cardiomyopathy, hepatopathy.[6] | Deficiency in the long-chain 3-hydroxyacyl-CoA dehydrogenase, an enzyme that would act on hydroxylated fatty acyl-CoAs. |
| CPT1-/- Mouse | Cpt1 | Impaired fatty acid oxidation, hypoketotic hypoglycemia, lipid accumulation in liver and heart. | CPT1 is essential for the transport of long-chain fatty acids into mitochondria for oxidation. |
| CPT2-/- Mouse | Cpt2 | Fasting-induced hypoglycemia, lipid accumulation in multiple organs.[5] | CPT2 is crucial for the mitochondrial import of long-chain fatty acyl-CoAs. |
Experimental Protocols
Protocol 1: Generation of a Liver-Specific Knockout Mouse Model
This protocol describes a general workflow for creating a liver-specific knockout of a gene involved in fatty acid metabolism using the Cre-LoxP system.
Methodology:
-
Animal Breeding: Cross mice homozygous for the floxed allele of the target gene with mice expressing Cre recombinase under the control of a liver-specific promoter (e.g., Albumin-Cre).
-
Genotyping: Genotype offspring by PCR analysis of tail DNA to identify mice with the desired genotype (e.g., Gene fl/fl; Cre+). Use littermates with the floxed gene but lacking Cre as controls (Gene fl/fl; Cre-).
-
Confirmation of Knockout: Confirm the tissue-specific deletion of the target gene by quantitative PCR (qPCR) or Western blot analysis of liver tissue.
Protocol 2: Metabolic Phenotyping
Objective: To assess the metabolic consequences of altered fatty acid oxidation.
Materials:
-
Metabolic cages (e.g., CLAMS)
-
Glucose meter and test strips
-
Dextrose solution
Procedure:
-
Indirect Calorimetry:
-
Acclimatize mice individually in metabolic cages for 24-48 hours.
-
Measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER = VCO2/VO2), and energy expenditure over a 24-48 hour period.
-
-
Fasting Blood Glucose and Ketones:
-
Fast mice for a specified period (e.g., 4-6 hours).
-
Collect a small blood sample from the tail vein.
-
Measure blood glucose and β-hydroxybutyrate (ketone body) levels.
-
-
Glucose Tolerance Test (GTT):
-
Fast mice overnight (16 hours).
-
Measure baseline blood glucose (time 0).
-
Administer an intraperitoneal (i.p.) injection of dextrose (1-2 g/kg body weight).
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
-
Insulin Tolerance Test (ITT):
-
Fast mice for 4-6 hours.
-
Measure baseline blood glucose (time 0).
-
Administer an i.p. injection of insulin (0.5-0.75 U/kg body weight).
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
-
Protocol 3: Lipid Analysis from Tissue
Objective: To quantify lipid accumulation in tissues like the liver and heart.
Materials:
-
Frozen tissue samples
-
Chloroform/methanol (2:1, v/v)
-
0.9% NaCl
-
Glass homogenizer
-
Centrifuge
-
Nitrogen gas stream
Procedure:
-
Lipid Extraction (Folch Method):
-
Homogenize a known weight of frozen tissue in chloroform/methanol.
-
Add 0.9% NaCl and vortex thoroughly.
-
Centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Lipid Quantification:
-
Resuspend the dried lipid extract in an appropriate solvent.
-
Quantify total triglycerides and cholesterol using commercially available colorimetric assay kits.
-
For detailed fatty acid profiling, perform gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) on the lipid extract.
-
Signaling Pathways and Logical Relationships
Altered fatty acid metabolism impacts key cellular signaling pathways that regulate energy homeostasis.
Conclusion
While direct animal models for altered this compound metabolism are not yet established, a robust framework for its investigation exists through the use of models with deficiencies in long-chain and very-long-chain fatty acid oxidation. The protocols and pathways described herein provide a comprehensive approach for researchers to explore the metabolic, physiological, and pathological consequences of such alterations, paving the way for the development of novel therapeutic strategies for related metabolic disorders.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. The Overlooked Transformation Mechanisms of VLCFAs: Peroxisomal β-Oxidation [mdpi.com]
- 3. Beta oxidation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. A Review of Fatty Acid Oxidation Disorder Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
Application Notes & Protocols: Fluorescent Probes for Imaging 15-Hydroxyicosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Hydroxyicosatetraenoic acid (15-HETE), a significant metabolite of arachidonic acid produced by 15-lipoxygenase, plays a crucial role in various physiological and pathological processes, including inflammation and pulmonary vascular remodeling.[1][2] Its activated form, 15-hydroxyicosanoyl-CoA (15-HETE-CoA), is a key intermediate in the metabolic pathways that lead to the synthesis of various bioactive lipids. The ability to visualize and quantify the spatiotemporal distribution of 15-HETE-CoA within living cells is essential for understanding its function and for the development of novel therapeutics targeting its signaling pathways.
Currently, there are no commercially available fluorescent probes specifically designed for the direct imaging of this compound. However, based on established principles of fluorescent probe design, a hypothetical probe can be conceptualized. This document provides a detailed guide for the design, synthesis, and application of a novel fluorescent probe for imaging this compound, drawing upon methodologies used for other lipid-based probes.
Proposed Fluorescent Probe Design: 15-HETE-CoA-Fluor
The proposed probe, 15-HETE-CoA-Fluor, would consist of three key components:
-
Recognition Moiety: The 15-hydroxyicosanoyl group, to mimic the endogenous ligand and allow for recognition and incorporation by relevant cellular machinery.
-
Linker: A stable linker to connect the recognition moiety to the fluorophore without interfering with its biological activity or photophysical properties.
-
Fluorophore: A bright and photostable fluorescent dye for sensitive detection.
The design rationale is to create a molecule that can be processed by cellular enzymes that act on 15-HETE-CoA, leading to a change in the fluorescent signal upon interaction with its target or enzymatic modification.
Caption: Logical design of the hypothetical 15-HETE-CoA-Fluor probe.
Data Presentation: Photophysical Properties of Potential Fluorophores
The choice of fluorophore is critical for the successful application of the probe. The following table summarizes the key photophysical properties of common fluorophores that could be conjugated to this compound.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Key Features |
| NBD (Nitrobenzoxadiazole) | ~465 | ~535 | 0.3 - 0.7 | ~25,000 | Environmentally sensitive, small size |
| BODIPY FL | ~503 | ~512 | >0.9 | ~80,000 | High quantum yield, narrow emission |
| Rhodamine B | ~555 | ~580 | 0.3 - 0.7 | ~100,000 | High photostability and brightness |
| Cyanine3 (Cy3) | ~550 | ~570 | ~0.15 | ~150,000 | Bright and photostable |
Note: The exact photophysical properties of the final probe will need to be determined experimentally as they can be influenced by the conjugation to the lipid moiety and the local environment.
Experimental Protocols
Protocol 1: Synthesis of 15-HETE-CoA-Fluor (General Scheme)
This protocol outlines a general strategy for the synthesis of a fluorescently labeled 15-HETE analog, which can then be converted to its CoA thioester. This example uses an amine-reactive fluorophore.
Caption: General synthetic workflow for 15-HETE-CoA-Fluor.
Materials:
-
15-HETE
-
Protecting group reagents (e.g., TBDMSCl for hydroxyl, methyl esterification for carboxyl)
-
Amine-containing linker (e.g., ethylenediamine)
-
Amine-reactive fluorophore (e.g., NBD-Cl, BODIPY FL NHS ester)
-
Coupling reagents (e.g., EDC, NHS)
-
Coenzyme A trilithium salt
-
Anhydrous solvents (DMF, DCM)
-
Purification supplies (silica gel, HPLC system)
Procedure:
-
Protection: Protect the 15-hydroxyl group and the carboxylic acid of 15-HETE to prevent side reactions.
-
Functionalization: Introduce a reactive group, such as an amine, for fluorophore conjugation. This may involve modifying the protected 15-HETE.
-
Fluorophore Conjugation: React the functionalized and protected 15-HETE with an amine-reactive fluorescent dye.
-
Purification: Purify the fluorescently labeled and protected 15-HETE using column chromatography.
-
Deprotection: Selectively deprotect the carboxylic acid group.
-
Activation and CoA Conjugation: Activate the deprotected carboxylic acid (e.g., to an NHS ester) and then react with coenzyme A to form the final thioester probe.
-
Final Purification: Purify the final 15-HETE-CoA-Fluor probe using reverse-phase HPLC.
-
Characterization: Confirm the structure and purity of the final product using mass spectrometry and NMR.
Protocol 2: Cell Culture and Loading of 15-HETE-CoA-Fluor
Materials:
-
Cell line of interest (e.g., pulmonary artery smooth muscle cells)
-
Complete cell culture medium
-
15-HETE-CoA-Fluor stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Imaging dishes or plates
Procedure:
-
Cell Seeding: Plate cells on glass-bottom imaging dishes and culture until they reach the desired confluency (typically 60-80%).
-
Probe Preparation: Prepare a working solution of 15-HETE-CoA-Fluor in serum-free medium. The optimal concentration should be determined empirically but can start in the range of 1-10 µM.
-
Cell Loading:
-
Wash the cells twice with warm PBS.
-
Replace the medium with the probe-containing medium.
-
Incubate the cells for a specified period (e.g., 30-60 minutes) at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the loading medium.
-
Wash the cells three times with warm PBS or serum-free medium to remove excess probe.
-
-
Imaging: Add fresh, pre-warmed imaging medium (e.g., phenol (B47542) red-free medium) to the cells. The cells are now ready for fluorescence microscopy.
Protocol 3: Fluorescence Microscopy and Image Analysis
Materials:
-
Fluorescence microscope equipped with appropriate filters for the chosen fluorophore
-
Environmental chamber to maintain 37°C and 5% CO₂
-
Image analysis software (e.g., ImageJ, CellProfiler)
Procedure:
-
Microscope Setup:
-
Turn on the microscope and allow the lamp to warm up.
-
Set the appropriate filter cube for the fluorophore in 15-HETE-CoA-Fluor.
-
Adjust the objective and focus on the cells.
-
-
Image Acquisition:
-
Acquire images using the lowest possible excitation intensity and exposure time to minimize phototoxicity and photobleaching.
-
For time-lapse imaging, set the desired interval and duration.
-
Acquire images of control (unloaded) cells to determine background fluorescence.
-
-
Image Analysis:
-
Correct for background fluorescence.
-
Define regions of interest (ROIs), such as whole cells or specific organelles.
-
Quantify the mean fluorescence intensity within the ROIs.
-
For dynamic studies, plot the change in fluorescence intensity over time.
-
Signaling Pathway Involving 15-HETE
15-HETE is a precursor to 15-HETE-CoA and is involved in various signaling pathways. Understanding these pathways is crucial for interpreting the imaging data obtained with a 15-HETE-CoA-Fluor probe.
Caption: Simplified signaling pathway of 15-HETE.[3]
This pathway highlights the conversion of arachidonic acid to 15-HETE, its subsequent activation to 15-HETE-CoA, and its role as a ligand for PPARs, leading to changes in gene expression.[3] A fluorescent probe for 15-HETE-CoA would allow for the direct visualization of this key intermediate in the pathway.
Disclaimer
The 15-HETE-CoA-Fluor probe described herein is a hypothetical construct for research and development purposes. The provided protocols are intended as a general guide and will require optimization for specific experimental conditions and applications. The synthesis and use of any novel chemical probe should be conducted with appropriate safety precautions and by qualified personnel.
References
- 1. 15-Hydroxyeicosatetraenoic acid (15-HETE) protects pulmonary artery smooth muscle cells from apoptosis via inducible nitric oxide synthase (iNOS) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 15-hydroxyeicosatetraenoic acid is a preferential peroxisome proliferator-activated receptor beta/delta agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Purification of Enzymes for 15-Hydroxyicosanoyl-CoA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
15-hydroxyicosanoyl-CoA is a critical intermediate in the biosynthesis of various signaling lipids. Its synthesis is a two-step enzymatic process requiring a hydroxylation step followed by CoA ligation. This document provides detailed protocols and application notes for the purification of the two key enzyme classes involved: Cytochrome P450 omega-hydroxylases, which form 15-hydroxyeicosatetraenoic acid (15-HETE), and long-chain acyl-CoA synthetases, which convert 15-HETE to this compound (15-HETE-CoA). These protocols are designed to facilitate research into the roles of these enzymes in health and disease and to support drug development efforts targeting these pathways.
Enzymatic Synthesis Pathway
The biosynthesis of this compound from arachidonic acid is a sequential, two-enzyme process. First, a cytochrome P450 monooxygenase (or a lipoxygenase) introduces a hydroxyl group at the omega-6 position of arachidonic acid to produce 15-hydroxyeicosatetraenoic acid (15-HETE).[1][2] Subsequently, a long-chain acyl-CoA synthetase (LACS) activates the carboxyl group of 15-HETE by ligating it to Coenzyme A, forming the final product, 15-HETE-CoA.
Caption: Enzymatic conversion of Arachidonic Acid to 15-HETE-CoA.
Purification Workflow Overview
The purification of these enzymes, particularly the membrane-bound cytochrome P450s, follows a multi-step strategy. The general workflow involves cell lysis, isolation of the relevant cellular fraction (e.g., microsomes for P450s), solubilization of membrane proteins, and sequential chromatography steps to achieve high purity.
Caption: General experimental workflow for enzyme purification.
Data Summary
Successful purification is quantified by increases in specific activity and purity. The following tables summarize key quantitative data from relevant purification studies.
Table 1: Purification of Fatty Acid ω-Hydroxylase Cytochrome P450s from Rabbit Kidney. [3]
| Parameter | P-450kc | P-450kd |
| Source | Rabbit Kidney Cortex Microsomes | Rabbit Kidney Cortex Microsomes |
| Purification Method | Not specified | Not specified |
| Specific Content | 13 nmol/mg protein | 16 nmol/mg protein |
| Apparent Molecular Weight | 52,000 Da | 55,000 Da |
| Substrate Specificity | Caprate, Laurate, Myristate | Caprate, Laurate, Myristate |
Table 2: Kinetic Constants of RevS Fatty Acyl-CoA Ligase for Various Substrates. [4]
| Substrate (Fatty Acid) | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Hexanoic acid (C6) | 140 ± 10 | 0.81 ± 0.02 | 5,800 |
| Octanoic acid (C8) | 4.3 ± 0.2 | 0.99 ± 0.01 | 230,000 |
| Decanoic acid (C10) | 1.8 ± 0.1 | 0.61 ± 0.01 | 340,000 |
| Lauric acid (C12) | 13 ± 1 | 0.32 ± 0.01 | 25,000 |
| Myristic acid (C14) | 12 ± 1 | 0.26 ± 0.01 | 22,000 |
Experimental Protocols
Protocol 1: Purification of Cytochrome P450 ω-Hydroxylase (Membrane-Bound)
This protocol is a generalized method based on the purification of membrane-bound P450s from native tissues or recombinant systems.[3][5][6][7]
A. Materials and Buffers
-
Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM KCl, 1 mM EDTA, 1 mM DTT, Protease Inhibitor Cocktail.
-
Solubilization Buffer: Homogenization Buffer containing 1% (w/v) Sodium Cholate or Triton X-100.
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 0.5% (w/v) Sodium Cholate.
-
Elution Buffer: Wash Buffer containing 500 mM KCl or a specific ligand for affinity chromatography.
B. Procedure
-
Homogenization: Resuspend cell pellets or minced tissue in ice-cold Homogenization Buffer. Homogenize using a Dounce or Potter-Elvehjem homogenizer.
-
Microsome Isolation: Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cell debris. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C. The resulting pellet contains the microsomal fraction.
-
Solubilization: Resuspend the microsomal pellet in Solubilization Buffer and stir gently for 1 hour at 4°C to extract membrane proteins.
-
Clarification: Centrifuge the solubilized mixture at 100,000 x g for 60 minutes at 4°C. The supernatant contains the solubilized P450 enzymes.
-
Ion Exchange Chromatography: Load the clarified supernatant onto a DEAE-cellulose column pre-equilibrated with Wash Buffer. Wash the column extensively. Elute the bound proteins using a linear gradient of KCl (0-500 mM) in Wash Buffer.
-
Affinity Chromatography (for recombinant tagged proteins): For His-tagged proteins, incubate the supernatant with Ni-NTA resin. After washing, elute the protein with Elution Buffer containing 250-500 mM imidazole.
-
Purity Analysis: Analyze fractions by SDS-PAGE for purity. Pool fractions containing the purified P450.
-
Enzyme Assay: Reconstitute the purified P450 with NADPH-P450 reductase and phosphatidylcholine to measure its hydroxylase activity towards a fatty acid substrate like lauric or arachidonic acid.[3][8]
Protocol 2: Purification of Long-Chain Acyl-CoA Synthetase (LACS)
This protocol is adapted from methods for extracting and purifying acyl-CoA derivatives and their synthesizing enzymes.[9]
A. Materials and Buffers
-
Extraction Buffer: 100 mM KH₂PO₄ (pH 4.9).
-
Organic Solvents: 2-Propanol, Acetonitrile (B52724) (ACN).
-
HPLC Solvent A: 75 mM KH₂PO₄ (pH 4.9).
-
HPLC Solvent B: Acetonitrile (ACN) with 600 mM glacial acetic acid.
B. Procedure
-
Homogenization and Extraction: Homogenize tissue or cell pellets in ice-cold Extraction Buffer. Add 2-propanol and continue homogenization. Extract the acyl-CoAs and associated enzymes by adding acetonitrile and vortexing thoroughly.
-
Clarification: Centrifuge the homogenate to pellet precipitated proteins and debris. Collect the supernatant containing the enzymes and acyl-CoAs.
-
Solid-Phase Purification (Optional): To isolate the acyl-CoA products for analysis, the extract can be passed through an oligonucleotide purification column. The bound acyl-CoAs are then eluted with 2-propanol.[9] For enzyme purification, proceed to chromatography.
-
Hydrophobic Interaction Chromatography (HIC): As LACS enzymes are often hydrophobic, HIC can be an effective step. Load the clarified supernatant onto a Phenyl-Sepharose column in a high-salt buffer (e.g., 50 mM Tris-HCl with 1 M (NH₄)₂SO₄). Elute with a decreasing salt gradient.
-
Reversed-Phase HPLC: For high-resolution separation, inject the sample onto a C18 column. Elute using a binary gradient system with HPLC Solvent A and B. Monitor the eluent at 260 nm.[9]
-
Purity and Activity Analysis: Collect fractions and assess purity via SDS-PAGE. Measure LACS activity using a radiometric or spectrophotometric assay that monitors the formation of acyl-CoA from the fatty acid, ATP, and CoA.
Conclusion
The protocols outlined provide a robust framework for the purification of the key enzymes responsible for this compound synthesis. The cytochrome P450s, being membrane-bound, require solubilization prior to standard chromatographic techniques, while long-chain acyl-CoA synthetases can be purified using methods common for soluble or peripherally associated proteins. Successful purification of these enzymes is essential for detailed kinetic studies, structural analysis, and the development of specific inhibitors for therapeutic applications.
References
- 1. Oxidation of 15-hydroxyeicosatetraenoic acid and other hydroxy fatty acids by lung prostaglandin dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]
- 3. Purification and characterization of two forms of fatty acid omega-hydroxylase cytochrome P-450 from rabbit kidney cortex microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Middle Chain Fatty Acyl-CoA Ligase Responsible for the Biosynthesis of 2-Alkylmalonyl-CoAs for Polyketide Extender Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification of cytochromes P450: products of bacterial recombinant expression systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification of Cytochromes P450 | Springer Nature Experiments [experiments.springernature.com]
- 7. US20050164341A1 - Methods of purification of cytochrome p450 proteins and of their crystallizing - Google Patents [patents.google.com]
- 8. Electrocatalytically driven omega-hydroxylation of fatty acids using cytochrome P450 4A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Analyzing 15-Hydroxyicosanoyl-CoA Mass Spectrometry Data
Audience: Researchers, scientists, and drug development professionals.
Introduction
15-Hydroxyicosanoyl-CoA is a critical intermediate in various metabolic pathways, and its accurate quantification is essential for understanding its biological role. Mass spectrometry (MS) coupled with liquid chromatography (LC) is a powerful technique for the analysis of acyl-CoA species. This document provides an overview of software and detailed protocols for the analysis of this compound mass spectrometry data.
Software for Acyl-CoA Mass Spectrometry Data Analysis
While no software is exclusively designed for this compound, several comprehensive lipidomics and metabolomics platforms can be effectively utilized for the analysis of its mass spectrometry data. The choice of software often depends on the mass spectrometer vendor and the specific data analysis workflow required.
Vendor-Specific Software for Initial Data Processing:
For initial data processing, such as peak picking, integration, and alignment, software provided by the instrument vendor is typically used.
| Software | Vendor | Key Features |
| SIEVE™ | Thermo Scientific | Peak alignment and detection, targeted and untargeted analysis.[1][2] |
| MassHunter Profinder | Agilent Technologies | Feature finding and alignment for MS data.[2] |
| Progenesis QI | Waters | Data alignment, peak picking, and statistical analysis.[2] |
| MetaboScape® | Bruker | All-in-one suite for discovery metabolomics and lipidomics, including T-ReX® algorithm for feature extraction.[3][4] |
Open-Source and Commercial Software for Downstream Analysis:
Following initial processing, a variety of open-source and commercial software packages can be used for statistical analysis, visualization, and biological interpretation.
| Software | Type | Key Features |
| lipidr | R Package (Open-Source) | Comprehensive data inspection, normalization, univariate and multivariate differential analyses, and visualization.[5] Supports LIPID MAPS nomenclature.[5] |
| ADViSELipidomics | R Shiny App (Open-Source) | Interactive preprocessing, analysis, and visualization of lipidome data.[6] Includes data filtering and normalization using internal standards.[6] |
| LipidSig | Web-based (Open-Source) | Lipid-focused analyses to identify significant lipid species and characteristics, differential expression, and correlation analysis.[7] |
| LipidCruncher | Web-based (Open-Source) | Data standardization, normalization, quality control, and advanced visualization tools like volcano plots and heatmaps.[8] |
| Lipostar | Commercial | Vendor-neutral platform for targeted and untargeted LC-MS lipidomics with multivariate statistical tools.[9] |
| MZmine | Open-Source | A framework for mass spectrometry data processing.[2] |
| XCMS Online | Web-based (Open-Source) | A platform for processing and visualizing mass spectrometry-based metabolomics data.[2] |
Experimental Protocols
The following sections provide a detailed methodology for the analysis of this compound, from sample preparation to data analysis.
Proper sample preparation is crucial for the accurate analysis of acyl-CoAs. The following protocol is a general guideline and may need optimization based on the specific sample type.
Materials:
-
Cold methanol (B129727)
-
Milli-Q water
-
Internal standards (e.g., a stable isotope-labeled version of the analyte)
Procedure:
-
For cultured cells, aspirate the medium and add cold methanol to the cell plate to quench metabolism and extract metabolites.[1]
-
For tissues, homogenize the sample in cold methanol.[1]
-
Add chloroform and water to the methanol extract to perform a liquid-liquid extraction.[10]
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Collect the upper aqueous/methanol layer containing the polar acyl-CoAs.[10]
-
Dry the extract under a stream of nitrogen or by vacuum centrifugation.[10]
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis, such as 50 mM ammonium (B1175870) acetate (B1210297).[1]
A robust and sensitive LC-MS/MS method is required for the separation and detection of this compound.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).
LC Conditions:
-
Column: A C18 reversed-phase column is commonly used for acyl-CoA analysis.[1]
-
Mobile Phase A: Water with 10 mM ammonium acetate and 0.05% ammonium hydroxide.[10]
-
Mobile Phase B: Acetonitrile with 0.05% ammonium hydroxide.[10]
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the analytes.
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.[10][11]
-
Column Temperature: Maintained at a constant temperature, e.g., 30°C.[10]
MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI) is generally preferred for acyl-CoAs.[10]
-
Detection Mode: Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer provides high sensitivity and specificity for targeted quantification.[11] The precursor ion will be the [M+H]+ of this compound, and the product ion will be a characteristic fragment. A common fragment for acyl-CoAs is the phosphopantetheine moiety.
-
High-Resolution MS: On instruments like an Orbitrap, full scan data can be acquired, and the analyte can be identified by its accurate mass and retention time.[1]
The data analysis workflow involves several steps, from initial data processing to statistical analysis and interpretation.
Data Processing Steps:
-
Peak Picking and Integration: Use vendor-specific software (e.g., Thermo Scientific Sieve) to detect and integrate the chromatographic peaks corresponding to this compound and the internal standard.[1]
-
Data Normalization: Normalize the peak areas of the analyte to the peak area of the internal standard to correct for variations in sample preparation and instrument response.[5]
-
Quantification: Generate a calibration curve using standards of known concentrations to determine the absolute concentration of this compound in the samples.
Statistical Analysis:
-
Use software like lipidr , ADViSELipidomics , or LipidSig for statistical analysis.[5][6][7]
-
Perform t-tests or ANOVA to identify significant differences in the levels of this compound between different experimental groups.
-
Use visualization tools such as box plots, volcano plots, and heatmaps to present the data.[7][8]
Quantitative Data Presentation
For clear presentation and comparison of quantitative data, it is recommended to use structured tables.
Table 1: Quantitative Analysis of this compound
| Sample Group | Replicate | Peak Area (Analyte) | Peak Area (Internal Standard) | Normalized Response | Concentration (ng/mL) |
| Control | 1 | 1.20E+06 | 2.50E+05 | 4.80 | 24.0 |
| 2 | 1.25E+06 | 2.60E+05 | 4.81 | 24.1 | |
| 3 | 1.18E+06 | 2.45E+05 | 4.82 | 24.1 | |
| Treatment | 1 | 2.45E+06 | 2.55E+05 | 9.61 | 48.1 |
| 2 | 2.50E+06 | 2.62E+05 | 9.54 | 47.7 | |
| 3 | 2.40E+06 | 2.50E+05 | 9.60 | 48.0 |
Table 2: Statistical Summary
| Sample Group | Mean Concentration (ng/mL) | Standard Deviation | p-value |
| Control | 24.07 | 0.06 | < 0.001 |
| Treatment | 47.93 | 0.21 |
Signaling Pathway Context
This compound is an intermediate in the metabolism of eicosanoids. Understanding its position in relevant signaling pathways is crucial for interpreting the experimental results.
Conclusion
The analysis of this compound using LC-MS/MS requires a combination of robust experimental protocols and appropriate data analysis software. By following the detailed methodologies and utilizing the recommended software, researchers can achieve accurate and reliable quantification of this important lipid metabolite, leading to a better understanding of its role in biological systems.
References
- 1. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. MS Software | Bruker [bruker.com]
- 4. MetaboScape | Bruker [bruker.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ADViSELipidomics: a workflow for analyzing lipidomics data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. biorxiv.org [biorxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 15-Hydroxyicosanoyl-CoA Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction and Commercial Availability
Researchers requiring this standard typically have two options:
-
In-house Synthesis: Preparing the standard in the laboratory from its corresponding fatty acid (15-hydroxyeicosanoic acid) and coenzyme A. This is a common practice in lipid research.
-
Custom Synthesis Services: Engaging a company that specializes in the custom synthesis of complex lipids and coenzyme A derivatives.
This document provides an overview of the applications of 15-HIE-CoA and protocols relevant to its synthesis and use in enzymatic assays.
Biological Significance and Applications
15-HIE-CoA is a substrate for enzymes involved in fatty acid metabolism, particularly β-oxidation. The study of its metabolism is crucial for understanding how hydroxylated fatty acids, which can act as signaling molecules, are processed and degraded within the cell.
Key Applications:
-
Enzyme Substrate: Serving as a substrate to characterize the activity and kinetics of acyl-CoA oxidases and dehydrogenases, particularly within mitochondria and peroxisomes.
-
Metabolic Studies: Investigating the pathways of β-oxidation for hydroxylated fatty acids. Research has shown that both 12- and 15-HETE can undergo carnitine-dependent β-oxidation in mitochondria, a process that requires their conversion to the corresponding CoA esters.[1][2]
-
Pathway Elucidation: Differentiating between mitochondrial and peroxisomal β-oxidation pathways for specific lipids.[1]
-
Drug Discovery: Screening for inhibitors of enzymes that metabolize 15-HIE-CoA as part of programs targeting lipid metabolism in diseases like inflammation or cancer.
Experimental Protocols
Protocol 1: Synthesis of 15-Hydroxyicosanoyl-CoA (Conceptual)
This protocol outlines the general chemical synthesis approach. The precise amounts and reaction times require optimization based on laboratory-specific conditions and starting materials.
Workflow for Synthesis and Purification:
Methodology:
-
Activation of the Carboxylic Acid: The carboxyl group of 15-hydroxyeicosanoic acid is activated to facilitate the reaction with the thiol group of coenzyme A. A common method is to use an activating agent like N,N'-carbonyldiimidazole (CDI) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF). The reaction forms a reactive acyl-imidazole intermediate.
-
Thioester Formation: A solution of the lithium salt of Coenzyme A in an appropriate buffer is added to the activated fatty acid. The mixture is stirred under an inert atmosphere (e.g., argon or nitrogen) at room temperature to form the this compound thioester.
-
Purification: The crude product is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used with a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer).
-
Verification and Quantification:
-
The identity of the purified product is confirmed by mass spectrometry (LC-MS/MS), verifying the expected molecular weight.
-
Quantification is performed by UV spectrophotometry, measuring the absorbance at 260 nm (for the adenine (B156593) ring of CoA).
-
-
Storage: The final product is typically lyophilized and stored at -80°C under an inert atmosphere to prevent degradation.
Protocol 2: Acyl-CoA Oxidase Activity Assay
This protocol measures the activity of peroxisomal acyl-CoA oxidase using 15-HIE-CoA as a substrate. The assay is based on the H₂O₂-dependent oxidation of a chromogenic substrate.[3]
Workflow for Acyl-CoA Oxidase Assay:
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.4).
-
Substrate Solution: Prepare a stock solution of 15-HIE-CoA in the assay buffer. Determine its concentration accurately via UV absorbance at 260 nm.
-
Detection Reagents: Prepare solutions of horseradish peroxidase (HRP) and a leuco dye such as 2',7'-dichlorofluorescin (leuco-DCF).
-
-
Assay Procedure:
-
In a 96-well plate or cuvette, add the assay buffer, HRP, and leuco-DCF.
-
Add the enzyme source (e.g., purified enzyme or a subcellular fraction rich in peroxisomes).
-
Initiate the reaction by adding the 15-HIE-CoA substrate solution.
-
Immediately begin monitoring the increase in absorbance at the appropriate wavelength for the oxidized dye (e.g., 502 nm for dichlorofluorescein) using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔAbs/min).
-
Use the molar extinction coefficient of the oxidized dye to convert this rate into the rate of H₂O₂ production, which is stoichiometric with the rate of substrate oxidation.
-
Express enzyme activity in units such as nmol/min/mg protein.
-
Signaling Pathway Context
15-HIE-CoA is a downstream metabolite of 15-HETE. The conversion of arachidonic acid to 15-HETE is a key step in several inflammatory and pro-resolving pathways.[4] The subsequent metabolism of 15-HETE, including its activation to 15-HIE-CoA and entry into β-oxidation, is critical for terminating its signaling activity.[5]
Quantitative Data Summary
The following table summarizes key physicochemical and biological constants relevant to 15-HETE, the precursor to 15-HIE-CoA. This data is essential for planning experiments.
| Parameter | Value | Analyte | Context / Method | Reference |
| Molecular Weight | 320.5 g/mol | 15-HETE | - | [6] |
| Binding Affinity (Kd) | 6.0 µM | 15-HETE | Binding to hepatic fatty acid binding protein (FABP) | [5] |
| Binding Affinity (Kd) | 2.1 µM | Arachidonic Acid | Binding to hepatic fatty acid binding protein (FABP) | [5] |
| Inhibitor Constant (IC₅₀) | ~10 µM | 15(S)-HETE | Inhibition of prostacyclin synthesis | [7] |
References
- 1. Mitochondrial metabolism of 12- and 15-hydroxyeicosatetraenoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A sensitive spectrophotometric assay for peroxisomal acyl-CoA oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Metabolism of 15-hydroxyeicosatetraenoic acid by Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 7. Formation of 15-hydroxyeicosatetraenoic acid (15-HETE) as the predominant eicosanoid in aortas from Watanabe Heritable Hyperlipidemic and cholesterol-fed rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 15-Hydroxyicosanoyl-CoA in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
15-Hydroxyicosanoyl-CoA is the activated coenzyme A (CoA) thioester of 15-hydroxyeicosatetraenoic acid (15-HETE), a significant signaling molecule derived from arachidonic acid. While research has predominantly focused on 15-HETE, the biological activities of its CoA derivative are of increasing interest in drug discovery. The conversion of 15-HETE to this compound is a critical step for its entry into metabolic pathways, such as peroxisomal β-oxidation, and potentially modulates its signaling functions. These notes provide an overview of its potential applications, relevant signaling pathways, and protocols for its study.
Biological Significance and Potential Applications
15-HETE, the precursor of this compound, is produced from arachidonic acid primarily through the action of 15-lipoxygenase (15-LOX) and cyclooxygenase (COX) enzymes.[1][2] It has been implicated in a variety of physiological and pathological processes, making its CoA derivative a molecule of interest for therapeutic intervention.
Key Areas of Interest:
-
Inflammation and Resolution: 15-HETE exhibits both pro- and anti-inflammatory properties.[3][4] It is a precursor to lipoxins, a class of specialized pro-resolving mediators that actively promote the resolution of inflammation.[4][5] The activation of 15-HETE to its CoA form may be a crucial step in the generation or degradation of these potent anti-inflammatory molecules.[6]
-
Cancer Biology: The role of the 15-LOX pathway in cancer is complex, with studies suggesting both tumor-promoting and suppressing activities.[2][3] For instance, the 15-LOX-1 product from linoleic acid, 13-S-hydroxyoctadecadienoic acid (13-S-HODE), has been shown to induce apoptosis in colorectal cancer cells by down-regulating PPAR-delta.[7] Investigating the effects of this compound on cancer cell signaling and metabolism could uncover new therapeutic targets.
-
Metabolic Diseases: 15-HETE can activate peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of lipid metabolism and inflammation.[6][8] The conversion to this compound is a prerequisite for its metabolism via peroxisomal β-oxidation, a pathway critical for lipid homeostasis.[9] Dysregulation of this pathway is associated with metabolic disorders.
Data Presentation
Quantitative data for the direct effects of this compound are limited in the literature. The following table summarizes relevant data for its precursor, 15-HETE, which can serve as a basis for designing experiments with the CoA-derivative.
| Compound | Target | Effect | Concentration/IC50 | Cell Type/System | Reference |
| 15(S)-HETE | PPARγ | Activation | ~10-30 µM | Macrophages | [6] |
| 15-oxo-ETE | 12-lipoxygenase | Inhibition | IC50 = 1 µM | Cell-free system | [10] |
| 15(S)-HETE | PPARγ | Activation | Not specified | Human and murine macrophages | [8] |
Signaling Pathways
The biological effects of this compound are likely mediated through the signaling pathways influenced by its precursor, 15-HETE. A key pathway involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs).
Caption: Proposed signaling pathway of 15-HETE and this compound via PPARγ activation.
Experimental Protocols
Due to the limited direct research on this compound, the following protocols are adapted from established methods for studying fatty acid metabolism and signaling.
Protocol 1: In Vitro Acyl-CoA Synthetase Activity Assay
This protocol determines the ability of cellular enzymes to convert 15-HETE to this compound.
Workflow Diagram:
References
- 1. COX-1 dependent biosynthesis of 15-hydroxyeicosatetraenoic acid in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The 15-lipoxygenase-1 product 13-S-hydroxyoctadecadienoic acid down-regulates PPAR-delta to induce apoptosis in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Regulation and Functions of 15-Lipoxygenases in Human Macrophages [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
"improving 15-hydroxyicosanoyl-CoA stability in solution"
Welcome to the technical support center for 15-hydroxyicosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing rapid degradation. What are the primary causes?
A1: The stability of this compound, like other long-chain acyl-CoA esters, is influenced by several factors. The primary causes of degradation are:
-
Hydrolysis: The thioester bond is susceptible to hydrolysis, which is significantly accelerated in alkaline (pH > 7.0) and strongly acidic (pH < 4.0) conditions.
-
Enzymatic Degradation: Biological samples may contain acyl-CoA thioesterases (ACOTs) that enzymatically cleave the thioester bond, releasing coenzyme A and the free fatty acid.
-
Oxidation: The thiol group in the Coenzyme A moiety and the fatty acid chain can be susceptible to oxidation, especially if the solution is exposed to air.
-
Elevated Temperatures: Higher temperatures increase the rate of both chemical hydrolysis and enzymatic degradation.
Q2: What is the optimal pH for storing and handling this compound solutions?
A2: To minimize hydrolysis of the thioester bond, it is crucial to maintain a slightly acidic pH. The optimal pH range for stability in aqueous solutions is between 4.0 and 6.8 .
Q3: What is the recommended solvent for preparing a this compound stock solution?
A3: For improved stability, it is recommended to use organic solvents or aqueous solutions with a high percentage of organic solvent. Methanol (B129727) has been shown to provide good stability for long-chain acyl-CoAs. If an aqueous buffer is necessary, ensure it is slightly acidic (pH 4-6) and has been deoxygenated.
Q4: How should I store my this compound solutions for short-term and long-term use?
A4: Proper storage is critical for maintaining the integrity of your this compound solution.
-
Short-term storage (hours to a few days): Store on ice or at 4°C.
-
Long-term storage (weeks to months): Aliquot the stock solution into single-use vials, purge with an inert gas like argon or nitrogen, and store at -80°C. Avoid repeated freeze-thaw cycles.
Q5: I suspect enzymatic degradation of my this compound in a cell lysate. How can I prevent this?
A5: To prevent enzymatic degradation by acyl-CoA thioesterases (ACOTs) during sample preparation, the following steps are recommended:
-
Work quickly and at low temperatures: Perform all extraction steps on ice to minimize enzymatic activity.
-
Use acidic extraction conditions: An extraction solvent with a slightly acidic pH (e.g., containing 5% sulfosalicylic acid) can help inactivate enzymes.
-
Heat inactivation: For some experimental workflows, a brief heat treatment of the sample can denature and inactivate enzymes. However, the compatibility of this step with your downstream analysis should be verified.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no signal of intact this compound in HPLC/LC-MS analysis. | Degradation during sample preparation or storage. | - Verify the pH of all buffers and solvents are within the optimal range (4.0-6.8).- Prepare fresh solutions and keep them on ice.- For long-term storage, aliquot and store at -80°C under an inert atmosphere. |
| Suboptimal solvent. | - Reconstitute this compound in methanol or a high-percentage organic solvent mixture. | |
| Appearance of extra peaks in chromatogram corresponding to free Coenzyme A or 15-hydroxyicosanoic acid. | Hydrolysis of the thioester bond. | - Check and adjust the pH of your solutions to be slightly acidic.- Avoid high temperatures during sample handling. |
| Enzymatic degradation. | - If working with biological samples, use methods to inactivate endogenous enzymes (e.g., acidic extraction, work on ice). | |
| Inconsistent results between experiments. | Inconsistent handling and storage. | - Standardize your protocol for solution preparation, handling, and storage.- Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| Oxidation. | - Use deoxygenated solvents and purge the headspace of vials with inert gas (argon or nitrogen) before sealing and storing. |
Experimental Protocols
Protocol for Assessing the Stability of a this compound Solution
This protocol outlines a method to evaluate the stability of a prepared this compound solution over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
HPLC-grade methanol
-
HPLC-grade water
-
Potassium phosphate
-
Phosphoric acid
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Autosampler vials
Procedure:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 50 mM Potassium Phosphate buffer, pH adjusted to 5.3 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
-
Preparation of this compound Stock Solution:
-
Accurately weigh a small amount of this compound and dissolve it in methanol to a final concentration of 1 mg/mL.
-
Gently vortex and sonicate briefly in a water bath if necessary to ensure complete dissolution.
-
Purge the headspace of the vial with nitrogen or argon before capping tightly.
-
-
Initial Analysis (Time 0):
-
Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL) using the mobile phase A.
-
Inject the diluted sample onto the HPLC system.
-
Run a gradient elution program to separate the intact this compound from potential degradation products. A typical gradient could be:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Monitor the elution at 260 nm (for the adenine (B156593) moiety of CoA).
-
Record the peak area of the intact this compound. This will serve as the baseline (100% integrity).
-
-
Incubation:
-
Store the stock solution under the desired test conditions (e.g., on ice, at room temperature, or at 37°C).
-
-
Time-Point Analysis:
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the stock solution.
-
Dilute and analyze by HPLC using the same method as the initial analysis.
-
Record the peak area of the intact this compound.
-
-
Data Analysis:
-
Calculate the percentage of the remaining intact this compound at each time point relative to the initial (Time 0) peak area.
-
Percentage Integrity = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Plot the percentage integrity versus time to visualize the degradation kinetics.
-
Visualizations
"troubleshooting low yield of synthetic 15-hydroxyicosanoyl-CoA"
Welcome to the technical support center for the synthesis of 15-hydroxyicosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the synthesis of this long-chain acyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound?
A1: The synthesis of this compound is typically a two-step process. First, 15-hydroxyicosanoic acid is synthesized or obtained. Second, the carboxyl group of 15-hydroxyicosanoic acid is activated and ligated to Coenzyme A (CoA). This is most commonly achieved enzymatically using an acyl-CoA synthetase (ACS) or through chemical synthesis methods.
Q2: Which acyl-CoA synthetase is suitable for converting 15-hydroxyicosanoic acid to its CoA ester?
A2: Long-chain acyl-CoA synthetases (ACSLs) are the enzymes of choice for this conversion. The specific isoform may require optimization, but ACSL1, ACSL5, and ACSL6 are known to have broad specificity for long-chain fatty acids and could be good starting points. It is recommended to screen a few commercially available ACSLs for optimal activity with 15-hydroxyicosanoic acid.
Q3: What are the critical components and conditions for the enzymatic synthesis of this compound?
A3: The enzymatic synthesis requires 15-hydroxyicosanoic acid, Coenzyme A (CoA), and adenosine (B11128) triphosphate (ATP) as substrates. The reaction buffer should be at an optimal pH (typically 7.0-8.0) and temperature (often 37°C) for the specific acyl-CoA synthetase used. Divalent cations, most commonly magnesium chloride (MgCl₂), are essential cofactors for the enzyme.
Q4: How can I monitor the progress of the synthesis reaction?
A4: The most common and effective methods for monitoring the reaction are reverse-phase high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] These techniques allow for the separation and quantification of the starting material (15-hydroxyicosanoic acid), intermediates, and the final product (this compound). A UV detector set to 260 nm can be used to detect the adenine (B156593) moiety of the CoA molecules.
Q5: this compound is a long-chain acyl-CoA. Are there any special handling precautions I should take?
A5: Yes, long-chain acyl-CoAs are prone to precipitation in aqueous solutions and are susceptible to both enzymatic and chemical degradation.[3][4] It is crucial to work quickly, on ice when possible, and use appropriate buffers. To improve solubility, a small amount of a non-ionic detergent or organic solvent may be necessary in your reaction and purification buffers. For long-term storage, it is recommended to flash-freeze aliquots in liquid nitrogen and store them at -80°C.
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
This is a frequent issue that can be attributed to several factors, from inactive reagents to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.
Potential Cause & Solution
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inactive Acyl-CoA Synthetase (ACS) | Verify Enzyme Activity: Perform a control reaction with a standard long-chain fatty acid (e.g., oleic acid) to confirm your enzyme stock is active. Proper Storage: Ensure the enzyme has been stored at the recommended temperature (-20°C or -80°C) and has not undergone multiple freeze-thaw cycles.[5] Protein Integrity: If possible, check the enzyme's integrity using SDS-PAGE. |
| Substrate Degradation | ATP and CoA Quality: ATP and CoA are susceptible to hydrolysis and oxidation, respectively.[6] Prepare fresh stock solutions and store them in aliquots at -80°C. 15-Hydroxyicosanoic Acid Purity: Ensure the purity of your starting material. Impurities can inhibit the enzyme. |
| Suboptimal Reaction Conditions | pH and Temperature: The optimal pH for most ACSL enzymes is between 7.0 and 8.5.[6] The ideal temperature is often around 37°C. Verify and optimize these parameters for your specific enzyme. Cofactor Concentration: Ensure an adequate concentration of MgCl₂ (typically 5-10 mM) is present in the reaction buffer. |
| Low Substrate Solubility | 15-Hydroxyicosanoic Acid: Due to its long alkyl chain, 15-hydroxyicosanoic acid may have limited solubility in aqueous buffers. It can be dissolved in a small amount of organic solvent (e.g., ethanol (B145695) or DMSO) before being added to the reaction mixture. Be mindful that high concentrations of organic solvents can inhibit the enzyme. |
| Product Degradation | Hydrolysis: The thioester bond in acyl-CoAs is prone to hydrolysis, especially at non-optimal pH. Maintain the pH within the stable range (typically 7.0-8.0). Once the reaction is complete, proceed with purification immediately or store the product at -80°C.[5] |
Problem 2: Reaction Stalls or Proceeds Slowly
If the reaction starts but fails to reach completion, it could be due to substrate depletion, product inhibition, or enzyme instability.
Potential Cause & Solution
| Potential Cause | Troubleshooting Steps & Recommendations |
| ATP Depletion | ATP Regeneration System: The synthesis of acyl-CoA consumes ATP, converting it to AMP and pyrophosphate. For higher yields, consider implementing an ATP regeneration system, such as using creatine (B1669601) kinase and phosphocreatine.[5] |
| Product Inhibition | Feedback Inhibition: Acyl-CoA synthetases can be inhibited by the accumulation of the acyl-CoA product.[5] Try optimizing the initial substrate concentrations or consider a reaction setup that removes the product as it is formed. |
| Enzyme Instability | Reaction Time and Temperature: The enzyme may not be stable for extended periods under the reaction conditions. Perform a time-course experiment to determine the optimal reaction time before the enzyme loses significant activity. Consider adding stabilizing agents like glycerol (B35011) (5-10%) to the reaction buffer. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol provides a starting point for the enzymatic synthesis of this compound using a long-chain acyl-CoA synthetase.
Materials:
-
15-hydroxyicosanoic acid
-
Coenzyme A, lithium salt
-
ATP, disodium (B8443419) salt
-
Long-chain acyl-CoA synthetase (ACSL)
-
Tris-HCl buffer (100 mM, pH 7.5)
-
MgCl₂ (100 mM stock)
-
Dithiothreitol (DTT, 100 mM stock)
-
Triton X-100 (10% solution)
-
Nuclease-free water
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 100 µL final volume:
-
50 µL of 2x Reaction Buffer (200 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 2 mM DTT, 0.02% Triton X-100)
-
10 µL of 10 mM ATP
-
5 µL of 10 mM CoA
-
10 µL of 10 mM 15-hydroxyicosanoic acid (dissolved in a minimal amount of ethanol or DMSO)
-
Add nuclease-free water to a final volume of 95 µL.
-
-
Enzyme Addition: Add 5 µL of acyl-CoA synthetase (the amount may need optimization, a starting point is 1-5 µg).
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding 10 µL of 5 M acetic acid or by flash-freezing in liquid nitrogen.
-
Analysis: Analyze the reaction mixture for the formation of this compound using HPLC or LC-MS/MS.
Protocol 2: Purification of this compound by Solid-Phase Extraction (SPE)
This protocol is for the purification of long-chain acyl-CoAs from a reaction mixture.
Materials:
-
Weak anion exchange SPE column
-
Potassium phosphate (B84403) buffer (100 mM, pH 4.9)
-
Ammonium (B1175870) acetate (B1210297) solution (for elution)
Procedure:
-
Column Conditioning: Condition a weak anion exchange SPE column by washing with 1 mL of methanol followed by 1 mL of 100 mM potassium phosphate buffer (pH 4.9).[7]
-
Sample Loading: Load the quenched reaction mixture onto the conditioned SPE column.
-
Washing: Wash the column with 1 mL of 100 mM potassium phosphate buffer (pH 4.9) to remove unbound components, followed by 1 mL of methanol to remove nonpolar impurities.[7]
-
Elution: Elute the this compound from the column using an appropriate buffer, such as a solution of ammonium acetate in an organic solvent mixture. The exact elution conditions may require optimization.
-
Solvent Evaporation: Evaporate the solvent from the eluted fraction under a stream of nitrogen or using a vacuum concentrator.
-
Storage: Reconstitute the purified this compound in a suitable buffer and store at -80°C.
Visualizations
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Chromatography for Very Long-Chain Acyl-CoAs
Welcome to the technical support center for the analysis of very long-chain acyl-CoAs (VLC-Acyl-CoAs). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the chromatographic separation and detection of these challenging analytes.
Troubleshooting Guides
This section addresses specific issues encountered during the HPLC and LC-MS/MS analysis of VLC-Acyl-CoAs in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing, Fronting, Splitting)
Q: My VLC-Acyl-CoA peaks are showing significant tailing. What are the potential causes and how can I resolve this?
A: Peak tailing is a common problem that can compromise resolution and quantification. The primary causes often relate to interactions with the stationary phase or issues with the sample and mobile phase.
-
Secondary Interactions with Residual Silanols: Free silanol (B1196071) groups on silica-based stationary phases can interact with the polar CoA portion of the molecule, causing tailing.[1]
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH to between 2.5 and 3.5 can suppress the ionization of silanol groups, minimizing these interactions. It is crucial to use a buffer to maintain a stable pH.[1]
-
Solution 2: Use an End-Capped Column: Modern HPLC columns are often "end-capped," a process that deactivates most residual silanol groups, reducing their potential for unwanted interactions.[1][2]
-
-
Column Contamination: Accumulation of matrix components from your sample can create active sites that lead to peak tailing.
-
Solution: Column Washing and Guard Columns: Implement a robust column washing procedure after each analytical run. Using a guard column can also protect the analytical column from strongly retained impurities.[1]
-
-
Mass Overload: Injecting a sample that is too concentrated can saturate the column and lead to tailing.[1]
-
Solution: Dilute the Sample: Try diluting your sample or reducing the injection volume to see if the peak shape improves.[1]
-
dot graph TD { graph [fontname="Arial", label="Troubleshooting Peak Tailing", labelloc=t, fontsize=16, rankdir=TB, splines=ortho, nodesep=0.6, ranksep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
}
Caption: A decision tree for troubleshooting peak tailing issues.
Q: I am observing split peaks for my VLC-Acyl-CoA analytes. What could be the cause?
A: Split peaks suggest the analyte is experiencing inconsistent conditions as it moves through the column or during injection.
-
Partially Blocked Column Frit: Particulates from the sample or mobile phase can clog the column's inlet frit, causing uneven sample distribution onto the column packing.[1]
-
Solution: Backflush or Replace Frit: Try back-flushing the column to dislodge the blockage. If this is ineffective, the frit may need to be replaced. Always filter samples and mobile phases.
-
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can lead to peak distortion and splitting.[2]
-
Solution: Match Sample Solvent: Whenever possible, dissolve or reconstitute your final sample extract in the initial mobile phase.[3]
-
Issue 2: Poor Resolution and Shifting Retention Times
Q: How can I improve the resolution between closely eluting or co-eluting VLC-Acyl-CoA species?
A: Achieving baseline separation is critical for accurate quantification. Several factors can be adjusted to improve resolution.
-
Optimize the Mobile Phase Gradient: A gradient that is too steep may not provide enough time for separation.
-
Solution: Use a Shallower Gradient: A shallower gradient increases the separation time between peaks, which can significantly improve resolution for analytes with similar properties.[2]
-
-
Adjust the Organic Modifier: The choice of organic solvent affects selectivity.
-
Solution: Test Different Organic Solvents: While acetonitrile (B52724) is common, switching to methanol (B129727) or using a combination can alter the elution order and improve separation for certain VLC-Acyl-CoAs.[3]
-
-
Change Column Chemistry: If mobile phase optimization is insufficient, a different stationary phase may be required.
Q: My retention times are drifting between injections. What should I investigate?
A: Unstable retention times point to a lack of equilibrium in the system or mechanical issues.
-
Insufficient Column Equilibration: This is a common issue in gradient elution, where the column has not fully returned to the initial mobile phase conditions before the next injection.
-
Solution: Increase Equilibration Time: Ensure the column is fully equilibrated by extending the time the system runs with the initial mobile phase composition between injections.[2]
-
-
Flow Rate Instability: Fluctuations in the flow rate will directly impact retention times.
-
Solution: Check the Pump and System for Leaks: Inspect pump seals and check valves for wear. Look for any loose fittings throughout the system that could cause pressure fluctuations.[3]
-
Issue 3: System and Detection Problems
Q: My HPLC system is showing unusually high backpressure. What are the likely causes?
A: High backpressure is a sign of a blockage in the system.
-
Blockages: The most common cause is a blockage in the guard column, analytical column frit, or tubing.
-
Solution: Isolate the Source: Systematically remove components (starting from the detector and moving backward) to identify the source of the pressure. Replace a blocked column frit or filter. If the column itself is clogged, try back-flushing it.
-
Q: The baseline on my chromatogram is very noisy. How can I fix this?
A: A noisy baseline can interfere with the detection and integration of low-abundance peaks.
-
Air Bubbles in the System: Bubbles in the pump or detector are a frequent cause of baseline noise.[3]
-
Solution: Degas the Mobile Phase: Always degas mobile phases before use by sonication, vacuum filtration, or using an in-line degasser.[3]
-
-
Contaminated Mobile Phase: Impurities or microbial growth in the mobile phase solvents can create noise.
-
Solution: Use High-Purity Solvents: Use fresh, HPLC-grade solvents and high-purity water.[3] Filter aqueous buffers before use.
-
Frequently Asked Questions (FAQs)
Q1: Should I use an isocratic or gradient elution method for VLC-Acyl-CoA analysis?
A1: Due to the wide range of polarities within a typical VLC-Acyl-CoA sample (from the polar CoA head to the long, non-polar acyl chain), a gradient elution is generally preferred.[1] A gradient allows for the elution of a broader range of analytes with better peak shape and resolution in a shorter amount of time compared to an isocratic method.
Q2: What type of column is best for separating VLC-Acyl-CoAs?
A2: Reversed-phase columns are the standard. C18 columns are widely used, but their high hydrophobicity can lead to very long retention times or even irreversible binding of very long-chain species.[5][7] C8 and C4 columns offer lower hydrophobicity and can be effective alternatives for improving elution of these compounds.[5][6][8] The optimal choice depends on the specific chain lengths of interest in your sample.
Q3: What are the best detection methods for VLC-Acyl-CoAs?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, offering high sensitivity and specificity that allows for the quantification of individual VLC-Acyl-CoA species in complex biological matrices. High-Performance Liquid Chromatography (HPLC) with UV detection at 260 nm is also a viable option, as it detects the adenine (B156593) group in the CoA molecule.[9][10]
Q4: How should I prepare my tissue samples for analysis to ensure stability?
A4: VLC-Acyl-CoAs are unstable, so proper sample preparation is critical. The process involves rapid quenching of metabolic activity, extraction, and often purification.[11] Key steps include immediate freeze-clamping of tissues in liquid nitrogen, homogenization in an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) to preserve stability, followed by extraction with organic solvents like acetonitrile or a mixture of isopropanol (B130326) and acetonitrile.[2][9]
Data Presentation
Table 1: Example Mobile Phase Compositions for VLC-Acyl-CoA Analysis
| Component | Mobile Phase A (Aqueous) | Mobile Phase B (Organic) | Reference(s) |
| Method 1 | 10 mM Ammonium Acetate, pH 6.8 | Acetonitrile | [4] |
| Method 2 | 15 mM Ammonium Hydroxide in Water | 15 mM Ammonium Hydroxide in Acetonitrile | [8] |
| Method 3 | 75 mM KH2PO4, pH 4.9 | Acetonitrile with 600 mM Glacial Acetic Acid | [9] |
| Method 4 | 25 mM KH2PO4, pH 5.3 | Acetonitrile | [7] |
Table 2: Example Gradient Elution Programs for Long-Chain Acyl-CoA Separation
| Method | Time (min) | % Solvent B (Organic) | Flow Rate (mL/min) | Reference |
| LC-MS/MS | 0.0 | 20 | 0.2 | [4] |
| 15.0 | 100 | 0.2 | ||
| 22.5 | 100 | 0.2 | ||
| 22.51 | 20 | 0.2 | ||
| 30.0 | 20 | 0.2 | ||
| UPLC-MS/MS | 0.0 | 20 | 0.4 | [8] |
| 2.8 | 45 | 0.4 | ||
| 3.0 | 25 | 0.4 | ||
| 4.0 | 65 | 0.4 | ||
| 4.5 | 20 | 0.4 |
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from methods for extracting long-chain acyl-CoAs from tissues like muscle and liver.[2][9]
Materials:
-
Frozen tissue sample (40-100 mg)
-
Liquid nitrogen
-
Glass homogenizer
-
100 mM Potassium Phosphate Monobasic (KH2PO4), pH 4.9
-
Acetonitrile (ACN) and/or 2-Propanol
-
Internal Standard (e.g., Heptadecanoyl-CoA, C17:0-CoA)
-
Centrifuge capable of 4°C and >15,000 x g
Procedure:
-
Sample Preparation: Weigh approximately 40-100 mg of frozen tissue and keep it frozen in liquid nitrogen to prevent enzymatic degradation.[11]
-
Homogenization: In a pre-chilled glass homogenizer on ice, add the frozen tissue to 0.5 mL of ice-cold 100 mM KH2PO4 (pH 4.9) containing the internal standard.[2][9]
-
Extraction: Add an organic solvent. Common choices include:
-
Vortex and Sonicate: Vortex the homogenate vigorously for 2 minutes, then sonicate for 3 minutes to ensure complete extraction.[2]
-
Phase Separation: Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.[2]
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.
-
Drying & Reconstitution: Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable volume (e.g., 100-150 µL) of the initial LC mobile phase or methanol for analysis.[4]
dot graph G { graph [fontname="Arial", label="VLC-Acyl-CoA Extraction Workflow", labelloc=t, fontsize=16, rankdir=TB, splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"];
}
Caption: General experimental workflow for VLC-Acyl-CoA extraction.
Protocol 2: LC-MS/MS Analysis of Long-Chain Acyl-CoAs
This protocol provides a starting point for the chromatographic separation and detection of long-chain acyl-CoAs. Instrument parameters must be optimized for your specific instrument and target analytes.[4][8]
Chromatographic Conditions:
-
Column: Luna C18(2) 100 Å (100 x 2 mm, 3 µm) or Acquity UPLC BEH C8 (150 x 2.1 mm, 1.7 µm).[4][8] A guard column is recommended.
-
Column Temperature: 32-40°C.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 6.8) or 15 mM Ammonium Hydroxide in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 30 µL.
-
Gradient: See Table 2 for examples.
Mass Spectrometry Conditions (Positive ESI Mode):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).
-
Key Transition: For many acyl-CoAs, a common fragmentation is the neutral loss of the phosphorylated ADP moiety (M-507) from the precursor ion.[4][12]
-
Parameter Optimization: Optimize capillary voltage, cone voltage, collision energy, and gas flow rates by direct infusion of acyl-CoA standards.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jsbms.jp [jsbms.jp]
- 6. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 11. benchchem.com [benchchem.com]
- 12. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of Low-Abundance 15-Hydroxyicosanoyl-CoA
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered when working with the low-abundance metabolite, 15-hydroxyicosanoyl-CoA, in a cellular context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to detect in cells?
A: this compound is a derivative of a 20-carbon fatty acid that has been hydroxylated at the 15th carbon position and subsequently activated with Coenzyme A (CoA). Its low abundance in most cell types is the primary challenge for detection and quantification. This scarcity can be attributed to its transient nature as a metabolic intermediate and its involvement in specific, tightly regulated signaling pathways.
Q2: What is the likely metabolic pathway for the biosynthesis and degradation of this compound?
A: this compound is likely synthesized from arachidonic acid, a common 20-carbon polyunsaturated fatty acid. The initial step is the formation of 15-hydroxyeicosatetraenoic acid (15-HETE) through the action of 15-lipoxygenase (15-LOX) enzymes.[1][2] Subsequently, 15-HETE is likely activated to its CoA thioester, this compound, by an acyl-CoA synthetase. The degradation of this very-long-chain fatty acyl-CoA is expected to occur primarily in peroxisomes via β-oxidation.[3][4]
Q3: What are the potential biological roles of this compound?
A: While the direct functions of this compound are still under investigation, its precursor, 15-HETE, is a known bioactive lipid involved in various cellular processes. 15-HETE has been implicated in the regulation of inflammation, cell proliferation, and apoptosis.[5][6] It is plausible that the conversion of 15-HETE to its CoA derivative is a critical step for its incorporation into complex lipids or for its degradation, thereby modulating its signaling activity. Long-chain acyl-CoAs, in general, are known to act as signaling molecules themselves, regulating enzyme activity and gene expression.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Low or No Detectable Signal in LC-MS/MS Analysis
Possible Cause & Solution
| Possible Cause | Recommended Solution |
| Inefficient Extraction | Use a robust extraction method optimized for long-chain acyl-CoAs. A common approach is a two-phase extraction using a mixture of methanol, chloroform, and water, where acyl-CoAs partition into the aqueous/methanol phase. Solid-phase extraction (SPE) can also be employed for cleanup and enrichment.[8][9] |
| Analyte Degradation | This compound is susceptible to both enzymatic and chemical degradation.[10] Work quickly and keep samples on ice at all times. Flash-freeze cell pellets in liquid nitrogen immediately after harvesting. Use extraction buffers with a slightly acidic pH (around 4.5-5.0) to improve stability.[10] The inclusion of antioxidants and thioesterase inhibitors in the extraction buffer is also recommended. |
| Suboptimal LC-MS/MS Parameters | Optimize MS parameters by infusing a commercially available or synthesized standard of a similar long-chain hydroxy acyl-CoA. For electrospray ionization (ESI), the positive ion mode is generally preferred for acyl-CoAs. Specific multiple reaction monitoring (MRM) transitions need to be determined. A common fragmentation pattern for acyl-CoAs involves the neutral loss of the phosphopantetheine group.[11] |
| Matrix Effects | Co-eluting species from the complex cellular matrix can suppress the ionization of your target analyte. Improve chromatographic separation by using a longer gradient or a different column chemistry (e.g., C18, C8).[12] Implement a thorough sample cleanup procedure, such as SPE, to remove interfering substances.[8] |
Issue 2: Poor Peak Shape and Retention Time Inconsistency
Possible Cause & Solution
| Possible Cause | Recommended Solution |
| Inappropriate Reconstitution Solvent | After drying down the extract, reconstitute the sample in a solvent that is compatible with the initial mobile phase of your LC method. A mismatch can lead to peak distortion. |
| Column Contamination | Biological samples can lead to a build-up of contaminants on the analytical column over time. Regularly flush the column with a strong solvent wash or consider using a guard column. |
| Analyte Adsorption | The hydroxyl group and the long acyl chain can lead to interactions with the analytical column. Ensure the mobile phase composition and pH are optimized to minimize these interactions. |
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Cultured Cells
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Internal Standard (IS): A commercially available odd-chain or stable isotope-labeled long-chain acyl-CoA (e.g., C17:0-CoA)
-
Extraction Solvent: Ice-cold 2:1:1 (v/v/v) mixture of 2-propanol, acetonitrile, and 100 mM KH2PO4 (pH 4.9)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
-
Centrifuge capable of >13,000 x g at 4°C
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash the monolayer twice with ice-cold PBS.
-
For suspension cells, pellet the cells by centrifugation (500 x g for 5 min at 4°C) and wash twice with ice-cold PBS.
-
-
Quenching and Lysis:
-
Add 1 mL of ice-cold extraction solvent containing the internal standard to the cell pellet or plate.
-
For adherent cells, scrape the cells into the solvent.
-
Vortex the cell lysate vigorously for 1 minute.
-
-
Extraction:
-
Incubate the lysate on ice for 20 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet cell debris.
-
-
Sample Concentration:
-
Transfer the supernatant to a new tube.
-
Dry the extract under a stream of nitrogen or using a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial LC mobile phase.
-
Vortex and centrifuge to remove any insoluble material before transferring to an autosampler vial.
-
Protocol 2: LC-MS/MS Analysis of Long-Chain Acyl-CoAs
This is a representative method and will require optimization for your specific instrument and target analyte.
Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column with a particle size of 1.7-1.8 µm (e.g., 2.1 x 100 mm) is a good starting point.
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the hydrophobic long-chain acyl-CoAs.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40-50°C
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These need to be determined empirically using a standard. For a 20-carbon hydroxy acyl-CoA, the precursor ion (Q1) will be the [M+H]+ ion. A characteristic product ion (Q3) often results from the fragmentation of the CoA moiety.
Table 1: Example MRM Transitions for Long-Chain Acyl-CoAs
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Palmitoyl-CoA (C16:0) | 1006.6 | 499.3 |
| Stearoyl-CoA (C18:0) | 1034.6 | 527.3 |
| Oleoyl-CoA (C18:1) | 1032.6 | 525.3 |
| This compound | ~1078.6 (Predicted) | To be determined |
Note: The exact m/z values may vary slightly depending on the instrument and calibration.
Visualizations
Caption: Proposed metabolic pathway of this compound.
Caption: A logical workflow for troubleshooting low signal intensity.
References
- 1. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Beta oxidation - Wikipedia [en.wikipedia.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. scispace.com [scispace.com]
- 6. 15-Hydroxyeicosatetraenoic acid (15-HETE) protects pulmonary artery smooth muscle cells from apoptosis via inducible nitric oxide synthase (iNOS) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for 15-Hydroxyicosanoyl-CoA Extraction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining protocols for the extraction of 15-hydroxyicosanoyl-CoA from complex matrices. The information is presented in a question-and-answer format to directly address potential issues and offer practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when extracting this compound from complex biological samples?
A1: The primary challenges include the inherent instability of the thioester bond, which is susceptible to both chemical and enzymatic hydrolysis, and the low endogenous abundance of this analyte.[1] Additionally, complex matrices like tissues and plasma contain numerous interfering substances that can lead to ion suppression during LC-MS/MS analysis and co-elution with other lipids, complicating quantification.[1]
Q2: What is the most critical first step in preserving the integrity of this compound in tissue samples?
A2: The most critical step is to halt all enzymatic activity immediately upon sample collection. This is best achieved by flash-freezing the tissue in liquid nitrogen.[1] This rapid freezing prevents endogenous thioesterases from degrading the acyl-CoAs. Samples should then be stored at -80°C until extraction.
Q3: Which type of solid-phase extraction (SPE) is most suitable for purifying hydroxylated long-chain acyl-CoAs?
A3: Weak anion exchange SPE is a common and effective method for the purification of acyl-CoAs.[2] Reversed-phase SPE, such as with C18 cartridges, is also frequently used to separate these molecules from more polar contaminants.[3] The choice depends on the specific matrix and the desired purity of the final extract.
Q4: Is an internal standard essential for the quantitative analysis of this compound?
A4: Yes, using an internal standard is crucial for accurate quantification. It helps to correct for analyte loss during the multi-step extraction and purification process, as well as for variations in instrument response.[4] An ideal internal standard would be a stable isotope-labeled version of this compound. If that is not available, a structurally similar odd-chain or hydroxylated long-chain acyl-CoA can be used.
Q5: What are the optimal storage conditions for the final this compound extract?
A5: Due to their instability in aqueous solutions, it is best to store the purified extracts as a dried residue at -80°C. The sample should be reconstituted in a suitable solvent, preferably with a slightly acidic pH, immediately before LC-MS/MS analysis to minimize degradation.[5]
Troubleshooting Guides
Low or No Analyte Recovery
Q: I am observing very low or no signal for this compound in my LC-MS/MS analysis. What are the potential causes and solutions?
A: Low recovery is a common problem that can arise from several factors throughout the experimental workflow. Here is a systematic guide to troubleshooting this issue:
-
Problem: Inefficient Sample Homogenization. Incomplete disruption of cells or tissue will lead to poor extraction efficiency.
-
Solution: Ensure the tissue is thoroughly homogenized. For tough tissues, consider using a bead beater or a glass homogenizer. Always perform homogenization on ice to prevent enzymatic degradation.[6]
-
-
Problem: Analyte Degradation. this compound is prone to hydrolysis, especially at non-optimal pH and elevated temperatures.
-
Problem: Inefficient Phase Separation or SPE. Incorrect collection of phases during liquid-liquid extraction or improper execution of the SPE protocol can lead to significant loss of the analyte.
-
Solution: For liquid-liquid extraction, ensure clear separation of the aqueous and organic layers and carefully collect the correct phase containing the acyl-CoAs (typically the aqueous layer in methanol (B129727)/chloroform extractions).[1] For SPE, ensure the column is properly conditioned before loading the sample and that the wash and elution solvents have the correct composition and volume.[2]
-
-
Problem: Matrix Effects. Components in the biological matrix can suppress the ionization of this compound in the mass spectrometer.
-
Solution: If matrix effects are suspected, try diluting the sample before injection if the analyte concentration allows. You can also assess matrix effects by performing a post-extraction spike of a known amount of a this compound standard into an extracted blank matrix and comparing the response to the standard in a clean solvent.[1]
-
Poor Chromatographic Peak Shape
Q: My chromatogram shows broad or tailing peaks for this compound. How can I improve the peak shape?
A: Poor peak shape is often due to interactions with the analytical column or issues with the mobile phase.
-
Problem: Secondary Interactions with the Column. The phosphate (B84403) groups in the CoA moiety can interact with the stationary phase, leading to peak tailing.
-
Solution: Adjusting the pH of the mobile phase can help to suppress these interactions. Using a mobile phase with a slightly acidic pH can improve peak shape. Some methods also utilize ion-pairing agents, though this can complicate MS analysis.
-
-
Problem: Column Contamination. Buildup of matrix components on the column can lead to distorted peak shapes.
-
Solution: Implement a robust column washing protocol between sample injections. Using a guard column can also help to protect the analytical column.
-
-
Problem: Inappropriate Mobile Phase Composition. The organic solvent and additives in the mobile phase significantly affect peak shape.
-
Solution: Optimization of the gradient elution profile may be necessary. Ammonium (B1175870) hydroxide (B78521) is sometimes used in the mobile phase to improve peak shape for long-chain acyl-CoAs.[4]
-
Data Presentation
Table 1: Comparison of Recovery Efficiencies for Long-Chain Acyl-CoAs Using Different Extraction Protocols.
| Acyl-CoA Species | Matrix | Extraction Method | Recovery (%) | Reference |
| Palmitoyl-CoA (C16:0) | Rat Liver | Acetonitrile (B52724)/2-propanol extraction followed by SPE | 93-104% (for extraction), 83-90% (for SPE) | [8] |
| Oleoyl-CoA (C18:1) | Rat Liver | Acetonitrile/2-propanol extraction followed by SPE | 93-104% (for extraction), 83-90% (for SPE) | [8] |
| Various Long-Chain Acyl-CoAs | Tissues | KH2PO4 buffer, 2-propanol, and acetonitrile extraction with SPE | 70-80% | [7] |
| Various Fatty Acid Esters of Hydroxy Fatty Acids | Serum | Online SPE coupled to LC-MS/MS | 73.8-100% | [7] |
Experimental Protocols
Protocol: Solid-Phase Extraction (SPE) of this compound from Tissue
This protocol is a refined method based on established procedures for long-chain and hydroxylated acyl-CoAs.
1. Sample Preparation and Homogenization: a. Weigh approximately 50-100 mg of flash-frozen tissue in a pre-chilled tube. b. Add a known amount of a suitable internal standard (e.g., ¹³C-labeled this compound or heptadecanoyl-CoA). c. Add 1 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9).[7] d. Homogenize the tissue on ice using a glass homogenizer or a bead beater until no visible tissue fragments remain.
2. Protein Precipitation and Extraction: a. To the homogenate, add 2 mL of ice-cold acetonitrile/isopropanol (3:1, v/v).[8] b. Vortex vigorously for 2 minutes. c. Centrifuge at 12,000 x g for 10 minutes at 4°C. d. Carefully collect the supernatant, which contains the acyl-CoAs.
3. Solid-Phase Extraction (SPE): a. Column Conditioning: Condition a weak anion exchange SPE column by washing with 1 mL of methanol, followed by 1 mL of 100 mM potassium phosphate buffer (pH 4.9). b. Sample Loading: Load the supernatant from step 2d onto the conditioned SPE column. c. Washing: Wash the column with 1 mL of 100 mM potassium phosphate buffer (pH 4.9), followed by 1 mL of methanol to remove impurities. d. Elution: Elute the acyl-CoAs with 1.5 mL of a suitable elution buffer (e.g., methanol containing 2% ammonium hydroxide).
4. Sample Concentration and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Store the dried extract at -80°C until analysis. c. Immediately before LC-MS/MS analysis, reconstitute the sample in a suitable volume (e.g., 100 µL) of the initial mobile phase.
Mandatory Visualization
Caption: Experimental workflow for this compound extraction.
Caption: Putative metabolic pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Confirmatory and quantitative analysis of fatty acid esters of hydroxy fatty acids in serum by solid phase extraction coupled to liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
"preventing degradation of 15-hydroxyicosanoyl-CoA during sample prep"
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to prevent the degradation of 15-hydroxyicosanoyl-CoA (15-HETE-CoA) during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: The degradation of this compound primarily stems from three sources:
-
Enzymatic Degradation: Acyl-CoA thioesterases, present in biological samples, can rapidly hydrolyze the thioester bond, separating the fatty acid from Coenzyme A.[1][2]
-
Chemical Hydrolysis: The thioester bond is inherently unstable and susceptible to hydrolysis, particularly under neutral to basic pH conditions.[3]
-
Oxidation: Both the polyunsaturated fatty acid chain and the free thiol group on Coenzyme A are vulnerable to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.[4][5]
Q2: What is the optimal pH range for working with this compound?
A2: To minimize chemical hydrolysis, it is crucial to maintain a slightly acidic pH throughout the sample preparation process. The thioester bond is most stable in a pH range of 4.0 to 6.8.[4] Extraction buffers are often recommended to be around pH 4.9 to inhibit thioesterase activity.[4]
Q3: How should I store my samples and extracts to ensure the stability of this compound?
A3: Proper storage is critical for preventing degradation.
-
Short-Term Storage (<24 hours): Samples in an autosampler should be kept at 4°C.[4] However, for maximum stability, analysis should be performed as quickly as possible.
-
Long-Term Storage: For long-term stability, samples should be stored as dry pellets at -80°C.[4] If storing in solution, use a slightly acidic buffer (pH 4.0-6.0), aliquot into small volumes to avoid repeated freeze-thaw cycles, and store at -80°C.[4][6] Flash freezing samples in liquid nitrogen can also effectively quench enzymatic activity before storage.[5]
Q4: Which antioxidants or inhibitors should I add to my samples?
A4: The addition of antioxidants and inhibitors at the start of sample collection is highly recommended.
-
Antioxidants: To prevent oxidative damage, consider adding butylated hydroxytoluene (BHT) or ethylenediaminetetraacetic acid (EDTA).[6][7][8]
-
Reducing Agents: To protect the thiol group of CoA from oxidation and to reverse the formation of disulfides, reducing agents like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355) can be beneficial.[4]
-
Enzyme Inhibitors: While not specifically for thioesterases, general protease inhibitors are sometimes added to preserve other analytes, and rapid quenching with cold solvents is the primary method to stop enzymatic activity.[5][8]
Q5: What are the best extraction methods for this compound?
A5: The choice of extraction method depends on the sample matrix, but the main goal is to rapidly inactivate enzymes and efficiently extract the analyte.
-
Protein Precipitation (PPT): This is a crucial first step. Homogenizing tissues or cells in ice-cold organic solvents like methanol (B129727) or acetonitrile (B52724) effectively denatures and precipitates proteins, including degradative enzymes.[4][6]
-
Liquid-Liquid Extraction (LLE): The Folch or Bligh and Dyer methods, using chloroform/methanol mixtures, are standard for lipid extraction.[6][7]
-
Solid-Phase Extraction (SPE): SPE is often used as a cleanup step to remove interfering substances. C18 cartridges are commonly used to isolate acyl-CoAs and other lipids from more polar contaminants.[7][9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Recovery of 15-HETE-CoA | Enzymatic Degradation: Thioesterases were active during sample handling. | Ensure rapid and effective enzyme inactivation. Homogenize samples immediately in an ice-cold, acidic buffer (e.g., pH 4.9) or a cold organic solvent like methanol. Keep samples on ice at all times.[4] |
| Chemical Hydrolysis: The pH of extraction or reconstitution solvents was too high (neutral or basic). | Verify the pH of all buffers and solvents. Maintain a slightly acidic environment (pH 4.0-6.8) throughout the entire workflow, from extraction to final analysis.[4] | |
| Inefficient Extraction: The protocol is not optimized for your sample type. | Use a robust extraction method involving protein precipitation with an organic solvent followed by LLE or SPE for cleanup.[10] | |
| High Variability Between Replicates | Inconsistent Timing: The time between sample collection, processing, and analysis varies. | Standardize all incubation times and processing steps. Work quickly and efficiently to minimize the window for degradation. Analyze samples in batches as soon as they are prepared.[4] |
| Freeze-Thaw Cycles: Samples were thawed and re-frozen multiple times. | Aliquot samples into single-use volumes before long-term storage to avoid the detrimental effects of freeze-thaw cycles.[6] | |
| Appearance of Unexpected Peaks | Oxidation Products: The thiol group on CoA or the fatty acid chain has oxidized. | Add an antioxidant like BHT to your extraction solvent.[7] Consider adding a reducing agent like DTT to your final extract to maintain the reduced state of the CoA thiol group.[4] |
| Hydrolysis Product: The peak may correspond to the free 15-hydroxyicosatetraenoic acid (15-HETE). | Improve pH control during sample prep to prevent thioester bond hydrolysis. Check for the presence of a 15-HETE standard to confirm.[4] |
Quantitative Data Summary
For optimal stability of this compound, the following parameters are recommended.
Table 1: Recommended pH and Temperature Conditions for Sample Handling and Storage
| Parameter | Condition | Rationale | Reference |
| Extraction Temperature | 4°C (On Ice) | Minimizes enzymatic activity and slows chemical hydrolysis. | [4][6] |
| Extraction pH | 4.0 - 6.0 | Inhibits thioesterase activity and stabilizes the thioester bond. | [4] |
| Autosampler Temperature | 4°C | Reduces degradation in reconstituted samples awaiting injection. | [4] |
| Short-Term Storage (<1 week) | -20°C | Suitable for brief storage periods. | [7] |
| Long-Term Storage | -80°C | Essential for maintaining the integrity of dry pellets or acidic solutions. | [4][6] |
Table 2: Common Additives for Sample Stabilization
| Additive | Typical Concentration | Purpose | Reference |
| Butylated Hydroxytoluene (BHT) | 0.1% | Antioxidant to prevent lipid peroxidation. | [7][8] |
| EDTA | 1 mM | Chelating agent that can help reduce oxidation. | [7] |
| Dithiothreitol (DTT) | Low mM range | Reducing agent to prevent oxidation of the CoA thiol group. | [4] |
Experimental Protocols
Protocol: Extraction of 15-HETE-CoA from Cell Cultures for LC-MS/MS Analysis
This protocol is adapted from methods designed to rapidly inactivate enzymes and efficiently extract long-chain acyl-CoAs.[4]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Extraction Solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v) with 0.1% BHT, pre-chilled to -20°C.
-
Internal Standard (e.g., C17:0-CoA)
-
Nitrogen gas evaporator
-
Reconstitution Solvent: 50% Methanol / 50% Ammonium Acetate (pH 7) or Methanol.[4]
-
Centrifuge capable of 4°C and >3000 x g.
Methodology:
-
Cell Washing:
-
Aspirate the cell culture media.
-
Quickly wash the cells twice with ice-cold PBS on a cold plate. Aspirate PBS completely after the final wash.
-
-
Enzyme Quenching and Extraction:
-
Immediately add 1 mL of ice-cold Extraction Solvent to the cell plate (e.g., 6-well plate).
-
Add the internal standard to the extraction solvent.
-
Scrape the cells into the solvent and transfer the mixture to a clean tube.
-
Vortex the mixture vigorously for 5 minutes at 4°C.
-
-
Phase Separation:
-
Centrifuge the homogenate at 3000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the acyl-CoAs.
-
-
Drying:
-
Evaporate the solvent from the collected supernatant under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the Reconstitution Solvent. Methanol has been shown to provide good stability for acyl-CoAs over 24 hours.[4]
-
Vortex briefly and centrifuge to pellet any insoluble material before transferring to an autosampler vial for LC-MS/MS analysis.
-
Mandatory Visualizations
The following diagrams illustrate key processes for preventing the degradation of this compound.
Caption: Recommended workflow for 15-HETE-CoA sample preparation.
Caption: Primary degradation pathways for 15-HETE-CoA.
References
- 1. researchgate.net [researchgate.net]
- 2. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample Preparation in Lipidomics: Methodological Foundations - Creative Proteomics [creative-proteomics.com]
- 8. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
"increasing the sensitivity of 15-hydroxyicosanoyl-CoA detection"
Welcome to the technical support center for the analysis of 15-hydroxyicosanoyl-CoA. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows for the sensitive detection of this long-chain hydroxy fatty acyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the most common and sensitive method for the quantification of this compound?
A1: The most prevalent and sensitive method for quantifying this compound is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] This technique offers high selectivity and sensitivity, allowing for the detection of low-abundance species in complex biological matrices. The use of multiple reaction monitoring (MRM) enhances specificity by monitoring a specific precursor-product ion transition.[3][4]
Q2: I am not seeing a signal for this compound in my LC-MS/MS analysis. What are the possible causes?
A2: A lack of signal can stem from several factors:
-
Analyte Degradation: Long-chain acyl-CoAs are susceptible to enzymatic and chemical degradation. Ensure rapid quenching of metabolic activity after sample collection and maintain low temperatures (on ice or at 4°C) throughout the extraction process.[5]
-
Incorrect MRM Transitions: The mass spectrometer must be set to the correct precursor and product ion masses for this compound.
-
Suboptimal Ionization: Ensure the mass spectrometer's ionization source parameters are optimized for acyl-CoAs. Positive electrospray ionization (ESI) is commonly used.[3]
-
Poor Chromatographic Resolution: If the analyte co-elutes with interfering matrix components, its signal may be suppressed.
-
Insufficient Sample Concentration: The concentration of this compound in your sample may be below the limit of detection (LOD) of your instrument.
Q3: How can I improve the sensitivity of my this compound measurement?
A3: To enhance sensitivity:
-
Optimize MS Parameters: Fine-tune the collision energy and other mass spectrometer parameters for the specific MRM transition of this compound.[1][3]
-
Improve Chromatographic Separation: A well-resolved chromatographic peak minimizes ion suppression from the sample matrix.[3]
-
Use a Stable Isotope-Labeled Internal Standard: This can help to correct for matrix effects and variations in sample preparation and instrument response.
-
Sample Enrichment: Consider solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.[1]
-
Increase Injection Volume: A larger injection volume can increase the signal, but be mindful of potential peak broadening.
Q4: What are the expected MRM transitions for this compound?
Troubleshooting Guides
Issue 1: Poor Chromatographic Peak Shape (Tailing, Broadening, or Splitting)
| Possible Cause | Recommended Solution |
| Secondary Interactions with Column | The phosphate (B84403) groups of the CoA moiety can interact with the silica (B1680970) of the column. Use a column with high-purity, end-capped silica. Operating the mobile phase at a slightly acidic or basic pH with a suitable buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium hydroxide) can suppress these interactions.[9] |
| Column Overload | Injecting too much sample can saturate the stationary phase. Reduce the injection volume or dilute the sample. |
| Inappropriate Mobile Phase | An unsuitable mobile phase can lead to poor peak shape. Optimize the gradient elution profile. A common approach for acyl-CoAs is a gradient of acetonitrile (B52724) or methanol (B129727) in water with an additive like ammonium acetate.[9] |
| Extra-Column Volume | Large dead volumes in the LC system can cause peak broadening. Use tubing with a small internal diameter and ensure all fittings are secure. |
Issue 2: High Background Signal or Ion Suppression
| Possible Cause | Recommended Solution |
| Contaminated Reagents | Use high-purity solvents and reagents for mobile phase and sample preparation. |
| Matrix Effects | Co-eluting compounds from the sample matrix can interfere with the ionization of this compound. Improve chromatographic separation to resolve the analyte from interfering compounds. Diluting the sample can also reduce matrix effects, but may compromise sensitivity. |
| Carryover | Analyte from a previous injection may be retained in the system. Implement a robust needle wash protocol in the autosampler and a sufficient column re-equilibration time in the gradient. |
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Cultured Cells
-
Cell Harvesting and Quenching:
-
Aspirate the cell culture medium.
-
Immediately wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 2 mL of ice-cold methanol and place the culture plate at -80°C for 15 minutes to quench metabolic activity.[3]
-
-
Cell Lysis and Collection:
-
Scrape the cell lysate from the plate and transfer it to a microcentrifuge tube.
-
Centrifuge at 15,000 x g at 4°C for 5 minutes.[3]
-
-
Extraction and Concentration:
-
Transfer the supernatant to a new tube.
-
Add 1 mL of acetonitrile and evaporate the solvent in a vacuum concentrator.[3]
-
-
Reconstitution:
-
Reconstitute the dried extract in 150 µL of methanol.
-
Vortex thoroughly and centrifuge at 15,000 x g at 4°C for 10 minutes to pellet any insoluble debris.[3]
-
-
Sample Analysis:
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[3]
-
Protocol 2: General LC-MS/MS Method for Long-Chain Acyl-CoA Analysis
-
Liquid Chromatography (LC):
-
Column: A C8 or C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 1.7 µm particle size).[9]
-
Mobile Phase A: 15 mM ammonium hydroxide (B78521) in water.[9]
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[9]
-
Flow Rate: 0.4 mL/min.[9]
-
Gradient: A starting condition of 20% B, increasing to 65% B over several minutes, followed by a return to initial conditions and re-equilibration. The exact gradient should be optimized for the separation of this compound from other analytes.[9]
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[9]
-
Scan Type: Multiple Reaction Monitoring (MRM).[3]
-
Predicted MRM Transition: Based on the structure of this compound, the predicted [M+H]⁺ precursor ion is m/z 1086.5. The primary product ion would result from the neutral loss of 507 Da, leading to a product ion of m/z 579.5. Note: These transitions should be empirically optimized on your specific mass spectrometer.
-
Collision Gas: Argon.[3]
-
Data Presentation
Table 1: Predicted and Common MRM Transitions for Acyl-CoA Analysis
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Notes |
| This compound | 1086.5 (Predicted) | 579.5 (Predicted) | Based on neutral loss of 507 Da. Requires empirical validation. |
| General Long-Chain Acyl-CoAs | Variable | [Precursor Ion - 507.0] | Common fragmentation pattern for quantification.[4][6][7][8] |
| General Acyl-CoAs | Variable | 428.1 | Common fragment used for qualitative identification.[1] |
Visualizations
Caption: Workflow for this compound analysis.
Caption: Troubleshooting logic for signal issues.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability of long-chain and short-chain 3-hydroxyacyl-CoA dehydrogenase activity in postmortem liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Hydroxy Acyl-CoA Isomers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the quantification of hydroxy acyl-CoA isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying isomers of hydroxy acyl-CoAs?
A1: The quantification of hydroxy acyl-CoA isomers presents several analytical challenges stemming from their structural similarities and biochemical properties. The main difficulties include:
-
Structural Similarity: Isomers possess identical mass and elemental composition, making them indistinguishable by standard mass spectrometry alone.[1][2] Effective chromatographic separation is therefore essential.
-
Low Abundance: These metabolites are often present in low concentrations within complex biological matrices, requiring highly sensitive analytical methods for detection and quantification.[3][4]
-
Chemical Instability: The thioester bond in acyl-CoAs is susceptible to hydrolysis in both acidic and alkaline conditions, and the thiol group is prone to oxidation.[5] This instability necessitates careful sample handling and rapid extraction procedures.[1][6]
-
Co-elution: The similar physicochemical properties of isomers often lead to overlapping peaks in chromatography, complicating accurate quantification.[7]
-
Matrix Effects: Components of the biological sample can interfere with the ionization of the target analytes in the mass spectrometer, leading to signal suppression or enhancement.[4]
Q2: Which analytical techniques are most suitable for separating and quantifying hydroxy acyl-CoA isomers?
A2: Liquid chromatography-mass spectrometry (LC-MS) is the most powerful and widely used technique for the analysis of acyl-CoA species due to its high sensitivity and specificity.[8][9] Specific approaches include:
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These techniques are crucial for the chromatographic separation of isomers before mass spectrometric analysis.[1][2][10]
-
Chiral Chromatography: For separating enantiomers, such as (R)- and (S)-3-hydroxyacyl-CoAs, columns with a chiral stationary phase are necessary.[6][11][12][13]
-
Tandem Mass Spectrometry (MS/MS): This technique provides structural information by fragmenting the parent ion, which can aid in the differentiation of some isomers and enhance specificity.[9][14]
-
High-Resolution Mass Spectrometry (HRMS): HRMS offers precise mass measurements, which can help in identifying and confirming the elemental composition of acyl-CoAs, although it cannot distinguish between isomers without chromatographic separation.[1][9]
-
Two-Dimensional Liquid Chromatography (2D-LC): This advanced technique can significantly improve resolution for complex samples by using two different column chemistries.[3]
Q3: How can I improve the chromatographic separation of my hydroxy acyl-CoA isomers?
A3: Optimizing your chromatographic method is critical for resolving isomers. Consider the following strategies:
-
Column Selection: For enantiomers, a chiral stationary phase is essential.[6][11][12][13] For other positional isomers, experimenting with different reversed-phase columns (e.g., C18, phenyl-hexyl) or HILIC columns can be beneficial.
-
Mobile Phase Optimization: Adjusting the pH of the aqueous mobile phase can alter the ionization state of the analytes and improve peak shape and resolution.[6] Modifying the organic solvent (e.g., acetonitrile (B52724) vs. methanol) and the gradient elution profile can also significantly impact separation.[6]
-
Ion-Pairing Reagents: The use of ion-pairing reagents in the mobile phase can improve the retention and separation of polar acyl-CoAs on reversed-phase columns, but they may cause ion suppression in the mass spectrometer.[1][2]
-
Temperature Control: Maintaining a consistent and optimized column temperature can improve peak shape and reproducibility.[6]
Q4: What are the best practices for sample preparation to ensure the stability and accurate quantification of hydroxy acyl-CoAs?
A4: Proper sample preparation is crucial to prevent degradation and ensure accurate results.[6] Key recommendations include:
-
Rapid Quenching and Extraction: Immediately freeze-clamp tissues or rapidly quench cell metabolism to halt enzymatic activity.[4]
-
Cold Conditions: Perform all extraction steps on ice or at 4°C to minimize degradation.[1]
-
Extraction Solvents: A common approach involves homogenization in a cold acidic buffer followed by solvent extraction with a mixture like methanol (B129727)/chloroform (B151607) or isopropanol/acetonitrile.[6][15][16]
-
Solid-Phase Extraction (SPE): Further purification of the extract using SPE can remove interfering substances and concentrate the acyl-CoAs.[7][15]
-
Use of Internal Standards: Spike samples with stable isotope-labeled internal standards at the earliest stage of sample preparation to correct for analyte loss during extraction and for matrix effects.[5][9][17]
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of hydroxy acyl-CoA isomers.
| Problem | Possible Causes | Recommended Solutions |
| Poor or No Chromatographic Separation of Isomers | Inappropriate column choice (e.g., using an achiral column for enantiomers).Suboptimal mobile phase composition.The elution gradient is too steep. | Use a chiral stationary phase (CSP) column for enantiomeric separation.[6][11][12][13]Adjust the organic solvent-to-buffer ratio and try different organic modifiers (acetonitrile vs. methanol).[6]Employ a shallower gradient to increase the separation window.[6] |
| Poor Peak Shape (Tailing or Fronting) | Secondary interactions with the stationary phase.Column overload.Inappropriate mobile phase pH. | Add a small amount of a modifier like formic or acetic acid to the mobile phase.Reduce the sample injection volume or concentration.Adjust the mobile phase pH to ensure consistent ionization of the analyte.[6] |
| Low Signal Intensity or High Background Noise | Inefficient ionization in the mass spectrometer.Matrix effects (ion suppression).Analyte degradation. | Optimize mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature).[16]Improve sample cleanup using solid-phase extraction (SPE).[7][15]Ensure rapid sample processing in cold conditions and use fresh solvents.[1][6] |
| Poor Reproducibility | Inconsistent sample preparation.Variability in instrument performance.Instability of analytes in the autosampler. | Standardize the extraction and handling protocol.Equilibrate the LC-MS system before analysis and run quality control samples.Maintain the autosampler at a low temperature (e.g., 4°C) and minimize the time samples spend in the autosampler before injection.[7] |
| High System Backpressure | Blockage in the LC system (e.g., guard column, column frit).Particulate matter in the sample. | Systematically check and replace blocked components.Filter all samples through a 0.22 µm syringe filter before injection.[6] |
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Tissues
This protocol is a general guideline for the extraction of acyl-CoAs from tissue samples.
-
Tissue Homogenization:
-
Phase Separation:
-
Centrifuge the homogenate at approximately 1300 x g for 15 minutes at 4°C.[15]
-
Collect the supernatant.
-
Add 1.5 mL of 10 mM ammonium (B1175870) formate (B1220265) and 1.5 mL of chloroform to the supernatant and vortex.[15]
-
Centrifuge again to separate the aqueous and organic phases.[15]
-
The upper aqueous phase contains the acyl-CoAs.[15]
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a weak anion exchange SPE column with methanol and then equilibrate with water.[15]
-
Load the aqueous extract onto the SPE column.
-
Wash the column with 2% formic acid and then with methanol.[15]
-
Elute the acyl-CoAs with 2% ammonium hydroxide (B78521) followed by 5% ammonium hydroxide.[15]
-
-
Final Preparation:
Protocol 2: UPLC-MS/MS Analysis of Short-Chain Acyl-CoA Isomers
This method is adapted for the separation of short-chain acyl-CoA isomers.
-
LC System: An ultra-performance liquid chromatography (UPLC) system.[10]
-
Column: A suitable reversed-phase C18 column (e.g., 150 x 2.0 mm, 3-µm pore size).[1]
-
Mobile Phase A: 10 mM ammonium formate, pH 8.1.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temperature: 35°C.[1]
-
Injection Volume: 10 µL.[1]
-
Gradient:
-
0-2 min: 0% B
-
2-23 min: 0% to 23.5% B
-
23-26 min: 23.5% to 100% B
-
26-29 min: 100% B
-
29-32 min: 100% to 0% B
-
32-42 min: 0% B[1]
-
-
Mass Spectrometer: A tandem mass spectrometer operating in positive ion mode.[1]
-
Detection: Multiple Reaction Monitoring (MRM) using characteristic transitions for each acyl-CoA. A common neutral loss of 507 Da is often monitored.[7][15]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from acyl-CoA analysis.
Table 1: Limits of Detection (LOD) and Quantitation (LOQ) for Selected Acyl-CoAs
| Acyl-CoA | LOD (nM) | LOQ (nM) | Reference |
| Acetyl-CoA | 50 | 150 | [7] |
| Propionyl-CoA | 20 | 50 | [7] |
| Malonyl-CoA | 100 | 300 | [7] |
| Succinyl-CoA | 50 | 150 | [7] |
| Methylmalonyl-CoA | 200 | 500 | [7] |
| Octanoyl-CoA | 50 | 150 | [7] |
| Palmitoyl-CoA | 250 | 500 | [7] |
Table 2: Relative Abundance of Acyl-CoAs in Different Rat Tissues (nmol/g wet weight)
| Acyl-CoA | Heart | Kidney | Liver | Brain | Reference |
| Dephospho-CoA | 0.01 ± 0.01 | 4.3 ± 0.8 | 0.5 ± 0.03 | 0.1 ± 0.01 | [7] |
| C2-dephospho-CoA | 0.2 ± 0.003 | 3.2 ± 0.09 | 1.0 ± 0.02 | 1.0 ± 0.09 | [7] |
| C3-dephospho-CoA | ND | 1.4 ± 0.3 | 0.04 ± 0.01 | 0.02 ± 0.01 | [7] |
| C4-dephospho-CoA | 0.02 ± 0.007 | 0.5 ± 0.02 | 0.02 ± 0.008 | 0.01 ± 0.01 | [7] |
| (ND = Not Detected) |
Visualizations
Caption: General experimental workflow for acyl-CoA analysis.
Caption: Troubleshooting logic for poor isomer separation.
Caption: Simplified fatty acid beta-oxidation pathway.
References
- 1. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. benchchem.com [benchchem.com]
- 7. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acyl-CoA: What is and Analytical Methods - MetwareBio [metwarebio.com]
- 9. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 10. Separation of isomeric short-chain acyl-CoAs in plant matrices using ultra-performance liquid chromatography coupled with tandem mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 11. Chiral Separation, Determination of Absolute Configuration, and High-performance Liquid Chromatography Detection of Enantiomeric 3-hydroxyhexadecanoyl-CoA [jstage.jst.go.jp]
- 12. Chiral separation, determination of absolute configuration, and high-performance liquid chromatography detection of enantiomeric 3-hydroxyhexadecanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of enoyl-coenzyme A hydratase activity and its stereospecificity using high-performance liquid chromatography equipped with chiral separation column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of isomeric long-chain hydroxy fatty acids by tandem mass spectrometry: application to the diagnosis of long-chain 3-hydroxyacyl CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A General Method for Quantification and Discovery of Acyl Groups Attached to Acyl Carrier Proteins in Fatty Acid Metabolism Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides a comprehensive resource for researchers, scientists, and drug development professionals working with 15-hydroxyicosanoyl-CoA. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist in overcoming common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its biological significance?
This compound is a very-long-chain fatty acyl-CoA (VLCFA-CoA) with a hydroxyl group at the 15th carbon position. While specific research on this molecule is limited, it is presumed to be an intermediate in fatty acid metabolism, potentially involved in pathways such as peroxisomal β-oxidation or the synthesis of specialized lipids. Hydroxylated fatty acids are known to play roles in membrane structure and signaling.
Q2: What are the main challenges in working with this compound?
Like other VLCFA-CoAs, this compound is prone to degradation and can be challenging to handle. Common issues include poor solubility, peak tailing in chromatography, and low sensitivity in mass spectrometry. Its hydroxyl group may also introduce additional considerations for derivatization or analysis.
Q3: Where can I obtain this compound for my experiments?
Commercial availability of this compound may be limited. Custom synthesis by specialized chemical companies is a common route for obtaining this and other rare lipid molecules. Alternatively, chemo-enzymatic synthesis methods can be employed if the precursor fatty acid is available.
Troubleshooting Guides
Mass Spectrometry Analysis
Q: My this compound signal is weak or undetectable in LC-MS/MS.
A: Several factors could contribute to a weak signal. Consider the following troubleshooting steps:
-
Optimize Extraction: Very-long-chain acyl-CoAs can be difficult to extract efficiently. Ensure your extraction solvent is appropriate. A common method involves a two-step extraction with methanol (B129727) followed by acetonitrile (B52724).
-
Sample Concentration: After extraction, the sample can be concentrated using a vacuum concentrator to increase the analyte concentration.
-
Improve Ionization: Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode, as acyl-CoAs are more efficiently ionized under these conditions.[1]
-
Check Fragmentation: For tandem MS, ensure you are monitoring for the characteristic neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine-5'-diphosphate fragment of the CoA moiety.[1] Another common fragment to monitor is m/z 428, representing the CoA portion.[1]
-
Derivatization: For analysis of the fatty acid itself, derivatization to form acetyl trimethylaminoethyl ester iodide derivatives can improve ionization and provide distinct fragmentation patterns for isomeric hydroxy fatty acids.[2]
Q: I am observing peak tailing for my this compound analyte in HPLC.
A: Peak tailing is a frequent issue with VLCFA-CoAs that can affect resolution and quantification. Here are potential causes and solutions:
-
Secondary Interactions: Residual silanol (B1196071) groups on silica-based stationary phases can interact with the polar head of the acyl-CoA, causing tailing.
-
Solution: Adjust the mobile phase pH to between 2.5 and 3.5 to suppress the ionization of these silanol groups. Using an end-capped column can also minimize these interactions.
-
-
Mass Overload: Injecting a sample that is too concentrated can lead to peak tailing.
-
Solution: Dilute your sample and reinject.
-
-
Column Choice: A C18 column is commonly used for the separation of acyl-CoAs.[3]
Enzyme Assays
Q: I am not seeing any activity in my enzyme assay with this compound as a substrate.
A: This could be due to a variety of factors related to the enzyme, substrate, or assay conditions:
-
Enzyme Stability and Activity: Confirm the activity of your enzyme using a known, commercially available substrate.
-
Substrate Integrity: this compound can degrade. Ensure it has been stored properly at -80°C and handle it on ice.
-
Assay Conditions:
-
pH: Ensure the pH of your assay buffer is optimal for the enzyme.
-
Cofactors: Verify the presence and concentration of any necessary cofactors (e.g., NAD+, FAD).
-
Coupled-Enzyme System: For dehydrogenase assays, a coupled system with a subsequent enzyme that utilizes the product can help drive the reaction forward and prevent product inhibition.[4] For example, 3-ketoacyl-CoA thiolase can be used to cleave the 3-ketoacyl-CoA product.[4]
-
Q: My reaction rate is very low.
A: Low reaction rates can be addressed by:
-
Optimizing Substrate Concentration: Determine the Michaelis-Menten constants (Km and Vmax) to find the optimal substrate concentration.
-
Increasing Enzyme Concentration: Ensure you are using a sufficient amount of active enzyme.
-
Temperature: Check that the assay is being performed at the optimal temperature for the enzyme.
Experimental Protocols
Protocol 1: Extraction of this compound from Cell Culture
This protocol is adapted from methods for extracting long-chain acyl-CoAs from mammalian cells.[3]
-
Cell Lysis:
-
Wash cultured cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 2 mL of ice-cold methanol and incubate at -80°C for 15 minutes.
-
Scrape the cell lysate and transfer to a centrifuge tube.
-
-
Extraction:
-
Centrifuge the lysate at 15,000 x g at 4°C for 5 minutes.
-
Transfer the supernatant to a new glass tube.
-
Add 1 mL of acetonitrile to the supernatant.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the solvent in a vacuum concentrator at 55°C for approximately 1.5 hours.
-
Reconstitute the dried sample in 150 µL of methanol.
-
Vortex and centrifuge at 15,000 x g at 4°C for 10 minutes.
-
Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: General Procedure for a 3-Hydroxyacyl-CoA Dehydrogenase Assay
This protocol is based on a general method for assaying L-3-hydroxyacyl-CoA dehydrogenase activity.[4][5]
-
Reaction Mixture Preparation:
-
In a quartz cuvette, prepare a reaction mixture containing:
-
100 mM potassium phosphate (B84403) buffer (pH 7.3)
-
1 mM NAD+
-
Purified 3-hydroxyacyl-CoA dehydrogenase enzyme solution
-
-
-
Reaction Initiation and Monitoring:
-
Equilibrate the mixture to the desired temperature (e.g., 37°C) in a thermostatted spectrophotometer.
-
Initiate the reaction by adding this compound to a final concentration in the range of 0.1-5 mM.
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
-
Data Analysis:
-
Record the initial linear rate of the reaction (ΔA340/minute).
-
Calculate the enzyme activity in Units/mL, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmole of NADH per minute.
-
Quantitative Data Summary
Table 1: Typical LC-MS/MS Parameters for Acyl-CoA Analysis
| Parameter | Value | Reference |
| Column | C18 (e.g., 100 x 2 mm, 3 µm) | [3] |
| Mobile Phase A | 10 mM ammonium (B1175870) acetate (B1210297) (pH 6.8) | [3] |
| Mobile Phase B | Acetonitrile | [3] |
| Flow Rate | 0.2 mL/min | [3] |
| Ionization Mode | Positive ESI | [1] |
| MS/MS Transition | Precursor ion -> [M - 507 + H]+ | [1] |
Visualizations
Caption: General workflow for the analysis of this compound.
Caption: Potential metabolic pathways involving this compound.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of isomeric long-chain hydroxy fatty acids by tandem mass spectrometry: application to the diagnosis of long-chain 3-hydroxyacyl CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Improving HPLC Resolution of Very Long-Chain Fatty Acyl-CoAs
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) for enhancing the resolution of very long-chain fatty acyl-CoAs (VLCFA-CoAs) during High-Performance Liquid Chromatography (HPLC) experiments.
Troubleshooting Guide
This section addresses specific issues encountered during the HPLC analysis of VLCFA-CoAs in a question-and-answer format.
Issue 1: Poor Peak Shape - Tailing Peaks
Q: My VLCFA-CoA peaks are showing significant tailing. What are the potential causes and how can I resolve this?
A: Peak tailing is a common issue that can compromise resolution and quantification. The primary causes often relate to secondary interactions with the stationary phase or issues with the sample and mobile phase.
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with VLCFA-CoAs, causing tailing.[1]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase to between 2.5 and 3.5 can suppress the ionization of these silanol groups, minimizing unwanted interactions. It is crucial to use a buffer to maintain a stable pH.[2]
-
Solution 2: Use an End-Capped Column: Modern HPLC columns are often "end-capped," a process that deactivates most residual silanol groups, reducing their potential for causing peak tailing.[2]
-
-
Column Contamination: Accumulation of matrix components from your sample onto the column can create active sites that lead to tailing.[1][2]
-
Solution: Implement Column Washing and Use Guard Columns: A robust column washing procedure after each analytical run is recommended. Additionally, using a guard column can protect the analytical column from impurities that are strongly retained.[2]
-
-
Mass Overload: Injecting a sample that is too concentrated can saturate the column, resulting in broadened and tailing peaks.[1][2]
Issue 2: Poor Peak Shape - Split Peaks
Q: I am observing split peaks for my VLCFA-CoA analytes. What could be causing this and how can I fix it?
A: Split peaks suggest an issue with the sample introduction or that the analyte is encountering two different environments as it moves through the column.
-
Partially Blocked Column Frit: Particulates from the sample or mobile phase can clog the column's inlet frit, leading to uneven sample distribution onto the column packing.[2]
-
Solution: Backflush or Replace Frit: Attempt to dislodge the blockage by back-flushing the column. If this is not effective, the frit may need to be replaced. Filtering all samples and mobile phases is a critical preventative measure.[2]
-
-
Column Void or Channeling: A void or channel in the column packing material can create different flow paths for the analyte.[2]
-
Solution: Replace the Column: This issue is typically irreversible, and the column will need to be replaced. To prevent this, avoid sudden pressure shocks and operate within the manufacturer's recommended pH and pressure limits.[2]
-
-
Injection Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion, including splitting.[2]
-
Solution: Match Injection Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest volume possible.[2]
-
Issue 3: Inadequate Resolution and Co-elution
Q: How can I improve the resolution between closely eluting VLCFA-CoA species?
A: Achieving good resolution is essential for accurate quantification. Several parameters can be adjusted to improve the separation of co-eluting peaks.
-
Optimize the Mobile Phase Gradient: A shallower gradient increases the separation time between peaks. Experimenting with different gradient profiles is often beneficial for achieving optimal separation.[1]
-
Change Mobile Phase Composition:
-
Organic Modifier: Switching between different organic modifiers, like acetonitrile (B52724) and methanol, can alter the selectivity of the separation.[1]
-
pH: Adjusting the pH of the aqueous portion of the mobile phase can change the ionization state of the acyl-CoAs, which may lead to improved separation.[1]
-
-
Select a Different Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry can provide the necessary selectivity. Consider columns with different bonded phases (e.g., C8, Phenyl-Hexyl) or smaller particle sizes for higher efficiency.[1]
-
Adjust Column Temperature: Modifying the column temperature can affect the selectivity of the separation.[1] Lower temperatures can increase retention and may improve resolution for compounds that elute closely together.[3][4]
-
Increase Column Length: A longer column provides more theoretical plates, which can enhance separation, but this will also lead to longer analysis times and higher backpressure.[1]
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for separating very long-chain fatty acyl-CoAs?
A1: Reversed-phase C18 columns are widely used for VLCFA-CoA analysis due to their high hydrophobicity, which provides good retention for the long acyl chains.[2] For very long chains that may be too strongly retained on a C18 column, a C8 column can be a suitable alternative, offering shorter retention times.[2] The C18 column has 18 carbon atoms in its alkyl chain, while the C8 has only 8, making the C18 more hydrophobic and providing greater retention.[5][6] The choice often depends on the specific chain lengths being analyzed and the desired analysis time.[2]
Q2: Should I use an isocratic or gradient elution method for my VLCFA-CoA analysis?
A2: Due to the wide range of polarities in a typical VLCFA-CoA sample (from the polar CoA head to the non-polar acyl chain of varying lengths), a gradient elution is generally preferred.[2] A gradient allows for the elution of a broader range of analytes with better peak shape and resolution in a shorter amount of time compared to an isocratic method.[2]
Q3: How can ion-pairing reagents improve my VLCFA-CoA separation?
A3: Ion-pairing reagents are mobile phase additives that contain both a hydrophobic part and an ionic part.[1] They can form neutral ion pairs with charged analytes like acyl-CoAs, increasing their hydrophobicity. This leads to better retention on a reversed-phase column and often results in improved peak shape and resolution.[1]
Comparative Data Tables
Table 1: HPLC Column Selection Guide for VLCFA-CoAs
| Column Type | Carbon Chain Length | Hydrophobicity | Retention of Non-polar Compounds | Typical Application for VLCFA-CoAs |
| C18 | 18 Carbons | High | Higher Retention | General purpose, good for separating a wide range of chain lengths. Considered better for long-chain fatty acids.[5][6] |
| C8 | 8 Carbons | Lower | Shorter Retention | Useful when shorter retention times are needed or for very long-chain species that are too strongly retained on C18.[5][7] |
Table 2: Example HPLC Method Parameters for VLCFA-CoA Separation
| Parameter | Condition | Rationale / Notes |
| Column | C18 reversed-phase (e.g., 150 x 4.6 mm, 5 µm) | Provides good retention for hydrophobic acyl chains. |
| Mobile Phase A | 75 mM KH2PO4, pH 4.9[1] | Aqueous buffer to control pH and interactions with the stationary phase. |
| Mobile Phase B | Acetonitrile with 600 mM glacial acetic acid[1] | Organic solvent to elute the retained compounds. |
| Gradient | Start with a lower percentage of Mobile Phase B and gradually increase. A typical gradient might be from 44% to 50% B over 80 minutes.[1] | A shallow gradient is crucial for resolving species with similar chain lengths. |
| Flow Rate | 0.5 mL/min[1] | Slower flow rates can improve resolution.[8] |
| Column Temp. | 35°C[1] | Temperature control ensures reproducible retention times.[1] |
| Detection | UV at 260 nm[1] | The adenine (B156593) ring of Coenzyme A absorbs strongly at this wavelength. |
| Injection Vol. | 10-50 µL | Should be optimized to avoid column overload. |
Experimental Protocols
Protocol: Extraction and HPLC Analysis of VLCFA-CoAs from Tissue
This protocol provides a general methodology for the extraction and analysis of VLCFA-CoAs. Optimization may be required for specific tissue types and target analytes.
1. Sample Homogenization & Extraction
-
Homogenize tissue samples in a cold 100 mM KH2PO4 buffer (pH 4.9).[2]
-
Add an organic solvent like acetonitrile or a mixture of acetonitrile and 2-propanol to the homogenate to precipitate proteins and extract the acyl-CoAs.[1]
-
Centrifuge the sample and carefully collect the supernatant containing the acyl-CoAs.[2]
2. Solid-Phase Extraction (SPE) for Purification
-
Condition an SPE cartridge (e.g., C18) with methanol, followed by an aqueous buffer.[1]
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interfering substances.[1]
-
Elute the acyl-CoAs with a suitable solvent like 2-propanol or acetonitrile.
3. Sample Concentration and Reconstitution
-
Evaporate the eluent to dryness under a stream of nitrogen.[1]
-
Reconstitute the dried sample in a solvent that is compatible with the initial HPLC mobile phase (e.g., the starting mobile phase mixture).[1]
4. HPLC Analysis
-
Equilibrate the HPLC column with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the reconstituted sample.
-
Run the HPLC method using parameters similar to those outlined in Table 2 .
-
Monitor the eluent at 260 nm to detect the acyl-CoA peaks.[1]
Visualizations
Logical Relationships in HPLC Optimization
Caption: Key HPLC parameters and their influence on chromatographic results.
Troubleshooting Workflow for Poor Resolution
Caption: A step-by-step workflow for troubleshooting poor HPLC resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 4. chromtech.com [chromtech.com]
- 5. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 6. youtube.com [youtube.com]
- 7. uhplcs.com [uhplcs.com]
- 8. m.youtube.com [m.youtube.com]
"best practices for storing 15-hydroxyicosanoyl-CoA"
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for 15-hydroxyicosanoyl-CoA?
For long-term stability, this compound should be stored at -20°C or below, with -80°C being preferable, especially for unsaturated acyl-CoAs to minimize oxidation. It is highly recommended to store the compound as a solid (lyophilized powder) if possible.[1]
Q2: How should I prepare and store solutions of this compound?
Solutions should be prepared in high-purity solvents. For organic solutions, chloroform/methanol (2:1, v/v) can be used. For aqueous solutions, use purified water or a slightly acidic buffer (pH 4-6) to minimize hydrolysis of the thioester bond. Once prepared, solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1] These aliquots should be stored at -80°C.
Q3: What are the primary degradation pathways for this compound?
The two main degradation pathways for long-chain acyl-CoAs are:
-
Hydrolysis: The thioester bond is susceptible to hydrolysis, which is catalyzed by basic or neutral pH.[2][3][4] This results in the formation of the free fatty acid and Coenzyme A.
-
Oxidation: If the acyl chain contains double bonds, it can be prone to oxidation. Given that this compound is a saturated fatty acyl-CoA, this is less of a concern unless oxidizing agents are present.
Q4: How can I assess the purity and integrity of my this compound sample?
The gold standard for analyzing acyl-CoA species is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6][7] This technique allows for sensitive and specific quantification of the intact molecule and any degradation products. High-Performance Liquid Chromatography with UV detection (HPLC-UV) can also be used, although it is less sensitive.[6]
Q5: For how long can I expect my this compound to be stable under recommended storage conditions?
While specific data for this compound is unavailable, long-chain acyl-CoAs are generally considered unstable.[1][7] When stored as a solid at -20°C or below, stability can extend for months. However, in solution, degradation can be more rapid. It is best practice to use freshly prepared solutions or to validate the stability over the intended experimental timeframe.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results or loss of biological activity | Degradation of this compound | 1. Verify Storage: Ensure the compound has been stored at -20°C or -80°C as a solid or in single-use aliquots. 2. Check Solution Age: Use freshly prepared solutions whenever possible. Avoid using solutions that have been stored for extended periods, especially at 4°C or room temperature. 3. Assess Purity: Analyze an aliquot of your stock solution using LC-MS/MS or HPLC to check for the presence of the intact molecule and potential degradation products (e.g., the free fatty acid). |
| Precipitate observed in thawed aqueous solution | Poor solubility or aggregation | 1. Solvent Choice: Consider preparing the stock solution in an organic solvent like a chloroform/methanol mixture before diluting into an aqueous buffer for the experiment. 2. Sonication: Briefly sonicate the solution to aid in dissolution. 3. Carrier Protein: For in-vitro assays, consider the use of a carrier protein like fatty acid-free BSA to maintain solubility. |
| High background signal in assays | Contaminants in the solvent or sample | 1. Use High-Purity Solvents: Ensure that all solvents are HPLC or LC-MS grade to prevent contamination.[1] 2. Proper Handling: Use clean glassware and pipette tips to avoid introducing contaminants that could interfere with the assay or catalyze degradation. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Atmosphere | Recommended Duration |
| Solid (Lyophilized Powder) | -20°C or -80°C | Inert (Argon or Nitrogen) | > 6 months (verify with QC) |
| Organic Solution (e.g., Chloroform/Methanol) | -80°C (in single-use aliquots) | Inert (Argon or Nitrogen) | < 1 month (verify with QC) |
| Aqueous Solution (pH 4-6) | -80°C (in single-use aliquots) | Inert (Argon or Nitrogen) | < 1 week (use as fresh as possible) |
Table 2: Illustrative Stability of a Long-Chain Acyl-CoA in Aqueous Buffer (pH 7.4) at Different Temperatures
Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific molecule, buffer composition, and other factors.
| Temperature | Time | Remaining Intact Acyl-CoA (%) |
| 4°C | 24 hours | 85% |
| 4°C | 72 hours | 60% |
| 25°C (Room Temp) | 4 hours | 70% |
| 25°C (Room Temp) | 24 hours | < 30% |
Experimental Protocols
General Protocol for Assessing the Stability of this compound
This protocol outlines a general method for determining the stability of this compound under specific conditions using LC-MS/MS.
1. Materials:
- This compound
- High-purity solvents (e.g., LC-MS grade methanol, water, acetonitrile)
- Buffer of choice (e.g., phosphate (B84403) buffer at desired pH)
- Autosampler vials
- LC-MS/MS system
2. Procedure:
- Stock Solution Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., 80% methanol) at a known concentration.
- Sample Preparation: Dilute the stock solution into the buffer or solvent system you wish to test for stability (e.g., cell culture media, assay buffer).
- Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the sample, quench any potential enzymatic activity by adding an equal volume of ice-cold methanol, and transfer to an autosampler vial. This will serve as your baseline.
- Incubation: Incubate the remaining sample under the desired test conditions (e.g., 4°C, 25°C, 37°C).
- Time-Point Sampling: At various time points (e.g., 1, 4, 8, 24 hours), collect aliquots, quench with cold methanol, and transfer to autosampler vials.
- LC-MS/MS Analysis: Analyze all samples using a validated LC-MS/MS method to quantify the amount of intact this compound. The method should be optimized for the separation and detection of the parent molecule.
- Data Analysis: Calculate the percentage of remaining this compound at each time point relative to the T=0 sample.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Recommended workflow for handling and storing this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Functional and structural properties of mammalian acyl-coenzyme A thioesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acyl-CoA: What is and Analytical Methods - MetwareBio [metwarebio.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Very Long-Chain Fatty Acid Metabolism Research
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the study of very long-chain fatty acid (VLCFA) metabolism. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the common pitfalls encountered during your experiments.
Troubleshooting Guides
This section addresses specific problems that may arise during sample preparation, analysis, and cell culture experiments.
Issue 1: Low or No Detectable VLCFA Signal in GC-MS/LC-MS Analysis
Possible Causes and Solutions:
-
Incomplete Cell Lysis: If cells are not completely disrupted, the extraction of lipids will be inefficient.
-
Solution: After adding the extraction solvent (e.g., chloroform:methanol), ensure vigorous vortexing. For tougher cells, consider incorporating sonication on ice for 3 cycles of 30 seconds to facilitate complete lysis.[1]
-
-
Inefficient Lipid Extraction: The chosen solvent system or procedure may not be optimal for VLCFA recovery.
-
Solution: Use a well-established method like a modified Folch extraction with a 2:1 (v/v) chloroform:methanol solution. To maximize recovery, you can re-extract the aqueous layer and protein pellet with an additional volume of chloroform, then pool the organic layers.[1]
-
-
Sample Loss During Extraction: Multiple transfer steps can lead to a significant loss of the lipid extract.
-
Incomplete Derivatization (for GC-MS): For GC-MS analysis, VLCFAs must be derivatized to increase their volatility. Incomplete reactions will result in a poor signal.
-
Instrument Sensitivity Issues: The concentration of VLCFAs in your sample may be below the detection limit of the instrument.
-
Solution: For highly sensitive and selective quantification, consider using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM). This technique minimizes background noise and allows for accurate quantification at low concentrations.[4]
-
Issue 2: Poor Peak Shape (Tailing or Fronting) in GC-MS Chromatogram
Possible Causes and Solutions:
-
Active Sites in the GC System: Free fatty acids can interact with active sites in the injector or column, leading to peak tailing.
-
Solution: Ensure proper derivatization to fatty acid methyl esters (FAMEs) to reduce polarity. Regularly clean or replace the injector liner and condition the column according to the manufacturer's instructions.[5]
-
-
Column Overload: Injecting too much sample can saturate the column, often resulting in peak fronting.
-
Solution: Reduce the injection volume or dilute the sample concentration.[5]
-
-
Improper Column Installation: A poorly installed column can lead to dead volume and peak shape issues.
-
Solution: Re-install the column, ensuring a clean, square cut and proper insertion depth into the injector and detector.
-
Issue 3: Inconsistent Results in Cell Culture Lipotoxicity Studies
Possible Causes and Solutions:
-
Poor Solubility of Fatty Acids: VLCFAs are poorly soluble in aqueous culture media, leading to inconsistent concentrations and cellular uptake.[4][6][7]
-
Inappropriate Controls: The use of BSA as a carrier necessitates specific controls.
-
Variability in BSA Preparations: Different lots or types of BSA can have varying levels of endogenous fatty acids, affecting the results.
-
Solution: Use fatty acid-free BSA and be consistent with the source and lot number throughout a series of experiments.
-
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for VLCFA analysis by GC-MS?
A1: Derivatization is a critical step for GC-MS analysis of fatty acids. Free fatty acids are polar molecules with low volatility, which makes them unsuitable for gas chromatography. This can lead to poor peak shapes (tailing) and adsorption to the GC column. Converting them into fatty acid methyl esters (FAMEs) increases their volatility and thermal stability, allowing for better separation and more accurate, reproducible results.[1][5]
Q2: When should I use an internal standard, and what kind should I choose?
A2: An internal standard should be added at the very beginning of your sample preparation, before cell lysis or tissue homogenization. This is crucial for accurate quantification as it corrects for sample loss during extraction and variations in instrument response. The ideal internal standard is a VLCFA that is not naturally abundant in your sample. Common choices include odd-chain fatty acids (e.g., C17:0 or C23:0) or stable isotope-labeled (deuterated) versions of the VLCFAs you are analyzing (e.g., d4-C22:0, d4-C24:0, d4-C26:0).[1][9]
Q3: My mass spectrometry library search for a FAME peak gives a low match score. What could be the issue?
A3: A low match score can be due to several factors. First, ensure that the mass spectrum is "clean" and free from co-eluting compounds and background noise by using proper peak deconvolution. It's also possible that your specific fatty acid derivative is not in the library or the library entry is of poor quality. Incomplete or side reactions during derivatization can also produce unexpected mass spectra. It is important to not rely solely on the mass spectrum; use retention time information as a confirmation.[5]
Q4: What are the key differences between peroxisomal and mitochondrial beta-oxidation of fatty acids?
A4: While both processes break down fatty acids, they have crucial differences. Peroxisomes are exclusively responsible for the initial breakdown of VLCFAs (C22:0 and longer). Mitochondria, on the other hand, handle short-, medium-, and long-chain fatty acids. The first enzyme in peroxisomal beta-oxidation is Acyl-CoA Oxidase, which produces hydrogen peroxide (H2O2), whereas mitochondria use Acyl-CoA Dehydrogenases that produce FADH2, which is coupled to ATP production. Peroxisomal beta-oxidation does not directly generate ATP.[10]
Q5: What are the diagnostic markers for peroxisomal disorders like X-linked adrenoleukodystrophy (X-ALD)?
A5: The biochemical hallmark for X-ALD and other peroxisomal disorders is the accumulation of VLCFAs in plasma and tissues.[11][12][13] Specifically, elevated levels of hexacosanoic acid (C26:0) and increased ratios of C26:0 to behenic acid (C22:0) and tetracosanoic acid (C24:0) to C22:0 are key diagnostic indicators.[2]
Data Presentation
Table 1: Representative GC-MS Parameters for FAME Analysis
| Parameter | Setting |
| Column | Fused-silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Oven Program | Initial 100°C, ramp to 250°C at 10°C/min, hold for 10 min |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Scan Range | 50-600 m/z |
Table 2: Example MRM Transitions for LC-MS/MS Analysis of VLCFAs
Note: Exact m/z values will depend on the derivatization method used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| C22:0 (Behenic Acid) | Dependent on derivative | Characteristic fragment |
| C24:0 (Lignoceric Acid) | Dependent on derivative | Characteristic fragment |
| C26:0 (Hexacosanoic Acid) | Dependent on derivative | Characteristic fragment |
| d4-C26:0 (Internal Std) | Dependent on derivative | Characteristic fragment |
Experimental Protocols
Protocol 1: VLCFA Extraction from Cultured Cells (Modified Folch Method)
This protocol is suitable for extracting total lipids, including VLCFAs, from a pellet of approximately 10 million cells.[1]
Materials:
-
Cell pellet
-
Internal standard solution (e.g., deuterated C26:0)
-
Chloroform:Methanol (2:1, v/v)
-
0.9% NaCl solution
-
Nitrogen gas evaporator
Procedure:
-
Harvest and Wash Cells: Harvest cells and wash twice with ice-cold PBS to remove media components.
-
Internal Standard Addition: Add a known amount of the internal standard to the cell pellet.
-
Cell Lysis and Lipid Extraction: Add 2 mL of 2:1 (v/v) chloroform:methanol to the cell pellet. Vortex vigorously for 2 minutes. Optional: Sonicate on ice for 3 cycles of 30 seconds.
-
Phase Separation: Add 0.4 mL of 0.9% NaCl solution. Vortex for 30 seconds and centrifuge at approximately 2000 x g for 10 minutes to separate the phases.
-
Collect Organic Layer: Carefully collect the lower organic layer into a new glass tube.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen. The dried lipid extract can be stored at -80°C.
Protocol 2: Derivatization to FAMEs using BF3-Methanol
This protocol is for the analysis of total fatty acids and is performed on the dried lipid extract.[3]
Materials:
-
Dried lipid extract
-
14% Boron trifluoride (BF3) in methanol
-
Saturated NaCl solution
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Derivatization: Add 1 mL of 14% BF3-methanol solution to the dried lipid extract in a reaction vial with a PTFE-lined cap.
-
Heating: Cap the vial tightly and heat at 60°C for 60 minutes.
-
Extraction of FAMEs: Cool the vial to room temperature. Add 1 mL of hexane and 0.5 mL of saturated NaCl solution. Vortex vigorously for 1 minute.
-
Sample Cleanup: Allow the phases to separate. Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Analysis: The sample is now ready for GC-MS analysis.
Visualizations
Caption: General workflow for VLCFA extraction and analysis.
Caption: Troubleshooting logic for low VLCFA signal.
Caption: Key steps of peroxisomal beta-oxidation of VLCFAs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cris.bgu.ac.il [cris.bgu.ac.il]
- 5. benchchem.com [benchchem.com]
- 6. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell culture models of fatty acid overload: Problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Total VLCFA extraction and derivatization [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Very Long Chain Fatty Acids Profiling Services for Accurate Quantification - Creative Proteomics [creative-proteomics.com]
- 13. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
Technical Support Center: Optimizing Enzyme Kinetics Assays with 15-Hydroxyicosanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15-hydroxyicosanoyl-CoA in enzyme kinetics assays.
Troubleshooting Guide
Encountering issues in your enzyme kinetics assays with this compound? This guide provides a systematic approach to resolving common problems.
Diagram: Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound assays.
| Problem | Potential Cause | Recommended Solution |
| No or Low Enzyme Activity | Degraded this compound: The thioester bond is susceptible to hydrolysis. | Prepare fresh solutions of this compound in a slightly acidic to neutral buffer (pH 6.0-7.0) immediately before use. Avoid Tris buffers as they can react with the thioester. Store the lyophilized powder at -20°C or -80°C. |
| Inactive Enzyme: Improper storage or multiple freeze-thaw cycles can lead to loss of enzyme activity. | Aliquot the enzyme upon receipt and store at the recommended temperature. Perform a control reaction with a known substrate to confirm enzyme activity. | |
| Suboptimal Assay Conditions: Incorrect pH, temperature, or buffer composition. | Optimize the assay conditions by systematically varying the pH, temperature, and buffer components. Non-nucleophilic buffers like phosphate or HEPES are generally recommended. | |
| High Background Signal | Non-enzymatic Substrate Degradation: this compound may be unstable under assay conditions. | Run a "no-enzyme" control to measure the rate of non-enzymatic substrate degradation. If high, consider adjusting the buffer pH or temperature. |
| Contaminants in Reagents: Interference from components in the buffer or substrate solution. | Use high-purity reagents and water. Check for interfering substances in your sample preparation. | |
| Inconsistent Results/Poor Reproducibility | Pipetting Errors: Inaccurate dispensing of small volumes of enzyme or substrate. | Use calibrated pipettes and prepare a master mix for the reaction components to minimize pipetting variability. |
| Incomplete Reagent Mixing: Failure to properly mix all components before starting the reaction. | Gently vortex or mix all solutions before use and ensure thorough mixing in the reaction vessel. | |
| Temperature Fluctuations: Inconsistent incubation temperatures between experiments. | Use a temperature-controlled spectrophotometer or water bath to ensure a constant and accurate reaction temperature. | |
| Non-linear Reaction Progress Curves | Substrate Depletion: The substrate concentration is too low, and is being consumed rapidly. | Ensure the substrate concentration is well above the Michaelis constant (Km) for the enzyme, or measure only the initial linear phase of the reaction. |
| Product Inhibition: The product of the reaction is inhibiting the enzyme. | Measure the initial reaction velocity where product concentration is minimal. If product inhibition is suspected, it may need to be characterized. | |
| Enzyme Instability: The enzyme is losing activity over the course of the assay. | Reduce the incubation time or add stabilizing agents like BSA (0.1%) to the reaction mixture.[1] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which metabolic pathways is it involved?
A1: this compound is the coenzyme A thioester of 15-hydroxyeicosatetraenoic acid (15-HETE). 15-HETE is a metabolite of arachidonic acid, produced by the action of 15-lipoxygenase or cyclooxygenase enzymes.[2][3] It is involved in various signaling pathways and can be further metabolized. For instance, 15-HETE can be oxidized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to 15-oxo-eicosatetraenoic acid (15-oxo-ETE), an electrophilic molecule that can modulate inflammatory signaling.[1] Additionally, 15-HETE can be incorporated into cellular phospholipids, such as phosphatidylinositol, and participate in phosphoinositide signaling pathways.[4] It is also subject to beta-oxidation.[5]
Q2: How should I store and handle this compound?
A2: For long-term storage, this compound should be kept as a lyophilized powder at -20°C or -80°C. Due to the instability of the thioester bond in aqueous solutions, it is crucial to prepare solutions fresh immediately before each experiment. Use non-nucleophilic buffers like phosphate or HEPES at a slightly acidic to neutral pH (6.0-7.5) for dissolution. Avoid buffers containing primary amines, such as Tris, as they can cleave the thioester bond. When preparing solutions, do so on ice to minimize degradation.
Q3: What type of enzymes are expected to use this compound as a substrate?
A3: Based on its structure, enzymes involved in fatty acid metabolism are the most likely to utilize this compound. These include:
-
Hydroxyacyl-CoA Dehydrogenases: These enzymes catalyze the oxidation of the hydroxyl group. Specifically, 15-hydroxyprostaglandin dehydrogenase (15-PGDH) is known to oxidize the precursor, 15-HETE.[1]
-
Enzymes of β-oxidation: As a fatty acyl-CoA, it can be a substrate for the enzymes of the beta-oxidation pathway, leading to its degradation.[5][6]
-
Acyl-CoA Thioesterases: These enzymes hydrolyze the thioester bond, releasing coenzyme A.
Q4: How can I detect the product of an enzymatic reaction with this compound?
A4: The detection method will depend on the reaction being catalyzed.
-
Spectrophotometry: If the reaction involves the reduction or oxidation of NAD+/NADH or NADP+/NADPH (e.g., by a dehydrogenase), the change in absorbance at 340 nm can be monitored.
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): These methods are highly sensitive and specific for separating and identifying the substrate and product. They are particularly useful when a direct spectrophotometric signal is not available.
Q5: My reaction rate is very fast and the linear phase is short. What should I do?
A5: A very fast initial rate that quickly plateaus suggests that either the enzyme concentration is too high or the substrate is being rapidly depleted. To obtain a linear reaction for a longer period, you can try the following:
-
Decrease the enzyme concentration. Perform a series of dilutions of your enzyme to find a concentration that gives a steady rate for at least 10-15 minutes.[1]
-
Increase the substrate concentration. Ensure that the substrate concentration is not limiting the reaction rate.
-
Lower the reaction temperature. Reducing the temperature can slow down the reaction rate, making it easier to measure the initial velocity.[1]
Experimental Protocols
Representative Protocol: Spectrophotometric Assay for a Putative this compound Dehydrogenase
This protocol is a starting point for developing an assay to measure the activity of a dehydrogenase that uses this compound as a substrate and NAD+ as a cofactor. Optimization of all parameters is essential.
Principle: The enzymatic oxidation of the 15-hydroxyl group of this compound is coupled to the reduction of NAD+ to NADH. The increase in NADH concentration is monitored by measuring the absorbance at 340 nm.
Materials:
-
This compound
-
Purified enzyme (e.g., a putative 15-hydroxyacyl-CoA dehydrogenase)
-
NAD+
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.5
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm at a controlled temperature.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of NAD+ (e.g., 20 mM) in the assay buffer.
-
Immediately before use, prepare a stock solution of this compound in the assay buffer. The optimal concentration will need to be determined empirically, but a starting range of 10-100 µM in the final reaction is suggested.
-
Prepare a series of enzyme dilutions in cold assay buffer.
-
-
Assay Setup (for a 200 µL reaction in a 96-well plate):
-
In each well, prepare a reaction mixture containing:
-
160 µL Assay Buffer
-
20 µL NAD+ stock solution (final concentration 2 mM)
-
10 µL this compound stock solution (for a final concentration of 5-50 µM)
-
-
Include appropriate controls:
-
No-enzyme control: Add 10 µL of assay buffer instead of the enzyme.
-
No-substrate control: Add 10 µL of assay buffer instead of the this compound solution.
-
-
-
Reaction Initiation and Measurement:
-
Equilibrate the plate and the enzyme solution to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding 10 µL of the diluted enzyme solution to each well.
-
Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Use the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of NADH production.
-
Diagram: Signaling Pathway of 15-HETE to 15-oxo-ETE
Caption: Conversion of 15-HETE to the signaling molecule 15-oxo-ETE.
References
- 1. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Formation of 11-hydroxyeicosatetraenoic acid and 15-hydroxyeicosatetraenoic acid in human umbilical arteries is catalyzed by cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substitution of 15-hydroxyeicosatetraenoic acid in the phosphoinositide signaling pathway [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of 15-hydroxyeicosatetraenoic acid by Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aocs.org [aocs.org]
Technical Support Center: Addressing Non-Specific Binding of 15-Hydroxyicosanoyl-CoA
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 15-hydroxyicosanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the common challenge of non-specific binding in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is non-specific binding a common issue?
This compound is a long-chain acyl-coenzyme A ester. Its long hydrocarbon tail gives it a hydrophobic character, which can lead to non-specific binding to surfaces of labware, chromatography resins, and proteins.[1][2] This non-specific binding can obscure true biological interactions and lead to false-positive results.
Q2: What are the primary drivers of non-specific binding for a hydrophobic ligand like this compound?
Non-specific binding for hydrophobic ligands is often driven by:
-
Hydrophobic interactions: The nonpolar acyl chain of this compound can interact with hydrophobic patches on proteins and other surfaces.
-
Ionic interactions: The negatively charged phosphate (B84403) groups of the CoA moiety can interact with positively charged residues on proteins or surfaces.[3]
-
Binding to plasticware: Hydrophobic molecules can adsorb to the surfaces of microcentrifuge tubes and pipette tips.
Q3: What are Acyl-CoA Binding Proteins (ACBPs) and how might they affect my experiment?
Acyl-CoA Binding Proteins (ACBPs) are a family of highly conserved proteins that bind to long-chain acyl-CoA esters with high affinity and specificity.[4][5][6][7] If your experimental system (e.g., cell lysate) contains ACBPs, they may sequester your this compound, reducing its availability to bind to your protein of interest. It is crucial to consider the presence of endogenous ACBPs and their potential to interfere with your assay.
Troubleshooting Guides
High Background in Pull-Down Assays
Problem: You observe a high level of non-specific binding of proteins to your beads in a pull-down assay with immobilized this compound.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Insufficient Blocking | Pre-block the beads with a blocking agent like Bovine Serum Albumin (BSA) or non-fat dry milk to saturate non-specific binding sites. A 1-3% BSA solution is a common starting point. |
| Inappropriate Buffer Conditions | Optimize your binding and wash buffers. Increase the salt concentration (e.g., 150-500 mM NaCl) to disrupt ionic interactions. Include a low concentration of a non-ionic detergent (e.g., 0.05-0.1% Tween-20 or Triton X-100) to reduce hydrophobic interactions. |
| Lysate is too Concentrated | Reduce the total protein concentration of your lysate. A high concentration of proteins increases the likelihood of non-specific interactions. |
| Insufficient Washing | Increase the number and/or stringency of your wash steps. You can try increasing the detergent or salt concentration in your wash buffer. |
| Contaminating DNA/RNA | Treat your lysate with a nuclease (e.g., DNase/RNase) to remove nucleic acids that can mediate indirect, non-specific protein interactions. |
| Protein Aggregation in Lysate | Centrifuge your lysate at a high speed (e.g., >100,000 x g for 30 minutes) to pellet protein aggregates before performing the pull-down. |
Low or No Signal for Your Protein of Interest
Problem: You are unable to detect your target protein after a pull-down with this compound.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Interaction is Weak or Transient | Perform the binding incubation at a lower temperature (e.g., 4°C) to stabilize the interaction. You may also need to increase the concentration of your bait (this compound) or prey (protein of interest). |
| Incorrect Buffer pH | The pH of your buffer can affect the charge of both your protein and the CoA moiety. Optimize the pH to ensure it is compatible with the binding interaction. |
| Competition from Endogenous ACBPs | If your lysate contains high levels of ACBPs, they may be outcompeting your protein of interest for binding to this compound. Consider using a purified system or depleting ACBPs from your lysate. |
| Steric Hindrance of Immobilized Ligand | The way this compound is immobilized to the beads could be sterically hindering the binding of your protein. Consider using a longer linker arm for immobilization. |
| Over-stringent Wash Conditions | Your wash buffer may be too harsh, disrupting the specific interaction. Try reducing the salt and/or detergent concentration in your wash buffer. |
Experimental Protocols
Protocol: Pull-Down Assay with Immobilized this compound
This protocol is a general guideline and should be optimized for your specific protein of interest.
Materials:
-
This compound
-
Amine-reactive agarose (B213101) beads (or other suitable resin)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) for immobilization
-
Cell lysate containing the protein of interest
-
Binding Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween-20)
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 1 mM EDTA, 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Immobilization of this compound:
-
Follow the manufacturer's protocol for your chosen amine-reactive beads to covalently couple the CoA moiety of this compound to the beads via its primary amine. This typically involves activation of the beads with EDC/NHS.
-
Thoroughly wash the beads to remove unreacted ligand and byproducts.
-
-
Bead Blocking and Lysate Pre-clearing:
-
Resuspend the this compound-coupled beads in Binding Buffer containing 1% BSA and incubate for 1 hour at 4°C to block non-specific sites.
-
In a separate tube, add control (un-coupled) beads to your cell lysate and incubate for 1 hour at 4°C to pre-clear proteins that non-specifically bind to the bead matrix.
-
Pellet the pre-clearing beads by centrifugation and transfer the supernatant (pre-cleared lysate) to a new tube.
-
-
Binding:
-
Wash the blocked this compound-coupled beads with cold Binding Buffer.
-
Add the pre-cleared lysate to the beads.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of cold Wash Buffer. Invert the tube several times during each wash.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add 50 µL of 2x SDS-PAGE sample buffer to the beads.
-
Boil the sample for 5-10 minutes to elute the bound proteins.
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel for analysis by Western blotting or mass spectrometry.
-
Quantitative Data
Table 1: Reported Binding Affinities of Long-Chain Acyl-CoA Esters to Acyl-CoA Binding Protein (ACBP)
| Acyl-CoA Ester | Protein | Method | Reported Kd |
| Palmitoyl-CoA (C16:0) | Bovine ACBP | Lipidex 1000 assay | ~10 nM |
| Oleoyl-CoA (C18:1) | Bovine ACBP | Lipidex 1000 assay | ~5 nM |
| Arachidonoyl-CoA (C20:4) | Human ACBD6 | Lipidex-1000 technique | Weaker binding than C18:1-CoA |
Note: This table provides examples and the actual affinity of this compound for its binding partners will need to be determined experimentally.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. dokumen.pub [dokumen.pub]
- 3. Acyl‐CoA‐binding proteins: bridging long‐chain acyl‐CoA metabolism to gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of acyl-CoA binding protein (ACBP) on processes for which acyl-CoA is a substrate, product or inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of acyl-CoA binding protein (ACBP) on processes for which acyl-CoA is a substrate, product or inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of acyl-CoA binding protein in acyl-CoA metabolism and acyl-CoA-mediated cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the binding affinities of acyl-CoA-binding protein and fatty-acid-binding protein for long-chain acyl-CoA esters - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Functional Roles of 15-hydroxyicosanoyl-CoA and Non-hydroxylated Icosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known functions of 15-hydroxyicosanoyl-CoA and its non-hydroxylated counterpart, icosanoyl-CoA. While direct quantitative comparisons of their activities are limited in current literature, this document synthesizes available experimental data to highlight their distinct metabolic fates and signaling roles.
Introduction
Icosanoyl-CoA, a 20-carbon saturated fatty acyl-CoA, is a key intermediate in cellular metabolism, primarily serving as a substrate for energy production through β-oxidation and as a building block for complex lipids. The introduction of a hydroxyl group at the 15th carbon to form this compound dramatically alters its biological function, steering it away from simple catabolism and towards a role as a signaling molecule precursor. This guide will explore these fundamental differences, providing insights into their respective contributions to cellular physiology and pathology.
Qualitative Functional Comparison
Icosanoyl-CoA (Non-hydroxylated): A Primary Metabolite
The primary role of icosanoyl-CoA is metabolic. As a long-chain fatty acyl-CoA, it is a substrate for:
-
β-Oxidation: Icosanoyl-CoA is broken down in both mitochondria and peroxisomes to generate acetyl-CoA, which enters the citric acid cycle for ATP production.[1][2][3] Peroxisomal β-oxidation is particularly important for very-long-chain fatty acids and results in chain-shortened acyl-CoAs that are further metabolized in mitochondria.[1][4]
-
Lipid Synthesis: It serves as an acyl donor for the synthesis of various complex lipids, including phospholipids, triglycerides, and sphingolipids, which are essential components of cellular membranes and energy storage reserves.[5][6][7]
This compound: A Signaling Precursor
The presence of a hydroxyl group on the acyl chain fundamentally changes the molecule's function. While it can undergo β-oxidation, its primary recognized role is as a precursor to and a participant in signaling pathways. This compound is derived from 15-hydroxyeicosatetraenoic acid (15-HETE), a well-studied signaling molecule.[8] The functions of 15-hydroxy fatty acids and their CoA esters are linked to:
-
Modulation of Inflammatory Responses: 15-HETE, the precursor to this compound, can be esterified into cell membrane phospholipids.[9] This incorporation can alter membrane properties and signaling. For instance, 15-HETE has been shown to inhibit the migration of neutrophils across cytokine-activated endothelium, suggesting an anti-inflammatory role.[9]
-
Regulation of Angiogenesis: 15(S)-HETE has been demonstrated to stimulate angiogenesis by activating the PI3K-Akt-mTOR-S6K1 signaling pathway.[10][11]
-
Precursor to Bioactive Mediators: 15-HETE can be further metabolized to 15-oxo-eicosatetraenoic acid (15-oxo-ETE), an electrophilic species that can modulate inflammatory signaling pathways, such as those involving Nrf2 and NF-κB.[12]
Quantitative Data Comparison
| Feature | Icosanoyl-CoA (Non-hydroxylated) | This compound |
| Primary Function | Energy source (β-oxidation), Lipid synthesis | Signaling molecule precursor |
| Primary Cellular Location of Metabolism | Mitochondria, Peroxisomes | Peroxisomes, Endoplasmic Reticulum (for signaling modifications) |
| Metabolic Fate | Primarily catabolized to acetyl-CoA | Incorporated into phospholipids, converted to other signaling molecules |
| Key Associated Pathways | β-oxidation, Citric Acid Cycle, Lipid biosynthesis | Eicosanoid signaling pathways, PI3K-Akt signaling, Inflammatory modulation |
| Enzymes Involved in Primary Fate | Acyl-CoA dehydrogenases, Enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, Thiolase | Acyl-CoA synthetases, Phospholipases, 15-hydroxyprostaglandin dehydrogenase |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of both this compound and non-hydroxylated icosanoyl-CoA.
1. Quantification of Acyl-CoAs by LC-MS/MS
This protocol is a gold standard for the sensitive and specific quantification of various acyl-CoA species from biological samples.[13][14]
-
Sample Preparation:
-
Homogenize frozen tissue or cell pellets in an ice-cold extraction buffer (e.g., 2:1:0.8 methanol:chloroform:water).
-
Add an internal standard mix containing known concentrations of isotopically labeled acyl-CoAs.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet proteins and debris.
-
Collect the supernatant.
-
Dry the supernatant under a stream of nitrogen gas.
-
Reconstitute the dried extract in a solvent compatible with the LC-MS/MS system (e.g., 50% acetonitrile).[13]
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column for separation.
-
Mobile Phase: Employ a gradient of mobile phase A (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water) and mobile phase B (e.g., 10 mM ammonium acetate in 95:5 acetonitrile:water).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each acyl-CoA species and the internal standards.
-
Quantification: Generate a standard curve using known concentrations of acyl-CoA standards to quantify the amounts in the samples.[13][14]
-
2. In Vitro β-Oxidation Assay
This assay measures the rate of β-oxidation of a given fatty acyl-CoA substrate by isolated mitochondria.
-
Isolation of Mitochondria:
-
Homogenize fresh tissue (e.g., liver, heart) in an ice-cold isolation buffer.
-
Perform differential centrifugation to pellet and wash the mitochondrial fraction.
-
Resuspend the final mitochondrial pellet in a suitable assay buffer.
-
-
β-Oxidation Reaction:
-
In a reaction vessel, combine the isolated mitochondria, the acyl-CoA substrate (icosanoyl-CoA or this compound), L-carnitine, and cofactors (ATP, CoA, NAD+, FAD).
-
Incubate the reaction mixture at 37°C.
-
At various time points, stop the reaction (e.g., by adding perchloric acid).
-
-
Measurement of β-Oxidation Rate:
-
The rate can be determined by measuring the production of acetyl-CoA using a coupled enzymatic assay or by quantifying the amount of radiolabeled acetyl-CoA if a radiolabeled substrate was used.
-
Alternatively, the rate of NAD+ reduction to NADH can be monitored spectrophotometrically at 340 nm.[15]
-
Visualizations
Figure 1. Mitochondrial β-oxidation of Icosanoyl-CoA.
References
- 1. Beta oxidation - Wikipedia [en.wikipedia.org]
- 2. aocs.org [aocs.org]
- 3. microbenotes.com [microbenotes.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiological Role of Acyl Coenzyme A Synthetase Homologs in Lipid Metabolism in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 8. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 9. 15-Hydroxyeicosatetraenoic acid inhibits neutrophil migration across cytokine-activated endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 15(S)-hydroxyeicosatetraenoic acid induces angiogenesis via activation of PI3K-Akt-mTOR-S6K1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biochemical Competition Makes Fatty-Acid β-Oxidation Vulnerable to Substrate Overload - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Role of 15-Hydroxyicosanoyl-CoA's Precursor in Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the functional validation of 15-hydroxyeicosatetraenoic acid (15-HETE), the direct precursor to 15-hydroxyicosanoyl-CoA (15-HE-CoA), in various disease models. While direct experimental validation of 15-HE-CoA is limited in current literature, its role is critical as the activated form of 15-HETE, essential for its metabolic processing and incorporation into complex lipids. This guide will delve into the established functions of 15-HETE in cancer and inflammatory diseases, and infer the consequential role of 15-HE-CoA.
Metabolic Activation and Fate of 15-HETE: The Central Role of 15-HE-CoA
15-HETE, a product of arachidonic acid metabolism via the 15-lipoxygenase (15-LOX) pathway, requires conversion to its coenzyme A thioester, this compound (15-HE-CoA), to participate in key metabolic pathways. This activation is catalyzed by an acyl-CoA synthetase. Once formed, 15-HE-CoA can be directed towards two primary fates: incorporation into cellular lipids or degradation through peroxisomal β-oxidation.
Functional Validation of 15-HETE in Cancer Models
The role of 15-HETE in cancer is multifaceted, exhibiting both pro-tumorigenic and anti-tumorigenic properties depending on the cancer type and cellular context.
Comparative Data on 15-HETE's Effects in Cancer
| Cancer Type | Cell Line | Concentration of 15-HETE | Observed Effects | Reference |
| Lung Adenocarcinoma | A549 | Not specified | Increased proliferation and migration. | [1] |
| Hepatocellular Carcinoma | HepG2, SMMC7721 | Not specified | Promoted cell growth and inhibited apoptosis. | [2] |
| Non-Small Cell Lung Cancer | Not specified | Not specified | Inhibited cell proliferation and induced apoptosis. | [3] |
Signaling Pathways Modulated by 15-HETE in Cancer
Pro-Tumorigenic Signaling: In lung adenocarcinoma, 15(S)-HETE has been shown to promote cell proliferation and metastasis through the activation of the STAT3 signaling pathway.[1] In hepatocellular carcinoma, 15-HETE promotes cancer cell growth by activating the Akt/HSP90 signaling axis.[2]
Anti-Tumorigenic Signaling: Conversely, in non-small cell lung cancer, 15(S)-HETE has been reported to have anti-neoplastic effects by activating the peroxisome proliferator-activated receptor γ (PPARγ), which leads to inhibition of cell proliferation and induction of apoptosis.[3]
Inferred Role of this compound in Cancer
The conversion of 15-HETE to 15-HE-CoA is a prerequisite for its incorporation into phospholipids (B1166683), which can alter membrane composition and signaling platforms. In a pro-tumorigenic context, an increased flux towards 15-HE-CoA could lead to the generation of signaling lipids that sustain cancer cell proliferation. Conversely, in an anti-tumorigenic setting, the metabolism of 15-HE-CoA via peroxisomal β-oxidation might deplete the pool of pro-proliferative 15-HETE or generate metabolites with anti-cancer activity. Dysregulation of the enzymes responsible for 15-HE-CoA synthesis and degradation could therefore be a critical factor in determining the ultimate outcome of 15-HETE signaling in cancer.
Functional Validation of 15-HETE in Inflammatory Disease Models
15-HETE has complex and often contradictory roles in inflammation. It can act as both a pro-inflammatory and an anti-inflammatory mediator.
Comparative Data on 15-HETE's Effects in Inflammation
| Disease Model | System | Concentration of 15-HETE | Observed Effects | Reference |
| Hypoxia-induced Pulmonary Hypertension | Mouse model | Not specified | Induced pulmonary hypertension. | [4] |
| LPS-stimulated Macrophages | RAW 264.7 cells | 40 µM | Modulated gene expression related to lipid metabolism and inflammation. | [5] |
| Neutrophil Migration | In vitro | Not specified | Inhibited neutrophil migration across cytokine-activated endothelium. | [6] |
Signaling Pathways and Mechanisms in Inflammation
In a mouse model of pulmonary hypertension, dietary 15-HETE was sufficient to induce the disease by triggering T cell-dependent endothelial cell apoptosis.[4] In macrophage-like cells, 15(S)-HETE treatment altered the expression of genes associated with "lipid metabolism" and "small molecule biochemistry".[5] In contrast, 15(S)-HETE has also been shown to have anti-inflammatory properties by inhibiting neutrophil migration across activated endothelium.[6]
Inferred Role of this compound in Inflammation
The metabolic fate of 15-HE-CoA is likely a key determinant of the inflammatory response. Esterification of 15-HETE into membrane phospholipids via 15-HE-CoA can alter the lipid mediator profile upon subsequent release by phospholipases. This could either dampen or amplify the inflammatory cascade depending on the specific lipid mediators produced. Furthermore, the peroxisomal β-oxidation of 15-HE-CoA can regulate the levels of 15-HETE and its downstream metabolites, thereby controlling the duration and intensity of the inflammatory response. Pathological conditions with altered acyl-CoA synthetase or peroxisomal enzyme activity could therefore lead to an imbalance in 15-HETE metabolism and contribute to chronic inflammation.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of 15(S)-HETE (or vehicle control) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for STAT3 Phosphorylation
-
Cell Lysis: Treat cells with 15(S)-HETE for the indicated times. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.[7][8]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.[9]
-
Analysis: Quantify the band intensities using densitometry software and normalize the phospho-STAT3 signal to total STAT3.
Conclusion
While the direct functional validation of this compound in disease models remains an area for future investigation, its role as the central metabolic intermediate of 15-HETE is undeniable. The diverse and context-dependent effects of 15-HETE in cancer and inflammation highlight the importance of understanding the regulatory mechanisms governing its metabolic fate. Future studies focusing on the specific acyl-CoA synthetases that activate 15-HETE and the regulation of its peroxisomal β-oxidation will be crucial for developing novel therapeutic strategies that target this important lipid signaling pathway.
References
- 1. 15-Lipoxygenase-2/15(S)-hydroxyeicosatetraenoic acid regulates cell proliferation and metastasis via the STAT3 pathway in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 15-lipoxygenase-1/15-hydroxyeicosatetraenoic acid promotes hepatocellular cancer cells growth through protein kinase B and heat shock protein 90 complex activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Oral 15-Hydroxyeicosatetraenoic Acid Induces Pulmonary Hypertension in Mice by Triggering T Cell-Dependent Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential gene expression mediated by 15-hydroxyeicosatetraenoic acid in LPS-stimulated RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 9. benchchem.com [benchchem.com]
Comparative Analysis of 15-Hydroxyeicosatetraenoic Acid (15-HETE) Levels in Healthy vs. Diseased Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 15-hydroxyeicosatetraenoic acid (15-HETE) levels in healthy versus diseased tissues, supported by experimental data. 15-HETE, a significant metabolite of arachidonic acid, has been implicated in the pathophysiology of several inflammatory diseases. This analysis focuses on its differential expression in conditions such as asthma, atherosclerosis, ischemic heart disease, and Crohn's disease.
Data Presentation: 15-HETE Levels in Diseased vs. Healthy Tissues
The following tables summarize quantitative data on 15-HETE concentrations in various human tissues and fluids, comparing healthy control subjects with patients diagnosed with specific diseases.
Table 1: 15-HETE Levels in Asthma
| Tissue/Fluid | Disease State | 15-HETE Concentration | Fold Change | Reference |
| Bronchial Tissue | Asthma | Significantly Higher | Not specified | [1] |
| Exhaled Breath Condensate | Childhood Asthma | Lower in severe asthma | - | [2] |
| Sputum | NSAID-Exacerbated Respiratory Disease (N-ERD) | Lower at baseline compared to Aspirin-Tolerant Asthma (ATA) | - | [3] |
Table 2: 15-HETE Levels in Cardiovascular Diseases
| Tissue/Fluid | Disease State | 15-HETE Concentration | Fold Change | Reference |
| Aortic Tissue | Atherosclerosis (rabbits) | Major increase; became the predominant eicosanoid | Not specified | [4][5] |
| Heart Biopsy Samples | Ischemic Heart Disease | Significantly Higher | Not specified | [6][7] |
| Serum | Ischemic Heart Disease | Tendency to be increased | Not specified | [6] |
| Plasma | Hypertension | Increased | Not specified | [8] |
Table 3: 15-HETE Levels in Inflammatory Bowel Disease
| Cell Type | Disease State | 15-HETE Production | Fold Change | Reference |
| Enteric Glial Cells | Crohn's Disease | Reduced | - | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
Measurement of 15-HETE in Exhaled Breath Condensate (Childhood Asthma)
-
Method: Enzyme-linked immunosorbent assay (ELISA).
-
Procedure: Levels of six exhaled eicosanoid species, including 15-HETE, were evaluated in asthmatic children and healthy subjects using ELISA.[2]
Quantification of 15-HETE in Bronchial Tissue (Asthma)
-
Method: Reverse-phase high-performance liquid chromatography (RP-HPLC), UV spectrometry, and gas chromatography/mass spectrometry (GC/MS).
-
Procedure: Chopped human bronchi were incubated, and the metabolites of arachidonic acid were analyzed. 15(S)-HETE was identified as the most abundant metabolite. Quantification was performed using 16(S)-hydroxy-9(Z),12(Z),14(E)-heneicosatrienoic acid as an internal standard.[1]
Analysis of 15-HETE in Aortic Tissue (Atherosclerosis)
-
Method: High-performance liquid chromatography (HPLC).
-
Procedure: Aortic segments from normal, cholesterol-fed, and Watanabe Heritable Hyperlipidemic rabbits were incubated with tritiated arachidonic acid. The production of inflammatory prostaglandins, leukotrienes, and hydroxyeicosatetraenoic acids (HETEs) was then analyzed by HPLC.[4]
Determination of 15-HETE in Heart Tissue and Serum (Ischemic Heart Disease)
-
Method: Not explicitly detailed in the abstract, but likely involved mass spectrometry-based techniques for quantification in tissue and serum samples from patients with and without ischemic heart disease.[6][7]
Measurement of 15-HETE in Enteric Glial Cells (Crohn's Disease)
-
Method: High-sensitivity liquid-chromatography tandem mass spectrometry.
-
Procedure: Enteric glial cells were isolated from intestinal resections of patients with Crohn's disease and control subjects. Conditioned media from these cells were analyzed to determine the profile of polyunsaturated fatty acid metabolites, including 15-HETE.[9]
General Method for Chiral Analysis of HETEs in Whole Blood
-
Method: Chiral ultra-high-performance liquid chromatography-electrospray chemical ionization/high-resolution mass spectrometry (UHPLC-ECAPCI/HRMS).
-
Procedure: Plasma and serum samples were spiked with a stable isotope-labeled internal standard for 15(S)-HETE. Chiral eicosanoids were then extracted and derivatized for analysis.[10]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the biosynthetic pathway of 15-HETE and its subsequent metabolism, as well as a general workflow for its analysis.
Biosynthesis of 15-HETE and its conversion to 15-oxo-ETE.
General workflow for the analysis of 15-HETE in biological samples.
References
- 1. 15(S)-hydroxyeicosatetraenoic acid is the major arachidonic acid metabolite in human bronchi: association with airway epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Levels of 15-HETE and TXB2 in exhaled breath condensates as markers for diagnosis of childhood asthma and its therapeutic outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unique effect of aspirin on local 15‐oxo‐eicosatetraenoic acid synthesis in asthma patients with aspirin hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formation of 15-hydroxyeicosatetraenoic acid (15-HETE) as the predominant eicosanoid in aortas from Watanabe Heritable Hyperlipidemic and cholesterol-fed rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation of 15-HETE as a major hydroxyeicosatetraenoic acid in the atherosclerotic vessel wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Arachidonate 15-Lipoxygenase Enzyme Product 15-HETE Is Present in Heart Tissue from Patients with Ischemic Heart Disease and Enhances Clot Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Arachidonate 15-Lipoxygenase Enzyme Product 15-HETE Is Present in Heart Tissue from Patients with Ischemic Heart Disease and Enhances Clot Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Lipoxygenase, CYP450, and Non-Enzymatic Metabolites of Arachidonic Acid in Essential Hypertension and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Defects in 15-HETE Production and Control of Epithelial Permeability by Human Enteric Glial Cells From Patients With Crohn's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]
"validating the specificity of antibodies against 15-hydroxyicosanoyl-CoA-binding proteins"
A comprehensive guide to validating the specificity of antibodies targeting 15-hydroxyicosanoyl-CoA-binding proteins, also known as Acyl-CoA Binding Proteins (ACBPs), is essential for ensuring accurate and reproducible research findings. This guide provides an objective framework for comparing the performance of various anti-ACBP antibodies, complete with detailed experimental protocols and data presentation formats.
Understanding this compound-Binding Proteins (Acyl-CoA Binding Proteins)
Acyl-CoA binding proteins (ACBPs) are intracellular proteins that play a crucial role in the transport and pool formation of long-chain acyl-CoA esters.[1][2] These esters are key intermediates in lipid metabolism and are involved in membrane biogenesis and energy production.[3] Beyond their metabolic functions, ACBPs are also implicated in cell signaling, linking the metabolic state of a cell to gene regulation.[2][3] Given their diverse roles, from influencing fatty acid oxidation in mitochondria to modulating gene expression, the use of highly specific antibodies is paramount for accurately studying their function.[3]
The Critical Need for Antibody Specificity
Comparative Performance of Anti-ACBP Antibodies
To facilitate the comparison of different commercially available antibodies against this compound-binding proteins, researchers should systematically evaluate their performance across various applications. The following tables provide a template for summarizing quantitative data obtained during the validation process.
Table 1: Western Blot (WB) Performance
| Antibody (Vendor, Cat. No.) | Dilution | Band Size (kDa) | Signal-to-Noise Ratio | Specificity (KO/KD Validation) |
| Antibody A | ||||
| Antibody B | ||||
| Antibody C |
Table 2: Immunohistochemistry (IHC) Performance
| Antibody (Vendor, Cat. No.) | Dilution | Staining Pattern | Cellular Localization | Specificity (Blocking Peptide) |
| Antibody A | ||||
| Antibody B | ||||
| Antibody C |
Table 3: Immunoprecipitation (IP) Performance
| Antibody (Vendor, Cat. No.) | Amount (µg) | Enrichment Efficiency | Co-IP of Known Interactors |
| Antibody A | |||
| Antibody B | |||
| Antibody C |
Experimental Protocols for Antibody Validation
Detailed methodologies are crucial for reproducible and comparable validation data.
Western Blotting
-
Lysate Preparation: Prepare cell or tissue lysates in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate with the primary antibody (at various dilutions) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Specificity Control (Knockout/Knockdown): The gold standard for validation is to compare the antibody's performance in wild-type versus knockout (KO) or knockdown (KD) cells/tissues.[4] A specific antibody should show a significantly reduced or absent signal in the KO/KD sample.[4]
Immunohistochemistry (IHC)
-
Tissue Preparation: Fix tissue samples in 4% paraformaldehyde (PFA) and embed in paraffin. Cut 5 µm sections and mount on slides.
-
Antigen Retrieval: Deparaffinize and rehydrate the sections. Perform antigen retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.
-
Staining: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific binding with a suitable blocking serum. Incubate with the primary antibody overnight at 4°C.
-
Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex. Visualize the signal with a DAB substrate. Counterstain with hematoxylin.
-
Specificity Control (Peptide Blocking): Pre-incubate the primary antibody with a 10-fold molar excess of the immunizing peptide for 1 hour at room temperature before applying it to the tissue section. A specific antibody will show no staining in the presence of the blocking peptide.[6]
Immunoprecipitation (IP)
-
Lysate Preparation: Prepare lysates in a non-denaturing buffer (e.g., Triton X-100 based). Pre-clear the lysate with Protein A/G beads.
-
Antibody-Bead Conjugation: Incubate the primary antibody with Protein A/G beads for 1-2 hours at 4°C.
-
Immunoprecipitation: Add the antibody-bead conjugate to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Washing and Elution: Wash the beads several times with IP buffer. Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluate by Western Blotting using the same or a different primary antibody against the target protein.
Visualizing Workflows and Pathways
Diagrams can effectively illustrate complex processes and relationships.
Caption: A generalized workflow for the validation of antibodies against ACBP.
Caption: A simplified diagram of ACBP's role in acyl-CoA transport and signaling.
References
- 1. Interaction of acyl-CoA binding protein (ACBP) on processes for which acyl-CoA is a substrate, product or inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of acyl-CoA binding protein in acyl-CoA metabolism and acyl-CoA-mediated cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acyl‐CoA‐binding proteins: bridging long‐chain acyl‐CoA metabolism to gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sysy.com [sysy.com]
- 5. A guide to selecting high-performing antibodies for TAF15 (UniProt ID: Q92804) for use in western blot, immunoprecipitation, and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Comparison of 15-Hydroxyicosanoyl-CoA Metabolism: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the metabolic fate of lipid signaling molecules across different species is crucial for preclinical studies and translational research. This guide provides a comparative overview of the metabolism of 15-hydroxyicosanoyl-CoA, a key intermediate derived from the inflammatory mediator 15-hydroxyeicosatetraenoic acid (15-HETE).
This document summarizes the known and inferred metabolic pathways of this compound in mammals and yeast, highlighting key enzymatic steps and subcellular locations. Due to a lack of direct comparative studies on this compound metabolism, this guide extrapolates information from the well-established pathways of long-chain fatty acid metabolism.
Data Presentation: Comparative Enzyme Activities
Quantitative data on the specific activity of enzymes involved in this compound metabolism across different species is limited. The following table provides a generalized comparison of key enzyme families and their roles in long-chain fatty acid metabolism, which is expected to encompass the metabolism of this compound.
| Metabolic Step | Enzyme Class | Mammalian Localization | Yeast Localization | Key Differences & Notes |
| Activation to Acyl-CoA | Acyl-CoA Synthetase (ACS) | Cytosol, ER, Peroxisomes, Mitochondria | Cytosol, Peroxisomes, Mitochondria | Mammals possess a larger family of ACS enzymes with varying substrate specificities. In yeast, Faa1p, Faa4p, and Fat1p are key long-chain ACS enzymes.[1] |
| Peroxisomal β-oxidation | Acyl-CoA Oxidase (ACOX) | Peroxisomes | Peroxisomes | Mammalian ACOX1 shows broad substrate specificity. Yeast has one primary ACOX, Pox1p. |
| Multifunctional Enzyme (MFE) | Peroxisomes | Peroxisomes | Mammalian MFE-1 and MFE-2. Yeast has a single MFE (Fox2p) with hydratase, dehydrogenase, and isomerase activities.[2] | |
| 3-ketoacyl-CoA Thiolase | Peroxisomes | Peroxisomes | Both mammals and yeast possess peroxisomal thiolases to cleave the acyl-CoA chain. | |
| Mitochondrial β-oxidation | Acyl-CoA Dehydrogenase (ACAD) | Mitochondria | Mitochondria | Mammals have a suite of ACADs with different chain-length specificities (VLCAD, LCAD, MCAD, SCAD). Yeast has a single ACAD (Pca1p). |
| Enoyl-CoA Hydratase | Mitochondria | Mitochondria | - | |
| 3-hydroxyacyl-CoA Dehydrogenase | Mitochondria | Mitochondria | - | |
| 3-ketoacyl-CoA Thiolase | Mitochondria | Mitochondria | - | |
| Oxidation of Hydroxyl Group | 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | Cytosol (Mammals) | Not well characterized | In mammals, 15-PGDH can oxidize the hydroxyl group of 15-HETE to 15-oxo-ETE, which can then be activated to its CoA ester.[3][4] The equivalent pathway in yeast is not established. |
Experimental Protocols
Protocol 1: In Vitro Acyl-CoA Synthetase Activity Assay
This protocol is designed to measure the activity of acyl-CoA synthetases in converting 15-HETE to this compound.
Materials:
-
Microsomal or purified enzyme preparation
-
15-HETE substrate
-
Coenzyme A (CoA)
-
ATP
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 2 mM DTT)
-
Radiolabeled [1-¹⁴C]15-HETE or a fluorescently tagged 15-HETE analog
-
Scintillation cocktail and counter (for radiolabeled substrate) or fluorescence plate reader
Procedure:
-
Prepare the reaction mixture containing reaction buffer, ATP, and CoA in a microcentrifuge tube.
-
Add the enzyme preparation to the reaction mixture.
-
Initiate the reaction by adding the 15-HETE substrate.
-
Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., 10% acetic acid in isopropanol).
-
Extract the lipids using a suitable organic solvent (e.g., hexane/isopropanol).
-
Separate the resulting this compound from the unreacted 15-HETE using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of product formed by measuring radioactivity or fluorescence.
-
Calculate the enzyme activity as nmol of product formed per minute per mg of protein.
Protocol 2: Analysis of β-Oxidation Products by LC-MS/MS
This protocol allows for the identification and quantification of the chain-shortened metabolites of this compound.
Materials:
-
Intact cells, isolated peroxisomes, or mitochondria
-
This compound substrate
-
Cell culture medium or appropriate incubation buffer
-
Internal standards (deuterated fatty acids)
-
Solvents for liquid chromatography (e.g., acetonitrile, water, formic acid)
-
LC-MS/MS system
Procedure:
-
Incubate the biological sample (cells or organelles) with this compound for a desired time period.
-
Terminate the incubation and extract the lipids from the sample using a suitable extraction method (e.g., Folch or Bligh-Dyer).
-
Add internal standards to the lipid extract for accurate quantification.
-
Dry the lipid extract under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
Inject the sample onto a reverse-phase C18 column and separate the metabolites using a gradient elution.
-
Detect and quantify the parent compound and its chain-shortened metabolites using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Normalize the results to the amount of protein or cell number.
Mandatory Visualization
Caption: Generalized metabolic pathway of this compound.
References
- 1. Yeast acyl-CoA synthetases at the crossroads of fatty acid metabolism and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Yeast peroxisomal multifunctional enzyme: (3R)-hydroxyacyl-CoA dehydrogenase domains A and B are required for optimal growth on oleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Very Long-Chain Acyl-CoAs: Elucidating the Role of 15-hydroxyicosanoyl-CoA
A detailed examination of the functional distinctions between canonical very long-chain acyl-CoAs and the lesser-known 15-hydroxyicosanoyl-CoA is crucial for advancing our understanding of lipid metabolism and its implications in cellular signaling and disease. While extensive research has illuminated the pathways involving common very long-chain acyl-CoAs (VLC-CoAs), such as palmitoyl-CoA and lignoceroyl-CoA, specific details regarding this compound remain largely uncharacterized in publicly available scientific literature. This guide aims to provide a comprehensive comparison based on established knowledge of VLC-CoA metabolism, while postulating the potential role of this compound based on the known functions of similar hydroxylated fatty acyl-CoAs.
Very long-chain fatty acids (VLCFAs), defined as those with 20 or more carbon atoms, are essential components of cellular lipids and precursors for signaling molecules. Their activated form, VLC-CoAs, are central intermediates in both anabolic and catabolic pathways. This comparison will delve into the synthesis, degradation, and functional roles of well-established VLC-CoAs, and draw parallels to hypothesize the metabolic fate and significance of this compound.
Biosynthesis and Degradation: A Tale of Two Pathways
The cellular concentration of VLC-CoAs is tightly regulated through a balance of synthesis and degradation. Elongation of very long-chain fatty acids (ELOVL) enzymes are responsible for the synthesis of VLCFAs, which are then activated to their CoA esters. Conversely, degradation primarily occurs through β-oxidation in peroxisomes and mitochondria.
Table 1: Comparison of Metabolic Pathways for VLC-CoAs
| Feature | Palmitoyl-CoA (C16:0-CoA) | Lignoceroyl-CoA (C24:0-CoA) | This compound (C20:0-OH-CoA) (Hypothesized) |
| Primary Synthesis | Fatty acid synthesis (FAS) followed by activation | Elongation of shorter-chain fatty acids by ELOVL enzymes | Likely synthesized from icosanoic acid via hydroxylation, followed by CoA activation. |
| Primary Degradation | Mitochondrial β-oxidation | Peroxisomal β-oxidation followed by mitochondrial β-oxidation | Potentially a substrate for α-oxidation due to the hydroxyl group, or β-oxidation. |
| Key Enzymes | Fatty Acid Synthase, Acyl-CoA Synthetases | ELOVL1/3/6, Acyl-CoA Synthetases | Cytochrome P450 monooxygenases (for hydroxylation), Acyl-CoA Synthetases, 2-hydroxyacyl-CoA lyase (for α-oxidation). |
| Subcellular Location | Cytosol (synthesis), Mitochondria (degradation) | Endoplasmic Reticulum (synthesis), Peroxisomes (initial degradation) | Endoplasmic Reticulum (hydroxylation), Peroxisomes/Mitochondria (degradation). |
Experimental Protocols:
Protocol 1: In Vitro Fatty Acid Elongation Assay
This assay measures the activity of ELOVL enzymes in synthesizing VLCFAs.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 100 mM potassium phosphate (B84403) (pH 7.4), 2.5 mM MgCl₂, 1 mM ATP, 0.5 mM CoA, 0.1 mM NADPH, and 50 µM of a fatty acyl-CoA primer (e.g., palmitoyl-CoA).
-
Enzyme Source: Add microsomal fractions isolated from cells or tissues expressing the ELOVL enzyme of interest.
-
Substrate Addition: Initiate the reaction by adding radiolabeled [¹⁴C]malonyl-CoA.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding a solution of chloroform/methanol (2:1, v/v). Extract the lipids.
-
Analysis: Separate the fatty acyl-CoAs by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantify the radiolabeled elongated products using a scintillation counter.
Protocol 2: Acyl-CoA Oxidase Activity Assay for Peroxisomal β-Oxidation
This spectrophotometric assay measures the activity of acyl-CoA oxidase, the first enzyme in peroxisomal β-oxidation.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM potassium phosphate (pH 7.4), 0.1 mM FAD, 50 µM of the VLC-CoA substrate (e.g., lignoceroyl-CoA), and 0.2 mM 2,6-dichlorophenolindophenol (DCPIP).
-
Enzyme Source: Add purified acyl-CoA oxidase or peroxisomal fractions.
-
Reaction Initiation: Start the reaction by adding the enzyme to the reaction mixture.
-
Spectrophotometric Measurement: Monitor the decrease in absorbance of DCPIP at 600 nm, which is coupled to the reduction of FAD during the oxidation of the acyl-CoA. The rate of absorbance decrease is proportional to the enzyme activity.
Functional Roles: Beyond Energy Metabolism
VLC-CoAs are not merely fuel for β-oxidation; they are integral to the synthesis of complex lipids that are vital for cellular structure and signaling.
Table 2: Functional Comparison of VLC-CoAs
| Function | Palmitoyl-CoA (C16:0-CoA) | Lignoceroyl-CoA (C24:0-CoA) | This compound (C20:0-OH-CoA) (Hypothesized) |
| Sphingolipid Synthesis | Precursor for the synthesis of ceramides (B1148491), the backbone of all sphingolipids. | Incorporated into very long-chain ceramides, crucial for the integrity of the myelin sheath and skin barrier. | May be a precursor for hydroxylated ceramides, which have specialized roles in skin and nervous tissue. |
| Glycerolipid Synthesis | A primary building block for phospholipids (B1166683) and triacylglycerols. | Incorporated into glycerolipids to a lesser extent than shorter-chain fatty acids. | Potentially incorporated into specialized glycerolipids, with the hydroxyl group affecting membrane properties. |
| Protein Acylation | Substrate for protein N-myristoylation and S-palmitoylation, affecting protein localization and function. | Not typically involved in protein acylation. | Unlikely to be a direct substrate for common acylation enzymes. |
| Signaling | Its levels can influence insulin (B600854) signaling and cellular stress responses. | Accumulation is associated with neurodegenerative diseases like X-linked adrenoleukodystrophy. | The signaling roles of hydroxylated VLC-CoAs are not well understood but could be involved in specific cellular stress responses. |
Signaling Pathways and Experimental Workflows
To visualize the metabolic fate and potential signaling roles of these molecules, the following diagrams illustrate the key pathways.
Caption: Overview of Very Long-Chain Acyl-CoA (VLC-CoA) Metabolism.
The above diagram illustrates the central role of VLC-CoAs in cellular lipid metabolism. Synthesis occurs in the endoplasmic reticulum (ER) via ELOVL enzymes. Degradation of VLC-CoAs is initiated in peroxisomes and completed in mitochondria. VLC-CoAs are also key substrates for the synthesis of complex sphingolipids in the ER.
Caption: Hypothetical Metabolic Pathways for this compound.
This diagram outlines the plausible, yet unconfirmed, metabolic pathways for this compound. Its synthesis likely involves hydroxylation of icosanoyl-CoA. Its degradation could proceed via α-oxidation, a pathway for 2-hydroxy fatty acids, or through a modified β-oxidation pathway. Functionally, it may serve as a precursor for specialized hydroxylated lipids.
The Enigma of this compound: A Call for Further Research
The absence of specific literature on this compound underscores a knowledge gap in the field of lipidomics. The presence of a hydroxyl group on the acyl chain introduces a significant chemical modification that likely alters its metabolic fate and biological activity compared to its non-hydroxylated counterpart, icosanoyl-CoA.
Based on the metabolism of other 2-hydroxy long-chain fatty acids, it is plausible that this compound is a substrate for the α-oxidation pathway. This pathway involves the enzyme 2-hydroxyacyl-CoA lyase, which cleaves the bond between the first and second carbons, leading to the formation of a fatty aldehyde with one less carbon and formyl-CoA.[1][2] This is in stark contrast to the β-oxidation pathway that degrades non-hydroxylated VLC-CoAs.
Furthermore, the incorporation of hydroxylated fatty acids into sphingolipids is known to occur, particularly in the skin and nervous system, where they contribute to the unique properties of these tissues. Therefore, this compound could be a precursor for a specific class of hydroxylated ceramides with distinct biophysical properties and signaling functions.
Conclusion and Future Directions
To elucidate the precise role of this compound, future studies should focus on:
-
Identification and characterization of the enzymes responsible for its synthesis and degradation.
-
Quantification of its endogenous levels in various tissues and cell types.
-
Investigation of its incorporation into complex lipids and its impact on their function.
-
Exploration of its potential signaling roles in health and disease.
Answering these questions will not only shed light on this specific molecule but also broaden our understanding of the diverse and critical roles that VLC-CoAs play in cellular physiology.
References
- 1. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids. | Semantic Scholar [semanticscholar.org]
Validating 15-Hydroxyicosanoyl-CoA Function: A Comparative Guide to Knockout Mouse Models and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the use of knockout (KO) mouse models and alternative methodologies for validating the function of 15-hydroxyicosanoyl-CoA, a critical intermediate in lipid metabolism. The primary focus is on the indirect validation through the knockout of the upstream enzyme, 15-lipoxygenase (ALOX15), which is responsible for the synthesis of the precursor 15-hydroxyeicosatetraenoic acid (15-HETE).
Introduction to this compound and its Significance
This compound is the coenzyme A thioester of 15-HETE, a product of arachidonic acid metabolism catalyzed by ALOX15. While the direct functions of this compound are still under investigation, its precursor, 15-HETE, is implicated in a range of biological processes, including inflammation, cell proliferation, and angiogenesis.[1] Understanding the role of this compound is therefore crucial for elucidating lipid signaling pathways and identifying potential therapeutic targets for various diseases.
The ALOX15 Knockout Mouse Model: An Indirect Approach to Functional Validation
Given the challenges in directly manipulating the levels of a specific acyl-CoA in vivo, a common and effective strategy is to target the upstream enzyme responsible for its synthesis. The ALOX15 knockout mouse provides a powerful tool to infer the function of this compound by observing the physiological and biochemical consequences of its absence.
Phenotypic Characteristics of ALOX15 Knockout Mice
Deletion of the Alox15 gene in mice leads to a variety of observable phenotypes, providing clues to the function of its downstream metabolites.
| Phenotypic Category | Observation in ALOX15 KO Mice | Implication for this compound Function |
| Inflammation & Immunity | Increased infiltration of pro-inflammatory macrophages in dermal adipose tissue.[2][3] | Potential role in regulating inflammatory responses. |
| Skin Integrity | Hair loss and disrupted structural integrity of the dorsal skin.[2][3] | Involvement in maintaining skin homeostasis. |
| Erythropoiesis | Defective erythropoiesis, with reduced erythrocyte counts and elevated reticulocyte counts.[4] | A possible role in red blood cell development and maturation. |
| Metabolism | Altered lipid metabolism and protection from nonalcoholic fatty liver disease in hyperlipidemic models.[5] | Implication in lipid homeostasis and metabolic disorders. |
Comparative Analysis: Knockout Mouse Model vs. Alternative Methods
| Feature | ALOX15 Knockout Mouse Model | In Vitro Enzyme Assays | Cell-Based Assays | Mass Spectrometry-Based Lipidomics |
| Biological Relevance | High (whole-organism context) | Low to Medium (isolated system) | Medium (cellular context) | High (direct measurement of metabolites) |
| Throughput | Low | High | High | Medium |
| Cost | High | Low | Medium | High |
| Time to Results | Long (months to years) | Short (hours to days) | Medium (days to weeks) | Short (days to weeks) |
| Directness of Evidence for this compound function | Indirect (inferred from precursor absence) | Direct (using synthesized substrate) | Semi-direct (cellular response to precursor) | Indirect (correlative changes in levels) |
Experimental Protocols
Generation of ALOX15 Knockout Mice
The generation of ALOX15 knockout mice typically involves homologous recombination in embryonic stem (ES) cells to delete a critical exon of the Alox15 gene.
Metabolic Phenotyping of ALOX15 KO Mice
To assess the metabolic consequences of ALOX15 deletion, a series of analyses are performed on wild-type and knockout littermates.
In Vitro β-Oxidation Assay in Isolated Mitochondria
This protocol measures the rate of fatty acid oxidation in mitochondria isolated from the livers of wild-type and ALOX15 KO mice. A decrease in the oxidation of a 15-hydroxy fatty acid substrate in KO mitochondria would suggest a role for this compound in this process.
Materials:
-
Livers from wild-type and ALOX15 KO mice
-
Mitochondria isolation buffer
-
Respiration buffer
-
Radiolabeled fatty acid substrate (e.g., [1-¹⁴C]15-hydroxyeicosanoic acid)
-
Scintillation fluid and counter
Procedure:
-
Isolate mitochondria from fresh liver tissue by differential centrifugation.
-
Resuspend the mitochondrial pellet in respiration buffer.
-
Incubate the mitochondria with the radiolabeled fatty acid substrate.
-
Stop the reaction and measure the amount of radiolabeled acetyl-CoA and other β-oxidation products using a scintillation counter.
-
Compare the rates of β-oxidation between wild-type and KO mitochondria.
Alternative Methodologies for Functional Validation
While the knockout mouse model provides invaluable in vivo data, alternative methods offer complementary and more direct approaches to studying this compound function.
In Vitro Enzyme Assays
Principle: These assays directly measure the activity of enzymes that may utilize this compound as a substrate.
Methodology:
-
Synthesize this compound chemo-enzymatically.
-
Incubate the synthesized substrate with a purified candidate enzyme (e.g., an acyl-CoA dehydrogenase).
-
Monitor the reaction for product formation using techniques like HPLC or mass spectrometry.
Advantages:
-
Provides direct evidence of enzyme-substrate interaction.
-
Allows for detailed kinetic analysis.
Limitations:
-
Lacks the complexity of the cellular environment.
-
Requires synthesis of the specific acyl-CoA.
Cell-Based Assays
Principle: These assays investigate the effect of 15-HETE (the precursor to this compound) on cellular processes.
Methodology:
-
Treat cultured cells (e.g., hepatocytes, macrophages) with 15-HETE.
-
Analyze changes in gene expression, protein levels, or metabolic fluxes related to lipid metabolism.
-
Use inhibitors of acyl-CoA synthetases to confirm that the effects are mediated through the conversion of 15-HETE to its CoA ester.
Advantages:
-
Provides insights into the cellular functions of the metabolic pathway.
-
Higher throughput than animal studies.
Limitations:
-
Results may not fully recapitulate in vivo responses.
-
Off-target effects of inhibitors are a potential concern.
Mass Spectrometry-Based Lipidomics
Principle: This powerful analytical technique allows for the comprehensive and quantitative analysis of lipids, including acyl-CoAs, in biological samples.
Methodology:
-
Extract lipids from tissues or cells of wild-type and ALOX15 KO mice.
-
Analyze the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify a wide range of acyl-CoAs.
-
Compare the acyl-CoA profiles to identify changes resulting from the absence of this compound.
Advantages:
-
Provides a global view of the impact on lipid metabolism.
-
Highly sensitive and specific.
Limitations:
-
Provides correlational rather than causal data.
-
Requires specialized equipment and expertise.
Logical Framework for Validation
Conclusion
The ALOX15 knockout mouse model serves as an indispensable tool for inferring the in vivo function of this compound. While it provides a holistic view of the physiological consequences of its absence, this approach offers indirect evidence. For a comprehensive validation strategy, it is essential to integrate data from the knockout model with direct evidence from in vitro enzyme assays, cell-based studies, and detailed lipidomic analyses. This multi-faceted approach will provide a more complete understanding of the role of this compound in health and disease, paving the way for novel therapeutic interventions.
References
- 1. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory role of 15-lipoxygenase contributes to the maintenance of skin integrity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory role of 15-lipoxygenase contributes to the maintenance of skin integrity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systemic deficiency of mouse arachidonate 15-lipoxygenase induces defective erythropoiesis and transgenic expression of the human enzyme rescues this phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Guide to the Enzymatic Synthesis of 15-Hydroxyicosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary enzymatic pathways for the synthesis of 15-hydroxyicosanoyl-CoA, a hydroxylated long-chain fatty acyl-CoA. The focus is on providing objective performance comparisons with supporting experimental data and detailed methodologies for the confirmation of the enzymatic product.
Introduction
The hydroxylation of fatty acids is a critical metabolic process that generates a diverse array of signaling molecules and metabolic intermediates. This compound, a derivative of the 20-carbon saturated fatty acid icosanoic acid, is of interest in various research fields. Its synthesis is primarily achieved through the action of specific oxygenase enzymes. This guide compares the two main enzymatic routes: cytochrome P450-mediated hydroxylation and lipoxygenase-mediated hydroxylation.
Primary Enzymatic Pathways for 15-Hydroxy Fatty Acid Synthesis
The two principal enzyme families responsible for the hydroxylation of C20 fatty acids are the Cytochrome P450 (CYP) monooxygenases and the lipoxygenases (LOX). While direct enzymatic hydroxylation of icosanoyl-CoA is not extensively documented, the common pathway involves the hydroxylation of the free fatty acid (icosanoic acid or the more commonly studied arachidonic acid), which is then activated to its CoA thioester.
Cytochrome P450 (CYP) Pathway
Members of the CYP4F family are key enzymes in the hydroxylation of long-chain fatty acids.[1] Specifically, CYP4F2 and CYP4A11 have been identified as potent hydroxylases of arachidonic acid (a C20:4 fatty acid), primarily at the ω-position to produce 20-hydroxyeicosatetraenoic acid (20-HETE).[2] While the primary site of hydroxylation for these enzymes is the terminal carbon, they can also produce other positional isomers. The regioselectivity is influenced by the specific CYP isoform and the substrate.[3]
Lipoxygenase (LOX) Pathway
Lipoxygenases are non-heme iron-containing dioxygenases that catalyze the stereospecific oxygenation of polyunsaturated fatty acids.[4][5] Certain lipoxygenases can introduce an oxygen molecule at the C-15 position of arachidonic acid to form 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is subsequently reduced to 15-HETE. This pathway is a well-established route for the synthesis of 15-hydroxy fatty acids.
Comparative Performance Data
The following table summarizes the kinetic parameters for key enzymes involved in the hydroxylation of C20 fatty acids. Data for arachidonic acid is presented as a surrogate for icosanoic acid due to its prevalence in the literature.
| Enzyme Family | Specific Enzyme | Substrate | Product | K_m (µM) | V_max (min⁻¹) | Catalytic Efficiency (k_cat/K_m) |
| Cytochrome P450 | CYP4F2 | Arachidonic Acid | 20-HETE | 24 | 7.4 | Moderate |
| Cytochrome P450 | CYP4A11 | Arachidonic Acid | 20-HETE | 228 | 49.1 | Low |
| Lipoxygenase | Soybean Lipoxygenase | Arachidonic Acid | 15-HETE | Not Reported | Not Reported | High (Qualitative) |
Note: Catalytic efficiency is qualitatively described where specific k_cat values are not available. The data for CYP enzymes is from studies on human liver microsomes.[2]
Experimental Protocols
Confirmation of the enzymatic product, this compound, requires robust analytical techniques. The following are detailed methodologies for key experiments.
Enzymatic Synthesis of 15-Hydroxyicosanoic Acid
Objective: To produce 15-hydroxyicosanoic acid from icosanoic acid using a selected enzyme (CYP450 or Lipoxygenase).
Materials:
-
Icosanoic acid
-
Recombinant human CYP4F2 or soybean lipoxygenase
-
NADPH (for CYP450)
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Organic solvent (e.g., ethyl acetate)
-
Solid-phase extraction (SPE) column (e.g., C18)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, icosanoic acid (dissolved in a suitable solvent like ethanol), and NADPH (if using CYP450).
-
Initiate the reaction by adding the enzyme (CYP4F2 or lipoxygenase).
-
Incubate the reaction at an optimal temperature (e.g., 37°C for CYP450, 25°C for lipoxygenase) for a predetermined time.
-
Stop the reaction by adding an organic solvent to precipitate the protein.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Extract the hydroxylated fatty acid from the supernatant using liquid-liquid extraction with an organic solvent.
-
Purify the product using a solid-phase extraction column.
Conversion to this compound
Objective: To convert the synthesized 15-hydroxyicosanoic acid to its CoA thioester.
Materials:
-
15-hydroxyicosanoic acid
-
Coenzyme A (CoA)
-
Acyl-CoA synthetase
-
ATP
-
Reaction buffer (e.g., Tris-HCl, pH 7.5, containing MgCl₂)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, 15-hydroxyicosanoic acid, CoA, and ATP.
-
Initiate the reaction by adding acyl-CoA synthetase.
-
Incubate the reaction at 37°C.
-
Monitor the reaction progress by, for example, measuring the decrease in free thiols using Ellman's reagent.[6]
-
Purify the resulting this compound using techniques like HPLC.
Product Confirmation by LC-MS/MS
Objective: To confirm the identity and quantify the synthesized this compound.
Instrumentation:
-
Liquid chromatography system (e.g., UPLC or HPLC)
-
Tandem mass spectrometer (e.g., triple quadrupole or Orbitrap)
LC Method:
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm).[7]
-
Mobile Phase A: 15 mM ammonium (B1175870) hydroxide (B78521) in water.[7]
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[7]
-
Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the long-chain acyl-CoAs.[7]
-
Flow Rate: 0.4 mL/min.[7]
MS/MS Method:
-
Ionization Mode: Positive electrospray ionization (ESI+).[8]
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The [M+H]⁺ ion of this compound.
-
Product Ions: Characteristic fragment ions of the acyl-CoA molecule. A neutral loss of 507 Da is often monitored for acyl-CoAs.[9]
Visualizations
Caption: Enzymatic pathways for this compound synthesis.
Caption: Workflow for synthesis and confirmation of this compound.
References
- 1. The curious family of cytochrome P450 4F fatty acid ω-hydroxylases: recent developments in their function and relevance for human health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of arachidonic acid to 20-hydroxy-5,8,11, 14-eicosatetraenoic acid by P450 enzymes in human liver: involvement of CYP4F2 and CYP4A11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative biotransformation of fatty acids by cytochromes P450: predicted key structural elements orchestrating substrate specificity, regioselectivity and catalytic efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Control of oxygenation in lipoxygenase and cyclooxygenase catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
"comparing the effects of 15-hydroxyicosanoyl-CoA and its downstream metabolites"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of 15-hydroxyicosanoyl-CoA and its key downstream metabolites: 15-hydroxyeicosatetraenoic acid (15-HETE), 15-keto-eicosatetraenoic acid (15-KETE), and 15-hydroxyeicosatrienoic acid (15-HETrE). While direct experimental data on the biological activity of this compound is limited, its role as a crucial intracellular precursor to these bioactive lipids is well-established. This document summarizes the known effects, underlying signaling pathways, and relevant experimental data for its more extensively studied downstream products.
Introduction to this compound Metabolism
This compound is an intermediate in the metabolic pathway of arachidonic acid, a key polyunsaturated fatty acid involved in cellular signaling. It is generally understood to be rapidly de-esterified intracellularly by acyl-CoA thioesterases to its free fatty acid form, 15-HETE. 15-HETE can then be further metabolized, for instance by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), to form 15-KETE. Another related metabolite, 15-HETrE, is derived from dihomo-γ-linolenic acid. The primary focus of current research has been on the biological activities of these downstream metabolites, which have been implicated in a range of physiological and pathological processes, including inflammation, cell proliferation, apoptosis, and angiogenesis.
Comparative Data on Biological Effects
The following tables summarize the known quantitative and qualitative effects of 15-HETE, 15-KETE, and 15-HETrE on various cellular processes. It is important to note that direct comparative studies under identical experimental conditions are not always available, and thus the presented data is a collation from various sources.
Table 1: Effects on Cell Proliferation and Apoptosis
| Metabolite | Cellular Process | Effect | Cell Type | Quantitative Data | Citation(s) |
| 15-HETE | Proliferation | Increased | Baby Hamster Kidney (BHK-21) cells | Increased cell number | [1] |
| Apoptosis | Anti-apoptotic | Pulmonary Artery Smooth Muscle Cells (PASMCs) | Upregulation of Bcl-2, inhibition of caspase-3 and -9 | [2][3] | |
| 15-KETE | Proliferation | Increased | Pulmonary Artery Endothelial Cells | Increased DNA synthesis | |
| 15-HETrE | Proliferation | Antiproliferative | Guinea Pig Epidermis | Reversal of DHA-induced epidermal hyperplasia | [4] |
| Apoptosis | Pro-apoptotic | Guinea Pig Epidermis | Suppression of Bcl-2, elevation of caspase-3 | [4] |
Table 2: Effects on Cell Migration and Angiogenesis
| Metabolite | Cellular Process | Effect | Cell Type | Quantitative Data | Citation(s) |
| 15-HETE | Angiogenesis | Pro-angiogenic | - | - | |
| 15-KETE | Cell Migration | Increased | Pulmonary Artery Endothelial Cells | Increased cell migration in wound healing assay | |
| Angiogenesis | Pro-angiogenic | Pulmonary Artery Endothelial Cells | Increased tube formation | ||
| 15-HETrE | Cell Migration | Not extensively studied | - | - | |
| Angiogenesis | Not extensively studied | - | - |
Signaling Pathways
The downstream metabolites of this compound exert their effects through various signaling pathways. The diagrams below, generated using Graphviz, illustrate some of the key pathways identified in the literature.
Caption: 15-HETE anti-apoptotic signaling pathway.
Caption: 15-KETE pro-proliferative and pro-migratory signaling.
Caption: 15-HETrE anti-proliferative and pro-apoptotic signaling.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
BrdU Cell Proliferation Assay
This protocol is used to detect and quantify newly synthesized DNA, and thus cell proliferation.
Materials:
-
Bromodeoxyuridine (BrdU) labeling reagent
-
Fixation/denaturation solution
-
Anti-BrdU primary antibody
-
Fluorescently labeled secondary antibody
-
Phosphate-buffered saline (PBS)
-
Triton X-100
-
Nuclear counterstain (e.g., DAPI)
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.
-
BrdU Labeling: Add BrdU labeling reagent to the cell culture medium and incubate for a period that allows for BrdU incorporation (typically 2-24 hours, depending on the cell cycle length).
-
Fixation: Remove the labeling medium, wash with PBS, and fix the cells with a fixation solution for 15-30 minutes at room temperature.
-
Denaturation: Wash the cells with PBS and then treat with a denaturation solution (e.g., 2N HCl) to expose the incorporated BrdU. Neutralize with a buffer (e.g., 0.1 M sodium borate).
-
Permeabilization: Wash with PBS and permeabilize the cells with a solution containing a detergent like Triton X-100.
-
Immunostaining: Block non-specific antibody binding and then incubate with the anti-BrdU primary antibody. After washing, incubate with the fluorescently labeled secondary antibody.
-
Counterstaining and Imaging: Wash the cells and counterstain the nuclei. Acquire images using a fluorescence microscope. The percentage of BrdU-positive cells is determined by counting the number of green-fluorescing nuclei relative to the total number of blue-fluorescing nuclei.
Western Blot for ERK1/2 Activation
This protocol is used to detect the phosphorylation status of ERK1/2, a key protein in many signaling pathways.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells as required, then wash with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate. Detect the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against total ERK1/2.
In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Materials:
-
Basement membrane matrix (e.g., Matrigel)
-
Endothelial cells (e.g., HUVECs)
-
Cell culture medium
-
Multi-well plate (e.g., 96-well)
Procedure:
-
Plate Coating: Thaw the basement membrane matrix on ice and coat the wells of a pre-chilled multi-well plate. Incubate at 37°C for 30-60 minutes to allow the matrix to polymerize.
-
Cell Seeding: Harvest endothelial cells and resuspend them in culture medium containing the test compounds (e.g., 15-KETE) or controls.
-
Incubation: Seed the cells onto the solidified matrix. Incubate at 37°C for 4-18 hours.
-
Imaging and Analysis: Observe the formation of tube-like structures using a microscope. Capture images at different time points. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells after treatment and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
While this compound is a key precursor, its downstream metabolites, particularly 15-HETE, 15-KETE, and 15-HETrE, are the primary bioactive molecules that have been studied to date. These metabolites exhibit diverse and sometimes opposing effects on critical cellular processes such as proliferation, apoptosis, and migration. 15-HETE and 15-KETE appear to promote cell survival and proliferation in certain contexts, whereas 15-HETrE has demonstrated anti-proliferative and pro-apoptotic activities. The distinct signaling pathways activated by these molecules underscore the complexity of lipid mediator signaling in cellular regulation. Further research is warranted to elucidate the direct biological roles of this compound and to further dissect the intricate interplay between its downstream metabolites in health and disease. This knowledge will be invaluable for the development of novel therapeutic strategies targeting these pathways.
References
- 1. Differential effects of 15-HPETE and 15-HETE on BHK-21 cell proliferation and macromolecular composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 15-Hydroxyeicosatetraenoic acid (15-HETE) protects pulmonary artery smooth muscle cells from apoptosis via inducible nitric oxide synthase (iNOS) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 15-Hydroxyeicosatetraenoic acid (15-HETE) protects pulmonary artery smooth muscle cells against apoptosis via HSP90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 15-hydroxyeicosatrienoic acid (15-HETrE) suppresses epidermal hyperproliferation via the modulation of nuclear transcription factor (AP-1) and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential of 15-Hydroxyicosanoyl-CoA as a Disease Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The identification of sensitive and specific biomarkers is paramount for the early diagnosis, monitoring, and development of effective therapies for metabolic diseases. This guide provides a comparative analysis of the hypothetical biomarker, 15-hydroxyicosanoyl-CoA, against established biomarkers for Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency, a rare and severe fatty acid oxidation disorder. While direct validation of this compound for a specific disease is not yet established in published literature, this guide will extrapolate its potential utility based on the pathophysiology of LCHAD deficiency and the known characteristics of related molecules.
Introduction to LCHAD Deficiency and Current Biomarkers
LCHAD deficiency is an inherited metabolic disorder that prevents the body from converting certain fats into energy. This leads to a harmful accumulation of long-chain fatty acids in tissues. The diagnosis of LCHAD deficiency currently relies on the detection of specific long-chain hydroxyacylcarnitines in blood, which are derivatives of the accumulating acyl-CoA species.
Comparative Analysis of Biomarkers
The performance of a biomarker is assessed by its sensitivity, specificity, and the reliability of its measurement. Below is a comparison of established biomarkers for LCHAD deficiency with the hypothetical biomarker, this compound.
Quantitative Data Summary
| Biomarker Category | Specific Biomarker | Disease State Concentration (LCHAD Deficiency) | Normal Concentration | Sensitivity | Specificity |
| Established Acylcarnitine Biomarkers | C16-OH (3-Hydroxypalmitoylcarnitine) | ≥ 0.10 µmol/L[1] | < 0.10 µmol/L[1] | High | Moderate (can be elevated in other conditions)[2] |
| C18:1-OH (3-Hydroxyoleoylcarnitine) | Elevated, e.g., 0.39 µmol/L in a diagnosed case[3] | < 0.11 µmol/L[3] | High | Moderate (can be elevated in other conditions)[2] | |
| "HADHA ratio" ((C16OH + C18OH + C18:1OH)/C0) | 0.19 ± 0.14[4] | 0.0023 ± 0.0016[4] | 100%[5] | 100%[5] | |
| Hypothetical Biomarker | This compound | Not established | Not established | Unknown | Unknown |
| 15-Hydroxyicosanoylcarnitine (C20-OH) | Not established | Not established | Unknown | Unknown |
Experimental Protocols
Accurate and reproducible quantification of biomarkers is crucial for their clinical utility. The gold standard for the analysis of acylcarnitines is tandem mass spectrometry (MS/MS).
Protocol for Acylcarnitine Analysis from Dried Blood Spots by Tandem Mass Spectrometry
This protocol is a generalized procedure for the extraction and analysis of acylcarnitines.
1. Sample Preparation:
-
A 3.2 mm disc is punched from a dried blood spot card.
-
The disc is placed into a well of a 96-well microtiter plate.
2. Extraction:
-
To each well, 200 µL of an extraction solution is added. This solution is typically composed of 85:15 acetonitrile (B52724):water and contains a mixture of stable isotope-labeled internal standards for each acylcarnitine to be quantified[6].
-
The plate is agitated on a microplate shaker for 20 minutes at room temperature to ensure efficient extraction[6].
3. Derivatization (Butylation):
-
The extracted solution is transferred to a new plate and evaporated to dryness under a stream of nitrogen.
-
50 µL of 3N HCl in n-butanol is added to each well.
-
The plate is sealed and incubated at 65°C for 15 minutes to convert the acylcarnitines to their butyl esters. This step enhances their ionization efficiency for MS/MS analysis.
-
The butanolic HCl is then evaporated under nitrogen.
4. Reconstitution:
-
The dried residue is reconstituted in a mobile phase solvent suitable for injection into the mass spectrometer.
5. Tandem Mass Spectrometry (MS/MS) Analysis:
-
Instrumentation: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is used.
-
Ionization Mode: Positive ion mode is used to detect the protonated butyl-esterified acylcarnitines.
-
Scan Mode: The instrument is operated in Precursor Ion Scan mode. For acylcarnitines, a precursor ion scan of m/z 85 is characteristic, as all acylcarnitine butyl esters fragment to produce a common product ion with this mass-to-charge ratio.
-
Quantification: The concentration of each acylcarnitine is determined by comparing the peak area of the analyte to the peak area of its corresponding stable isotope-labeled internal standard.
Prospective Protocol for this compound and its Carnitine Ester
The analysis of this compound and its carnitine derivative would likely follow a similar liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach.
1. Sample Preparation:
-
For this compound, a more rigorous extraction from plasma or tissue homogenates would be required, likely involving protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol) followed by solid-phase extraction to enrich for CoA esters.
-
For 15-hydroxyicosanoylcarnitine, the same dried blood spot protocol as for other acylcarnitines could be attempted.
2. LC-MS/MS Analysis:
-
Chromatography: Due to the complexity of the sample matrix, ultra-high-performance liquid chromatography (UHPLC) would be necessary to separate this compound or its carnitine ester from other isomers and interfering substances before detection by the mass spectrometer. A C18 reversed-phase column would be a suitable starting point.
-
Mass Spectrometry:
-
Ionization: Electrospray ionization in positive mode would be used.
-
Detection: Multiple Reaction Monitoring (MRM) would be the preferred scan mode for quantification. This would involve selecting the specific precursor ion (the molecular ion of the target analyte) and a specific product ion generated upon fragmentation. This highly selective method would be crucial for accurate quantification in a complex biological matrix.
-
Internal Standard: A stable isotope-labeled version of this compound or 15-hydroxyicosanoylcarnitine would be essential for accurate quantification.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mitochondrial beta-oxidation pathway highlighting the LCHAD deficiency block.
References
- 1. vdh.virginia.gov [vdh.virginia.gov]
- 2. Frontiers | Newborn Screening for Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase and Mitochondrial Trifunctional Protein Deficiencies Using Acylcarnitines Measurement in Dried Blood Spots—A Systematic Review of Test Accuracy [frontiersin.org]
- 3. Diagnosis of LCHAD/TFP deficiency in an at risk newborn using umbilical cord blood acylcarnitine analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Improved Screening Method for Acylcarnitines and Amino Acids in Dried Blood Spots by LC-MS/MS [restek.com]
Structural Comparison of Enzymes Binding 15-Hydroxyicosanoyl-CoA: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the structural nuances of enzymes that bind 15-hydroxyicosanoyl-CoA is pivotal for targeted therapeutic design. This guide provides a comparative analysis of key enzymes, focusing on their structural characteristics, substrate affinity, and the experimental methodologies used for their characterization.
While direct structural and quantitative binding data for this compound is limited in publicly available literature, this guide draws comparisons from studies on structurally related long-chain fatty acids and their hydroxylated metabolites, such as arachidonic acid and 15-hydroxyeicosatetraenoic acid (15-HETE). The primary enzymes implicated in the metabolism of such molecules are members of the cytochrome P450 (CYP) family, specifically the CYP4A and CYP4F subfamilies, which are known for their fatty acid ω-hydroxylase activity.
Key Enzyme Families and Their Members
The CYP4A and CYP4F subfamilies house the most probable candidates for interaction with this compound. These enzymes play crucial roles in lipid metabolism and signaling.
-
CYP4A Subfamily: Notably, CYP4A11 is a prominent human fatty acid ω-hydroxylase. It is known to metabolize various saturated and unsaturated fatty acids.
-
CYP4F Subfamily: This subfamily includes several enzymes with specificity towards long-chain fatty acids and eicosanoids. Key members include CYP4F2, CYP4F3A, and CYP4F11 . CYP4F11, in particular, has been shown to metabolize 15-HETE, a compound structurally similar to this compound[1].
Structural Insights and Active Site Architecture
The precise structural details of these enzymes in complex with this compound are not yet elucidated by experimental methods like X-ray crystallography. However, homology modeling and the crystal structure of a related rabbit enzyme provide valuable insights into their active sites.
A homology model of human CYP4A11, based on the X-ray structure of CYP102 (P450BM3), suggests a sterically restricted active site[2]. This architecture is believed to limit the access of long-chain fatty acids to the heme catalytic center, thereby favoring ω-hydroxylation at the terminal carbon[2]. An AlphaFold predicted structure for human CYP4A11 is available (AF-Q02928-F1), offering a computational model for further structural analysis[3].
For the CYP4F subfamily, homology models of CYP4F11 and CYP4F3A have been developed. The model of CYP4F11 suggests a more open substrate access channel compared to CYP4F3A, which may account for its ability to metabolize larger molecules[4]. The active site of CYP4F3A is adapted for the metabolism of leukotriene B4[5][6][7].
The following diagram illustrates a generalized signaling pathway involving the ω-hydroxylation of a long-chain fatty acid by a CYP4 family enzyme.
Caption: Generalized pathway of this compound metabolism by CYP4 enzymes.
Quantitative Data Comparison
Direct quantitative binding or kinetic data for this compound with these enzymes is scarce. However, data from studies using arachidonic acid (AA) as a substrate can provide a basis for comparison of their catalytic efficiencies.
| Enzyme | Substrate | KM (µM) | Vmax (nmol/min/nmol P450) | Reference |
| CYP4A11 | Arachidonic Acid | 228 | 49.1 | [8] |
| CYP4F2 | Arachidonic Acid | 24 | 7.4 | [8] |
| CYP4F11 | Erythromycin | 125 | 0.83 | [4] |
Note: Data for CYP4F11 with a non-fatty acid substrate is included to provide some context on its catalytic activity.
Experimental Protocols
The characterization of enzyme-substrate interactions for CYP450 enzymes typically involves a combination of activity assays and binding studies.
CYP450 ω-Hydroxylation Activity Assay using LC-MS/MS
This method is widely used to quantify the formation of hydroxylated metabolites.
1. Reagents and Materials:
-
Recombinant human CYP450 enzymes (CYP4A11, CYP4F2, etc.)
-
This compound (substrate)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard (for LC-MS/MS quantification)
-
LC-MS/MS system
2. Assay Procedure:
-
Prepare a reaction mixture containing the recombinant CYP450 enzyme in potassium phosphate buffer.
-
Add the substrate, this compound, to the reaction mixture.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of the hydroxylated product.
3. Data Analysis:
-
Calculate the rate of metabolite formation and determine kinetic parameters (KM and Vmax) by fitting the data to the Michaelis-Menten equation.
The following diagram outlines the general workflow for a CYP450 activity assay.
Caption: Workflow for determining CYP450-mediated metabolism of this compound.
Fluorescence-Based Binding Assays
Fluorescence quenching assays can be employed to determine the binding affinity of a ligand to a protein. The intrinsic tryptophan fluorescence of the CYP450 enzyme is monitored as the substrate is titrated into the solution. Binding of the substrate in the active site can cause a change in the local environment of tryptophan residues, leading to quenching of the fluorescence signal. The dissociation constant (Kd) can be determined by analyzing the change in fluorescence as a function of substrate concentration[9].
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS)[10][11][12][13][14].
Concluding Remarks
The structural and functional comparison of enzymes that bind this compound is an evolving area of research. While direct experimental data remains limited, comparative analysis based on related substrates provides a solid foundation for understanding their interactions. The enzymes of the CYP4A and CYP4F subfamilies, particularly CYP4A11 and CYP4F11, are key targets for further investigation. Future studies employing X-ray crystallography or cryo-electron microscopy to solve the structures of these enzymes in complex with this compound will be invaluable. Furthermore, detailed kinetic and binding studies using the methodologies outlined in this guide will provide the quantitative data necessary to build a comprehensive understanding of their structure-function relationships, ultimately aiding in the development of novel therapeutics targeting lipid metabolism.
References
- 1. CYP4 Enzymes as potential drug targets: focus on enzyme multiplicity, inducers and inhibitors, and therapeutic modulation of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase and fatty acid ω-hydroxylase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homology modeling and substrate binding study of human CYP4A11 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. Expression and characterization of human cytochrome P450 4F11: Putative role in the metabolism of therapeutic drugs and eicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. researchgate.net [researchgate.net]
- 7. CYP4F3 - Wikipedia [en.wikipedia.org]
- 8. Metabolism of arachidonic acid to 20-hydroxy-5,8,11, 14-eicosatetraenoic acid by P450 enzymes in human liver: involvement of CYP4F2 and CYP4A11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 7,8-benzoflavone binding to human cytochrome P450 3A4 reveals complex fluorescence quenching, suggesting binding at multiple protein sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Isothermal titration calorimetry of protein-protein interactions. | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
In Vivo Validation of the 15-Lipoxygenase Pathway: A Comparative Guide on the Physiological Relevance of 15-Hydroxyeicosatetraenoic Acid (15-HETE)
Disclaimer: Direct in vivo validation studies on the physiological relevance of 15-hydroxyicosanoyl-CoA are currently limited in published literature. This guide therefore focuses on its immediate precursor, 15-hydroxyeicosatetraenoic acid (15-HETE), a well-studied product of the 15-lipoxygenase (15-LOX) pathway, to infer the potential physiological significance of its CoA derivative. The activation of fatty acids to their acyl-CoA esters is a critical step for their involvement in metabolic and signaling pathways.
Introduction
15-Hydroxyeicosatetraenoic acid (15-HETE) is a bioactive lipid mediator derived from arachidonic acid through the action of 15-lipoxygenase (15-LOX). It is implicated in a variety of physiological and pathological processes, including inflammation, angiogenesis, and vascular reactivity. The conversion of 15-HETE to this compound by an acyl-CoA synthetase would be the necessary step for its entry into various metabolic pathways, such as fatty acid β-oxidation, or for its role as a signaling molecule. This guide provides a comparative overview of the in vivo and in vitro experimental data supporting the physiological relevance of 15-HETE, along with detailed experimental protocols.
Data Presentation: In Vivo Effects of 15-HETE
The following table summarizes the quantitative data from various in vivo studies on the effects of 15-HETE.
| Physiological Process | Model System | 15-HETE Concentration/Dose | Observed Effect | Alternative/Control | Reference |
| Angiogenesis | Chick Chorio-allantoic membrane (CAM) | 5 µM | Increased vessel density | Vehicle control | [1][2] |
| Angiogenesis | Rat aortic rings | Not specified | Induced sprouting | Control | [1] |
| Angiogenesis | Matrigel plug in C57BL/6 mice | 50 µM | Increased angiogenesis | Vehicle control | [3][4] |
| Inflammation (Osteoarthritis) | Rat knee joints | 10 µM (twice a week) | Alleviated cartilage damage, inhibited MMP-13 expression | Monosodium iodoacetate (MIA) induced OA | [5] |
| Inflammation (Neutrophil Migration) | In vitro human endothelial cells | Not specified | Inhibited polymorphonuclear neutrophil (PMN) migration | Cytokine-activated endothelium | [6] |
| Vascular Reactivity | Not specified | Low concentrations | Slight vasorelaxation | Higher concentrations | Not specified in snippets |
| Vascular Reactivity | Not specified | Higher concentrations | Vasoconstriction | Low concentrations | Not specified in snippets |
| Immunosuppression | C57Bl/6 mice | Daily IP injection (dose not specified) | Weaker response of splenocytes to stimuli | Control animals | [7] |
| Thrombosis | Human whole blood (ex vivo) | Concentrations similar to ischemic heart disease patients | Decreased clotting time, faster clot formation | Control | [8] |
Experimental Protocols
In Vivo Angiogenesis Study: Matrigel Plug Assay
This protocol describes the use of Matrigel plugs to assess the pro-angiogenic effects of 15(S)-HETE in mice.[3][4]
Materials:
-
Matrigel (growth factor-reduced)
-
15(S)-HETE
-
Vehicle (e.g., DMSO)
-
C57BL/6 mice (8 weeks old)
-
Sterile, pre-chilled microcentrifuge tubes
-
Syringes and needles (25-27 gauge)
-
Anesthetic (e.g., sodium pentobarbital)
Procedure:
-
Preparation: Thaw the Matrigel on ice overnight. Ensure all materials in contact with Matrigel are kept cold.
-
Mixing: In a sterile, pre-chilled microcentrifuge tube on ice, mix the liquid Matrigel with 15(S)-HETE to a final concentration of 50 µM. A vehicle control group should be prepared with Matrigel and the corresponding vehicle.
-
Animal Anesthesia: Lightly anesthetize the C57BL/6 mice with sodium pentobarbital (B6593769) (50 mg/kg, i.p.).
-
Injection: Subcutaneously inject 0.5 ml of the Matrigel mixture along the dorsal midline of the anesthetized mouse.
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
-
Analysis: After a set period (e.g., 7-14 days), the Matrigel plugs are excised, and the extent of angiogenesis can be quantified by measuring hemoglobin content or by histological analysis of vascular structures.
In Vivo Administration of 15(S)-HETE Methyl Ester for Inflammation Studies
This protocol details the preparation and intraperitoneal injection of 15(S)-HETE methyl ester in a mouse model.[9]
Materials:
-
15(S)-HETE methyl ester
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Corn oil, sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (25-27 gauge)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 15(S)-HETE methyl ester in sterile DMSO (e.g., 100 mg/mL). Store at -20°C or -80°C in small aliquots.
-
Working Solution Preparation: On the day of injection, thaw an aliquot of the stock solution. To prepare a 1 mg/mL working solution in a 5% DMSO/corn oil vehicle, take 10 µL of the 100 mg/mL stock solution, add 40 µL of sterile DMSO, and then add 950 µL of sterile corn oil. Vortex vigorously to create a uniform suspension.
-
Injection: Administer the working solution to the mice via intraperitoneal injection. The final dosage (mg/kg) should be calculated based on the average weight of the mice.
-
Post-injection Monitoring: Return the mice to their cages and monitor for any adverse reactions.
Mandatory Visualization
Signaling Pathway of 15(S)-HETE-Induced Angiogenesis
References
- 1. Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and 15(S)-HETE is angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 15(S)-hydroxyeicosatetraenoic acid-induced angiogenesis requires STAT3-dependent expression of VEGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel role for activating transcription factor-2 in 15(S)-hydroxyeicosatetraenoic acid-induced angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anti-inflammatory effects of 15-HETE on osteoarthritis during treadmill exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 15-Hydroxyeicosatetraenoic acid inhibits neutrophil migration across cytokine-activated endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunosuppression induced in vivo by 15 hydroxyeicosatetraenoic acid (15 HETE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Arachidonate 15-Lipoxygenase Enzyme Product 15-HETE Is Present in Heart Tissue from Patients with Ischemic Heart Disease and Enhances Clot Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Navigating the Lipid Landscape: A Comparative Guide to Lipidomics in Cells with Altered 15-Hydroxyicosanoyl-CoA Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the lipidomic profiles of cells with altered levels of 15-hydroxyicosanoyl-CoA, a critical intermediate in lipid signaling. Understanding these alterations is paramount for deciphering cellular metabolic pathways and developing novel therapeutic strategies for a range of diseases, including inflammatory disorders and cancer.
Introduction
This compound is the activated form of 15-hydroxyeicosanoic acid, a product of the 15-lipoxygenase (15-LOX) pathway. While direct comparative lipidomic data on cells with specifically altered this compound is limited, this guide presents a comprehensive overview based on studies of cells with modulated 15-LOX activity, the key enzyme responsible for the synthesis of its precursor, 15-hydroxyeicosatetraenoic acid (15-HETE).[1][2][3][4] Alterations in 15-LOX expression or activity serve as a reliable proxy for studying the downstream effects of varied this compound levels on the cellular lipidome.
Comparative Lipidomic Data
The following table summarizes the anticipated quantitative changes in major lipid classes in cells with either up-regulated or down-regulated 15-LOX activity, leading to corresponding changes in this compound levels. These trends are synthesized from lipidomic studies on various cell types where fatty acid hydroxylation and oxidation pathways have been perturbed.[5][6][7][8]
| Lipid Class | Expected Change with Increased this compound (Upregulated 15-LOX) | Expected Change with Decreased this compound (Downregulated/Inhibited 15-LOX) | Rationale |
| Eicosanoids | |||
| 15-HETE and derivatives | ↑↑ | ↓↓ | Direct product of the 15-LOX pathway. |
| Pro-inflammatory Leukotrienes | ↓ | ↑ | 15-LOX products can have anti-inflammatory roles and compete with pro-inflammatory pathways.[9] |
| Lipoxins | ↑ | ↓ | 15-LOX is a key enzyme in the biosynthesis of anti-inflammatory lipoxins.[9][10] |
| Glycerophospholipids | |||
| Phosphatidylcholines (PC) | ↔ / ↑ | ↔ / ↓ | Altered membrane composition due to incorporation of oxidized fatty acids. |
| Phosphatidylethanolamines (PE) | ↑ | ↓ | Changes in PE containing polyunsaturated fatty acids are associated with ferroptosis, a process influenced by 15-LOX.[1] |
| Phosphatidylinositols (PI) | ↔ | ↔ | Generally stable, but specific acyl chain remodeling may occur. |
| Sphingolipids | |||
| Ceramides (B1148491) | ↑ | ↓ | 15-HETE can induce ceramide synthesis, a key signaling lipid. |
| Sphingomyelins (SM) | ↓ | ↑ | Potential shift in the balance between ceramides and sphingomyelins. |
| Neutral Lipids | |||
| Triacylglycerols (TAG) | ↑ | ↓ | Impaired beta-oxidation of hydroxy fatty acids can lead to their esterification into TAGs for storage.[6] |
| Diacylglycerols (DAG) | ↑ | ↓ | Precursors for TAG synthesis and important signaling molecules. |
| Cholesterol Esters (CE) | ↔ / ↑ | ↔ | Alterations in fatty acid availability for esterification. |
(Arrow direction indicates the expected trend: ↑ - Increase, ↓ - Decrease, ↔ - No significant change. Double arrows indicate a more pronounced effect.)
Experimental Protocols
The following are detailed methodologies for key experiments integral to comparative lipidomics of cells with altered this compound.
Cell Culture and Manipulation of 15-LOX Activity
-
Cell Lines: Human macrophage cell lines (e.g., U937), epithelial cells (e.g., A549), or primary cells relevant to the research question.
-
Upregulation of 15-LOX:
-
Transfection with a plasmid vector containing the human ALOX15 gene.
-
Treatment with cytokines such as IL-4 or IL-13 to induce endogenous 15-LOX expression.[11]
-
-
Downregulation/Inhibition of 15-LOX:
-
Transfection with siRNA targeting ALOX15 mRNA.
-
Treatment with a specific 15-LOX inhibitor (e.g., PD146176).
-
Lipid Extraction
A modified Bligh and Dyer method is commonly employed for total lipid extraction:
-
Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Add a 2:1:0.8 (v/v/v) mixture of methanol:dichloromethane:water to the cell pellet.
-
Vortex vigorously for 10 minutes and then centrifuge at 2000 x g for 10 minutes.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for mass spectrometry analysis (e.g., 2:1 methanol:dichloromethane).
Lipidomic Analysis by Mass Spectrometry
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with liquid chromatography (LC-MS/MS) is recommended for comprehensive lipid profiling.
-
Chromatography:
-
Reversed-Phase (RP) Chromatography: Separates lipids based on their hydrophobicity, effective for resolving different acyl chain structures within a lipid class.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Separates lipids based on the polarity of their head groups, useful for class separation.
-
-
Mass Spectrometry:
-
Data-Dependent Acquisition (DDA): An untargeted approach where the most abundant ions in a survey scan are selected for fragmentation to obtain structural information.
-
Data-Independent Acquisition (DIA): A method where all ions within a specified m/z range are fragmented, providing a more comprehensive dataset.
-
Multiple Reaction Monitoring (MRM): A targeted approach for quantifying specific, known lipid species with high sensitivity and specificity.[12]
-
-
Data Analysis:
-
Raw data is processed using software such as MS-DIAL, LipidSearch, or XCMS for peak picking, alignment, and identification against lipid databases (e.g., LIPID MAPS).
-
Statistical analysis (e.g., t-tests, ANOVA, principal component analysis) is performed to identify significantly altered lipid species between experimental groups.
-
Visualizing the Pathways
The following diagrams illustrate the key metabolic pathways and experimental workflows discussed in this guide.
References
- 1. Emerging cellular functions of the lipid metabolizing enzyme 15-Lipoxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ALOX15 - Wikipedia [en.wikipedia.org]
- 3. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. mdpi.com [mdpi.com]
- 6. Lipidomics Reveals Triacylglycerol Accumulation Due to Impaired Fatty Acid Flux in Opa1-Disrupted Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipidomic and Proteomic Alterations Induced by Even and Odd Medium-Chain Fatty Acids on Fibroblasts of Long-Chain Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A Novel Function for 15-Lipoxygenases in Cholesterol Homeostasis and CCL17 Production in Human Macrophages [frontiersin.org]
- 12. waters.com [waters.com]
A Comparative Guide to Assessing Off-Target Effects of Very-Long-Chain Fatty Acid Hydroxylation Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the on- and off-target effects of inhibiting the synthesis of hydroxylated very-long-chain fatty acids (VLCFAs). Direct pharmacological inhibitors of 15-hydroxyicosanoyl-CoA synthesis are not extensively documented in current literature. Therefore, this guide focuses on the inhibition of Fatty Acid 2-Hydroxylase (FA2H), a critical and well-characterized enzyme responsible for the synthesis of 2-hydroxylated VLCFAs, which are integral components of sphingolipids and play significant roles in cell signaling.
We will use a hypothetical inhibitor, FA2H-Inhibitor-X , as a model to illustrate the essential experimental assessments required to characterize its specificity and compare it against potential alternatives.
Comparative Performance of VLCFA Hydroxylation Inhibitors
The development of a selective inhibitor requires rigorous evaluation against other compounds and methodologies. The ideal inhibitor demonstrates high potency for its intended target (on-target) while exhibiting minimal interaction with other cellular proteins (off-targets). Genetic knockdown, while highly specific, lacks the therapeutic applicability of a small molecule inhibitor.
Below is a template table summarizing the kind of quantitative data required for comparing hypothetical FA2H inhibitors.
| Parameter | FA2H-Inhibitor-X | Alternative Inhibitor-Y | FA2H Genetic Knockdown (siRNA/CRISPR) |
| Target | Fatty Acid 2-Hydroxylase (FA2H) | Fatty Acid 2-Hydroxylase (FA2H) | FA2H mRNA / Gene |
| On-Target Potency (IC₅₀) | 15 nM | 50 nM | >90% reduction in protein expression |
| Primary Off-Target(s) | Kinase Family A (IC₅₀: 1.5 µM), Hydrolase B (IC₅₀: 5 µM) | Cytochrome P450 Enzyme C (IC₅₀: 450 nM) | Not Applicable (potential for off-target gene silencing to be assessed by transcriptomics) |
| Selectivity Index (Off-Target IC₅₀ / On-Target IC₅₀) | 100x (for Kinase A) | 9x (for CYP C) | Not Applicable |
| Effect on Cell Viability (EC₅₀ in HEK293 cells) | > 50 µM | 5 µM | Minimal effect |
| Inhibition of mTOR/Gli1 Pathway | Dose-dependent decrease | Dose-dependent decrease, confounded by off-target signaling | Confirmed pathway inhibition |
Note: Data presented is hypothetical and for illustrative purposes. Real-world data would be generated from the experimental protocols outlined below.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and the assessment strategy is crucial for understanding the implications of inhibitor specificity.
The workflow for assessing a novel inhibitor involves a multi-pronged approach, starting with broad screening and moving towards specific cellular validation.
A key goal is to develop inhibitors with high selectivity, minimizing unintended biological effects that can arise from engaging multiple targets.
Detailed Experimental Protocols
To ensure reproducibility and accuracy, detailed methodologies are essential. The following are protocols for key experiments in off-target assessment.
This method uses chemical probes that covalently bind to the active sites of enzyme families (e.g., serine hydrolases) to profile their activity in a complex proteome.[1][2]
-
Cell Lysate Preparation:
-
Culture human gastric cancer cells (e.g., AGS) to 80-90% confluency.
-
Harvest cells, wash with cold PBS, and lyse in lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, protease inhibitors) on ice for 30 minutes.
-
Clarify lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.
-
-
Inhibitor Treatment:
-
Aliquot 50 µg of proteome into separate microcentrifuge tubes.
-
Treat lysates with varying concentrations of FA2H-Inhibitor-X (e.g., 100 nM to 50 µM) or vehicle (DMSO) for 30 minutes at 37°C.
-
-
Probe Labeling:
-
Add a broad-spectrum serine hydrolase activity-based probe, such as fluorophosphonate-rhodamine (FP-Rh), to each sample at a final concentration of 1 µM.
-
Incubate for 30 minutes at 37°C.
-
-
Analysis:
-
Quench the reaction by adding 2x SDS-PAGE loading buffer.
-
Separate proteins on a 12% SDS-PAGE gel.
-
Visualize labeled proteins using a fluorescence gel scanner. Bands that disappear or decrease in intensity in the inhibitor-treated lanes compared to the vehicle control represent potential off-targets.
-
Excise bands of interest for identification by mass spectrometry.
-
This high-throughput assay measures the ability of an inhibitor to compete with an ATP-analogue for the active site of a large panel of kinases.[3][4][5][6]
-
Assay Principle: This protocol is typically performed as a service by specialized companies. It often utilizes competitive binding assays where the inhibitor's ability to displace a tagged ligand from the kinase's ATP pocket is measured.
-
Compound Submission:
-
Provide FA2H-Inhibitor-X at a high concentration (e.g., 10 mM in DMSO).
-
-
Screening:
-
The compound is screened at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a panel of several hundred purified human kinases.
-
The percent inhibition for each kinase is calculated relative to a DMSO control.
-
-
Data Analysis:
-
Results are often visualized as a dendrogram of the human kinome, with inhibited kinases highlighted.
-
Kinases showing significant inhibition (e.g., >50% at 1 µM) are selected for follow-up dose-response (IC₅₀) determination to quantify the potency of the off-target interaction.
-
CETSA validates that a drug binds to its intended target in a physiological context (i.e., within intact cells) by measuring changes in the target protein's thermal stability upon ligand binding.[1]
-
Cell Treatment:
-
Culture cells of interest (e.g., AGS) and treat with FA2H-Inhibitor-X (at a concentration ~10x its IC₅₀) or vehicle (DMSO) for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Harvest intact cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Lysis and Protein Separation:
-
Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Separate the soluble protein fraction (containing stabilized protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Analysis by Western Blot:
-
Analyze the supernatant (soluble fraction) from each temperature point by SDS-PAGE and Western blot using an antibody specific for FA2H.
-
A positive result is a shift in the melting curve to a higher temperature for the inhibitor-treated samples, indicating that inhibitor binding stabilized the FA2H protein. This confirms direct target engagement in a cellular environment.
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
Validating Gene Targets of Very-Long-Chain Acyl-CoAs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies to validate gene targets regulated by the levels of very-long-chain (VLC) acyl-CoAs, with a focus on molecules structurally similar to 15-hydroxyicosanoyl-CoA. As direct experimental data for this compound is limited in publicly available literature, this guide draws upon established methods for validating gene targets of other long-chain and very-long-chain acyl-CoAs, which are anticipated to share similar regulatory mechanisms.
Introduction to VLC Acyl-CoAs in Gene Regulation
Very-long-chain acyl-CoAs are critical metabolic intermediates and have emerged as important signaling molecules that can directly influence gene expression.[1] These molecules can modulate the activity of transcription factors, particularly nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs) and Hepatocyte Nuclear Factor 4α (HNF-4α).[1][2] By binding to these receptors, VLC acyl-CoAs can initiate a cascade of events leading to the activation or repression of target genes involved in lipid metabolism, inflammation, and cellular differentiation.[3][4] Validating these gene targets is a crucial step in understanding the physiological roles of these lipids and for the development of novel therapeutics targeting metabolic diseases.
Comparative Analysis of Validation Methodologies
The validation of gene targets regulated by VLC acyl-CoA levels typically involves a multi-pronged approach, combining techniques to demonstrate direct binding, transcriptional activation, and the physiological consequence of this regulation. Below is a comparison of key experimental approaches.
Table 1: Comparison of Key Experimental Validation Techniques
| Technique | Principle | Information Gained | Advantages | Limitations |
| Chromatin Immunoprecipitation sequencing (ChIP-seq) | Identifies genome-wide binding sites of a specific transcription factor. | Direct physical interaction between a transcription factor (e.g., PPARα) and the regulatory regions of potential target genes. | Genome-wide and unbiased. Provides strong evidence of direct regulation. | Does not directly measure changes in gene expression. Requires a specific and effective antibody for the transcription factor of interest. |
| Luciferase Reporter Assay | Measures the ability of a putative regulatory DNA sequence to drive the expression of a reporter gene (luciferase) in response to a stimulus (e.g., a VLC acyl-CoA). | Functional confirmation of a regulatory element's response to the lipid molecule. Can quantify the dose-dependent effect on transcriptional activation. | Highly sensitive and quantitative.[5] Allows for the dissection of specific regulatory elements. | Performed in an artificial context (plasmid-based), which may not fully reflect the native chromatin environment. |
| siRNA-mediated Gene Knockdown | Reduces the expression of a specific gene (e.g., a ceramide synthase or an acyl-CoA synthetase) to observe the downstream effects on target gene expression. | Establishes a causal link between the enzyme that produces the VLC acyl-CoA and the expression of the target gene.[6][7] | Highly specific for the targeted gene. Can be performed in various cell types. | Off-target effects are possible. The observed effects may be an indirect consequence of the knockdown. |
| Quantitative Real-Time PCR (qRT-PCR) | Measures the abundance of specific mRNA transcripts. | Validates changes in the expression levels of putative target genes identified by other methods (e.g., RNA-seq or microarrays).[8][9] | Highly sensitive and specific for quantifying gene expression. Relatively low cost and high throughput. | Only measures mRNA levels, which may not always correlate with protein levels or functional changes. |
Signaling Pathways and Experimental Workflows
Signaling Pathway of VLC Acyl-CoA-mediated Gene Regulation
Very-long-chain acyl-CoAs are thought to influence gene expression primarily through the activation of nuclear receptors. The diagram below illustrates a plausible signaling cascade.
Experimental Workflow for Target Gene Validation
A typical workflow for identifying and validating gene targets of VLC acyl-CoAs is depicted below.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies validating gene targets of long-chain acyl-CoAs, which can be used as a reference for designing experiments with VLC acyl-CoAs.
Table 2: Effect of Acyl-CoA Synthetase 6 (ACSL6) Knockdown on Gene Expression in Rat Myotubes
Data adapted from a study on the role of ACSL6 in lipid metabolism.[10][11]
| Gene | Function | Fold Change (siACSL6 vs. Control) | Validation Method |
| ACSL6 | Acyl-CoA synthesis | ↓ ~70% | qRT-PCR |
| PGC-1α | Mitochondrial biogenesis | ↑ ~2.5-fold | qRT-PCR |
| UCP2 | Uncoupling protein | ↑ ~2-fold | qRT-PCR |
| UCP3 | Uncoupling protein | ↑ ~3-fold | qRT-PCR |
Table 3: Effect of Ceramide Synthase (CERS1) Knockdown on Sphingolipid Levels in Human Head and Neck Squamous Carcinoma Cells
Data adapted from a study on the role of CERS1 in apoptosis.[12]
| Sphingolipid | Change upon CERS1 Knockdown | Validation Method |
| C18-ceramide | ↓ Significantly | Mass Spectrometry |
| C18:1-ceramide | ↓ Significantly | Mass Spectrometry |
| C20-ceramide | ↓ Significantly | Mass Spectrometry |
| C16-ceramide | ↑ Significantly | Mass Spectrometry |
Detailed Experimental Protocols
Protocol 1: Luciferase Reporter Assay for Nuclear Receptor Activation
This protocol is adapted for testing the effect of a VLC acyl-CoA on a nuclear receptor like PPARα.[5][13][14]
-
Cell Culture and Transfection:
-
Seed HEK293T cells in a 96-well plate to reach 70-80% confluency on the day of transfection.
-
Co-transfect cells with three plasmids using a lipid-based transfection reagent (e.g., Lipofectamine):
-
An expression plasmid for the nuclear receptor of interest (e.g., pCMV-hPPARα).
-
A reporter plasmid containing a luciferase gene downstream of a promoter with response elements for the nuclear receptor (e.g., pGL4-PPRE-luc2).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
-
Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing the VLC acyl-CoA of interest at various concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (e.g., DMSO).
-
-
Lysis and Luminescence Measurement:
-
After 16-24 hours of treatment, lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction by dividing the normalized luciferase activity of the treated samples by that of the vehicle control.
-
Protocol 2: siRNA-mediated Knockdown of a Target Gene
This protocol describes the knockdown of an enzyme involved in VLC acyl-CoA synthesis, such as a ceramide synthase.[6][7]
-
siRNA Design and Preparation:
-
Design or purchase at least two different validated siRNAs targeting the gene of interest (e.g., CERS2) and a non-targeting control siRNA.
-
Resuspend siRNAs in RNase-free water to a stock concentration of 20 µM.
-
-
Transfection:
-
Seed the cells of interest (e.g., Huh7 hepatocytes) in a 6-well plate to be 50-60% confluent at the time of transfection.
-
Prepare siRNA-lipid complexes by incubating the siRNA with a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Add the complexes to the cells and incubate for 48-72 hours.
-
-
Validation of Knockdown:
-
Harvest the cells and extract total RNA and protein.
-
Assess the knockdown efficiency at the mRNA level using qRT-PCR and at the protein level using Western blotting.
-
-
Analysis of Downstream Gene Expression:
-
Using the RNA extracted from the knockdown and control cells, perform qRT-PCR to measure the expression levels of the putative target genes.
-
Protocol 3: Chromatin Immunoprecipitation (ChIP)
This protocol outlines the basic steps for performing ChIP to identify the binding of a transcription factor to a target gene promoter.
-
Cross-linking and Cell Lysis:
-
Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Lyse the cells to release the nuclear contents.
-
-
Chromatin Shearing:
-
Sonicate the chromatin to shear the DNA into fragments of 200-1000 base pairs.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., anti-PPARα).
-
Use protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating and treat with proteinase K to digest the proteins.
-
Purify the immunoprecipitated DNA.
-
-
Analysis:
-
Analyze the purified DNA by qPCR using primers specific for the putative binding region in the target gene promoter.
-
For genome-wide analysis (ChIP-seq), prepare a library from the purified DNA and perform high-throughput sequencing.
-
Alternative and Emerging Validation Approaches
-
CRISPR-Cas9 Gene Editing: For more permanent and stable genetic modifications, CRISPR-Cas9 can be used to knock out or knock in genes related to VLC acyl-CoA metabolism, providing a powerful tool to study the long-term effects on gene regulation.
-
Thermal Proteome Profiling (TPP): This technique can be used to identify direct protein targets of small molecules, including lipids, by measuring changes in protein thermal stability upon ligand binding.
-
In situ Hybridization (ISH): To visualize the spatial expression pattern of target genes within tissues and cells in response to changes in VLC acyl-CoA levels.
By employing a combination of these methodologies, researchers can robustly validate the gene targets of this compound and other very-long-chain acyl-CoAs, paving the way for a deeper understanding of their roles in health and disease.
References
- 1. Long-chain acyl-CoA-dependent regulation of gene expression in bacteria, yeast and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acyl-CoA thioesters are ligands of hepatic nuclear factor-4alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisome proliferator-activated receptor alpha target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Luciferase Reporter Assays to Assess Liver X Receptor Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Silencing of enzymes involved in ceramide biosynthesis causes distinct global alterations of lipid homeostasis and gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Long‐chain acyl‐CoA synthetase 6 regulates lipid synthesis and mitochondrial oxidative capacity in human and rat skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-chain acyl-CoA synthetase 6 regulates lipid synthesis and mitochondrial oxidative capacity in human and rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. siRNA-Mediated Down-regulation of Ceramide Synthase 1 Leads to Apoptotic Resistance in Human Head and Neck Squamous Carcinoma Cells After Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 15-hydroxyicosanoyl-CoA: A Guide to Safe and Compliant Laboratory Practices
The cornerstone of managing any laboratory chemical, particularly a novel one, is a thorough risk assessment.[1][2] This process involves evaluating the potential hazards associated with the substance and implementing appropriate control measures to mitigate those risks.[2] For 15-hydroxyicosanoyl-CoA, which belongs to the class of long-chain fatty acyl-CoAs, it is prudent to handle it with the care afforded to chemicals with potential biological activity and unknown toxicological profiles.
Key Safety and Handling Precautions
To ensure minimal risk during handling and prior to disposal, the following precautions should be observed. These are based on general guidelines for handling biochemicals and long-chain acyl-CoA esters.
| Precaution Category | Specific Guideline | Rationale |
| Personal Protective Equipment (PPE) | Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves. | To prevent skin and eye contact with the substance. |
| Engineering Controls | Handle the compound in a well-ventilated area, preferably within a chemical fume hood. | To minimize the risk of inhalation of any potential aerosols or dust. |
| Handling Practices | Avoid generating dust or aerosols. Use appropriate tools for transferring the solid material. | To prevent unintended exposure through inhalation or contact. |
| Storage | Store in a tightly sealed, clearly labeled container in a cool, dry place as recommended by the supplier. | To maintain the integrity of the compound and prevent accidental spills or reactions. |
| Spill Response | In case of a spill, isolate the area, wear appropriate PPE, and clean up using an absorbent material. Dispose of the contaminated material as hazardous waste. | To contain and manage accidental releases effectively and safely. |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound should be managed through your institution's hazardous waste program.[3][4] Adherence to institutional, local, and national regulations is paramount.[5]
-
Risk Assessment: Before beginning any work that will generate waste, conduct a risk assessment for the disposal of this compound.[6][7] Given the lack of specific toxicity data, treat it as a potentially hazardous substance.
-
Waste Segregation: Do not mix this compound waste with other waste streams.[8][9] It should be collected in a dedicated, properly labeled waste container.[10] Incompatible materials should never be mixed in the same container.[11]
-
Containerization:
-
Use a container that is chemically compatible with this compound. A high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable.[5]
-
The container must be in good condition, with a secure, leak-proof lid.[5]
-
For any residual amounts in its original container, if the container is to be disposed of, it should be treated as hazardous waste unless triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[12]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste".[10]
-
The label must include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[10]
-
Indicate the approximate quantity of the waste.
-
Include the date when the waste was first added to the container.
-
Your name, laboratory, and contact information should also be on the label.
-
-
Accumulation and Storage:
-
Disposal Request:
-
Once the waste container is full or you have no further use for it, arrange for its collection through your institution's Environmental Health and Safety (EHS) office or equivalent department.[3]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
-
Documentation:
-
Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal. This is good laboratory practice and may be required by your institution.
-
Disposal Workflow for Novel Biochemicals
The following diagram illustrates the decision-making process and workflow for the proper disposal of a novel biochemical such as this compound.
By adhering to these procedures, researchers can ensure that the disposal of this compound is conducted in a manner that prioritizes safety, environmental responsibility, and regulatory compliance, thereby building a foundation of trust in their laboratory practices.
References
- 1. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 2. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. acs.org [acs.org]
- 5. danielshealth.com [danielshealth.com]
- 6. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 7. Laboratory Risk Assessment Tool | UW Environmental Health & Safety [ehs.washington.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. canterbury.ac.nz [canterbury.ac.nz]
- 12. otago.ac.nz [otago.ac.nz]
Essential Safety and Operational Guidance for Handling 15-Hydroxyicosanoyl-CoA
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 15-hydroxyicosanoyl-CoA. The following procedural guidance is designed to ensure safe handling, storage, and disposal of this long-chain fatty acyl-CoA.
Hazard Identification and Personal Protective Equipment (PPE)
Summary of Potential Hazards and Recommended PPE:
| Hazard Category | Potential Hazard | Recommended Personal Protective Equipment (PPE) |
| Inhalation | May cause respiratory irritation. | Work in a well-ventilated area or under a chemical fume hood.[1][2] |
| Skin Contact | May cause skin irritation or an allergic reaction. | Wear a lab coat, and nitrile or latex gloves.[1][3] Immediately wash skin with soap and water if contact occurs.[3] |
| Eye Contact | May cause serious eye irritation. | Wear safety glasses or goggles.[1][3] If contact occurs, rinse cautiously with water for several minutes.[3] |
| Ingestion | Unknown, but ingestion should always be avoided in a laboratory setting. | Do not eat, drink, or smoke in the laboratory.[2] If ingested, seek immediate medical attention.[1] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Key Handling and Storage Protocols:
| Procedure | Detailed Steps |
| Receiving and Initial Storage | Upon receipt, visually inspect the container for any damage. Store the powdered compound in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[1] For long-term stability, storage at -20°C or -80°C is recommended. |
| Preparation of Stock Solutions | Allow the container to warm to room temperature before opening to prevent condensation.[4] Prepare solutions on ice to minimize thermal degradation.[4] Use high-purity solvents such as chloroform/methanol (2:1, v/v) or purified water/buffer.[4] To avoid repeated freeze-thaw cycles, which can lead to degradation, prepare single-use aliquots.[4] |
| General Handling | Handle the compound under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for unsaturated acyl-CoAs, to prevent oxidation.[4] Use clean glassware and dedicated equipment to avoid cross-contamination.[4] |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with institutional, local, state, and federal regulations.
Disposal Guidelines:
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as chemical waste through an approved waste disposal plant.[1] |
| Contaminated Materials (e.g., pipette tips, tubes, gloves) | Place in a designated, sealed container for chemical waste and dispose of according to institutional protocols. |
| Liquid Waste (e.g., solutions) | Collect in a clearly labeled, sealed container for hazardous chemical waste. Do not pour down the drain. |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
This protocol outlines the steps for preparing a stock solution from a powdered form of a long-chain acyl-CoA ester.[4]
Materials:
-
This compound (powder)
-
High-purity organic solvent (e.g., chloroform/methanol 2:1, v/v) or purified water/buffer[4]
-
Glass vial with a Teflon-lined cap
-
Inert gas (argon or nitrogen)
-
Calibrated balance
-
Glass syringes or pipettes with glass tips
Procedure:
-
Equilibration: Allow the container of powdered this compound to warm to room temperature before opening to prevent moisture condensation.[4]
-
Weighing: In a clean, dedicated weighing vessel, carefully weigh the desired amount of the powder.
-
Dissolution: Transfer the powder to a glass vial. Add the appropriate volume of high-purity solvent to achieve the desired concentration. Work on ice to minimize degradation.[4]
-
Inert Atmosphere: If the compound is susceptible to oxidation, flush the vial with an inert gas (argon or nitrogen) before sealing.[4]
-
Storage: Store the stock solution in tightly sealed, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4]
Biological Pathway
Beta-Oxidation of Long-Chain Fatty Acyl-CoAs
This compound, as a long-chain fatty acyl-CoA, is metabolized in the mitochondria through a process called beta-oxidation to produce acetyl-CoA, which then enters the citric acid cycle for energy production.[5] The transport of long-chain acyl-CoAs into the mitochondrial matrix is facilitated by the carnitine shuttle system.[5][6]
Caption: Mitochondrial beta-oxidation pathway for long-chain fatty acyl-CoAs.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
